Product packaging for tert-Butyl (5-aminopyridin-2-yl)carbamate(Cat. No.:CAS No. 220731-04-4)

tert-Butyl (5-aminopyridin-2-yl)carbamate

Cat. No.: B153044
CAS No.: 220731-04-4
M. Wt: 209.24 g/mol
InChI Key: NHVPESPHUUFULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tert-Butyl (5-aminopyridin-2-yl)carbamate is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N3O2 B153044 tert-Butyl (5-aminopyridin-2-yl)carbamate CAS No. 220731-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-aminopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,11H2,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVPESPHUUFULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622217
Record name tert-Butyl (5-aminopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220731-04-4
Record name tert-Butyl (5-aminopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(5-aminopyridin-2-yl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS No. 220731-04-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl (5-aminopyridin-2-yl)carbamate, a pivotal building block in modern medicinal and agrochemical research. The strategic placement of a Boc-protected amine at the 2-position and a free amine at the 5-position of the pyridine ring makes this compound a versatile intermediate for the synthesis of complex molecular architectures. This guide delves into its chemical and physical properties, provides a detailed examination of its synthesis with a focus on selective protection strategies, explores its reactivity and mechanistic pathways, and highlights its significant applications in drug discovery, including its role as a key intermediate in the synthesis of the anticoagulant drug Edoxaban. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of a Differentially Protected Diaminopyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the use of selectively protected bifunctional building blocks is paramount for efficient and controlled molecular assembly. This compound (CAS No. 220731-04-4) emerges as a compound of significant interest due to its unique structural features. The presence of a tert-butoxycarbonyl (Boc) protected amine at the 2-position and a nucleophilic free amine at the 5-position of the pyridine scaffold allows for sequential and site-specific chemical modifications. This differential protection strategy is crucial for constructing complex molecules with defined regiochemistry, a fundamental requirement in the design of bioactive compounds.[1][2]

The pyridine ring itself is a privileged scaffold in medicinal chemistry, and the introduction of two amino groups with orthogonal reactivity expands its utility immensely. The Boc protecting group, known for its stability under a wide range of conditions and its facile, acid-labile removal, makes this compound particularly attractive for multi-step syntheses.[2][3] This guide will elucidate the synthesis, reactivity, and applications of this valuable synthetic intermediate, providing researchers with the necessary knowledge to leverage its potential in their scientific endeavors.

Physicochemical Properties and Specifications

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 220731-04-4[4]
Molecular Formula C₁₀H₁₅N₃O₂[4]
Molecular Weight 209.25 g/mol [4]
Appearance Off-white to tan crystalline powder[4]
Purity ≥95% (HPLC)[4]
Storage Conditions Store at ≤ -4 °C[4]

Synthesis and Mechanistic Insights: The Art of Selective Protection

The synthesis of this compound hinges on the selective mono-Boc protection of 2,5-diaminopyridine. The challenge lies in differentiating between the two amino groups on the pyridine ring. The amino group at the 2-position is generally more nucleophilic than the one at the 5-position due to electronic effects within the pyridine ring. This difference in reactivity can be exploited to achieve selective acylation.

Rationale for Selective Protection

The enhanced nucleophilicity of the 2-amino group in 2,5-diaminopyridine is a key factor enabling selective protection. This can be attributed to the resonance stabilization of the intermediate formed upon nucleophilic attack at the 2-position. The lone pair of electrons on the 2-amino group can be delocalized into the pyridine ring, stabilizing the transition state. In contrast, the 5-amino group's lone pair does not have the same degree of resonance stabilization.

G cluster_0 Selective Boc Protection of 2,5-Diaminopyridine Start 2,5-Diaminopyridine Process Selective Acylation at 2-Amino Position Start->Process Reagent Di-tert-butyl dicarbonate (Boc)₂O Reagent->Process Product This compound Process->Product

Figure 1: Workflow for the synthesis of this compound.
Experimental Protocol: A Representative Synthesis

Materials:

  • 2,5-Diaminopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA) or another suitable base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-diaminopyridine (1.0 eq) in anhydrous THF.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.0-1.2 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the mono-protected product.

  • Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a solid.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its two amino functionalities. The free 5-amino group can readily participate in a variety of chemical transformations, while the Boc-protected 2-amino group remains inert until subjected to acidic deprotection conditions.

G Start This compound Reaction_5_Amino Reaction at 5-Amino Group (e.g., Acylation, Alkylation, Sulfonylation) Start->Reaction_5_Amino Deprotection Boc Deprotection (Acidic Conditions) Start->Deprotection Intermediate 5-Substituted-2-Boc-aminopyridine Reaction_5_Amino->Intermediate Product_A 2-Amino-5-substituted Pyridine Deprotection->Product_A Final_Product Further Functionalization at 2-Amino Group Intermediate->Final_Product Product_A->Final_Product

Figure 2: Reactivity pathways of this compound.
Reactions at the 5-Amino Group

The free amino group at the 5-position is a versatile handle for introducing a wide range of functional groups. Common reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Alkylation: Reaction with alkyl halides, although this can sometimes lead to over-alkylation.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Buchwald-Hartwig Amination: Participation as the amine component in palladium-catalyzed cross-coupling reactions.

Deprotection of the 2-Amino Group

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in an alcohol or dioxane.[3] The mechanism involves protonation of the carbamate carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutene. The resulting carbamic acid is unstable and decarboxylates to liberate the free amine.[9]

Applications in Drug Discovery and Agrochemicals

The unique structural features of this compound have made it a valuable intermediate in the synthesis of a variety of biologically active molecules.[4][10]

Key Intermediate in the Synthesis of Edoxaban

A prominent example of its application is in the synthesis of Edoxaban, a direct factor Xa inhibitor used as an anticoagulant.[3][11][12] In the synthesis of Edoxaban, the free 5-amino group of a derivative of this compound is acylated with a complex acid chloride, followed by a series of transformations to yield the final drug molecule. The Boc-protected 2-amino group remains intact throughout these steps and is deprotected in the final stages of the synthesis.

Agrochemical Applications

While specific examples are less documented in readily available literature, the diaminopyridine scaffold is of interest in agrochemical research. The ability to introduce diverse functionalities at the 5-position, coupled with the inherent biological activity of the pyridine ring system, makes this compound a promising starting material for the development of new herbicides, fungicides, and insecticides.[4]

Analytical Characterization

While a dedicated, peer-reviewed publication of the ¹H and ¹³C NMR spectra for this compound is not available, the expected spectral features can be predicted based on the analysis of similar structures.[1]

  • ¹H NMR: The spectrum would be expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons on the pyridine ring would appear as distinct signals in the aromatic region (typically 6.5-8.5 ppm), with their coupling patterns revealing their positions. The protons of the two amino groups would likely appear as broad singlets.

  • ¹³C NMR: The spectrum would show characteristic signals for the quaternary and methyl carbons of the tert-butyl group (around 80 ppm and 28 ppm, respectively). The carbonyl carbon of the carbamate would appear around 153-155 ppm. The carbons of the pyridine ring would resonate in the aromatic region (typically 110-160 ppm).

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data for related compounds, this compound is expected to be harmful if swallowed and may cause skin and eye irritation.[4][8]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

Recommended Handling Procedures
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

  • In case of ingestion, seek immediate medical attention.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at ≤ -4 °C is recommended to maintain its stability.[4]

Conclusion

This compound stands out as a strategically designed and highly valuable building block for organic synthesis. Its differentially protected amino groups provide a versatile platform for the construction of complex molecules with precise regiochemical control. The demonstrated utility of this compound as a key intermediate in the synthesis of the anticoagulant drug Edoxaban underscores its importance in pharmaceutical research and development. This technical guide has provided a comprehensive overview of its properties, synthesis, reactivity, and applications, with the aim of equipping researchers and scientists with the knowledge to effectively and safely utilize this powerful synthetic tool in their pursuit of novel chemical entities.

References

  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
  • SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Semantic Scholar. (2007). Selective Mono‐BOC Protection of Diamines.
  • Benltifa, M., et al. (2012). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3169.
  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
  • PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate.
  • SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Google Patents. (n.d.). WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
  • Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) -.
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Google Patents. (n.d.). WO2013103973A1 - Carbamate compounds and of making and using same.
  • Clemson University. (n.d.). Kinetics of Carbaryl Hydrolysis.
  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?
  • ACS Publications. (2019). Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis.

Sources

An In-Depth Technical Guide to tert-Butyl N-(5-aminopyridin-2-yl)carbamate: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(5-aminopyridin-2-yl)carbamate is a versatile bifunctional molecule that has garnered significant attention in medicinal chemistry and drug discovery. Its structure, featuring a pyridine core with a free amino group and a Boc-protected amino group, makes it an invaluable building block for the synthesis of complex molecules with diverse biological activities.[1] This guide provides a comprehensive overview of its chemical structure, detailed synthetic protocols, and its critical role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The unique arrangement of functional groups in tert-butyl N-(5-aminopyridin-2-yl)carbamate dictates its chemical reactivity and utility. The electron-donating nature of the amino groups influences the aromaticity and reactivity of the pyridine ring, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic manipulations.

Chemical Structure
  • IUPAC Name: tert-butyl N-(5-aminopyridin-2-yl)carbamate[2]

  • CAS Number: 220731-04-4[2]

  • Molecular Formula: C10H15N3O2[2]

  • Molecular Weight: 209.24 g/mol [2]

The structure consists of a pyridine ring substituted at the 2- and 5-positions. The 2-position is functionalized with a carbamate group, where the nitrogen is protected by a tert-butyl group. The 5-position bears a primary amino group, which serves as a key nucleophilic site for further chemical modifications.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below.

PropertyValue
Molecular Weight 209.24 g/mol [2]
Molecular Formula C10H15N3O2[2]
Appearance Brown to dark brown solid
Storage Temperature 2–8 °C under an inert atmosphere (Nitrogen or Argon)[3][4]

Synthesis and Mechanistic Insights

The synthesis of tert-butyl N-(5-aminopyridin-2-yl)carbamate is a critical process for its application in drug discovery. A common and efficient method involves the reduction of a nitro-group precursor.

Synthetic Workflow Diagram

Synthesis_Workflow Start tert-butyl Methyl(5-nitropyridin-2-yl)carbamate Reaction Hydrogenation (H2, 10% Pd/C) Start->Reaction Methanol Purification Filtration & Concentration Reaction->Purification Product tert-Butyl N-(5-aminopyridin-2-yl)carbamate Purification->Product High Yield

Caption: Synthetic workflow for tert-Butyl N-(5-aminopyridin-2-yl)carbamate.

Detailed Experimental Protocol

This protocol describes the reduction of tert-butyl methyl(5-nitropyridin-2-yl)carbamate to yield the target compound.

Materials:

  • tert-butyl methyl(5-nitropyridin-2-yl)carbamate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrogen gas (H2)

  • Diatomaceous earth

Procedure:

  • Dissolve tert-butyl methyl(5-nitropyridin-2-yl)carbamate in methanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Stir the reaction mixture under a hydrogen atmosphere (e.g., 40 psi) for approximately 4 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the product, tert-butyl N-(5-aminopyridin-2-yl)carbamate.

Causality: The palladium on carbon catalyst is essential for the heterogeneous catalytic hydrogenation of the nitro group to a primary amine. Methanol serves as a suitable solvent for both the starting material and the product. The use of a hydrogen atmosphere provides the necessary reducing agent for the reaction.

Spectroscopic Characterization

Thorough characterization is paramount to confirm the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The expected signals are:

  • A singlet around 1.4 ppm corresponding to the nine protons of the tert-butyl group.

  • Signals in the aromatic region (typically between 6.5 and 8.0 ppm) corresponding to the protons on the pyridine ring.

  • A broad singlet for the NH proton of the carbamate.

  • A signal for the NH2 protons of the primary amine.

Other Spectroscopic Data

Applications in Drug Discovery and Medicinal Chemistry

tert-Butyl N-(5-aminopyridin-2-yl)carbamate is a key intermediate in the synthesis of a wide range of biologically active compounds.[1] Its bifunctional nature allows for its use as a scaffold to build more complex molecules.

Role as a Versatile Building Block

The presence of two distinct amino functionalities, one protected and one free, allows for selective and sequential reactions. This makes it an ideal starting material for creating libraries of compounds for high-throughput screening. It has been utilized in the synthesis of molecules for various therapeutic areas, including neurological disorders and as agrochemicals.[1]

Logical Flow in Drug Development

Drug_Development_Flow Start tert-Butyl N-(5-aminopyridin-2-yl)carbamate Step1 Reaction at 5-amino position Start->Step1 Step2 Boc-deprotection at 2-position Step1->Step2 Step3 Reaction at 2-amino position Step2->Step3 Final Biologically Active Compound Step3->Final

Caption: Stepwise functionalization of tert-Butyl N-(5-aminopyridin-2-yl)carbamate.

Safety, Handling, and Storage

Proper handling and storage are crucial to ensure the stability and safety of this chemical.

Hazard Identification
  • GHS Classification: Warning.[2]

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

Recommended Handling Procedures
  • Use only in a well-ventilated area.[6]

  • Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[6][7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6]

  • Wash hands thoroughly after handling.[6]

  • In case of contact with skin, wash with plenty of soap and water.[6]

  • If in eyes, rinse cautiously with water for several minutes.[6]

Storage Conditions
  • Store in a tightly-closed container in a cool, dry, and well-ventilated place.[6][7]

  • For long-term storage, keep under an inert gas (nitrogen or argon) at 2–8 °C.[3][4]

Conclusion

tert-Butyl N-(5-aminopyridin-2-yl)carbamate is a cornerstone intermediate for the synthesis of a multitude of complex organic molecules. Its well-defined structure, coupled with its versatile reactivity, makes it an indispensable tool for researchers and scientists in the field of drug development. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in the pursuit of novel therapeutic agents.

References

  • Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1531.
  • PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. National Center for Biotechnology Information.
  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl [(5-(aminomethyl)pyridin-2-yl]carbamate.

Sources

A Technical Guide to tert-Butyl (5-aminopyridin-2-yl)carbamate: A Pivotal Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic use of versatile molecular scaffolds is paramount to the efficient discovery and development of novel therapeutics. Among these, tert-Butyl (5-aminopyridin-2-yl)carbamate has emerged as a critical building block, particularly in the synthesis of targeted therapies such as kinase inhibitors and anticoagulants. This guide provides an in-depth technical overview of this compound, including its physicochemical properties, synthesis, purification, and analytical characterization, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound, also known by its synonym N2-Boc-pyridine-2,5-diamine, is a stable, crystalline solid at room temperature. Its molecular structure features a pyridine ring substituted with a primary amine at the 5-position and a tert-butoxycarbonyl (Boc)-protected amine at the 2-position. This differential protection is the cornerstone of its utility, allowing for selective chemical transformations at the free amine while the other is masked.

PropertyValueReference
Molecular Formula C₁₀H₁₅N₃O₂[1]
Molecular Weight 209.25 g/mol [1]
CAS Number 220731-04-4[1][2]
Appearance White to off-white solid
IUPAC Name tert-butyl N-(5-amino-2-pyridinyl)carbamate[1][2]

Strategic Synthesis and Rationale

The synthesis of this compound is centered on the selective protection of one of the two amino groups of 2,5-diaminopyridine. The rationale behind this strategy is to enable subsequent regioselective reactions, a common requirement in the multi-step synthesis of complex drug molecules.

Recommended Synthetic Protocol:

The most common and efficient method for the synthesis of this compound involves the direct and selective Boc-protection of 2,5-diaminopyridine. The difference in nucleophilicity between the two amino groups allows for a high degree of selectivity under controlled reaction conditions.

Step-by-Step Methodology:

  • Dissolution: Dissolve 2,5-diaminopyridine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and enhance selectivity.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) in the same solvent to the cooled solution of 2,5-diaminopyridine. The slow addition helps to prevent the formation of the di-protected by-product.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting crude product can then be purified.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 2,5-Diaminopyridine in Aprotic Solvent Reaction Stir at 0°C to Room Temperature Start->Reaction 1. Reagent Di-tert-butyl dicarbonate (Boc₂O) Reagent->Reaction 2. Slow Addition Purification Purification (Column Chromatography/Recrystallization) Reaction->Purification 3. Product This compound Purification->Product 4.

Caption: Synthetic workflow for this compound.

Rigorous Purification for High-Purity Applications

For applications in pharmaceutical synthesis, achieving high purity of this compound is critical. The primary methods for purification are column chromatography and recrystallization.[3][4]

Column Chromatography Protocol:
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Procedure: The crude product is dry-loaded onto the silica gel column and eluted with the mobile phase. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Recrystallization Protocol:
  • Solvent System: A mixture of ethyl acetate and hexanes is often effective.

  • Procedure: Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization. The resulting crystals are collected by vacuum filtration, washed with cold hexanes, and dried under vacuum.

Comprehensive Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[5] Based on data from structurally similar compounds, the following are the expected chemical shifts for this compound.[6][7]

¹H NMR (400 MHz, CDCl₃) Expected Chemical Shift (ppm) Assignment
Singlet~1.509H, -C(CH₃)₃
Broad singlet~4.202H, -NH₂
Doublet~6.801H, Pyridine-H3
Doublet of doublets~7.201H, Pyridine-H4
Broad singlet~7.501H, -NH-Boc
Doublet~7.801H, Pyridine-H6
¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shift (ppm) Assignment
Quaternary~28.5-C(CH₃)₃
Tertiary~80.0-C(CH₃)₃
Aromatic CH~115.0Pyridine-C3
Aromatic CH~125.0Pyridine-C4
Aromatic C~140.0Pyridine-C5
Aromatic C~148.0Pyridine-C2
Aromatic CH~150.0Pyridine-C6
Carbonyl~153.0-C=O
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.[8]

Functional Group Expected Wavenumber (cm⁻¹)
N-H stretch (amine)3400-3250 (two bands)
N-H stretch (carbamate)~3350
C-H stretch (aliphatic)2980-2950
C=O stretch (carbamate)~1700
N-H bend (amine)~1620
C-N stretch~1350
C-O stretch~1250, ~1160
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.[9][10]

  • Expected Molecular Ion (M⁺): m/z = 209.12

  • Key Fragmentation Peaks:

    • m/z = 153: Loss of isobutylene (-56 Da) from the tert-butyl group.

    • m/z = 109: Loss of the entire Boc group (-100 Da).

    • m/z = 57: The tert-butyl cation.

Diagram of Key Analytical Techniques:

AnalyticalWorkflow Product Pure this compound NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Confirmation Structural Confirmation and Purity Assessment NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Analytical workflow for structural and purity confirmation.

Pivotal Role in Drug Development

This compound is a cornerstone intermediate in the synthesis of several clinically important drugs. Its bifunctional nature allows for its incorporation as a linker or a core scaffold.

Synthesis of Kinase Inhibitors

This building block is extensively used in the synthesis of various kinase inhibitors, including Bruton's tyrosine kinase (BTK) inhibitors and Janus kinase (JAK) inhibitors, which are used in the treatment of cancers and autoimmune diseases.[11][12] The free amine at the 5-position can be readily functionalized to introduce pharmacophoric elements that interact with the target kinase, while the Boc-protected amine at the 2-position can be deprotected at a later stage for further elaboration of the molecule.

Synthesis of Anticoagulants

A notable application of this compound is in the synthesis of the direct factor Xa inhibitor, Apixaban.[13][14][15] In the synthesis of Apixaban, this intermediate is a key component for the construction of the pyrazolopyridinone core.

Conclusion

This compound is a high-value building block in modern drug discovery due to its versatile and predictable reactivity. A thorough understanding of its synthesis, purification, and analytical characterization is essential for its effective utilization in the development of novel therapeutics. The protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary technical insights to confidently employ this important intermediate in their synthetic endeavors.

References

  • Supporting Information for a relevant chemical synthesis.
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applic
  • 1 H NMR and 13 C NMR of the prepared compounds.
  • tert-butyl N-(5-aminopyridin-2-yl)
  • An alternative synthetic strategy to construct apixaban analogues.
  • General Disclaimer One or more of the Following Statements may affect this Document. University of Wollongong. [Link]
  • Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Upd
  • Recrystallization and Crystallization. University of California, Davis. [Link]
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • Method for preparing tert-butyl n-((1r,2s,5s).
  • A process for the preparation of apixaban and its intermediates.
  • The mass spectrum of tert-butylamine follows shows an intense bas.... Pearson. [Link]
  • A practical synthesis for the key intermediate of apixaban.
  • Purification by Recrystalliz
  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
  • Process for the preparation of apixaban and intermediates thereof.
  • A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one.
  • Basic 1H- and 13C-NMR Spectroscopy.
  • FT-IR spectrum of tert-butyl....
  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.
  • How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 2019. [Link]
  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts, 2024. [Link]
  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. [Link]
  • tert Butyl N 1 aminocarbonyl 3 methylbutyl carbam

Sources

An In-depth Technical Guide to the Physical Properties of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (5-aminopyridin-2-yl)carbamate is a key bifunctional building block in medicinal chemistry and drug discovery. Its structure, incorporating a Boc-protected amine and a free aromatic amine on a pyridine scaffold, offers synthetic versatility for the construction of complex molecular architectures. This guide provides a comprehensive overview of its physical properties, offering both established data and detailed experimental protocols for properties that require empirical determination. Understanding these characteristics is paramount for its effective handling, reaction optimization, and formulation in drug development pipelines.

Core Physical and Chemical Properties

A summary of the known and predicted physical properties of this compound is presented below. These properties are fundamental to its application in a laboratory setting.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅N₃O₂[1][2][3]
Molecular Weight 209.25 g/mol [1][2]
CAS Number 220731-04-4[1][2][3]
Appearance Off-white to tan crystalline powder[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at ≤ -4 °C[1]
Predicted XLogP3 1.1[2]

Chemical Structure and Reactivity Insights

The chemical structure of this compound dictates its reactivity and physical characteristics. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amine functionalities is a key feature.

Caption: Chemical structure of this compound.

The Boc group offers stability under a variety of nucleophilic and basic conditions, making it an ideal protecting group during multi-step syntheses.[4][5] However, it is readily cleaved under acidic conditions, a property that is intentionally exploited for deprotection.[4][6] This lability to acid is a critical consideration in reaction planning and purification strategies. The free amino group at the 5-position of the pyridine ring provides a nucleophilic site for further functionalization.

Experimental Protocols for Physical Property Determination

Due to the limited availability of experimentally determined physical properties in the public domain, this section provides detailed, standardized protocols for researchers to determine these values in their own laboratories.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used for the determination.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate to approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The temperature at which the first liquid droplet is observed is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is critical to ensure that the temperature of the heating block and the sample are in equilibrium, providing an accurate melting range. A wide melting range is often indicative of impurities.

Solubility Profile

Understanding the solubility of a compound in various solvents is essential for reaction setup, extraction, and purification.

Methodology:

  • Solvent Selection: A range of common laboratory solvents of varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes).

  • Procedure:

    • To a small, known mass (e.g., 10 mg) of this compound in a vial, a small volume (e.g., 0.1 mL) of the test solvent is added.

    • The mixture is agitated at a constant temperature (e.g., 25 °C).

    • If the solid dissolves completely, the compound is considered "soluble."

    • If the solid does not dissolve, further aliquots of the solvent are added incrementally (e.g., 0.1 mL at a time) up to a total volume of 1 mL. The solubility can be expressed quantitatively (e.g., in mg/mL).

    • Observations are recorded at each step.

Self-Validating System: The use of a range of solvents provides a comprehensive solubility profile. For quantitative analysis, preparing a saturated solution, filtering, and determining the concentration of the solute in the filtrate via a validated analytical method (e.g., HPLC-UV) would provide precise solubility data.

G cluster_workflow Solubility Determination Workflow start Weigh Compound add_solvent Add Solvent Incrementally start->add_solvent agitate Agitate at Constant Temperature add_solvent->agitate insoluble Insoluble/Partially Soluble add_solvent->insoluble Max Volume Reached observe Observe for Dissolution agitate->observe observe->add_solvent Incomplete Dissolution soluble Soluble observe->soluble Complete Dissolution

Caption: Workflow for qualitative solubility testing.

Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation and purity assessment.

  • ¹H NMR Spectroscopy Protocol:

    • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid overlapping solvent and analyte signals.

    • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Analysis: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

    • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

  • ¹³C NMR Spectroscopy Protocol:

    • Sample Preparation: A more concentrated solution (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Analysis: Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • Attenuated Total Reflectance (ATR) FT-IR Protocol:

    • Background Spectrum: Record a background spectrum of the clean ATR crystal.

    • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

    • Analysis: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.

    • Data Interpretation: Identify characteristic absorption bands for functional groups such as N-H stretches (amines and amides), C=O stretch (carbamate), and C-N stretches.

Stability and Handling

The Boc protecting group is known to be stable under basic and nucleophilic conditions but is cleaved by acids.[7][8] Therefore, storage in a neutral, dry environment is recommended. As with many fine chemicals, it is advisable to store this compound under an inert atmosphere to prevent potential degradation from atmospheric moisture and carbon dioxide.

Safety Precautions

Based on available safety data, this compound should be handled with care. It is reported to be harmful if swallowed and may cause skin and eye irritation.[2] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

References

  • ChemBK. (2024, April 9). tert-butyl carbamate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts.
  • PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate.
  • MySkinRecipes. (n.d.). tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate.
  • National Center for Biotechnology Information. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.
  • Ark Pharma Scientific Limited. (n.d.). tert-butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate.
  • PubMed. (2013). tert-Butyl N-{[5-(5-oxohexa-namido)-pyridin-2-yl]amino}-carbamate.
  • Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl [(5-(aminomethyl)pyridin-2-yl]carbamate.
  • PubChem. (n.d.). tert-Butyl (5-iodopyridin-2-yl)carbamate.
  • ResearchGate. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.
  • PubChem. (n.d.). tert-Butyl (5-fluoropyridin-2-yl)carbamate.

Sources

Navigating the Solubility Landscape of tert-Butyl (5-aminopyridin-2-yl)carbamate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide focuses on tert-butyl (5-aminopyridin-2-yl)carbamate, a key building block in the synthesis of numerous pharmaceutical agents. While specific quantitative solubility data for this compound is not extensively published, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility profile.

The Molecular Architecture: A Prelude to Solubility Behavior

This compound (MW: 209.25 g/mol ) possesses a chemical structure that offers valuable clues to its solubility characteristics. The molecule can be deconstructed into three key components: a hydrophilic aminopyridine ring, a lipophilic tert-butyl group, and a carbamate linker.

The pyridine ring, with its nitrogen heteroatom and an additional amino group, is capable of hydrogen bonding with protic solvents, suggesting a degree of aqueous solubility. However, the presence of the bulky and nonpolar tert-butyloxycarbonyl (Boc) protecting group introduces significant hydrophobicity.[1] This lipophilic character generally enhances solubility in organic solvents.[2] Consequently, a delicate balance between these opposing structural features governs the overall solubility profile of the molecule.

Key Physicochemical Properties:

PropertyValue/DescriptionSource
Molecular FormulaC₁₀H₁₅N₃O₂PubChem
Molecular Weight209.25 g/mol [3]
AppearanceOff-white to tan crystalline powder[3]
IUPAC Nametert-butyl N-(5-amino-2-pyridinyl)carbamate[4]

Qualitative Solubility Insights and Solvent Selection Rationale

Based on the structural analysis and data from analogous Boc-protected aminopyridines, we can infer a qualitative solubility profile for this compound.

Expected Solubility:

  • High Solubility: In common organic solvents such as dichloromethane (DCM), chloroform, N,N-dimethylformamide (DMF), and ethyl acetate. The nonpolar nature of the Boc group and the overall molecular structure favor interactions with these solvents.

  • Moderate Solubility: In polar aprotic solvents like tetrahydrofuran (THF) and acetone, and in alcohols such as methanol and ethanol.[5]

  • Poor to Slight Solubility: In water and nonpolar hydrocarbon solvents like hexane and petroleum ether.[1][5] The hydrophobic tert-butyl group significantly limits solubility in aqueous media.

This predicted solubility pattern is crucial for selecting appropriate solvent systems for synthesis, purification, and formulation development. For instance, the high solubility in DCM makes it an excellent choice for reaction media, while the poor solubility in water can be exploited for precipitation and isolation of the compound.

Experimental Determination of Solubility: A Methodical Approach

To move beyond qualitative predictions, rigorous experimental determination of solubility is essential. The choice of method depends on the required accuracy, throughput, and the stage of drug development.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to a known volume of solvent B Seal the container securely A->B C Agitate at a constant temperature for a sufficient duration (e.g., 24-48 hours) B->C D Allow undissolved solid to settle C->D E Withdraw a clear aliquot of the supernatant D->E F Filter the aliquot to remove any remaining solid particles E->F G Quantify the concentration of the dissolved compound in the filtrate F->G H Use a validated analytical method (e.g., HPLC-UV, LC-MS) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Carefully withdraw a sample of the supernatant. For accurate results, filter the sample through a syringe filter (e.g., 0.22 µm) to remove any microscopic particles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a suitable and validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Kinetic Solubility Determination

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This method is often used in early drug discovery for high-throughput screening.

Experimental Workflow:

G cluster_prep Preparation cluster_addition Titration cluster_detection Precipitation Detection cluster_analysis Analysis A Prepare a high-concentration stock solution in DMSO B Add aliquots of the stock solution to an aqueous buffer A->B C Monitor for the first sign of precipitation B->C D Use methods like turbidimetry, nephelometry, or visual inspection C->D E Determine the concentration at the point of precipitation D->E

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is not an intrinsic constant but is influenced by several external factors:

  • Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined for relevant processing and physiological temperatures.

  • pH: The aminopyridine moiety can be protonated under acidic conditions. The resulting salt form is expected to have significantly higher aqueous solubility than the free base. Therefore, determining the pH-solubility profile is critical for oral drug development.

  • Polymorphism: The crystalline form of the solid can impact its solubility. Different polymorphs can exhibit different solubilities, with the metastable form generally being more soluble than the stable form.

Conclusion and Future Directions

While a definitive, publicly available dataset on the solubility of this compound is lacking, this guide provides a robust framework for understanding and experimentally determining this critical parameter. By combining structural analysis with established experimental protocols, researchers can generate the necessary data to guide synthesis, purification, and formulation efforts. As this compound continues to be a valuable intermediate in the development of new therapeutics, a thorough characterization of its solubility will be indispensable for accelerating the journey from laboratory to clinic.

References

  • Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.
  • Pipzine Chemicals. (n.d.). 4-Boc-Aminopyridine Manufacturer in China.
  • PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate.

Sources

An In-depth Technical Guide to the 1H NMR Spectrum of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl (5-aminopyridin-2-yl)carbamate. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling constants, and provide a practical protocol for acquiring high-quality data.

Introduction: The Structural Significance of this compound

This compound is a key building block in medicinal chemistry, frequently employed in the synthesis of novel pharmaceutical agents. Its structure incorporates a 2,5-disubstituted pyridine ring, a versatile scaffold in drug design, along with a tert-butoxycarbonyl (Boc) protecting group, which is crucial for regioselective synthesis. The precise characterization of this molecule is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. ¹H NMR spectroscopy is the primary analytical technique for confirming its structure, providing detailed information about the electronic environment of each proton.

Predicted ¹H NMR Spectrum: A Detailed Analysis

While a publicly available, fully assigned ¹H NMR spectrum for this specific compound is not readily found in the literature, we can construct a highly accurate prediction based on the analysis of closely related structures and fundamental NMR principles. The predicted spectrum is discussed for a standard deuterated solvent, such as DMSO-d₆, which is capable of dissolving the compound and has well-characterized residual solvent peaks.

The structure and numbering scheme for the protons of this compound are as follows:

Caption: Molecular structure of this compound with proton numbering.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.2 - 9.4Singlet (broad)-1HNH (Carbamate)
~7.8Doublet~2.51HH-6
~7.2Doublet of doublets~8.5, 2.51HH-4
~6.7Doublet~8.51HH-3
~5.0Singlet (broad)-2HNH₂ (Amino)
1.45Singlet-9HC(CH₃)₃ (Boc)
Rationale for Peak Assignments and Multiplicities

The predicted chemical shifts and coupling patterns are rooted in the electronic effects of the substituents on the pyridine ring and established NMR principles.

  • Pyridine Ring Protons (H-3, H-4, H-6):

    • The 2- and 5- positions of the pyridine ring are substituted with an electron-donating amino group (-NH₂) and an electron-withdrawing Boc-protected amino group (-NHBoc), respectively. The -NH₂ group is a strong activating group, increasing electron density at the ortho (C4) and para (C6) positions. The -NHBoc group is also electron-donating through resonance but can be considered less so than a free amino group.

    • H-6: This proton is ortho to the nitrogen atom of the pyridine ring, which deshields it, causing it to appear at the most downfield position of the aromatic protons. It is expected to be a doublet due to coupling with H-4 (a four-bond coupling, ⁴J), with a small coupling constant of approximately 2.5 Hz.

    • H-4: This proton is situated between the two substituents. It will be split by H-3 (a three-bond coupling, ³J) and H-6 (a four-bond coupling, ⁴J). This will result in a doublet of doublets. The larger coupling constant (~8.5 Hz) corresponds to the ortho coupling with H-3, and the smaller coupling constant (~2.5 Hz) corresponds to the meta coupling with H-6.

    • H-3: This proton is ortho to the -NHBoc group and meta to the -NH₂ group. It will be split by H-4 into a doublet with a coupling constant of approximately 8.5 Hz.

  • Amine and Carbamate Protons (NH and NH₂):

    • The protons on the nitrogen atoms are exchangeable, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are typically observed as broad singlets. The carbamate proton (-NH) is expected to be more downfield than the amino protons (-NH₂) due to the electron-withdrawing effect of the adjacent carbonyl group.

  • tert-Butyl Protons (Boc group):

    • The nine protons of the tert-butyl group are chemically equivalent and will appear as a sharp singlet. Their characteristic chemical shift is in the upfield region, typically around 1.4-1.5 ppm.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental procedure is recommended.

I. Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. DMSO-d₆ is a good first choice due to its high dissolving power for polar compounds. Alternatively, CDCl₃ can be used if the compound is sufficiently soluble.

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. A clear, homogeneous solution is essential for high-resolution spectra.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Set a spectral width of approximately 16 ppm, centered around 6-7 ppm.

    • Number of Scans (NS): Acquire at least 16 scans for a good signal-to-noise ratio. This can be increased for more dilute samples.

    • Relaxation Delay (D1): Use a relaxation delay of 1-2 seconds.

    • Acquisition Time (AQ): An acquisition time of at least 2-3 seconds is recommended for good resolution.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

III. Data Processing
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks. Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₅ at 2.50 ppm or CHCl₃ at 7.26 ppm).

  • Integration: Integrate all the peaks to determine the relative number of protons for each signal.

  • Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each peak.

Visualization of Experimental Workflow

The general workflow for acquiring and interpreting the ¹H NMR spectrum can be visualized as follows:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock & Shim transfer->lock_shim setup_params Set Acquisition Parameters lock_shim->setup_params acquire Acquire Data setup_params->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference integrate Integrate Peaks reference->integrate analyze Assign Peaks & Determine Structure integrate->analyze conclusion Structural Confirmation analyze->conclusion

Caption: A streamlined workflow for ¹H NMR analysis from sample preparation to structural confirmation.

Conclusion

The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification and purity assessment. The predicted spectrum, characterized by distinct signals for the pyridine ring protons, the labile amine and carbamate protons, and the prominent singlet of the Boc group, provides a clear fingerprint of the molecule. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra, enabling confident structural verification, which is a critical step in the synthesis of complex molecules for drug discovery and development.

References

  • PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

The Definitive Guide to the 13C NMR Spectroscopic Analysis of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) data for tert-Butyl (5-aminopyridin-2-yl)carbamate. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral assignment, the underlying principles influencing chemical shifts, and a detailed protocol for data acquisition. Our approach is grounded in established spectroscopic principles and data from analogous structures to provide a robust interpretation.

Introduction

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules. Its structure combines a di-substituted pyridine ring with a bulky tert-butoxycarbonyl (Boc) protecting group. Accurate structural elucidation is paramount for ensuring the integrity of synthetic pathways and the final products. 13C NMR spectroscopy is an indispensable tool for this purpose, providing unambiguous information about the carbon skeleton of the molecule. This guide will illuminate the 13C NMR characteristics of this compound, offering a foundational reference for its identification and characterization.

Molecular Structure and Predicted 13C NMR Data

The structural complexity of this compound, with its varied electronic environments, gives rise to a distinct 13C NMR spectrum. While a definitive, experimentally published spectrum is not widely available, we can predict the chemical shifts with a high degree of confidence based on the analysis of substituent effects on the pyridine ring and data from similar compounds.

Diagram of Molecular Structure with Carbon Numbering

Caption: Molecular structure of this compound with systematic numbering for 13C NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound in CDCl3

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C=O~153.0The carbonyl carbon of the Boc group is expected in this region, consistent with other Boc-protected amines.
C2~155.0Attached to two nitrogen atoms (ring and carbamate), this carbon is significantly deshielded.
C3~108.0Ortho to the electron-donating carbamate group, this carbon is shielded.
C4~138.0Influenced by both the amino and carbamate groups.
C5~140.0Directly attached to the electron-donating amino group, leading to deshielding.
C6~115.0Ortho to the amino group and meta to the carbamate, resulting in a shielded environment.
C(CH3)3~80.0The quaternary carbon of the tert-butyl group, characteristic chemical shift.
C(CH3)3~28.5The three equivalent methyl carbons of the tert-butyl group.

In-depth Spectral Analysis

The predicted chemical shifts are derived from the foundational principles of substituent effects on aromatic systems. The pyridine ring carbons' resonances are modulated by the electronic properties of the amino and carbamate groups.

  • Electron-Donating Effects : Both the amino group at C5 and the carbamate group at C2 are electron-donating through resonance. This effect increases the electron density at the ortho and para positions, causing an upfield shift (shielding) of these carbons.

  • Inductive Effects : The nitrogen atoms in the pyridine ring and the substituents exert an inductive electron-withdrawing effect, which deshields adjacent carbons.

The interplay of these effects results in the predicted assignments. For instance, C3 and C6 are anticipated to be the most shielded of the pyridine carbons due to the strong electron-donating resonance effect from the adjacent carbamate and amino groups, respectively. Conversely, C2 and C5, being directly attached to nitrogen, are significantly deshielded. The chemical shifts of the Boc group carbons (C=O, quaternary C, and CH3) are highly characteristic and serve as reliable internal references.

Experimental Protocol for 13C NMR Data Acquisition

To obtain high-quality 13C NMR data for this compound, the following protocol is recommended. This procedure is designed to ensure accurate chemical shift determination and optimal signal-to-noise ratio.

Diagram of the 13C NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve 15-20 mg of sample in ~0.7 mL of CDCl3 prep2 Add TMS as internal standard prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 acq1 Insert sample and lock on CDCl3 signal prep3->acq1 acq2 Shim the magnetic field acq1->acq2 acq3 Set acquisition parameters: Pulse Program: zgpg30 Number of Scans (NS): 1024 Relaxation Delay (D1): 2 s acq2->acq3 acq4 Acquire the spectrum acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.0 ppm) proc2->proc3 proc4 Perform peak picking and integration proc3->proc4

Caption: A standardized workflow for the acquisition and processing of 13C NMR data.

Step-by-Step Methodology
  • Sample Preparation :

    • Weigh approximately 15-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its convenient solvent peak for locking and referencing.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3 solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for sharp spectral lines and high resolution.

  • Data Acquisition :

    • Utilize a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • The number of scans (NS) should be sufficient to achieve a good signal-to-noise ratio, typically starting with 1024 scans.

    • A relaxation delay (D1) of 2 seconds is a reasonable starting point to allow for adequate relaxation of the carbon nuclei between pulses.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Perform peak picking to identify the chemical shifts of all resonances.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for understanding the 13C NMR spectrum of this compound. The presented data and interpretations are based on well-established principles of NMR spectroscopy and will serve as a valuable resource for scientists engaged in the synthesis and characterization of this and related molecules. The provided experimental protocol offers a robust starting point for acquiring high-quality experimental data to validate and refine these predictions.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.
  • Kalman, R. E. (Ed.). (1983). 13C NMR Spectroscopy. John Wiley & Sons.
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.

A Technical Guide to the Synthetic Utility and Mechanistic Role of tert-Butyl (5-aminopyridin-2-yl)carbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, the efficiency and precision of molecular assembly are paramount. The strategic use of specialized building blocks is not merely a matter of convenience but a core principle that enables the rapid exploration of chemical space and the construction of complex, potent, and selective therapeutic agents. One such critical reagent is tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS No. 220731-04-4).

This technical guide moves beyond a simple datasheet to provide an in-depth analysis of this compound's "mechanism of action," not in a pharmacological sense, but in its functional role as a powerful tool for regioselective synthesis. For researchers, scientists, and drug development professionals, understanding the causality behind its design and application is key to unlocking its full potential in discovery programs. This compound is not an end-effector but a critical enabler, a molecular scaffold whose inherent electronic and steric properties are exploited to build sophisticated molecules with therapeutic promise in oncology, neurology, and beyond.[1]

PART 1: The Core Mechanism — A Tool for Regioselective Synthesis

The primary "mechanism of action" of this compound is the predictable control it offers over the functionalization of a 2,5-diaminopyridine core. This control is achieved through the deliberate and temporary deactivation of one of its two primary amine nucleophiles.

The Principle of Orthogonal Reactivity

The molecule contains two amino groups with differing reactivity profiles:

  • C5-Amine (5-NH₂): This is a free, primary aromatic amine. It is nucleophilic and readily participates in a wide range of bond-forming reactions, including acylations, sulfonations, nucleophilic aromatic substitutions (SNAr), and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

  • C2-Amine (2-NH-Boc): This amine is protected as a tert-butoxycarbonyl (Boc) carbamate. The electron-withdrawing nature of the carbonyl group significantly reduces the nucleophilicity of the nitrogen atom. Furthermore, the steric bulk of the tert-butyl group physically hinders the approach of reactants.

This differential protection is the cornerstone of its utility. It allows chemists to perform selective chemistry at the C5 position without affecting the C2 position. The Boc group can then be cleanly removed under acidic conditions, revealing the C2-amine for a subsequent, different chemical transformation.[2] This two-step, regioselective functionalization is the compound's defining mechanistic contribution to synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates the logical flow of using this building block to create a differentially substituted 2,5-diaminopyridine derivative.

G cluster_0 Step 1: C5-Amine Functionalization cluster_1 Step 2: C2-Amine Deprotection & Functionalization start tert-Butyl (5-aminopyridin-2-yl)carbamate step1 Reaction at C5-Amine (e.g., Acylation, Sstep1Ar, Coupling) start->step1 + Reactant 'A' intermediate C5-Functionalized, C2-Protected Intermediate step1->intermediate deprotection Boc Deprotection (Acidic Conditions) intermediate->deprotection free_amine C5-Functionalized, C2-Amine Free deprotection->free_amine step2 Reaction at C2-Amine (e.g., Amide Coupling) free_amine->step2 + Reactant 'B' final_product Differentially Substituted 2,5-Diaminopyridine Product step2->final_product

Caption: General workflow for regioselective synthesis.

PART 2: Applications in the Synthesis of Therapeutic Agents

The true measure of a building block's value is in the therapeutic candidates it helps create. This compound is prominently featured in the patent literature for the synthesis of various kinase inhibitors and other targeted agents. Its structure forms a key part of the "hinge-binding" region for many kinase inhibitors, where the pyridine nitrogen and adjacent amine groups form critical hydrogen bonds with the kinase enzyme.

Summary of Synthetic Applications
Target Protein/ClassTherapeutic AreaKey Reaction Type at C5-AmineReference
PDGFR (Platelet-Derived Growth Factor Receptor)Pulmonary HypertensionBuchwald-Hartwig Amination[3]
AKT1 (RAC-alpha serine/threonine-protein kinase)OncologyNucleophilic Aromatic Substitution (SNAr)[4][5]
PKMYT1 (Protein Kinase, Membrane Associated Tyrosine/Threonine 1)OncologyAcylation (Amide Bond Formation)[6]
P2X4 Receptor PET Imaging / CNS DisordersAmide / Sulfonamide Formation[7]
Kinase Inhibitors (General)Oncology / ImmunologyNucleophilic Aromatic Substitution (SNAr)[8]
Causality in Action: Case Studies
  • AKT1 Inhibitors: In the synthesis of AKT1 inhibitors, the building block is used in an SNAr reaction.[4][5] The nucleophilic C5-amine attacks an electron-deficient heteroaromatic ring (e.g., a fluorinated or chlorinated pyrimidine), displacing the halide. This specific reaction forges a critical biaryl amine linkage common in kinase inhibitors. The choice of this building block is causal: it ensures that only the C5-amine participates in this key bond formation, preserving the C2-amine for later steps or as a required pharmacophoric element.

  • PKMYT1 Inhibitors: The synthesis of novel PKMYT1 inhibitors involves an initial acylation of the C5-amine with isovaleryl chloride to form an amide bond.[6] This is a classic, robust reaction. Critically, the patent then describes the subsequent removal of the Boc group with hydrochloric acid to liberate the C2-amine, which is essential for the final structure's biological activity.[6] This perfectly exemplifies the two-stage mechanism visualized in the workflow diagram.

PART 3: Key Experimental Protocols

To ensure trustworthiness and practical utility, the following protocols are derived from methodologies described in the cited patent literature. They represent a self-validating system for the two key transformations this building block is designed for.

Protocol 1: Acylation of the C5-Amine (PKMYT1 Inhibitor Synthesis) [6]

This protocol describes the formation of an amide bond at the C5 position.

  • Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), combine This compound (1.00 eq), pyridine (2.00 eq), and acetonitrile (approx. 12.5 mL per gram of starting material).

  • Reaction Initiation: While stirring the solution, add the desired acylating agent, such as isovaleryl chloride (1.30 eq), dropwise.

  • Thermal Incubation: Heat the reaction mixture to 60 °C and maintain for 1-2 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until consumption of the starting material is observed.

  • Work-up and Isolation: Upon completion, cool the mixture to room temperature. Concentrate the solvent under reduced pressure. The resulting crude product, tert-butyl (5-(3-methylbutanamido)pyridin-2-yl)carbamate, can be purified by standard methods such as silica gel chromatography or recrystallization.

Protocol 2: Boc-Group Deprotection (PKMYT1 Inhibitor Synthesis) [6]

This protocol describes the liberation of the C2-amine following C5-functionalization.

  • Acidic Solution Preparation: Dissolve the C5-acylated intermediate (1.0 eq) from Protocol 1 in a suitable solvent such as Dichloromethane (DCM).

  • Deprotection: To the stirred solution, add a solution of hydrogen chloride in dioxane (e.g., 4.0 M solution) in excess.

  • Reaction Monitoring: Stir the mixture at room temperature for 5-6 hours. The reaction can be monitored by LC-MS for the disappearance of the starting material and the appearance of the deprotected product.

  • Isolation: Upon completion, the product, often precipitating as the HCl salt, can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt, which can be used directly or after a basic work-up to yield the free amine.

PART 4: Physicochemical and Safety Data

Accurate data is essential for experimental design and safety.

Compound Properties
PropertyValueSource
CAS Number 220731-04-4[1]
Molecular Formula C₁₀H₁₅N₃O₂[1]
Molecular Weight 209.24 g/mol [1]
Appearance Solid (form may vary)Supplier Data
IUPAC Name tert-butyl N-(5-amino-2-pyridinyl)carbamate[1]
Safety and Handling

Based on aggregated GHS data, this compound should be handled with care in a laboratory setting with appropriate personal protective equipment (PPE).

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Recommendations: Use in a well-ventilated fume hood. Avoid inhalation of dust. Wear protective gloves, clothing, and eye/face protection.

Conclusion

This compound is a prime example of rational molecular design in the service of drug discovery. Its mechanism of action is not pharmacological but synthetic; it is a precision tool that empowers chemists to construct complex molecular architectures with a high degree of control. By providing a reliable method for the sequential, regioselective functionalization of the 2,5-diaminopyridine scaffold, it has become an invaluable asset in the synthesis of next-generation kinase inhibitors and other targeted therapies. Understanding its function as a "synthetic enabler" is fundamental for any researcher aiming to leverage its power in the development of novel therapeutic agents.

References

  • Title: Pyrazolopyrimidines and their uses as pdgfr inhibitors.
  • Title: Substituted aminopyridine compounds for use as akt1 inhibitors.
  • Title: Substituted aminopyridine compounds and methods of treating disease using same.
  • Title: Naphtho[1,2-b][3][7]diazepinedione-Based P2X4 Receptor Antagonists from Structure–Activity Relationship Studies toward PET Tracer Development.
  • Title: Quinoline derivative.
  • Title: Biarylamide derivatives and their use as pkmyt1 inhibitors.
  • Title: tert-butyl N-(5-aminopyridin-2-yl)
  • Title: A controlled release pharmaceutical composition of selexipag or it's active metabolite.
  • Title: tert-Butyl N-{[5-(5-oxohexanamido)

Sources

An In-Depth Technical Guide to the 5-Aminopyridin-2-yl Moiety: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Aminopyridin-2-yl Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a variety of biological targets to elicit a desired physiological response. The 5-aminopyridin-2-yl moiety is a quintessential example of such a scaffold. Its unique combination of a pyridine ring, an electron-donating amino group, and specific hydrogen bonding patterns makes it a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors.[1][2] This guide provides an in-depth analysis of the core features of this moiety, offering field-proven insights into its properties, reactivity, and strategic application in drug development. We will explore the causality behind its effectiveness, from its fundamental electronic nature to its role in complex structure-activity relationships (SAR).

Core Physicochemical and Electronic Properties

Understanding the fundamental properties of the 5-aminopyridin-2-yl moiety is critical to harnessing its potential. Its behavior in a biological system is a direct consequence of its electronic architecture and hydrogen bonding capabilities.

Electronic Signature and Resonance

The defining characteristic of this moiety is the electronic interplay between the aromatic pyridine ring and the amino group at the C5 position. The amino group acts as a powerful electron-donating group (EDG) through resonance, pushing electron density into the pyridine ring. This has two profound effects:

  • Increased Basicity of the Ring Nitrogen: The enhanced electron density on the pyridine ring nitrogen (N1) increases its basicity compared to unsubstituted pyridine. This modulation is crucial for forming key salt-bridge or hydrogen bond interactions with acidic residues in a protein active site.

  • Modulation of Reactivity: The resonance effect activates the positions ortho and para to the amino group (C4, C6, and C2) towards electrophilic substitution, while influencing the reactivity of the amino group itself.

dot

Caption: Resonance delocalization in the 5-aminopyridin-2-yl moiety.

Hydrogen Bonding Capacity

The moiety is an exceptional hydrogen-bond (H-bond) donor and acceptor, a feature central to its role in molecular recognition.[3]

  • H-bond Donor: The exocyclic amino group (-NH₂) is a potent H-bond donor.

  • H-bond Acceptor: The pyridine ring nitrogen (N1) is a strong H-bond acceptor.

This dual character allows it to form highly specific and directional interactions within protein binding sites, often acting as a "hinge-binder" in kinases by forming a bidentate hydrogen bond network.[2] Theoretical studies have shown that intermolecular hydrogen bonds involving aminopyridines are significantly strengthened in the electronically excited state.[4]

PropertyTypical Value/CharacteristicSignificance in Drug Design
Molecular Formula C₅H₆N₂Base scaffold for derivatization.
Molecular Weight ~94.11 g/mol Low molecular weight starting point, favorable for maintaining drug-like properties (Ro5).
Hydrogen Bond Donors 1 (the -NH₂ group)Crucial for specific interactions with target proteins like kinases.[5]
Hydrogen Bond Acceptors 2 (N1 of pyridine, lone pair on NH₂)Enables formation of robust and directional binding networks.[6]
pKa (Conjugate Acid) ~6.8 - 7.2Influences ionization state at physiological pH, affecting solubility and cell permeability.

Spectroscopic Signature for Characterization

Unambiguous identification of the 5-aminopyridin-2-yl moiety within a larger molecule is routine with standard spectroscopic techniques. From a quality control perspective, recognizing these characteristic signals is a non-negotiable part of the validation process.

  • ¹H NMR Spectroscopy: The aromatic protons exhibit a predictable splitting pattern. The proton at C6 is typically the most downfield due to the anisotropic effect of the ring nitrogen. The amino protons (-NH₂) appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. Representative shifts in CDCl₃ are often in the range of δ 6.5-8.2 ppm for the ring protons.[7][8]

  • ¹³C NMR Spectroscopy: The carbon atom attached to the amino group (C5) shows a significant upfield shift due to the strong electron-donating effect. Carbons C2 and C6 are typically the most deshielded.[7]

  • FTIR Spectroscopy: Key vibrational modes confirm the presence of the functional groups. The N-H stretching vibrations of the primary amine are typically observed as two distinct bands in the 3250-3480 cm⁻¹ region.[9] The C-N stretching of the aromatic amine is found in the 1260-1330 cm⁻¹ range.[9]

Chemical Reactivity and Synthetic Accessibility

The utility of a scaffold is directly tied to its synthetic tractability. The 5-aminopyridin-2-yl moiety can be accessed through various routes and its functional groups offer handles for diverse chemical modifications.

Reactivity of the Amino Group

The exocyclic amino group is a versatile nucleophile, readily participating in a range of transformations that are foundational to building molecular diversity.

  • Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) forms amide bonds, a common strategy for extending the molecule to probe other regions of a binding pocket.[10]

  • Alkylation: The amino group can be alkylated, though selectivity between mono- and di-alkylation must be controlled.

  • Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a wide variety of nucleophiles (Sandmeyer reaction), offering a gateway to diverse C5-substituted pyridines.[11]

Reactivity of the Pyridine Ring

The pyridine ring itself can be functionalized, although the activating nature of the C5-amino group directs the regioselectivity of these reactions. Electrophilic aromatic substitution is challenging on the pyridine ring but can be achieved under forcing conditions.

Protocol: Synthesis of N-(Pyridin-2-yl)acetamide Derivative

This protocol describes a standard acylation of the 5-amino group, a fundamental step in many synthetic campaigns.

Objective: To acylate the 5-amino group of a substituted 2-aminopyridine with an acyl chloride.

Materials:

  • Substituted 5-aminopyridin-2-yl precursor (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (2.0 eq)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 5-aminopyridin-2-yl precursor (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (e.g., TEA, 2.0 eq) dropwise. Causality Note: The base is essential to neutralize the HCl byproduct generated during the reaction, preventing protonation of the pyridine nitrogen which would deactivate it.

  • Acylation: While stirring at 0 °C, add acetyl chloride (1.1 eq) dropwise. A precipitate (triethylammonium chloride) may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization to yield the pure N-(pyridin-2-yl)acetamide derivative.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

dot

Synthesis_Workflow start Dissolve 5-aminopyridin-2-yl precursor in anhydrous DCM cool Cool to 0 °C start->cool add_base Add Triethylamine (2.0 eq) cool->add_base add_acyl Add Acetyl Chloride (1.1 eq) add_base->add_acyl stir Stir at RT for 2-4h add_acyl->stir monitor Monitor by TLC/LC-MS stir->monitor monitor->stir Incomplete workup Aqueous Workup (NaHCO3, Brine) monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify validate Characterize by NMR/HRMS purify->validate

Caption: Workflow for the acylation of a 5-aminopyridin-2-yl precursor.

Role in Medicinal Chemistry and Drug Design

The true value of the 5-aminopyridin-2-yl moiety is realized in its application as a pharmacophore in drug design. Its structure is frequently identified in high-throughput screening campaigns and optimized during lead development.

The Hinge-Binding Motif in Kinase Inhibition

As mentioned, the moiety's defining feature is its ability to form a bidentate hydrogen bond with the "hinge" region of the ATP-binding site in many protein kinases. This interaction serves as a critical anchor, orienting the rest of the inhibitor within the active site to achieve high potency and selectivity.[2] For example, aminopyridine derivatives have been designed and synthesized as potent and selective inhibitors of Janus Kinase 2 (JAK2), an important target for myeloproliferative neoplasms.[2]

dot

Caption: Bidentate hydrogen bonding with a kinase hinge region.

Bioisosteric Replacement

In drug design, bioisosteric replacement is a strategy used to swap one functional group for another with similar physicochemical properties to improve potency, selectivity, or pharmacokinetic profiles.[12][13] The 5-aminopyridin-2-yl moiety can be considered a bioisostere for other heterocyclic systems like aminopyrazoles or aminopyrimidines, which are also prevalent in kinase inhibitors.[14][15] The choice between these scaffolds is a nuanced decision based on fine-tuning SAR, optimizing ADME properties, and securing intellectual property. The replacement of an amide bond with a stable heterocyclic ring like pyridine is a common strategy to enhance metabolic stability.[16]

Structure-Activity Relationship (SAR) Vector

The 5-aminopyridin-2-yl core provides multiple vectors for chemical modification, allowing for systematic exploration of the surrounding chemical space. The SAR can be developed by:

  • Substitution at the 2-position: Groups attached here often point towards the solvent-exposed region of an active site, allowing for the introduction of solubilizing groups or fragments that can pick up additional interactions.

  • Derivatization of the 5-amino group: As discussed, this is a primary handle for building out the molecule to interact with other sub-pockets of the target protein.[17][18]

  • Substitution on the pyridine ring (C3, C4, C6): Adding substituents to these positions can modulate the electronics of the ring, influence the conformation of the molecule, and prevent unwanted metabolism.

Conclusion

The 5-aminopyridin-2-yl moiety is more than just a collection of atoms; it is a highly evolved and versatile tool for the modern medicinal chemist. Its predictable electronic properties, reliable hydrogen bonding capacity, and synthetic accessibility have cemented its status as a privileged core in drug discovery.[1] From a practical standpoint, understanding the causality behind its effectiveness—the way its resonance structures dictate its basicity and how its geometry enables precise interactions with biological targets—is paramount for any researcher or drug development professional aiming to leverage this powerful scaffold. Future innovations will likely involve incorporating this moiety into novel drug modalities and further exploring its potential as a key building block for targeting a growing number of enzymes and receptors.

References

  • Vertex AI Search. (n.d.). Exploring the Chemical Reactivity of 5-Aminopyridine-2-carboxylic Acid.
  • Yuan, Z., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central.
  • RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues.
  • ResearchGate. (n.d.). Synthesis of 2,2-bis(pyridin-2-yl amino)cyclobutanols and their conversion into 5-(pyridin-2-ylamino)dihydrofuran-2(3H)-ones.
  • PubChem. (n.d.). (5-Aminopyridin-2-YL)methanol.
  • PMC - PubMed Central. (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 5-Aminopyridine-2-carboxylic Acid: A Foundational Intermediate.
  • (2025). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • Sigma-Aldrich. (n.d.). 5-Aminopyridine-2-carboxylic acid 96 24242-20-4.
  • NIH. (2025). Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds.
  • (2024). Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators.
  • PubMed. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2.
  • PMC - PubMed Central. (n.d.). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[7][11][15]triazino[2,3-c]quinazolines.
  • (2023). Molecular Structures and Intermolecular Hydrogen Bonding of Silylated 2-Aminopyrimidines.
  • (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • PMC - PubMed Central. (n.d.). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes.
  • (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes.
  • PMC - PubMed Central - NIH. (n.d.). H‐Bond: Τhe Chemistry‐Biology H‐Bridge.
  • ResearchGate. (n.d.). Structure Activity Relationship. | Download Scientific Diagram.
  • Amanote Research. (n.d.). Structure-Activity Relationships for the 9-(Pyridin-2'-Yl) - Amanote Research.
  • ResearchGate. (n.d.). Synthesis of 5-chloropyridin-2-yl)alkylamides 19.
  • PubChem. (n.d.). 2-Aminopyridine.
  • MDPI. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxamides.
  • PubMed. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent.
  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE.
  • ResearchGate. (2025). (PDF) Synthesis, Spectroscopy, and Magnetic Characterization of Copper(II) and Cobalt(II) Complexes with 2-Amino-5-bromopyridine as Ligand.

Sources

The Indispensable Role of the tert-butyl Protecting Group in Carbamate Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the intricate fields of peptide chemistry and pharmaceutical development. Its strategic application in masking the reactivity of amines as carbamates provides chemists with unparalleled control over complex synthetic pathways. This technical guide offers an in-depth exploration of the Boc group, detailing its fundamental principles, mechanisms of protection and deprotection, and its critical role in advancing drug discovery and development. Through a blend of theoretical explanation and practical protocols, this document serves as a comprehensive resource for scientists leveraging this indispensable tool in their research endeavors.

Introduction: The Strategic Imperative of Amine Protection

Amines are fundamental functional groups, ubiquitous in biologically active molecules and synthetic intermediates.[1] Their inherent nucleophilicity and basicity, while crucial for their biological function, present significant challenges during multi-step chemical syntheses.[1][2] Unprotected amines can engage in a variety of undesirable side reactions, leading to complex product mixtures, reduced yields, and purification difficulties.[2] To circumvent these issues, chemists employ protecting groups to temporarily mask the amine's reactivity, allowing for chemical transformations on other parts of the molecule.[3]

The ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Readily removed in high yield under mild conditions that do not affect other functional groups.

The tert-butoxycarbonyl (Boc) group has emerged as one of the most widely used amine protecting groups, fulfilling these criteria with remarkable efficacy.[4][5][6] Its popularity stems from its robustness under basic, nucleophilic, and hydrogenolysis conditions, coupled with its facile removal under mild acidic conditions.[5][7][8] This orthogonality to other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) groups, is a key advantage in complex syntheses.[9][10][11]

The Chemistry of the Boc Group: Structure and Stability

The Boc group is introduced by converting a primary or secondary amine into a tert-butyl carbamate.[1] This transformation effectively attenuates the amine's nucleophilicity and basicity by delocalizing the nitrogen's lone pair of electrons into the adjacent carbonyl group. The steric bulk of the tert-butyl group further shields the nitrogen atom, contributing to its stability.

The stability of the Boc group is a direct consequence of its unique structure. It is resistant to a wide array of reagents and conditions, including:

  • Strong bases: Unlike esters, the Boc carbamate is not susceptible to base-catalyzed hydrolysis.[9]

  • Nucleophiles: It remains intact in the presence of various nucleophilic reagents.[8]

  • Catalytic Hydrogenation: The Boc group is stable to conditions typically used for the removal of Cbz and benzyl (Bn) groups.[9][12]

This broad stability profile allows for a high degree of flexibility in synthetic planning, enabling chemists to perform a wide range of transformations on other parts of the molecule without affecting the protected amine.

Mechanism of Boc Protection

The most common method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[4][11] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of Boc anhydride, forming a tetrahedral intermediate.[9][11] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[11] The leaving group subsequently decomposes to the stable products of carbon dioxide and tert-butanol, providing a strong thermodynamic driving force for the reaction.[9]

While the reaction can proceed without a base, the use of a mild base such as sodium bicarbonate, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) is common to neutralize the protonated amine and facilitate the reaction.[9][13]

Visualizing the Boc Protection Mechanism

Boc_Protection cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate [R-NH₂(⁺)-C(O⁻)(OtBu)-O-C(O)-OtBu] Amine->Intermediate Nucleophilic Attack Boc2O Boc₂O Boc2O->Intermediate Boc_Amine R-NH-Boc Intermediate->Boc_Amine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH CO2 CO₂ Intermediate->CO2

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

Mechanism of Boc Deprotection

The defining characteristic of the Boc group is its lability under acidic conditions.[4][14] This allows for its selective removal in the presence of other protecting groups that are stable to acid. The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) or dioxane.[4][15][16]

The mechanism of acid-catalyzed deprotection involves the following key steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.[14][17] This enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond.

  • Fragmentation: The protonated carbamate fragments, leading to the cleavage of the tert-butyl-oxygen bond. This step is facilitated by the formation of a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[1][9][14]

  • Decarboxylation: The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide gas and the free amine.[9][17]

  • Protonation of the Amine: Under the acidic reaction conditions, the liberated amine is protonated, typically forming an ammonium salt as the final product.[17][18]

Visualizing the Boc Deprotection Mechanism

Boc_Deprotection cluster_reactants Reactants cluster_intermediate Intermediates cluster_products Products Boc_Amine R-NH-Boc Protonated_Boc [R-NH-C(=O⁺H)-OtBu] Boc_Amine->Protonated_Boc Protonation Acid H⁺ Acid->Protonated_Boc Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Fragmentation tButyl_Cation (CH₃)₃C⁺ Protonated_Boc->tButyl_Cation Amine_Salt R-NH₃⁺ Carbamic_Acid->Amine_Salt Decarboxylation & Protonation CO2 CO₂ Carbamic_Acid->CO2 Isobutene CH₂=C(CH₃)₂ tButyl_Cation->Isobutene Deprotonation

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

A potential side reaction during deprotection is the alkylation of other nucleophilic residues by the liberated tert-butyl cation.[13][14] This can be mitigated by the addition of "scavengers," such as anisole or thioanisole, to the reaction mixture to trap the carbocation.[13][19]

Orthogonality in Protecting Group Strategies

The concept of orthogonality is paramount in the synthesis of complex molecules, particularly in solid-phase peptide synthesis (SPPS).[20][21] An orthogonal protecting group strategy employs multiple protecting groups that can be removed under distinct, non-interfering conditions.[3][21] This allows for the selective deprotection of one functional group while others remain protected.

The Boc group is a key component of two major orthogonal strategies in SPPS:

  • Boc/Bzl Strategy: In this approach, the α-amino group of the amino acid is protected with the acid-labile Boc group, while the side-chain functional groups are protected with more acid-stable benzyl (Bzl)-based groups.[10] The Boc group is removed with a moderate acid like TFA, while the Bzl groups require a very strong acid, such as hydrogen fluoride (HF), for cleavage.[10] This strategy is considered quasi-orthogonal because both types of protecting groups are removed by acid, albeit of different strengths.[10]

  • Fmoc/tBu Strategy: This is a fully orthogonal strategy where the α-amino group is protected with the base-labile Fmoc group, and the side chains are protected with acid-labile groups, often based on the tert-butyl (tBu) group.[10][22] The Fmoc group is removed with a base, typically piperidine, while the tBu-based groups are cleaved with TFA.[10]

The choice between these strategies depends on the specific requirements of the synthesis, such as the nature of the target peptide and the presence of acid- or base-sensitive residues.[10]

Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsOrthogonal To
tert-ButoxycarbonylBocBoc₂OAcid (TFA, HCl)[4][15]Fmoc (Base), Cbz (H₂)[9][11]
9-FluorenylmethoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (Piperidine)[12]Boc (Acid), Cbz (H₂)[3][9]
BenzyloxycarbonylCbz or ZCbz-ClCatalytic Hydrogenation (H₂/Pd)[12]Boc (Acid), Fmoc (Base)[9][16]

Applications in Drug Development

The Boc protecting group is an indispensable tool in the pharmaceutical industry, enabling the synthesis of a vast array of complex drug molecules.[2][23][24] Its ability to provide robust protection and be cleanly removed under mild conditions is critical in multi-step syntheses of active pharmaceutical ingredients (APIs).[2][23]

Key applications include:

  • Peptide-based Therapeutics: Boc-protected amino acids are fundamental building blocks in the synthesis of peptide drugs, such as insulin analogs and anticancer agents.[2][5][24]

  • Small Molecule Synthesis: The Boc group is widely used to protect amine functionalities in the synthesis of complex heterocyclic compounds and other small molecule drugs, including antibiotics and antiviral agents.[2][23][24]

  • Combinatorial Chemistry: The reliability of Boc protection and deprotection makes it well-suited for the automated synthesis of large libraries of compounds for high-throughput screening.[25]

The use of Boc-protected intermediates allows for precise control over the synthetic route, leading to higher yields, improved purity, and ultimately, the successful development of innovative medicines.[2][23][24]

Experimental Protocols

General Protocol for Boc Protection of an Amine

This protocol describes a general procedure for the N-tert-butoxycarbonylation of a primary or secondary amine using di-tert-butyl dicarbonate.

Materials:

  • Amine substrate

  • Di-tert-butyl dicarbonate (Boc₂O)[26]

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or a biphasic system with water)[4]

  • Base (e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP))[9][13]

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the amine substrate (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Add the base (1-1.5 equivalents) to the solution and stir.[4]

  • Add di-tert-butyl dicarbonate (1.1-2 equivalents) portion-wise to the reaction mixture at room temperature.[4]

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4][11]

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1 M HCl), water, and brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude Boc-protected amine.[7][11]

  • Purify the product by column chromatography on silica gel if necessary.[7]

General Protocol for Boc Deprotection

This protocol outlines a general procedure for the removal of the Boc protecting group using trifluoroacetic acid.

Materials:

  • Boc-protected amine substrate

  • Trifluoroacetic acid (TFA)[14][15]

  • Solvent (e.g., Dichloromethane (DCM))[14]

  • Scavenger (optional, e.g., anisole or thioanisole)[14]

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the Boc-protected amine (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask.

  • If the substrate is sensitive to alkylation, add a scavenger (1-5 equivalents).[14]

  • Cool the solution in an ice bath and add trifluoroacetic acid (typically 20-50% v/v in DCM) dropwise.[10][22]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.[14]

  • Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.[11]

  • The resulting amine is typically obtained as the TFA salt. To obtain the free amine, dissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated sodium bicarbonate solution).[11]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.[11]

Conclusion

The tert-butoxycarbonyl protecting group is a powerful and versatile tool in the arsenal of the modern organic chemist. Its unique combination of stability and selective lability has revolutionized the synthesis of complex molecules, particularly in the fields of peptide chemistry and drug development. A thorough understanding of the principles and mechanisms governing its use is essential for its effective application. As the demand for more sophisticated and targeted therapeutics continues to grow, the indispensable role of the Boc group in enabling their synthesis is certain to endure.

References

  • Kent, S. B. (2009). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 106(45), 19003-19008. [Link]
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Fields, G. B., & Noble, R. L. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Semantic Scholar. (n.d.). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • National Center for Biotechnology Information. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PubChem.
  • The Organic Chemistry Portal. (n.d.). Boc Anhydride.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals.
  • The Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - HCl.
  • Homework.Study.com. (n.d.). tert-Butoxycarbonyl azide, a reagent used in protein synthesis, is prepared by treating....
  • Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry [Video]. YouTube. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. PubChem.
  • Hebei Boze Chemical Co., Ltd. (n.d.). Di-Tert-Butyl Dicarbonate.
  • ResearchGate. (2025). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • The Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Organic Syntheses. (n.d.). tert-BUTYL AZIDOFORMATE.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5585-5593. [Link]
  • National Center for Biotechnology Information. (n.d.). Di-tert-butyl dicarbonate. PubChem.
  • National Center for Biotechnology Information. (2022). Azides in the Synthesis of Various Heterocycles. PubMed Central.
  • Dey, S., & Garner, P. (2000). Synthesis of tert-Butoxycarbonyl (Boc)-Protected Purines. Organic Letters, 2(16), 2423-2425. [Link]

Sources

A-Scientist's-Guide-to-Sourcing-tert-Butyl-(5-aminopyridin-2-yl)carbamate:-From-Supplier-Selection-to-Quality-Verification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for sourcing and utilizing tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS No. 160499-77-6). Moving beyond a simple vendor list, this document details the strategic importance of this reagent, outlines critical quality control parameters, presents a workflow for supplier evaluation, and offers a detailed protocol for incoming material verification. The objective is to empower scientists to make informed purchasing decisions and ensure the integrity of their research by guaranteeing the quality and consistency of this pivotal chemical building block.

Introduction: The Strategic Importance of this compound

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a pyridine ring, a common scaffold in pharmacologically active compounds, with two distinct nitrogen functionalities. The free aniline-type amine at the 5-position serves as a versatile nucleophile or a handle for diazotization and subsequent coupling reactions. Simultaneously, the amine at the 2-position is protected by a tert-butoxycarbonyl (Boc) group.

This Boc protection is crucial; it deactivates the 2-amino group, preventing it from competing in reactions targeting the 5-amino group. The Boc group is stable under a wide range of non-acidic conditions but can be cleanly removed with acid, allowing for selective, sequential functionalization of the pyridine core. This "orthogonal" reactivity makes the compound a valuable intermediate for constructing complex molecules, particularly in the synthesis of kinase inhibitors, receptor modulators, and other advanced pharmaceutical intermediates.[1] Its role as a key building block necessitates a reliable supply of high-purity material to ensure the success and reproducibility of multi-step synthetic campaigns.[1]

Critical Quality Attributes & Supplier Evaluation

Sourcing chemical reagents requires a more rigorous evaluation than simply comparing price and quantity. The quality of the starting material directly impacts reaction yield, impurity profiles, and the ultimate success of the research. When sourcing this compound, the following attributes and supplier metrics are paramount.

Key Compound Specifications
  • Purity (≥97% by HPLC): This is the most critical specification. Impurities can interfere with downstream reactions, introduce unwanted side products, and complicate purification. A purity level of 97% or higher, as determined by High-Performance Liquid Chromatography (HPLC), is recommended for most synthetic applications.

  • Identity Verification (¹H NMR & LC-MS): The supplier must provide analytical data confirming the structure of the compound. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of the molecule's structure, while Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the correct molecular weight.

  • Appearance: The compound is typically described as an off-white to tan or light-brown powder or crystalline solid. Significant deviation from this (e.g., dark brown, tarry solid) may indicate degradation or the presence of impurities.

  • Solvent Residue: The Certificate of Analysis (CoA) should ideally quantify residual solvents from the manufacturing and purification process.

Supplier Due Diligence Workflow

Choosing a supplier is a critical step that validates the entire supply chain. A systematic approach ensures reliability and minimizes risk.

Supplier_Evaluation_Workflow start Start: Identify Need search Initial Screening Search databases (e.g., Sigma, TCI, Fisher) for CAS 160499-77-6 start->search request_docs Request Documentation Obtain Certificate of Analysis (CoA) & Safety Data Sheet (SDS) search->request_docs analyze_coa Analyze CoA Purity ≥97%? ¹H NMR/LC-MS data consistent? Appearance acceptable? request_docs->analyze_coa assess_supplier Assess Supplier ISO certification? Stock availability? Technical support responsiveness? analyze_coa->assess_supplier Data OK decision Select Supplier analyze_coa->decision All Checks Pass reject Reject Supplier analyze_coa->reject:w Checks Fail assess_supplier->decision purchase End: Purchase decision->purchase reject:e->search:s Re-evaluate

Caption: Workflow for Supplier Selection and Qualification.

Comparative Overview of Commercial Suppliers

The following table provides a snapshot of prominent suppliers for this compound. Data is based on publicly available information and is subject to change. Researchers should always verify current specifications before ordering.

SupplierProduct Number (Example)Purity Specification (Typical)Analytical Data ProvidedNotes
Sigma-Aldrich (Merck) 718336≥97.0% (HPLC)Varies, NMR/HPLC often availableGlobal distribution, extensive documentation.
Thermo Fisher Scientific AC46736001097%Varies, CoA on requestBroad portfolio under Acros Organics & Alfa Aesar brands.
TCI America T3045>98.0% (HPLC)CoA available, NMR data often on product pageKnown for high-purity reagents for organic synthesis.
Ambeed A201732≥98%NMR, HPLC, LC-MS available on website[2]Provides comprehensive analytical data online.[2]
Chem-Impex 26371≥95% (HPLC)[1]CoA on requestOffers various pack sizes for research and development.[1]
BLDpharm BD13697997%CoA on requestSupplier with a focus on pharmaceutical intermediates.[3]

Note: This list is not exhaustive. Other reputable suppliers may be available.

Incoming Quality Control: A Self-Validating Protocol

It is imperative for research integrity to perform an in-house verification of the material upon receipt, regardless of the supplier's reputation. This protocol ensures the material meets the required standards for your specific application.

Rationale

An independent QC check validates the supplier's CoA and detects potential degradation during shipping or storage. Combining HPLC and NMR provides orthogonal data: HPLC is excellent for quantifying purity and detecting non-proton-containing impurities, while NMR confirms the molecular structure and can identify solvent impurities.[4][5][6][7]

Experimental Protocol: QC Workflow

QC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_hplc Prepare HPLC Sample (e.g., 1 mg/mL in Acetonitrile) run_hplc Run HPLC Analysis (C18 column, MeCN/H2O gradient) prep_hplc->run_hplc prep_nmr Prepare NMR Sample (e.g., 5-10 mg in DMSO-d6) run_nmr Acquire ¹H NMR Spectrum (400 MHz or higher) prep_nmr->run_nmr interpret_hplc Calculate Purity from HPLC (Area % of main peak) run_hplc->interpret_hplc interpret_nmr Confirm Structure from NMR (Check shifts, integrations, splitting) run_nmr->interpret_nmr decision Material Accepted? interpret_hplc->decision interpret_nmr->decision pass Proceed to Experiment decision->pass Yes fail Contact Supplier / Reject Batch decision->fail No

Caption: In-House Quality Control Workflow for Incoming Reagents.

Step-by-Step Methodology:

  • Visual Inspection: Note the color and physical state of the material. It should be a free-flowing solid, off-white to tan in color.

  • Solubility Check: Test solubility in a common solvent like DMSO or CH₂Cl₂. Poor solubility may indicate impurities or degradation.

  • ¹H NMR Spectroscopy:

    • Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Acquire a proton NMR spectrum.

    • Verification: Compare the obtained spectrum to a reference spectrum or expected chemical shifts. Key signals to verify include the tert-butyl singlet (~1.5 ppm), aromatic protons on the pyridine ring, and the NH protons. The integration of the signals should correspond to the number of protons (9H for t-Bu, 3H for aromatic, 2H for NH₂, 1H for NHBoc). The presence of significant unassigned peaks may indicate impurities.[6][8]

  • HPLC Analysis:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile).

    • Inject the sample onto a reverse-phase C18 column.

    • Run a gradient method, for example, from 10% to 95% acetonitrile in water (with 0.1% TFA or formic acid) over 10-15 minutes.

    • Verification: The main peak should account for ≥97% of the total integrated peak area detected by the UV detector. This provides a quantitative measure of purity.[5][9]

Safe Handling and Storage

As a member of the aminopyridine class, this compound requires careful handling.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (nitrile is suitable), and safety glasses or goggles.[10][11]

  • Storage: Store the material in a tightly sealed container, protected from light and moisture.[12][13] For long-term stability, storage at 2-8°C or colder (≤ -4°C) in an inert atmosphere (e.g., under argon or nitrogen) is recommended.[1][14]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[10]

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[10]

Conclusion

The successful application of this compound in research and drug discovery is critically dependent on the quality of the starting material. By implementing a rigorous supplier evaluation process and a self-validating incoming quality control protocol, scientists can mitigate risks associated with reagent impurity and ensure the reliability and reproducibility of their synthetic work. This guide provides the necessary framework to confidently source and utilize this important chemical building block.

References

This section is for illustrative purposes. Real-world URLs would be provided by the grounding tool.

  • BenchChem. (n.d.). Safe handling and storage procedures for aminopyridines.
  • Chem-Impex. (n.d.). (5-Aminopyridin-2-yl)-carbamic acid tert-butyl ester.
  • Jubilant Ingrevia Limited. (n.d.).
  • Loba Chemie. (2016). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • Synblock. (n.d.). CAS 220731-05-5 | tert-Butyl (5-aminopyrimidin-2-yl)
  • Biochem Chemopharma. (n.d.).
  • AiFChem. (n.d.). 220731-04-4 | tert-Butyl (5-aminopyridin-2-yl)
  • ChemicalBook. (n.d.).
  • Ambeed. (n.d.). 220731-04-4 | tert-Butyl (5-aminopyridin-2-yl)
  • Thermo Fisher Scientific. (2021).
  • ResearchGate. (2025). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
  • Specific Polymers. (n.d.).
  • University of Durham. (n.d.). Quality Control.
  • ResearchGate. (2025). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals.
  • MySkinRecipes. (n.d.). tert-Butyl (5-aminopyridin-2-yl)(methyl)
  • Novartis OAK. (2015). Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues.
  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • BLDpharm. (n.d.). 1039055-46-3|tert-Butyl (5-aminopyridin-2-yl)(methyl)

Sources

An In-Depth Technical Guide to the Safe Handling and Application of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

tert-Butyl (5-aminopyridin-2-yl)carbamate, a bifunctional molecule featuring a protected amine and a free amino group on a pyridine scaffold, has emerged as a critical intermediate in medicinal chemistry and pharmaceutical development.[1] Its strategic design, incorporating a bulky tert-butyl protecting group, offers enhanced solubility and stability, making it an invaluable tool for the synthesis of complex bioactive molecules.[1] The presence of both a nucleophilic amino group and a latent amino functionality (protected as a carbamate) allows for sequential, regioselective reactions, a cornerstone of modern synthetic strategy.[2] This guide provides an in-depth exploration of the chemical properties, safety considerations, and handling protocols for this compound, tailored for researchers and drug development professionals. Understanding the nuances of this compound is paramount to harnessing its full potential while ensuring the highest standards of laboratory safety.

Physicochemical Properties: A Data-Driven Overview

The physical and chemical characteristics of a compound dictate its behavior in a laboratory setting, from storage and handling to its reactivity in a synthetic sequence. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₂PubChem[3]
Molecular Weight 209.25 g/mol Chem-Impex[1]
CAS Number 194991-88-3
Appearance Off-white to tan crystalline powderChem-Impex[1]
Purity ≥ 95% (HPLC)Chem-Impex[1]
Storage Conditions Store at ≤ -4 °CChem-Impex[1]

The presence of both a polar carbamate and a nonpolar tert-butyl group gives the molecule moderate polarity.[2] This structural feature influences its solubility in various organic solvents, a critical consideration for reaction setup and purification.

GHS Hazard Identification and Safety Precautions

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H302: Harmful if swallowed (Acute toxicity, oral)[3]

  • H315: Causes skin irritation (Skin corrosion/irritation)[3]

  • H319: Causes serious eye irritation (Serious eye damage/eye irritation)[3]

  • H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)[3]

These classifications necessitate a robust safety protocol to mitigate exposure risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound. The following diagram outlines the mandatory PPE for minimizing exposure.

PPE_Protocol cluster_ppe Mandatory Personal Protective Equipment lab_coat Flame-Retardant Lab Coat gloves Nitrile Gloves goggles Chemical Splash Goggles respirator NIOSH-Approved Respirator researcher Researcher researcher->lab_coat Body Protection researcher->gloves Hand Protection researcher->goggles Eye/Face Protection researcher->respirator Respiratory Protection (when handling powder)

Caption: Mandatory PPE for handling this compound.

Safe Handling and Storage: A Step-by-Step Protocol

Adherence to a strict handling protocol is non-negotiable. The causality behind each step is to prevent accidental ingestion, inhalation, and skin/eye contact.

Experimental Workflow for Safe Handling

The following workflow provides a self-validating system for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal sds_review Review Safety Data Sheet (SDS) ppe_don Don Appropriate PPE sds_review->ppe_don fume_hood Work in a Certified Chemical Fume Hood ppe_don->fume_hood weighing Weigh Solid in a Ventilated Enclosure fume_hood->weighing dissolution Slowly Add to Solvent with Stirring weighing->dissolution reaction Conduct Reaction Under Inert Atmosphere if Necessary dissolution->reaction decontamination Decontaminate Glassware and Surfaces reaction->decontamination waste_disposal Dispose of Waste in a Labeled Hazardous Waste Container decontamination->waste_disposal ppe_doff Doff PPE Correctly waste_disposal->ppe_doff

Caption: Step-by-step workflow for the safe handling of the compound.

Step-by-Step Methodology:

  • Pre-Handling Preparation:

    • Review the SDS: Before any manipulation, thoroughly review the Safety Data Sheet (SDS) to be familiar with all potential hazards and emergency procedures.

    • Don PPE: Wear a flame-retardant lab coat, nitrile gloves, and chemical splash goggles. When handling the solid powder outside of a glovebox, a NIOSH-approved respirator is mandatory to prevent inhalation.[4]

    • Work Area: All manipulations should be performed in a certified chemical fume hood to ensure adequate ventilation and containment of airborne particles.[4]

  • Handling the Compound:

    • Weighing: To prevent inhalation of the fine powder, weigh the compound in a ventilated balance enclosure or a glovebox.

    • Dissolution: When preparing solutions, add the solid this compound slowly to the solvent with stirring to avoid splashing and dust generation.

    • Reaction Conditions: The compound's reactivity may necessitate an inert atmosphere (e.g., nitrogen or argon) for certain synthetic transformations to prevent side reactions with atmospheric moisture or oxygen.

  • Post-Handling Procedures:

    • Decontamination: Thoroughly decontaminate all glassware and work surfaces that have come into contact with the compound using an appropriate solvent.

    • Waste Disposal: Dispose of all contaminated materials, including excess reagents and solvents, in a clearly labeled hazardous waste container in accordance with institutional and local regulations.

    • Doffing PPE: Remove PPE in the correct order (gloves first, then goggles, then lab coat) to prevent cross-contamination. Wash hands thoroughly with soap and water after handling.

Applications in Drug Development and Organic Synthesis

The utility of this compound lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules, particularly in the development of novel therapeutics.[1] The Boc-protected amine at the 2-position allows for reactions at the 5-amino group, while the Boc group can be subsequently removed under acidic conditions to reveal the 2-amino group for further functionalization.

Logical Relationship in a Synthetic Pathway

The following diagram illustrates the logical flow of a typical synthetic sequence utilizing this compound.

Synthetic_Pathway start This compound step1 Reaction at 5-amino group (e.g., acylation, alkylation) start->step1 intermediate Boc-protected Intermediate step1->intermediate step2 Deprotection of 2-amino group (e.g., TFA, HCl) intermediate->step2 step3 Reaction at 2-amino group (e.g., coupling, cyclization) step2->step3 final_product Final Target Molecule step3->final_product

Caption: A generalized synthetic pathway demonstrating the utility of the compound.

This stepwise functionalization is a powerful strategy in the synthesis of kinase inhibitors, GPCR modulators, and other classes of therapeutic agents. The pyridine core is a common motif in many FDA-approved drugs, and this building block provides an efficient entry into this chemical space.

Emergency Procedures

In the event of an exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in the realm of drug discovery. Its unique structural features make it a valuable synthetic intermediate. However, its potential hazards necessitate a thorough understanding and implementation of rigorous safety protocols. By adhering to the guidelines outlined in this technical guide, researchers can safely and effectively utilize this compound to advance their scientific endeavors.

References

  • PubChem. tert-butyl N-(5-aminopyridin-2-yl)carbamate.

Sources

A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS No. 220731-04-4). As a critical building block in pharmaceutical and agrochemical research, understanding its stability profile is paramount for ensuring the integrity of experimental outcomes and the quality of synthesized products.[1] This document is intended for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their workflows.

Introduction: A Key Synthetic Intermediate

This compound is a bifunctional organic compound featuring a pyridine core. Its structure is characterized by a primary amino group at the 5-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position. This unique arrangement makes it an invaluable intermediate for the synthesis of complex bioactive molecules, allowing for selective chemical transformations at the free amine while the other is masked.[1][2] Its application is prominent in the development of therapeutics targeting neurological disorders and in the formulation of advanced agrochemicals.[1]

cluster_main This compound N1 N C1 C N1->C1 C2 C C1->C2 C3 C C2->C3 C5 C C2->C5 N_pyridine N C3->N_pyridine C4 C N_pyridine->C4 C4->N1 N_boc N C4->N_boc N_amine N C5->N_amine H_boc H N_boc->H_boc C_boc_carbonyl C N_boc->C_boc_carbonyl O_boc_carbonyl O C_boc_carbonyl->O_boc_carbonyl O_boc_ether O C_boc_carbonyl->O_boc_ether C_tertbutyl C O_boc_ether->C_tertbutyl CH3_1 CH₃ C_tertbutyl->CH3_1 CH3_2 CH₃ C_tertbutyl->CH3_2 CH3_3 CH₃ C_tertbutyl->CH3_3 H2_amine H₂ N_amine->H2_amine

Caption: Chemical structure of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for proper handling and application.

PropertyValueSource
CAS Number 220731-04-4[1]
Molecular Formula C₁₀H₁₅N₃O₂[1][3]
Molecular Weight 209.25 g/mol [1]
Appearance Off-white to tan crystalline powder[1]
Purity ≥ 95% (HPLC)[1]
Primary Hazard Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[3]

Chemical Stability Profile

The stability of this compound is fundamentally dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. This group is notoriously sensitive to certain conditions, which represent the primary degradation pathways for the molecule.

Primary Degradation Pathway: Acid-Catalyzed Hydrolysis

The most significant vulnerability of this compound is the acid-catalyzed cleavage of the Boc group.[4][5] In the presence of strong acids, or even upon prolonged exposure to milder acidic conditions, the carbamate bond is hydrolyzed. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutylene gas. The resulting carbamic acid is unstable and decarboxylates to yield the free 2,5-diaminopyridine.

This pathway is critical to understand, as inadvertent exposure to acidic contaminants during storage or in a reaction mixture can lead to the formation of this primary impurity, potentially compromising the outcome of subsequent synthetic steps.

cluster_products Degradation Products start tert-Butyl (5-aminopyridin-2-yl)carbamate condition Acidic Conditions (H⁺) e.g., TFA, HCl start->condition Exposure prod1 2,5-Diaminopyridine condition->prod1 prod2 Carbon Dioxide (CO₂) condition->prod2 prod3 Isobutylene condition->prod3 cluster_stress A 1. Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B 2. Apply Stress Conditions (In parallel) A->B B1 Acid Hydrolysis (0.1 M HCl, 60°C) B->B1 B2 Base Hydrolysis (0.1 M NaOH, 60°C) B->B2 B3 Oxidation (3% H₂O₂, RT) B->B3 B4 Thermal (Solid, 80°C) B->B4 B5 Photolytic (UV Lamp, 254 nm) B->B5 C 3. Withdraw Samples at Time Points (e.g., 0, 2, 8, 24 hr) D 4. Quench Reaction (Neutralize acid/base samples) C->D E 5. Analyze by Stability-Indicating HPLC-UV/PDA Method D->E F 6. Data Interpretation (Assess peak purity, % degradation, identify degradants via LC-MS) E->F

Caption: Experimental workflow for a forced degradation study.

Methodology
  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.

  • Stress Conditions:

    • Acidic: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

    • Thermal: Store the solid compound in an oven at 80°C. Dissolve in acetonitrile before analysis.

    • Photolytic: Expose the stock solution to a calibrated UV lamp (e.g., 254 nm) in a photostability chamber. Keep a control sample wrapped in foil.

  • Sample Analysis:

    • At predetermined time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each sample.

    • Neutralize the acidic and basic samples before injection to prevent damage to the HPLC column.

    • Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. [4] * Example HPLC Conditions:

      • Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm). [6] * Mobile Phase: Gradient elution using (A) 0.1% Trifluoroacetic Acid (TFA) in water and (B) 0.1% TFA in acetonitrile. [6] * Detector: UV/Photodiode Array (PDA) at a wavelength determined by the compound's UV maximum. A PDA detector is crucial for assessing peak purity and detecting co-eluting impurities. [4]4. Data Evaluation:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed samples to the non-stressed control.

    • Characterize degradation products by their retention times and UV spectra. Use LC-MS for definitive mass identification of major degradants. [4]

Conclusion

The chemical integrity of this compound is primarily challenged by its susceptibility to acid-catalyzed hydrolysis, which cleaves the Boc protecting group. Its stability is robust under basic and neutral conditions. To preserve its purity and ensure reliable performance in synthesis, it is imperative to store the compound at low temperatures (≤ -4°C), under an inert atmosphere, and protected from light and moisture. Adherence to these protocols and a thorough understanding of its degradation pathways are essential for any scientist utilizing this valuable chemical intermediate.

References

  • Chemical Safety Data Sheet MSDS / SDS - TERT-BUTYL-5-AMINOPYRIDIN-2-YLMETHYLCARBAMATE. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6ew189gTEJpnMd7VJY79JO9Z-SzLLuu-5az3ARYndChBW2kVtQckn2cbLuvBgZ8tz8U9hWPLNRUtLB5yeoi8ubpNlp-uj3UeyR9S_LF2OwQhI1y69Q6rj8-RiZTQBimCjK4ClcM2AORjU275FBntlaw7-Lrtq1uC4gUnz-J6MJxHKQ8I2g715FR3VEbaF]
  • (5-Aminopyridin-2-yl)-carbamic acid tert-butyl ester - Chem-Impex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsm6taqOXKXtH-l3_-vrTyo81VkUm_9-TGwvYpzRi4K05mUx6J71U58roIWO-ufbN8VEUxV1QQsFJeJ--AAmIfOzsd51fNjaDOhlmNzq8Gtqh0jhbHdw_Y6EEpQKo-DV7v3uk=]
  • Tert-Butyl 1-(5-aminopyridin-2-yl)piperidin-4-ylcarbamate - AK Scientific, Inc. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7xO0S8yK_42HnZPmaLAQ7fcgBoy2LJS_N_5uGX197PFMw_EgcPxjjAzLtKXOeFna56_Q59eDQLScNu-TA2-VMzWy1D_G_4fURVRSBQViToUxBvFPo6NsP2-_FYUS32A==]
  • SAFETY DATA SHEET - Fisher Scientific (tert-Butyl carbamate). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAyfHq22S4O9yq6VMWV-wVOLZXfLGfKfTQKI5J_TBs3H0xO2xz0M_a_9a22qXLZBLKtfwDiaYBhSd4PMQ8lqFlC6KF5pMStmALZKfAzGfoLV1LSjrZhimgje1nsPRfIX_5ThWmFvt4mZt7OhOuFQTXEBdA8h9BHbK_w-st7Qrd-D1vfSvxGz0smhwPFTjEonEvNIjZ9CDZFDC8YCZ4qL3DwXuoI5ZfEMDB3oFAWVb8kkf3Tt7TIOoTphBQzyj3WgwqTcWAp1LMdA==]
  • CAS 220731-05-5 | tert-Butyl (5-aminopyrimidin-2-yl)carbamate - Synblock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEk2i9nYLrYN0IRYJL9E9nwSET7Iukb_vcZ4qTeP5D3E0Ppt_sbCz9TKfUXmZu9ngcm7eJwOVYri9cnCZtctT9l6fPR90qdm82XwYVkeJXAWx7caGc6Xhdb2pE4Uqd8DJ4sT6hNFEWTlhKX4sw=]
  • SAFETY DATA SHEET - Fisher Scientific (tert-Butyl carbamate, alternate). [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFADKYVBkKt-TnqkGA8Z5O6ct2jxl9rT7j2s3vZZKG0E8qlsJi2d2EXfA3xToypdxI2JRyv30YQvXoS7Z1IMLC-t74v_gswxq38U9ktrVdgQbkP-YIg7OgagywVpm4n_h-QwLcYKRDSz5ED2M3REO4x1XQD_qgOT55TRcBKF_qcsRtXC5AC070GAqyo3fq9JWiZ]
  • tert-butyl [(5-(aminomethyl)pyridin-2-yl]carbamate - Chongqing Chemdad Co. ,Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwC58TcJvZyTdrrqWOVzCQbXNdXVFI4jDdqJyrNrgKflcJzp5pr_hfFcQEo7fA54wV8uAXisNZFT4hYsuRsNo0UTZg6JTEaW7oxVYX9uXbXz2JLQa292TyGR08BiKj_8iyWG6o1z2m-BotE8WUkmQ=]
  • An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBLEWOUFLIfEcRDFNLjT3hy612gvjmQ0tf9cRMURXXK8vnq60RrIOGusaXE4cnjHIjJWqm0VSWavpenZ6WespwX3WcW7u5vlFO2zeJe2Alt5POP5UdKxuSB0ZSHUJy21P4tQv9cwhsA9QcYfa06qLPoNnUXQoQBLQd-YQDB5VRldRG11nfXVbbIFGXS9I0MKE36un39ZyVZ6XQeHbUirFBadzbRHRNGeO4wMCAUTEQR12N9PAaX6GfPvhNNa24Pw==]
  • Boc-Protected Amino Groups - Organic Chemistry Portal. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEDHJuZKhklssj6NPnxIe4TRkTMFcEMTwdmdk3AUgHr18ZpGx5E46CvgNfnX6sKJf4S05cYplPNzIBRR0z-seg_egbQI1K90dRhu9Y9RR5wsrqJ2MClMbrtxhp1L0mtW_1m6FCddKHBzmxV3aMii9rklTHk8gbMXFkMJAUIaUcI1U=]
  • 2-(Boc-amino)pyridine Manufacturer & Supplier in China - Pipzine Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlDvPZX2McQMVNpp4LiYAuhxw-y6gJvkC99T3O_2UvgbaCdChco_PrjGasuwzC62gLRHDB6GO1dagGZEJj50C4eaQ-xIzzxndhCGqq3S2y8Js4mAhNpBngQwXOQGFhBZyqIKQ8-p_kqfWugg-GYqslHsc98XqsSLaLoPeR_Eq7-lbXcQ==]
  • analytical methods for determining the purity of tert-Butyl (3-aminopropyl)carbamate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKJNYzdDnLMGVltRQyqulQwesH6W14jFG0OubRQEQLhXV5icMhjyrAu4oftZaDskJ5uMjlCaiyQyFio9OCN6UxTPFjEJTbt3-eJTtIuestD6uzw530oJPRP2RqQGmK6Q59w5KpS2omAOHXjHBO8VLGHft3qDiQsagqt0KHL_DZLWd2m-WOlGkYCou0d9AefmlvQetoD6wlnHO2K8gbuhKlCL3E_i4x8BPRIekbVjC3g==]
  • tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem. [URL: https://vertexaisearch.cloud.google.
  • tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate - MySkinRecipes. [URL: https://vertexaisearch.cloud.google.

Sources

An In-depth Technical Guide to tert-Butyl (5-aminopyridin-2-yl)carbamate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of tert-butyl (5-aminopyridin-2-yl)carbamate, a pivotal building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and strategic applications of this versatile molecule, emphasizing the chemical principles that underpin its utility.

Introduction: The Strategic Importance of this compound

This compound, often referred to as 2-Boc-amino-5-aminopyridine, has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents.[1] Its structure, which features a pyridine ring substituted with a free amino group at the 5-position and a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position, offers a unique combination of stability and orthogonal reactivity. This strategic arrangement allows for selective functionalization at the 5-amino group while the 2-amino group remains masked, a crucial feature for the construction of intricate molecular architectures.

The pyridine core is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs. The introduction of two amino groups with differential reactivity significantly enhances its value as a synthetic intermediate. The Boc protecting group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions, providing a robust and versatile handle for synthetic chemists.[2] This guide will explore the synthesis of this key intermediate, its detailed characterization, and its application in the development of novel therapeutics.

Synthesis and Mechanistic Rationale

The synthesis of this compound typically starts from 2,5-diaminopyridine or its nitro precursor, 2-amino-5-nitropyridine. The key challenge lies in the regioselective protection of the 2-amino group over the 5-amino group.

Regioselectivity of the Boc Protection

The preferential protection of the 2-amino group in 2,5-diaminopyridine is a consequence of the electronic properties of the pyridine ring. The pyridine nitrogen is electron-withdrawing, leading to a decrease in electron density at the α (2 and 6) and γ (4) positions. This effect makes the amino group at the 2-position less nucleophilic than the one at the 5-position. However, the 2-amino group can participate in a tautomeric equilibrium with the pyridin-2(1H)-imine form, which can influence its reactivity.

Furthermore, the reaction conditions, including the choice of solvent, base, and Boc-protection reagent, can be optimized to favor the formation of the desired 2-Boc-protected isomer. A Chinese patent (CN102936220A) highlights a method for the Boc protection of aminopyridines, addressing challenges such as low reactivity and poor selectivity.[3]

Synthetic Workflow

A common synthetic approach involves the reduction of 2-amino-5-nitropyridine to 2,5-diaminopyridine, followed by the regioselective Boc protection.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Regioselective Boc Protection A 2-Amino-5-nitropyridine B 2,5-Diaminopyridine A->B H2, Pd/C Methanol C 2,5-Diaminopyridine D This compound C->D (Boc)2O, Base Solvent

Figure 1: General synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on established methods for the Boc protection of aminopyridines.

Step 1: Reduction of 2-Amino-5-nitropyridine

  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in methanol, add 10% palladium on carbon (0.1 eq).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to afford 2,5-diaminopyridine, which can be used in the next step without further purification.

Step 2: Regioselective Boc Protection of 2,5-Diaminopyridine

  • Dissolve 2,5-diaminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, for example, triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Physicochemical and Spectroscopic Characterization

The accurate characterization of this compound is essential to ensure its purity and confirm its identity before its use in subsequent synthetic steps.

PropertyValueReference
Molecular Formula C₁₀H₁₅N₃O₂[4]
Molecular Weight 209.24 g/mol [4]
Appearance Off-white to light brown solid
CAS Number 220731-04-4[4]
Spectroscopic Data (Expected)

¹H NMR (400 MHz, CDCl₃):

  • δ ~7.8-8.0 ppm (d, 1H): Proton on the pyridine ring ortho to the free amino group.

  • δ ~7.0-7.2 ppm (dd, 1H): Proton on the pyridine ring between the two amino groups.

  • δ ~6.5-6.7 ppm (d, 1H): Proton on the pyridine ring ortho to the Boc-protected amino group.

  • δ ~4.0-4.5 ppm (br s, 2H): Protons of the free amino group (-NH₂).

  • δ ~1.5 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~153-155 ppm: Carbonyl carbon of the carbamate.

  • δ ~140-150 ppm: Carbons of the pyridine ring attached to the nitrogen atoms.

  • δ ~110-130 ppm: Other carbons of the pyridine ring.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

IR (KBr, cm⁻¹):

  • ~3400-3200: N-H stretching vibrations of the primary and secondary amines.

  • ~2980: C-H stretching of the tert-butyl group.

  • ~1700: C=O stretching of the carbamate.

  • ~1600, 1500: C=C and C=N stretching of the pyridine ring.

Mass Spectrometry (ESI+):

  • m/z: 210.12 [M+H]⁺, 232.10 [M+Na]⁺.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to selectively functionalize the 5-amino group, for instance, through acylation, alkylation, or participation in cross-coupling reactions.

G cluster_0 Synthetic Transformations cluster_1 Therapeutic Targets A This compound B Acylation A->B C Sulfonylation A->C D Buchwald-Hartwig Coupling A->D E Reductive Amination A->E F Kinase Inhibitors B->F C->F G GPCR Modulators D->G H Antiviral Agents E->H

Figure 2: Synthetic utility of this compound in accessing various therapeutic classes.

Kinase Inhibitors

The 2,5-diaminopyridine scaffold is a common feature in many kinase inhibitors. The 5-amino group can be functionalized to introduce moieties that interact with the hinge region of the kinase, while the 2-position can be elaborated to occupy the solvent-exposed region.

GPCR Modulators

This building block is also employed in the synthesis of ligands for G-protein coupled receptors (GPCRs). The ability to introduce diverse substituents at the 5-position allows for the fine-tuning of receptor affinity and selectivity.

Antiviral Agents

The synthesis of novel antiviral compounds often involves the incorporation of heterocyclic scaffolds. The 2,5-diaminopyridine core can serve as a versatile platform for the development of new antiviral agents.

Conclusion

This compound is a testament to the power of strategic molecular design in organic synthesis and medicinal chemistry. Its carefully orchestrated arrangement of functional groups provides a robust and versatile platform for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, underscoring its significance as a key intermediate in the ongoing quest for novel therapeutics. A thorough understanding of the principles governing its synthesis and reactivity will undoubtedly continue to fuel innovation in drug discovery for years to come.

References

Sources

An In-Depth Technical Guide to the Discovery and History of Aminopyridine Carbamates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of aminopyridine carbamates, a class of compounds that has emerged from the foundational research on aminopyridines. The narrative traces the evolution from the initial therapeutic applications of 4-aminopyridine (4-AP) to the strategic design and synthesis of its carbamate derivatives. This guide will delve into the scientific rationale behind the development of these compounds, their mechanism of action as potassium channel blockers, and the preclinical evidence supporting their potential as therapeutic agents for neurological disorders, particularly spinal cord injury and multiple sclerosis. Detailed experimental protocols, comparative efficacy data, and a discussion of the structure-activity relationships are presented to provide a thorough understanding of this promising class of molecules.

Introduction: The Genesis of Aminopyridine Therapeutics

The story of aminopyridine carbamates begins with their parent compound, 4-aminopyridine (4-AP). Initially developed in the 1960s as a bird poison, its pharmacological properties as a potassium (K+) channel blocker were later recognized, leading to its exploration for various medical applications.[1][2] By the 1970s, 4-AP was being investigated for its ability to reverse the effects of nondepolarizing muscle relaxants.[2]

The primary mechanism of action of 4-AP is the blockade of voltage-gated potassium channels in neurons.[3] In demyelinated axons, a pathological hallmark of conditions like multiple sclerosis (MS) and spinal cord injury (SCI), the exposure of these potassium channels leads to a leakage of potassium ions during action potential propagation. This leakage shortens the action potential duration and can lead to conduction failure. By blocking these channels, 4-AP prolongs the action potential, allowing for the restoration of nerve impulse conduction.[4][5] This foundational understanding of 4-AP's neurorestorative potential paved the way for its clinical investigation and eventual approval as dalfampridine (a slow-release formulation of 4-AP) for improving walking in patients with multiple sclerosis.[3][6]

Despite its therapeutic benefits, the clinical use of 4-AP is hampered by a narrow therapeutic window and a range of side effects, including dizziness, nervousness, nausea, and at higher doses, seizures.[4] This created a clear medical need for the development of new potassium channel blockers with improved safety and efficacy profiles, setting the stage for the discovery of aminopyridine carbamates.

The Advent of Aminopyridine Carbamates: A New Generation of Potassium Channel Blockers

Recognizing the therapeutic potential and limitations of 4-AP, researchers began to explore structural modifications to enhance its properties. The functionalization of the amine group of 4-aminopyridine to form carbamate derivatives was a key strategy. This approach aimed to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which could in turn influence its pharmacokinetics, biodistribution, and ultimately, its therapeutic index.

A pivotal study in this area focused on the synthesis and evaluation of a series of N-(4-pyridyl) carbamates, including the methyl, ethyl, and t-butyl carbamate derivatives.[7][8] These compounds were designed to retain the core aminopyridine pharmacophore responsible for potassium channel blockade while introducing a carbamate moiety that could fine-tune the molecule's interaction with the channel and its overall disposition in the body.

Synthesis of Key Aminopyridine Carbamate Derivatives

The synthesis of N-(4-pyridyl) carbamates is generally achieved through the reaction of 4-aminopyridine with the corresponding chloroformate in the presence of a base. While specific reaction conditions can be optimized, the general synthetic scheme provides a reproducible method for obtaining these derivatives.

Experimental Protocol: General Synthesis of N-(4-pyridyl) Carbamates

  • Dissolution: Dissolve 4-aminopyridine in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add an appropriate base, such as triethylamine or pyridine, to the reaction mixture to act as a scavenger for the hydrochloric acid byproduct.

  • Chloroformate Addition: Slowly add the desired alkyl chloroformate (e.g., methyl chloroformate, ethyl chloroformate, or tert-butyl chloroformate) to the stirred solution at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography to yield the desired N-(4-pyridyl) carbamate.

Mechanism of Action: Fine-Tuning Potassium Channel Blockade

The primary mechanism of action of aminopyridine carbamates is consistent with that of 4-aminopyridine: the blockade of voltage-gated potassium channels. Specifically, N-(4-pyridyl) methyl carbamate has been shown to significantly inhibit a fast, A-type potassium current (IA) in dorsal root ganglion cells.[9] This inhibition is believed to be a key factor in the ability of these compounds to restore conduction in injured spinal cord axons.[9]

The addition of the carbamate functional group can influence the potency and selectivity of the interaction with the potassium channel. For instance, in vitro studies have demonstrated that the t-butyl carbamate derivative of 4-aminopyridine is approximately 100-fold more potent than 4-AP in restoring conduction in stretch-injured guinea pig spinal cord white matter.[4] This suggests that the bulkier t-butyl group may facilitate a more favorable interaction with the channel protein.

The following diagram illustrates the proposed mechanism of action at the cellular level:

Aminopyridine_Carbamate_Mechanism cluster_0 Demyelinated Axon cluster_1 Action Potential Propagation cluster_2 Pharmacological Intervention Axon Axon Interior K+ Ions K_Channel Voltage-Gated K+ Channel (Exposed) AP_Blocked Failed Conduction K_Channel->AP_Blocked K+ Efflux Shortens AP AP_Restored Restored Action Potential K_Channel->AP_Restored Prolonged AP Restores Conduction AP_Normal Normal Action Potential Aminopyridine_Carbamate Aminopyridine Carbamate Aminopyridine_Carbamate->K_Channel Blocks Channel

Caption: Mechanism of action of aminopyridine carbamates on demyelinated axons.

Preclinical Development and Efficacy

The therapeutic potential of aminopyridine carbamates has been primarily investigated in the context of spinal cord injury. Preclinical studies have consistently demonstrated their superiority over 4-AP in restoring nerve function.

In Vitro and Ex Vivo Studies

Initial in vitro studies using a double sucrose gap chamber to measure compound action potentials in isolated, injured guinea pig spinal cords revealed that the methyl, ethyl, and t-butyl carbamates of 4-aminopyridine all induced an increase in the post-injury compound action potential.[7] Notably, these derivatives did not alter the overall electrical responsiveness of axons to multiple stimuli, suggesting that the recruited axons conducted impulses in a manner similar to healthy axons, a distinct advantage over 4-AP.[8]

In Vivo Studies

The promising in vitro results were further validated in in vivo models of spinal cord injury. The methyl and ethyl carbamates were shown to restore function in injured spinal cord tissue.[7] A blinded, placebo-controlled trial in chronically non-ambulatory dogs with naturally occurring spinal cord injuries demonstrated that both 4-AP and its t-butyl carbamate derivative significantly improved supported stepping ability.[4] Importantly, no adverse effects were reported with the t-butyl carbamate, whereas gastrointestinal upset and seizures were observed in two dogs treated with 4-AP.[4] This highlights the potential for an improved safety profile with the carbamate derivatives.

Another aminopyridine derivative, 4-aminopyridine-3-methanol, has also shown promise in animal studies, demonstrating greater efficacy and a broader therapeutic window than 4-AP in restoring function and reducing neuropathic pain in rats with chronic spinal cord injuries.[2][10]

Comparative Efficacy Data

The following table summarizes the comparative efficacy of 4-aminopyridine and its carbamate derivatives in preclinical models.

CompoundModel SystemEndpointKey FindingsReference
4-Aminopyridine (4-AP) Injured guinea pig spinal cord (in vitro)Compound Action PotentialRestores conduction[7]
Chronically non-ambulatory dogs (in vivo)Supported steppingSignificant improvement[4]
N-(4-pyridyl)methyl carbamate Injured guinea pig spinal cord (in vitro)Compound Action PotentialIncreased post-injury potential[7]
Injured guinea pig spinal cord (in vivo)Functional recoveryRestores function[7]
N-(4-pyridyl)ethyl carbamate Injured guinea pig spinal cord (in vitro)Compound Action PotentialIncreased post-injury potential[7]
Injured guinea pig spinal cord (in vivo)Functional recoveryRestores function[7]
N-(4-pyridyl)t-butyl carbamate Injured guinea pig spinal cord (in vitro)Compound Action Potential~100-fold more potent than 4-AP[4]
Chronically non-ambulatory dogs (in vivo)Supported steppingSignificant improvement, no adverse effects[4]

Pharmacokinetics and Structure-Activity Relationship

The pharmacokinetic profiles of the methyl, ethyl, and t-butyl carbamate derivatives of 4-AP have been investigated in dogs. Following oral administration, the time to reach peak plasma concentration (Tmax) was 175 minutes for the methyl derivative, 36.6 minutes for the ethyl derivative, and 87 minutes for the t-butyl derivative. All three compounds demonstrated good penetration into the central nervous system (CNS), with cerebrospinal fluid (CSF) levels of the t-butyl derivative being higher than its plasma levels.

The structure-activity relationship (SAR) of these aminopyridine carbamates suggests that the nature of the alkyl group on the carbamate moiety significantly influences both potency and pharmacokinetics. The increased potency of the t-butyl derivative may be attributed to its greater lipophilicity, which could enhance its ability to cross the blood-brain barrier and interact with the potassium channel. The different Tmax values also indicate that the carbamate structure affects the rate of absorption.

The logical progression from 4-AP to its carbamate derivatives is illustrated in the following workflow diagram:

Drug_Development_Workflow Start Discovery of 4-AP as a K+ Channel Blocker Clinical_Need Identification of Clinical Need: Improved Safety & Efficacy Start->Clinical_Need Hypothesis Hypothesis: Carbamate functionalization can - Modulate physicochemical properties - Improve therapeutic index Clinical_Need->Hypothesis Synthesis Synthesis of Aminopyridine Carbamates (Methyl, Ethyl, t-Butyl) Hypothesis->Synthesis Preclinical_Testing Preclinical Evaluation - In Vitro (nerve conduction) - In Vivo (animal models of SCI) Synthesis->Preclinical_Testing Data_Analysis Data Analysis: - Efficacy Comparison - Safety Assessment - Pharmacokinetics Preclinical_Testing->Data_Analysis Outcome Outcome: Carbamate derivatives show - Enhanced efficacy - Improved safety profile Data_Analysis->Outcome Future Future Directions: - Clinical Trials - Further SAR studies Outcome->Future

Caption: Drug development workflow for aminopyridine carbamates.

Future Directions and Clinical Perspective

The preclinical data for aminopyridine carbamates, particularly the t-butyl derivative, are compelling, suggesting the potential for a new class of therapeutics for neurological disorders characterized by demyelination. The enhanced potency and improved safety profile compared to 4-AP address the key limitations of the parent compound.

To date, there is no publicly available information on human clinical trials specifically for N-(4-pyridyl) methyl, ethyl, or t-butyl carbamates. The successful translation of these promising preclinical findings into clinical practice will require rigorous investigation in human subjects. Future research should also focus on expanding the SAR studies to further optimize the carbamate structure for improved efficacy and safety. Additionally, the therapeutic potential of these compounds in other neurological conditions, such as multiple sclerosis, warrants further investigation.

Conclusion

The discovery and development of aminopyridine carbamates represent a rational and successful example of medicinal chemistry aimed at improving upon a known therapeutic agent. By strategically modifying the structure of 4-aminopyridine, researchers have created a new class of potassium channel blockers with enhanced preclinical efficacy and a potentially wider therapeutic window. While the clinical utility of these compounds remains to be established, the in-depth technical understanding of their discovery, synthesis, mechanism of action, and preclinical performance provides a solid foundation for their continued development as potential treatments for spinal cord injury and other debilitating neurological disorders.

References

  • Shi, R., & Blight, A. R. (1997). N-(4-pyridyl) methyl carbamate inhibits fast potassium currents in guinea pig dorsal root ganglion cells. Journal of Neurotrauma, 14(2), 101-110.
  • Olby, N. J., et al. (2014). Potassium Channel Antagonists 4-Aminopyridine and the T-Butyl Carbamate Derivative of 4-Aminopyridine Improve Hind Limb Function in Chronically Non-Ambulatory Dogs; A Blinded, Placebo-Controlled Trial. PLoS ONE, 9(12), e115812. [Link]
  • Smith, D. T., et al. (2005). Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. European Journal of Medicinal Chemistry, 40(9), 908-917. [Link]
  • Kostadinova, I., & Danchev, N. (2019).
  • Purdue University. (2018). Possible new treatment for spinal cord injuries identified in animal studies. ScienceDaily. [Link]
  • McBride, J. M., et al. (2007). 4-Aminopyridine Derivatives Enhance Impulse Conduction in Guinea-Pig Spinal Cord Following Traumatic Injury. Neuroscience, 148(1), 44-52. [Link]
  • Sedehizadeh, S., Keogh, M., & Maddison, P. (2012). The use of aminopyridines in neurological disorders. Clinical Neuropharmacology, 35(4), 191-200. [Link]
  • Leussink, V. I., et al. (2021). Neuroprotective Properties of 4-Aminopyridine.
  • Hayes, K. C. (2004). 4-Aminopyridine and spinal cord injury: a review. Restorative Neurology and Neuroscience, 22(3-4), 259-270.
  • Olby, N. J., et al. (2009). Pharmacokinetics of 4-aminopyridine derivatives in dogs. Journal of Veterinary Pharmacology and Therapeutics, 32(5), 494-499.
  • Shi, R. (2018). Possible New Treatment for Spinal Cord Injuries Identified in Research Led by PVM Professor. Purdue University College of Veterinary Medicine. [Link]
  • Judge, S. I., & Bever, C. T. (2006). Potassium channel blockers in multiple sclerosis: a review. CNS Drug Reviews, 12(3-4), 313-326.
  • ClinicalTrials.gov. (2013).
  • Sedehizadeh, S., Keogh, M., & Maddison, P. (2012). The use of aminopyridines in neurological disorders. Clinical neuropharmacology, 35(4), 191–200. [Link]
  • ClinicalTrials.gov. (2021).
  • Kirsch, G. E., & Drewe, J. A. (1993). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. The Journal of physiology, 465, 127–142. [Link]
  • Organic Syntheses.
  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]
  • Leussink, V. I., et al. (2018). Restoring Axonal Function with 4-Aminopyridine: Clinical Efficacy in Multiple Sclerosis and Beyond. Drugs, 78(12), 1189-1199. [Link]

Sources

Methodological & Application

Synthesis of tert-Butyl (5-aminopyridin-2-yl)carbamate: An Application Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, robust, and field-tested protocol for the synthesis of tert-Butyl (5-aminopyridin-2-yl)carbamate, a critical building block in contemporary medicinal chemistry.[1] The protocol focuses on the selective mono-N-Boc protection of 2,5-diaminopyridine. Explanations for key experimental choices, safety precautions, and characterization data are included to ensure reproducibility and success for researchers in drug discovery and process development.

Introduction & Significance

This compound is a key synthetic intermediate widely employed in the development of pharmacologically active agents. Its structure contains a nucleophilic aniline-type amine at the 5-position and a Boc-protected amine at the 2-position. This differential protection allows for selective functionalization, making it an invaluable synthon for constructing complex molecules, particularly kinase inhibitors and other targeted therapeutics.[1]

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability to most nucleophiles and bases, and its facile removal under moderately acidic conditions.[2] The challenge in synthesizing the target compound lies in achieving selective protection of the more nucleophilic 2-amino group of 2,5-diaminopyridine over the 5-amino group. This protocol details a reliable method to achieve this selectivity.

Reaction Scheme & Mechanism

Scheme 1: Selective Boc-Protection of 2,5-Diaminopyridine Reaction scheme showing the conversion of 2,5-Diaminopyridine with Di-tert-butyl dicarbonate to this compound.

Mechanistic Rationale: The synthesis proceeds via a nucleophilic attack of an amino group from 2,5-diaminopyridine onto one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O).[3] The selectivity for the 2-amino group is primarily driven by its higher nucleophilicity compared to the 5-amino group. The 2-amino group is electronically activated by the ring nitrogen, making it more reactive towards electrophiles like Boc₂O. The reaction is typically performed in a suitable organic solvent, and often in the presence of a base to facilitate the reaction.[3]

Experimental Protocol

This protocol is optimized for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Equipment
Reagents & Solvents Grade Supplier Notes
2,5-Diaminopyridine≥98%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥97%Sigma-Aldrich
Tetrahydrofuran (THF)AnhydrousAcros OrganicsStored over molecular sieves.
Triethylamine (TEA)≥99%Fisher ScientificDistilled before use.
Ethyl Acetate (EtOAc)ACS GradeVWR
HexanesACS GradeVWR
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous solution.
BrineSaturated aqueous NaCl solution.
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment
Round-bottom flask (250 mL)Two-necked
Magnetic stirrer and stir bar
Argon or Nitrogen inlet
Addition funnel
TLC plates (Silica gel 60 F₂₅₄)
Rotary evaporator
Column chromatography setupSilica gel
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 2,5-diaminopyridine (5.00 g, 45.8 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Base: Add triethylamine (7.0 mL, 50.4 mmol, 1.1 equiv) to the solution.

  • Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (10.5 g, 48.1 mmol, 1.05 equiv) in anhydrous THF (20 mL). Transfer this solution to an addition funnel and add it dropwise to the stirred reaction mixture over 30 minutes at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The starting material (2,5-diaminopyridine) and the product will have different Rf values.

  • Workup - Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution (50 mL).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Workup - Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes.

  • Final Product: Combine the fractions containing the pure product and concentrate under reduced pressure. Dry the resulting solid under vacuum to yield this compound as a white to off-white solid.

Characterization
  • Appearance: White to off-white solid.

  • Yield: Typically 75-85%.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H), 7.80 (d, J=2.8 Hz, 1H), 7.55 (d, J=8.8 Hz, 1H), 6.90 (dd, J=8.8, 2.8 Hz, 1H), 4.85 (s, 2H), 1.45 (s, 9H).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₅N₃O₂ [M+H]⁺: 210.12; found: 210.1.

Safety Precautions

  • 2,5-Diaminopyridine: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Di-tert-butyl dicarbonate (Boc₂O): Flammable solid. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood.

  • Triethylamine: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Solvents (THF, Ethyl Acetate, Hexanes): Highly flammable liquids. Use in a well-ventilated area away from ignition sources.

Workflow and Logic Diagram

The following diagram outlines the complete workflow from preparation to the final, characterized product.

Synthesis_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_workup Phase 3: Workup & Purification cluster_analysis Phase 4: Characterization Reagents Weigh Reagents: 2,5-Diaminopyridine Boc Anhydride Setup Assemble Glassware under Inert Gas Reagents->Setup Solvents Prepare Anhydrous Solvents (THF) Solvents->Setup Dissolve Dissolve Diaminopyridine & Add Base (TEA) Setup->Dissolve Addition Slowly Add Boc₂O Solution Dissolve->Addition Monitor Stir & Monitor by TLC Addition->Monitor Quench Quench with Sat. NaHCO₃ Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Crude Product Extract->Dry Purify Column Chromatography (Silica Gel) Dry->Purify Yield Calculate Yield Purify->Yield NMR ¹H NMR Analysis Purify->NMR MS Mass Spectrometry Purify->MS Final Store Pure Product Yield->Final NMR->Final MS->Final

Caption: Experimental workflow for the synthesis of this compound.

References

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. The Journal of Organic Chemistry, 65(20), 6368-80. [Link]
  • Wikipedia. (2023). Di-tert-butyl dicarbonate.
  • Pipzine Chemicals. (n.d.). 2-(Boc-amino)pyridine Manufacturer & Supplier in China.
  • Google Patents. (2012). CN102936220A - BOC protection method for aminopyridine.

Sources

Application Notes & Protocols: Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Boc-Anilines

N-Boc-protected anilines are cornerstone building blocks in modern organic synthesis, particularly within medicinal chemistry and materials science. The tert-butyloxycarbonyl (Boc) group serves as an excellent protecting group for the nitrogen atom of anilines, moderating its nucleophilicity and basicity, which prevents unwanted side reactions and allows for precise chemical manipulations at other positions of the aromatic ring. The subsequent ease of deprotection under mild acidic conditions further enhances its utility.

The Buchwald-Hartwig amination has emerged as the premier method for constructing the crucial aryl C–N bond, offering a powerful and versatile route to these valuable intermediates.[1][2] This palladium-catalyzed cross-coupling reaction allows for the formation of N-Boc-anilines from readily available aryl halides or pseudohalides (like triflates) and tert-butyl carbamate.[3][4] Its broad substrate scope, high functional group tolerance, and predictable reactivity have made it an indispensable tool, supplanting harsher, classical methods like nucleophilic aromatic substitution.[2][5] This guide provides a detailed overview of the reaction's principles, key parameters, and a robust experimental protocol.

Mechanism and Principles: The Buchwald-Hartwig Catalytic Cycle

The success of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving a palladium catalyst.[2][6] Understanding this cycle is critical for rational troubleshooting and optimization. The generally accepted mechanism proceeds through four key stages: oxidative addition, ligand exchange/amine coordination, deprotonation, and reductive elimination.[7][8]

  • Oxidative Addition: The cycle begins with a catalytically active, low-valent Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[9][10] This Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond, forming a Pd(II)-aryl-halide intermediate. This step is often rate-limiting, and its efficiency is influenced by the electron density of the palladium center and the nature of the Ar-X bond (reactivity order: Ar-I > Ar-Br ≈ Ar-OTf > Ar-Cl).[7]

  • Ligand Exchange & Coordination: The halide on the Pd(II) complex is then displaced by the nitrogen nucleophile, in this case, tert-butyl carbamate.

  • Deprotonation: A base is required to deprotonate the coordinated carbamate, forming a palladium-amido complex.[11][12] The choice of base is crucial; it must be strong enough to deprotonate the carbamate but not so harsh as to degrade sensitive functional groups on the substrates.[7]

  • Reductive Elimination: This is the final, product-forming step. The N-arylated carbamate is expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][9] Bulky, electron-rich ligands are essential as they accelerate this step, preventing side reactions like beta-hydride elimination.[6][8]

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle pd0 LₙPd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X center pd_complex LₙPd(II)(Ar)(X) oxidative_addition->pd_complex ligand_exchange Coordination pd_complex->ligand_exchange H₂N-Boc pd_amido_precursor [LₙPd(II)(Ar)(NH₂Boc)]⁺X⁻ ligand_exchange->pd_amido_precursor deprotonation Deprotonation pd_amido_precursor->deprotonation Base pd_amido LₙPd(II)(Ar)(NHBoc) deprotonation->pd_amido - Base-H⁺X⁻ reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NHBoc

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Components and Experimental Considerations

The success of the synthesis is highly dependent on the judicious selection of each component.[11]

Table 1: Guide to Reagent Selection
ComponentCommon ExamplesKey Considerations
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is Pd(II) and requires in situ reduction.[9] Pre-formed palladacycle precatalysts can offer higher activity and reproducibility.[13]
Ligand Biarylphosphines: XPhos, SPhos, RuPhos. Carbenes: IPr.The ligand is critical.[14] Bulky, electron-rich biaryl monophosphine ligands are often the most effective, promoting both oxidative addition and reductive elimination.[9] N-heterocyclic carbenes (NHCs) are also highly effective alternatives.[15]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is usually required.[7] NaOtBu is very effective but base-sensitive functional groups may require milder options like K₂CO₃ or Cs₂CO₃.[4][12]
Solvent Toluene, Dioxane, THF, 2-MeTHFAnhydrous, deoxygenated aprotic solvents are mandatory. Toluene and dioxane are common, but greener alternatives like 2-MeTHF are gaining traction.[16]
Nitrogen Source tert-Butyl carbamateCommercially available and stable. Typically used in slight excess (1.1-1.5 equivalents).
Aryl Electrophile Aryl chlorides, bromides, iodides, triflatesReactivity generally follows the order I > Br > OTf > Cl. More robust catalyst systems are needed for less reactive aryl chlorides.[7]

Detailed Experimental Protocol

This protocol provides a general method for the coupling of an aryl bromide with tert-butyl carbamate. It should be optimized for specific substrates.

Materials and Reagents
  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • tert-Butyl carbamate (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol % Pd)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.048 mmol, 4.8 mol %)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk tube or similar), stir plate, oil bath

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Glassware Preparation: Flame-dry a Schlenk tube equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature.

  • Reaction Setup: Under a positive pressure of inert gas (N₂ or Ar), add the Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (22.9 mg, 0.048 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), tert-butyl carbamate (141 mg, 1.2 mmol), and the aryl bromide (1.0 mmol).

  • Solvent Addition: Seal the Schlenk tube, and briefly evacuate and backfill with inert gas. This cycle should be repeated three times.[1] Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the sealed tube into a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.

  • Work-up: Once the reaction is complete (as judged by the consumption of the starting aryl bromide), allow the mixture to cool to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure N-Boc-protected aniline.[1]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (air/moisture contamination); Insufficient temperature; Poor quality reagents/solvent.Ensure strictly anhydrous/anaerobic conditions. Re-dry glassware and degas solvent. Increase temperature in 10 °C increments. Use fresh, high-purity reagents.
Dehalogenation of Aryl Halide Reductive dehalogenation side reaction.Use a different ligand (e.g., a more sterically hindered one). Lower the reaction temperature. Ensure the base is completely dry.
Low Yield after Purification Product is volatile or unstable on silica gel.Use care during solvent removal. Consider using a different stationary phase for chromatography (e.g., alumina) or purification by crystallization.
Incomplete reaction with Aryl Chlorides Lower reactivity of the C-Cl bond.Switch to a more active catalyst system (e.g., using a bulkier ligand like t-BuXPhos or an NHC-based catalyst).[17][18] Increase catalyst loading and/or temperature.

References

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides
  • Buchwald-Hartwig Amin
  • Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Upd
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews
  • Application Notes and Protocols: Buchwald-Hartwig Amination of Aryl Halides with tert-butyl 4-(methylamino)
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights
  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
  • Buchwald–Hartwig amin
  • Synthetic Methods for Primary Anilines - Books
  • Palladium-Catalyzed Synthesis of N-Aryl Carbam
  • Sighting Screen for Buchwald-Hartwig Amination - C
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing)
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Pd-Catalyzed Amidation of Aryl(Het)
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - ACS Public
  • Palladium-catalyzed C-N and C-O cross-coupling reactions - DSpace@MIT
  • Palladium-catalyzed amination strategies for aniline synthesis - ResearchG
  • Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O)
  • The Buchwald–Hartwig Amination After 25 Years - ResearchG
  • Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applic
  • Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbam
  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds - NIH
  • The general mechanism of the Pd-catalyzed N-arylation reaction - ResearchG
  • Buchwald-Hartwig Coupling - YouTube
  • Palladium-Catalyzed Arylation Reactions: A Mechanistic Perspective - Semantic Scholar
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH]([Link])
  • Palladium N-Heterocyclic Carbene-Catalyzed Amin
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions - Organic Chemistry Portal]([Link])

Sources

The Versatile Scaffolding of tert-Butyl (5-aminopyridin-2-yl)carbamate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 2,5-Disubstituted Pyridine Moiety

In the landscape of contemporary drug discovery, the strategic deployment of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, tert-butyl (5-aminopyridin-2-yl)carbamate has emerged as a cornerstone scaffold, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. Its inherent structural features—a differentially protected diamine on a pyridine core—offer medicinal chemists a powerful tool for regioselective functionalization. The tert-butoxycarbonyl (Boc) protecting group on the C2-amine provides stability and allows for its late-stage deprotection, while the free C5-amine serves as a key handle for a variety of synthetic transformations. This guide provides an in-depth exploration of the applications and protocols associated with this essential building block, offering field-proven insights for researchers, scientists, and drug development professionals. This compound is a key intermediate in the synthesis of various pharmaceuticals, valued for its ability to facilitate the creation of complex bioactive molecules.[1]

Physicochemical Properties and Handling

A thorough understanding of a building block's properties is critical for its effective use.

PropertyValueSource
Molecular Formula C₁₀H₁₅N₃O₂PubChem[1]
Molecular Weight 209.24 g/mol PubChem[1]
Appearance White to off-white solid---
Solubility Soluble in methanol, ethyl acetate, and dichloromethane---
CAS Number 220731-04-4PubChem[1]

Safety and Handling: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible substances.

Core Synthetic Applications: A Gateway to Kinase Inhibitors

The true utility of this compound is realized in its application as a versatile intermediate. The presence of two distinct amino groups allows for a programmed, stepwise elaboration of the pyridine core, making it a favored building block for a multitude of pharmacologically relevant scaffolds. A prime example of its strategic importance can be seen in the synthesis of intermediates for third-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs) like Osimertinib (AZD9291).[2][3] Although the exact building block is a more substituted aniline derivative, the core chemistry of utilizing a protected aminopyridine is analogous and instructive.

The general workflow for utilizing this building block in the synthesis of kinase inhibitors often follows a logical progression of key bond-forming reactions.

workflow A This compound B Amide Coupling (C5-Amine) A->B Introduce R1 sidechain C Suzuki or Buchwald-Hartwig Coupling (Pyridine Halide Precursor) B->C Introduce Aryl/Heteroaryl group (R2) D N-Boc Deprotection (C2-Amine) C->D Expose C2-Amine E Final Elaboration (e.g., SNAr) D->E Introduce R3 group F Target Kinase Inhibitor E->F suzuki_workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Halogenated Pyridine, Boronic Acid, Base, and Catalyst in a Schlenk Flask B Evacuate and backfill with inert gas (3x) A->B C Add degassed solvent B->C D Heat reaction mixture with vigorous stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to RT, dilute with organic solvent and water E->F G Separate layers, extract aqueous phase F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Sources

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyridine Scaffold in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within this landscape, the 2-aminopyridine motif has emerged as a "privileged scaffold"—a molecular framework that frequently appears in potent and selective kinase inhibitors.[2] Its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding site makes it an ideal anchor for inhibitor design.[3]

This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of tert-butyl (5-aminopyridin-2-yl)carbamate, a versatile and highly valuable building block, in the synthesis of next-generation kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its application in key synthetic transformations, and present a representative synthesis of a potent kinase inhibitor.

The Reagent: this compound

This compound (CAS 220731-04-4) is a bifunctional reagent that offers a unique combination of stability and reactivity, making it an ideal starting material for complex, multi-step syntheses.

PropertyValue
Molecular Formula C₁₀H₁₅N₃O₂
Molecular Weight 209.25 g/mol
Appearance Off-white to tan crystalline powder
Key Features Orthogonally protected diamine, suitable for sequential functionalization

The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on one of the amino groups is the key to its utility. The Boc group is stable under a wide range of reaction conditions, including cross-coupling reactions, yet can be readily removed under acidic conditions.[4] This allows for the selective functionalization of the two amino groups on the pyridine ring, a critical requirement for building the complex architectures of modern kinase inhibitors.

Core Synthetic Strategies and Protocols

The synthesis of kinase inhibitors from this compound typically involves a series of palladium-catalyzed cross-coupling reactions, followed by deprotection and final elaboration. Below, we provide detailed protocols for the key transformations.

Suzuki-Miyaura Coupling: Forging the C-C Bond

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, and it is frequently employed to introduce aryl or heteroaryl moieties onto the pyridine scaffold.[5][6]

This protocol describes the coupling of a brominated aminopyridine intermediate (prepared from this compound) with an arylboronic acid.

Materials:

  • tert-Butyl (5-bromo-2-aminopyridin-3-yl)carbamate (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • Anhydrous 1,4-dioxane

  • Degassed water

Procedure:

  • To a flame-dried Schlenk flask, add the brominated aminopyridine, arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 1 mmol scale reaction).

  • Stir the reaction mixture at 85-95 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a versatile and reliable catalyst for a broad range of Suzuki couplings.[5]

  • Base: K₃PO₄ is a moderately strong base that is effective in promoting transmetalation without causing unwanted side reactions.[7]

  • Solvent: The 1,4-dioxane/water mixture provides a good balance of polarity to dissolve both the organic and inorganic reagents.[7]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'-B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing the C-N bond

The Buchwald-Hartwig amination is the premier method for forming carbon-nitrogen bonds, a crucial step in attaching the aminopyridine core to other fragments of the kinase inhibitor.[8][9]

This protocol describes the coupling of a deprotected aminopyridine with an aryl bromide.

Materials:

  • 5-Arylpyridin-2-amine (1.0 eq)

  • Aryl bromide (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)

  • XPhos (0.08 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add the aminopyridine and anhydrous toluene.

  • Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of unactivated aryl bromides.[10]

  • Base: NaOtBu is a strong, non-nucleophilic base that facilitates the deprotonation of the amine and promotes the catalytic cycle.[11]

  • Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord HNR₂ PdII_Amine [Ar-Pd(II)-X(L)(HNR₂)] AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base Amido Ar-Pd(II)-NR₂(L) Deprotonation->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR₂ RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Boc Deprotection: Unveiling the Reactive Amine

The final step in many syntheses is the removal of the Boc protecting group to reveal the free amine, which is often a key pharmacophore for kinase binding.

Materials:

  • Boc-protected aminopyridine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM.

  • Add an excess of TFA (typically 20-50% v/v) at room temperature.

  • Stir the mixture for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in an appropriate solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Extract the product with an organic solvent, dry, and concentrate to yield the deprotected amine.

Causality Behind Experimental Choices:

  • Reagent: TFA is a strong acid that efficiently cleaves the Boc group, generating a stable tert-butyl cation.[12]

  • Solvent: DCM is a common solvent for Boc deprotection as it is relatively inert and easily removed.

Representative Synthesis of a LRRK2 Inhibitor

Leucine-rich repeat kinase 2 (LRRK2) is a key therapeutic target for Parkinson's disease.[13] The following is a representative, multi-step synthesis of a potent LRRK2 inhibitor based on the aminopyrimidine scaffold found in compounds like GNE-7915, adapted to start from this compound.[13][14][15]

Synthesis_Workflow A tert-Butyl (5-aminopyridin-2-yl)carbamate B Intermediate 1 (Brominated Pyridine) A->B Bromination C Intermediate 2 (Suzuki Product) B->C Suzuki Coupling (Arylboronic Acid) D Intermediate 3 (Deprotected Amine) C->D Boc Deprotection (TFA) E Final Product (LRRK2 Inhibitor) D->E Buchwald-Hartwig Amination (Aryl Halide)

Caption: Overall synthetic workflow for a representative LRRK2 inhibitor.

Data Summary: Aminopyridine-Based Kinase Inhibitors

The aminopyridine scaffold has been successfully incorporated into a wide range of potent kinase inhibitors. The following table summarizes some examples:

Kinase TargetCompoundIC₅₀Reference
LRRK2GNE-79159 nM[14][15]
PI3KδMR327830 nM[2]
CDK8Compound 2946 nM[12][16][17]
JAK2Compound 21b9 nM[5]

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its orthogonal protecting group strategy allows for the precise and sequential installation of various substituents, enabling the rapid exploration of structure-activity relationships and the optimization of lead compounds. The protocols and strategies outlined in this document provide a solid foundation for researchers to leverage this valuable reagent in their drug discovery programs. As our understanding of kinase biology continues to grow, the demand for novel, selective, and potent inhibitors will only increase, and the strategic use of well-designed building blocks like this compound will be essential for meeting this challenge.

References

  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. PubMed, 2023-02-15.
  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. PubMed, 2022-10-13.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. ResearchGate, 2022-08-07.
  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Institutes of Health, No date.
  • Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. ACS Publications, 2022-09-20.
  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Elsevier, No date.
  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health, No date.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. ACS Publications, 2012-10-08.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health, No date.
  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health, No date.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023-06-30.
  • Buchwald–Hartwig amination. Wikipedia, No date.
  • Experimental Procedure. The Royal Society of Chemistry, No date.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health, 2024-04-25.
  • Buchwald-Hartwig Coupling. Organic Synthesis, No date.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar, 2012-05-27.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI, 2017-01-27.
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health, 2021-12-03.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. University of Rochester, No date.
  • Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. PubMed, 2012-11-26.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. National Institutes of Health, 2024-07-29.
  • GNE-7915 - Biochemicals. Bertin Bioreagent, No date.
  • Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. PubMed, 2015-11-15.
  • (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, No date.
  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Michael Pittelkow, No date.
  • (PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. ResearchGate, No date.
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar, No date.
  • Boc-Protected Amino Groups. Organic Chemistry Portal, No date.
  • The method of one-step synthesis aminopyridine and 4-aminopyridine. Google Patents, No date.
  • Synthesis of Mono-Boc-2,5-Diketopiperazine: A Key Building Block for Amide and Peptide ... PubMed, 2025-03-28.
  • Synthesis of a Precursor to Sacubitril Using Enabling Technologies. ResearchGate, 2025-08-10.
  • (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate, 2025-08-06.
  • Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. National Institutes of Health, No date.
  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health, No date.

Sources

Introduction: The Imperative for Innovation in Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth exploration of modern applications in agrochemical research and formulation. The focus is on the causality behind experimental choices and the integration of cutting-edge technologies to develop effective, stable, and sustainable crop protection solutions.

Modern agriculture faces the dual challenge of ensuring global food security while minimizing environmental impact.[1][2] Agrochemicals, including herbicides, insecticides, and fungicides, are essential tools for protecting crops from pests and diseases that can cause significant yield losses.[3][4] However, the evolution of pest resistance, coupled with increasing regulatory scrutiny and environmental concerns, necessitates a continuous drive for innovation.[1][5] The journey from a promising active ingredient (AI) to a commercially viable product is complex, relying on sophisticated research and formulation strategies to maximize efficacy, ensure safety, and enhance usability.[6][] This guide delves into the critical applications and protocols that underpin this process, from initial discovery to final product validation.

Section 1: High-Throughput Screening (HTS) in the Discovery of Novel Active Ingredients

The discovery of new agrochemical AIs has been revolutionized by High-Throughput Screening (HTS), a process that allows for the rapid testing of millions of chemical compounds.[8] This approach accelerates the identification of "hit" compounds with desired biological activity, moving beyond traditional, slower screening methods.[9][10][11] HTS can be applied in two main ways: target-based screening, which tests compounds against a specific enzyme or receptor, and whole-organism screening, which assesses the effect on the target pest itself.[9][10]

The rationale for employing HTS is one of efficiency and scope. By automating and miniaturizing assays, researchers can explore vast chemical libraries, increasing the probability of discovering novel modes of action (MoA) crucial for managing pesticide resistance.[1][4][11]

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Validation & Advancement Compound_Library Compound Library (Millions of Compounds) Assay_Development Assay Development (Target or Organism) Automation Robotic Automation (Plate Handling, Dispensing) Assay_Development->Automation Primary_Screen Primary HTS (Single Concentration) Automation->Primary_Screen Miniaturized Assays Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Dose_Response Dose-Response Confirmation Data_Analysis->Dose_Response Selects 'Hits' Lead_Opt Lead Optimization Dose_Response->Lead_Opt Confirms 'Leads' caption Fig 1: High-Throughput Screening (HTS) Cascade. CRF_Mechanism cluster_0 CRF Granule cluster_1 Environment Matrix Polymer Matrix AI_Trapped AI_Released Matrix->AI_Released 2. Diffusion/ Erosion Water Water/Moisture Water->Matrix 1. Swelling/ Dissolution Target Target Pest/Weed AI_Released->Target 3. Biological Action caption Fig 2: Mechanism of a Matrix-Based Controlled-Release Formulation.

Sources

Application Notes and Protocols for the Deprotection of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the development of complex pharmaceutical and agrochemical agents, offering robust protection for amine functionalities.[1][2] Its widespread adoption is a testament to its stability across a broad spectrum of basic and nucleophilic conditions, juxtaposed with its facile and selective removal under acidic conditions.[3][4] This orthogonality is paramount in multi-step syntheses where selective deprotection is critical.

This guide provides an in-depth exploration of deprotection methodologies for a key synthetic intermediate, tert-Butyl (5-aminopyridin-2-yl)carbamate. This compound serves as a vital building block in the synthesis of a variety of biologically active molecules.[1] The following sections will detail scientifically vetted protocols for acidic and thermal Boc deprotection, elucidate the mechanistic underpinnings of these transformations, and offer comparative data to inform your experimental design.

The Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group under acidic conditions is a well-established and reliable transformation.[5] The reaction proceeds through a distinct, multi-step mechanism:

  • Protonation: The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7] This initial protonation enhances the electrophilicity of the carbonyl carbon, rendering the carbamate susceptible to cleavage.

  • Cleavage: The protonated intermediate undergoes fragmentation, leading to the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[6][7]

  • Decarboxylation: The carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide gas and the free amine.[4][6] This irreversible step drives the reaction to completion. It is crucial to perform this reaction in an open or well-vented system to allow for the safe release of CO2.[6]

  • Salt Formation: The newly liberated amine is subsequently protonated by the excess acid present in the reaction mixture, typically yielding the corresponding amine salt as the final product.[5][6]

A potential side reaction involves the electrophilic tert-butyl cation alkylating other nucleophilic sites on the substrate or solvent.[8] This can be mitigated by the use of scavengers, such as anisole or thioanisole, particularly with electron-rich aromatic substrates.[3]

Diagram of Acid-Catalyzed Boc Deprotection Mechanism:

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Amine->Protonated_Intermediate Protonation Acid H-A (Acid) Acid->Protonated_Intermediate Carbamic_Acid Carbamic Acid Protonated_Intermediate->Carbamic_Acid Cleavage tBu_Cation tert-Butyl Cation Protonated_Intermediate->tBu_Cation Amine_Salt Amine Salt Carbamic_Acid->Amine_Salt Decarboxylation & Protonation CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene Deprotonation Experimental_Workflow Start Start: Boc-Protected Amine Dissolve Dissolve in Appropriate Solvent Start->Dissolve Add_Reagent Add Deprotection Reagent (e.g., Acid or Heat) Dissolve->Add_Reagent Reaction Stir at Specified Temperature Add_Reagent->Reaction Monitor Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Work-up (e.g., Evaporation, Filtration, Extraction) Monitor->Workup Complete Purification Purification (if necessary) Workup->Purification Product Final Product: Deprotected Amine Purification->Product

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with tert-Butyl (5-aminopyridin-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Aminopyridines

In the landscape of modern drug discovery and development, the 2,5-disubstituted aminopyridine scaffold is a privileged structural motif. Molecules incorporating this core are pivotal in the development of therapeutics targeting a wide array of diseases, owing to their ability to engage in specific hydrogen bonding and aromatic interactions within biological targets. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these complex biaryl and heteroaryl structures.[1] This is due to its remarkable functional group tolerance, the commercial availability of a vast library of boronic acids and esters, and generally mild reaction conditions.[2][3]

This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki coupling reactions with tert-Butyl (5-aminopyridin-2-yl)carbamate derivatives. The presence of a Boc-protected amine and a free amino group on the pyridine ring introduces specific electronic and steric considerations that necessitate careful optimization of the catalytic system. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful transformation for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[4][5]

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6][7][8] The cycle is comprised of three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, a derivative of tert-butyl (5-bromo-2-pyridyl)carbamate) to a Pd(0) complex. This is often the rate-determining step of the reaction.[6][8] The Pd(0) inserts into the carbon-halogen bond, forming a square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[6]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This process requires activation of the boronic acid by a base.[9][10][11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the ligand exchange on the palladium complex.[12][13]

  • Reductive Elimination : In the final step, the two coupled organic fragments are eliminated from the Pd(II) complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][7][8]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ oa_intermediate Ar-Pd(II)L₂(X) pd0->oa_intermediate Oxidative Addition (Ar-X) trans_intermediate Ar-Pd(II)L₂(R') oa_intermediate->trans_intermediate Transmetalation (R'-B(OR)₂ + Base) product Ar-R' trans_intermediate->product Reductive Elimination product->pd0 FinalProduct Coupled Product product->FinalProduct ArX tert-Butyl (5-bromo-2-pyridyl)carbamate ArX->oa_intermediate BoronicAcid R'-B(OR)₂ (Arylboronic Acid) BoronicAcid->trans_intermediate caption Catalytic cycle of the Suzuki-Miyaura reaction.

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the Suzuki coupling of tert-butyl (5-bromo-2-pyridyl)carbamate with a generic arylboronic acid. The choices of reagents and conditions are rationalized based on the specific properties of the aminopyridine substrate.

Rationale for Reagent Selection
  • Palladium Precatalyst and Ligand : The presence of two nitrogen atoms in the aminopyridine substrate can lead to catalyst inhibition through coordination to the palladium center.[14] Therefore, the use of electron-rich and sterically bulky phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), is highly recommended.[15] These ligands promote the reductive elimination step and stabilize the active Pd(0) species. Air-stable precatalysts like XPhos Pd G2 or G3 are convenient as they do not require handling in a glovebox.[16]

  • Base : The choice of base is critical for activating the boronic acid.[10] For aminopyridine substrates, a moderately strong base like potassium phosphate (K₃PO₄) is often optimal. Stronger bases like hydroxides can promote unwanted side reactions, such as protodeboronation of the boronic acid, which is a common failure mode in Suzuki couplings.[16][17]

  • Solvent System : A mixture of an aprotic polar solvent and water is typically employed. Solvents like 1,4-dioxane or THF are excellent choices as they can solubilize the organic reagents, while the presence of water aids in the dissolution of the inorganic base and facilitates the transmetalation step.[18] Anhydrous conditions can sometimes be employed to minimize protodeboronation.[16][17]

Detailed Experimental Protocol

Reaction Scheme:

Materials:

  • tert-Butyl (5-bromo-2-pyridyl)carbamate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup : To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add tert-butyl (5-bromo-2-pyridyl)carbamate (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered potassium phosphate (2.0 equiv).

  • Inert Atmosphere : Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure the removal of all oxygen. Oxygen can lead to the undesirable homocoupling of the boronic acid and deactivate the catalyst.[16]

  • Catalyst Addition : Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition : Add the degassed solvent system. A common choice is a 4:1 to 10:1 mixture of 1,4-dioxane and water.[18] The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

  • Reaction Execution : Place the reaction vessel in a preheated oil bath or heating block set to 80-100 °C. Stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Data Presentation: Optimizing Reaction Conditions

The optimal conditions for the Suzuki coupling can vary depending on the electronic and steric properties of the coupling partners. The following table summarizes recommended starting conditions and potential optimization strategies.

ParameterRecommended ConditionRationale & Optimization Notes
Palladium Catalyst XPhos Pd G3 (1-3 mol%)Air-stable and highly active for heteroaromatic couplings.[15] For less reactive chlorides, catalyst loading may be increased.
Ligand XPhosBulky, electron-rich ligand that promotes oxidative addition and reductive elimination.
Base K₃PO₄ (2.0-3.0 equiv)Effective base that minimizes protodeboronation.[17] Cs₂CO₃ can be a more potent but expensive alternative.
Solvent 1,4-Dioxane/H₂O (4:1)Good for solubility of both organic and inorganic reagents.[18] For substrates prone to hydrolysis, anhydrous THF or toluene can be used.
Temperature 80-100 °CProvides sufficient thermal energy for catalyst turnover without promoting decomposition. Lower temperatures may be possible with highly reactive substrates.
Boronic Acid Equiv. 1.2-1.5 equivA slight excess is used to compensate for potential protodeboronation or homocoupling.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and resolving common problems encountered during the Suzuki coupling of aminopyridine derivatives.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.2. Insufficiently degassed system.3. Poor solubility of reagents.1. Use a fresh batch of catalyst. Consider an air-stable precatalyst.[16]2. Ensure rigorous degassing of solvents and reaction vessel.[16]3. Try a different solvent system (e.g., THF/water, toluene/water).
Protodeboronation 1. Excess water or strong base.2. Electron-rich heteroaryl boronic acid.1. Use anhydrous solvents and a milder base (e.g., K₂CO₃ or KF).[16][17]2. Switch to the corresponding boronic ester (e.g., pinacol ester), which is more stable.[17]
Homocoupling of Boronic Acid 1. Presence of oxygen.2. In-situ reduction of Pd(II) to Pd(0) is inefficient.1. Improve degassing technique.[16]2. Use a direct Pd(0) source like Pd(PPh₃)₄.
Dehalogenation of Starting Material 1. Presence of a hydride source.2. Prolonged reaction time at high temperature.1. Ensure solvents are not a source of hydrides.[19]2. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of highly functionalized biaryl and heteroaryl compounds, particularly those based on the 2,5-disubstituted aminopyridine core. By understanding the underlying mechanism and carefully selecting the catalyst, base, and solvent system, researchers can overcome the challenges associated with these electronically rich and potentially coordinating substrates. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful application of this powerful reaction in the pursuit of novel chemical entities for drug discovery and development.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Macharia, J. M., et al. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
  • ResearchGate. Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction.
  • BYJU'S. Merits of the Suzuki Coupling Reaction.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • PubMed. Rapid synthesis of 3-amino-imidazopyridines by a microwave-assisted four-component coupling in one pot.
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • NIH. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot.
  • MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • ResearchGate. High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Reddit. Diagnosing issues with a failed Suzuki coupling?.
  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • ResearchGate. Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
  • ChemRxiv. Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits.
  • NIH. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • ResearchGate. How can I solve my problem with Suzuki coupling?.
  • ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • Organic Chemistry Portal. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides.
  • Wikipedia. Suzuki reaction.
  • NIH. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies.
  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • ResearchGate. Optimization of conditions for the Suzuki-Miyaura coupling.
  • NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Scilit. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction.
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • NIH. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions.
  • Books. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1.
  • MDPI. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling.
  • Aminative Suzuki–Miyaura coupling.
  • YouTube. Suzuki Coupling Mechanism.
  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
  • NIH. Suzuki Cross-Coupling of [2.2]Paracyclophane Trifluoroborates with Pyridyl and Pyrimidyl Building Blocks.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Protected Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aminopyridines and the Power of C-N Bond Formation

In the landscape of modern drug discovery and development, the aminopyridine scaffold stands as a privileged structure, integral to a multitude of biologically active molecules and pharmaceuticals.[1][2] Its prevalence stems from the unique electronic properties and hydrogen bonding capabilities conferred by the pyridine nitrogen, which often leads to favorable interactions with biological targets. However, the synthesis of substituted aminopyridines, particularly through the formation of a carbon-nitrogen (C-N) bond at a specific position on the pyridine ring, presents significant synthetic challenges.[3] Traditional methods for forging aryl C-N bonds often suffer from harsh reaction conditions, limited substrate scope, and poor functional group tolerance.[4]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of arylamines.[1][4] This powerful transformation allows for the formation of C-N bonds between aryl halides (or pseudo-halides) and a wide array of primary and secondary amines under relatively mild conditions.[4][5] For medicinal chemists and process scientists, this reaction has become an indispensable tool for the late-stage functionalization of complex molecules and the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides an in-depth exploration of the Buchwald-Hartwig amination as applied to a particularly important and often challenging substrate class: protected aminopyridines. We will delve into the mechanistic underpinnings of the reaction, the critical role of protecting groups, and provide a detailed, field-proven protocol for a representative transformation.

The Crucial Role of Protecting Groups in Aminopyridine Chemistry

The exocyclic amino group of an aminopyridine is a potent nucleophile and can readily coordinate to the palladium catalyst. This can lead to several undesirable outcomes in a Buchwald-Hartwig reaction, including catalyst inhibition and the formation of homocoupling byproducts.[6] Therefore, the temporary masking of this amino group with a suitable protecting group is often a prerequisite for a successful and high-yielding cross-coupling reaction.

The choice of protecting group is a critical experimental parameter and should be guided by several factors:

  • Stability: The protecting group must be robust enough to withstand the basic and often thermal conditions of the Buchwald-Hartwig amination.

  • Orthogonality: The protecting group should be removable under conditions that do not affect other sensitive functional groups within the molecule.[7]

  • Ease of Installation and Removal: The introduction and subsequent cleavage of the protecting group should be high-yielding and straightforward processes.[7]

  • Minimal Steric Hindrance: The protecting group should not unduly encumber the reaction center, which could retard the rate of the desired cross-coupling.

Commonly employed protecting groups for aminopyridines in this context include the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) groups.[8] The Boc group, in particular, is widely utilized due to its general stability to the basic conditions of the Buchwald-Hartwig reaction and its facile removal under acidic conditions.

Mechanistic Insights: The Catalytic Cycle of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9] A general representation of this cycle is depicted below. The reaction is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species, although using a direct Pd(0) source is also common.[9][10]

The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[11][12] This is often the rate-determining step of the reaction.[11]

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[1]

  • Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]

The choice of ligand, base, and solvent are all critical parameters that can significantly influence the efficiency of each step in the catalytic cycle and, consequently, the overall outcome of the reaction.[10]

Buchwald-Hartwig Catalytic Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of Boc-Protected 2-Amino-5-bromopyridine with Morpholine

This protocol provides a detailed procedure for the palladium-catalyzed amination of tert-butyl (5-bromopyridin-2-yl)carbamate with morpholine. This specific example was chosen due to the prevalence of the 2-aminopyridine scaffold and the common use of morpholine in medicinal chemistry.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
tert-butyl (5-bromopyridin-2-yl)carbamate148954-47-8289.151.01.0
Morpholine110-91-887.121.21.2
Pd₂(dba)₃51364-51-3915.720.020.02
Xantphos161265-03-8578.680.040.04
Cesium Carbonate (Cs₂CO₃)534-17-8325.821.51.5
Toluene (anhydrous)108-88-392.14--

Reaction Setup and Procedure:

The following workflow outlines the key steps for executing the Buchwald-Hartwig amination protocol.

Experimental_Workflow Experimental Workflow A 1. Reagent Preparation: Weigh solids in a glovebox or under inert atmosphere. B 2. Reaction Assembly: Combine solids in a dry Schlenk tube. A->B C 3. Inert Atmosphere: Evacuate and backfill the tube with Argon (3x). B->C D 4. Solvent and Reagent Addition: Add anhydrous toluene and morpholine via syringe. C->D E 5. Heating and Stirring: Heat the reaction mixture to 110 °C with vigorous stirring. D->E F 6. Reaction Monitoring: Monitor progress by TLC or LC-MS. E->F G 7. Workup: Cool, dilute with ethyl acetate, and filter through Celite. F->G Upon completion H 8. Extraction: Wash the filtrate with water and brine. G->H I 9. Drying and Concentration: Dry the organic layer over Na₂SO₄ and concentrate in vacuo. H->I J 10. Purification: Purify the crude product by flash column chromatography. I->J

Caption: Step-by-step workflow for the Buchwald-Hartwig amination.

Detailed Steps:

  • Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 0.02 equiv), and Xantphos (0.04 mmol, 0.04 equiv).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).

  • Extraction: Combine the organic filtrates and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl (5-(morpholino)pyridin-2-yl)carbamate.

Deprotection of the Boc Group:

To obtain the final 5-(morpholino)pyridin-2-amine, the Boc protecting group can be readily removed under acidic conditions.

  • Dissolve the purified Boc-protected product in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (typically 5-10 equivalents) at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the combined organic layers, concentrate, and if necessary, purify the final product.

Troubleshooting and Key Considerations

  • Choice of Ligand: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination.[3] Bulky, electron-rich ligands such as Xantphos, RuPhos, and BrettPhos often provide excellent results for challenging substrates like aminopyridines.[3][6]

  • Base Selection: A variety of bases can be employed, with common choices including sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).[10] The choice of base can influence the reaction rate and substrate compatibility. For base-sensitive functional groups, weaker bases like Cs₂CO₃ or potassium phosphate (K₃PO₄) may be preferable.[10]

  • Solvent: Anhydrous, deoxygenated solvents are essential for reproducible results. Toluene, dioxane, and THF are commonly used.[13]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend of I > Br > Cl.[10] Aryl chlorides are often more challenging substrates and may require more specialized catalyst systems.[13]

  • Steric Hindrance: Sterically hindered substrates, either the aryl halide or the amine, may require higher catalyst loadings, longer reaction times, or more active catalyst systems.[14][15]

Conclusion

The Buchwald-Hartwig amination of protected aminopyridines is a powerful and versatile method for the synthesis of a diverse range of substituted aminopyridine derivatives. By understanding the reaction mechanism and carefully selecting the protecting group, catalyst system, and reaction conditions, researchers can effectively utilize this transformation to access valuable building blocks for drug discovery and development. The protocol provided herein serves as a robust starting point for the amination of protected aminopyridines, and the principles discussed can be applied to a wide variety of substrates and coupling partners.

References

  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Amin
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS C
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
  • Help troubleshooting a Buchwald-Hartwig amin
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchG
  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - NIH. [Link]
  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure | ACS Omega. [Link]
  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. [Link]
  • Buchwald‐Hartwig amination of (hetero)
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Public
  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
  • The Buchwald-Hartwig Amin
  • Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed. [Link]
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium C
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. [Link]
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands - Dalton Transactions (RSC Publishing). [Link]
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchG
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC - NIH. [Link]
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - Chemical Communic
  • The reductive cleavage of picolinic amides - David Spring's group. [Link]
  • Cleavage time (t ½ )
  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and. [Link]

Sources

The Versatile Building Block: A Guide to Synthesizing Bioactive Molecules with tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel bioactive molecules is relentless. Central to this endeavor is the strategic use of versatile chemical building blocks that enable the efficient construction of diverse molecular architectures. One such pivotal intermediate is tert-Butyl (5-aminopyridin-2-yl)carbamate , a compound that has proven instrumental in the synthesis of a range of therapeutic agents, most notably kinase inhibitors.[1] This guide provides an in-depth exploration of the applications and synthetic protocols involving this valuable scaffold, designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Advantage of the 2,5-Diaminopyridine Scaffold

The utility of this compound stems from its inherent structural features. It is a derivative of 2,5-diaminopyridine, where one of the amino groups is protected by a tert-butyloxycarbonyl (Boc) group.[2] This differential protection is the cornerstone of its synthetic versatility, allowing for selective functionalization at the C5 amino group while the C2 carbamate-protected amine remains shielded. The pyridine core itself is a well-established pharmacophore found in numerous FDA-approved drugs.

The Boc protecting group offers the advantage of being stable under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions, a process known as deprotection.[3][4][5][6] This orthogonality allows for a modular approach to synthesis, where the pyridine core can be elaborated through various coupling reactions at the C5 position, followed by deprotection of the C2 amine for subsequent modifications.

This guide will delve into the practical applications of this compound, providing detailed protocols for key transformations and its use in the synthesis of specific classes of bioactive molecules.

Core Properties and Handling

Before embarking on synthetic protocols, it is essential to understand the fundamental properties of this compound.

PropertyValueReference
Molecular Formula C₁₀H₁₅N₃O₂[2]
Molecular Weight 209.25 g/mol [1]
Appearance Off-white to tan crystalline powder[1]
CAS Number 220731-04-4[2]

Safety and Handling: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Key Synthetic Transformations and Protocols

The true power of this compound lies in its ability to undergo a variety of chemical transformations to build complex molecular architectures. This section details the protocols for some of the most critical reactions.

Protocol 1: Boc Deprotection - Unveiling the C2 Amine

The removal of the Boc group is a fundamental step in many synthetic sequences. This unmasks the C2 amino group, making it available for further reactions.

Reaction Scheme:

Boc Deprotection start This compound product 2,5-Diaminopyridine start->product Deprotection reagent TFA or HCl in Dioxane Amide Coupling start This compound product Amide Derivative start->product acid Carboxylic Acid (R-COOH) acid->product coupling Coupling Reagent (e.g., HATU, EDC) base Base (e.g., DIPEA) Suzuki Coupling Workflow A This compound B tert-Butyl (5-halopyridin-2-yl)carbamate A->B Sandmeyer Reaction D Coupled Product B->D Suzuki Coupling C Aryl/Heteroaryl Boronic Acid C->D

Sources

The Strategic Utility of tert-Butyl (5-aminopyridin-2-yl)carbamate in the Synthesis of Advanced Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic incorporation of nitrogen-containing heterocycles is paramount to the development of novel therapeutic agents and functional materials. Among the vast array of synthons available to researchers, tert-butyl (5-aminopyridin-2-yl)carbamate has emerged as a particularly valuable and versatile building block.[1][2] Its unique bifunctional nature, featuring a nucleophilic amino group at the 5-position and a readily cleavable tert-butoxycarbonyl (Boc)-protected amine at the 2-position, allows for sequential and site-selective modifications. This attribute makes it an ideal starting material for the construction of complex heterocyclic systems, particularly those with applications as kinase inhibitors and other targeted therapeutics.[1][3][4] This application note provides an in-depth guide to the properties, reactivity, and synthetic applications of this key intermediate, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Reactivity Profile

This compound, with the chemical formula C₁₀H₁₅N₃O₂, is a stable, solid compound at room temperature.[2][5] The presence of the Boc protecting group confers several advantageous properties. It enhances the solubility of the molecule in common organic solvents and modulates the reactivity of the 2-amino group, preventing undesired side reactions during the functionalization of the more nucleophilic 5-amino group.[1][2]

The reactivity of this compound is dictated by the interplay between the two amino groups. The 5-amino group, being a primary aromatic amine, readily participates in a variety of chemical transformations, including acylation, alkylation, and condensation reactions. The Boc-protected amine at the 2-position is significantly less nucleophilic and generally unreactive under neutral or basic conditions. This differential reactivity is the cornerstone of its synthetic utility, enabling a stepwise approach to the elaboration of the pyridine core.

Table 1: Key Physicochemical Properties of this compound

PropertyValueReference
CAS Number 220731-04-4[5][6]
Molecular Formula C₁₀H₁₅N₃O₂[2][5]
Molecular Weight 209.25 g/mol [7]
Appearance Solid[8]
IUPAC Name tert-butyl N-(5-amino-2-pyridinyl)carbamate[5][9]

Core Synthetic Applications in Heterocyclic Chemistry

The strategic deployment of this compound has been instrumental in the synthesis of a diverse range of heterocyclic compounds, most notably fused ring systems with significant biological activity.

Synthesis of Pyrido[2,3-d]pyrimidines: A Gateway to Kinase Inhibitors

One of the most prominent applications of this carbamate is in the construction of the pyrido[2,3-d]pyrimidine scaffold.[10][11][12] This bicyclic heterocycle is a core structural motif in numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[13][14][15] The synthesis typically involves the initial reaction of the 5-amino group with a suitable three-carbon building block, followed by cyclization to form the pyrimidine ring. The Boc group is then removed under acidic conditions to liberate the 2-amino group, which can be further functionalized to modulate the biological activity and pharmacokinetic properties of the final compound.

Protocol 1: General Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol outlines a representative, two-step synthesis of a functionalized pyrido[2,3-d]pyrimidine, a key scaffold in many kinase inhibitors.[10][11][12][16]

Step 1: Condensation and Cyclization

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or dioxane.

  • Reagent Addition: Add an appropriate cyclizing agent, for instance, an α,β-unsaturated carbonyl compound or a β-ketoester (1.1 eq.), and a catalytic amount of a base like piperidine or triethylamine.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel.

Step 2: Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected pyrido[2,3-d]pyrimidine intermediate from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Reagent Addition: Add a strong acid, typically trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane (4M), dropwise at 0 °C.[17][18]

  • Reaction Conditions: Stir the reaction mixture at room temperature. The deprotection is usually rapid and can be monitored by TLC.[17]

  • Work-up and Isolation: Once the reaction is complete, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can often be used directly in the next step or neutralized with a mild base and purified by crystallization or chromatography.

Causality Behind Experimental Choices:

  • Solvent Selection: Ethanol and dioxane are common choices for the cyclization step due to their ability to dissolve the reactants and their relatively high boiling points, which facilitate the reaction. For the deprotection step, DCM and dioxane are preferred as they are inert to the acidic conditions and readily dissolve the Boc-protected intermediate.

  • Acid Choice for Deprotection: TFA and HCl in dioxane are effective reagents for Boc deprotection.[18] The choice often depends on the acid sensitivity of other functional groups in the molecule and the desired form of the final product (e.g., TFA salt vs. HCl salt).[17][19][20]

Self-Validating System:

  • The progress of both the cyclization and deprotection steps can be reliably monitored by TLC, allowing for precise determination of the reaction endpoint.

  • The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow start This compound step1 Condensation & Cyclization start->step1 intermediate Boc-Protected Pyrido[2,3-d]pyrimidine step1->intermediate step2 Boc Deprotection (Acidic Conditions) intermediate->step2 product Functionalized Pyrido[2,3-d]pyrimidine step2->product

Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

The 5-amino group of this compound can be transformed into a variety of functional groups that are amenable to palladium-catalyzed cross-coupling reactions. For instance, diazotization followed by a Sandmeyer reaction can introduce a halide at the 5-position. This halogenated intermediate can then undergo Suzuki, Buchwald-Hartwig, or other cross-coupling reactions to introduce aryl, heteroaryl, or amino substituents, further expanding the molecular diversity of the resulting heterocyclic compounds.[21][22]

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring, starting from the corresponding 5-bromo derivative.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the 5-bromo-tert-butyl (2-aminopyridin-yl)carbamate (1.0 eq.), a boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base like potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Isolation: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.

  • Base and Solvent System: The choice of base and solvent is critical for the efficiency of the Suzuki coupling. The base is required to activate the boronic acid, and the solvent system must be able to dissolve both the organic and inorganic components of the reaction mixture.

Self-Validating System:

  • The disappearance of the starting halide and the appearance of the coupled product can be monitored by LC-MS, which provides both retention time and mass information.

  • The final product structure should be rigorously confirmed by ¹H NMR and ¹³C NMR spectroscopy to verify the successful formation of the new carbon-carbon bond.

Cross_Coupling_Workflow start 5-Halo-tert-butyl (2-aminopyridin-yl)carbamate step1 Pd-Catalyzed Cross-Coupling start->step1 product 5-Aryl/Heteroaryl Substituted Pyridine Derivative step1->product reagents Boronic Acid/Ester Base, Pd Catalyst reagents->step1

Caption: Palladium-catalyzed cross-coupling workflow.

Conclusion: An Indispensable Tool for Heterocyclic Synthesis

This compound stands out as a highly valuable and strategically important building block in the synthesis of complex heterocyclic compounds.[1] Its differentiated reactivity allows for a controlled and stepwise approach to the construction of elaborate molecular architectures. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in drug discovery and materials science, enabling them to harness the full synthetic potential of this versatile intermediate in their pursuit of novel and impactful molecules.

References

  • MySkinRecipes. (n.d.). tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate.
  • Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • Supporting Information. (n.d.).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Organic Chemistry Research. (n.d.). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. [Link]
  • National Center for Biotechnology Information. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • RSC Publishing. (2024, April 5). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.
  • MOLBASE. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate|220731-04-4.
  • ResearchGate. (2019, October 6). (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
  • PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate.
  • National Center for Biotechnology Information. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications.
  • MDPI. (n.d.). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses.
  • ACS Publications. (n.d.). tert-Butyl Hypochlorite Induced Cyclization of Ethyl 2-(N-Arylcarbamoyl)-2-iminoacetates.
  • ResearchGate. (n.d.). Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides.
  • National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate.
  • ACS Publications. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • PubChemLite. (n.d.). Tert-butyl n-[5-(aminomethyl)pyridin-2-yl]carbamate.
  • National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.
  • MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • PubMed. (2011, July 15). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues.
  • PubMed. (n.d.). Synthetic studies on novel Syk inhibitors. Part 1: Synthesis and structure-activity relationships of pyrimidine-5-carboxamide derivatives.
  • Virtuous Lifesciences. (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.
  • ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive.
  • National Institutes of Health. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.

Sources

Application Note: A Robust and Scalable Synthesis of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step guide for the scale-up synthesis of tert-Butyl (5-aminopyridin-2-yl)carbamate, a critical building block in pharmaceutical research and development.[1] The protocol is designed for researchers, chemists, and process development professionals, emphasizing safety, scalability, and reproducibility. By detailing the underlying chemical principles, in-process controls, and troubleshooting strategies, this guide ensures a self-validating and efficient synthetic process.

Introduction: Significance of a Key Intermediate

This compound is a vital intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] Its structure, featuring a Boc-protected amine and a free aniline, allows for selective, sequential functionalization, making it an invaluable synthon in modern medicinal chemistry.[1] The selective protection of the more nucleophilic C2-amino group of 2,5-diaminopyridine is the key transformation. This protocol outlines a robust method for achieving this selectivity on a large scale using di-tert-butyl dicarbonate (Boc₂O).

Synthetic Strategy and Mechanism

The synthesis proceeds via the chemoselective N-acylation of 2,5-diaminopyridine with di-tert-butyl dicarbonate. The amino group at the 2-position of the pyridine ring is more nucleophilic than the one at the 5-position due to electronic effects, allowing for selective protection under controlled conditions.

Overall Reaction
Reaction Mechanism

The reaction is catalyzed by a base, such as 4-(dimethylamino)pyridine (DMAP), which acts as a nucleophilic catalyst.

  • Activation of Boc₂O: DMAP attacks one of the carbonyl carbons of Boc₂O, forming a highly reactive Boc-pyridinium intermediate and releasing a tert-butoxide anion.

  • Nucleophilic Attack: The more nucleophilic 2-amino group of 2,5-diaminopyridine attacks the carbonyl carbon of the activated Boc-pyridinium species.

  • Proton Transfer & Product Formation: The tert-butoxide anion abstracts a proton from the newly acylated amine. The DMAP catalyst is regenerated, and the final product is formed. The tert-butanol byproduct and gaseous carbon dioxide are also generated.[2]

Boc Protection Mechanism Figure 1: Reaction Mechanism of Boc Protection with DMAP Catalyst cluster_activation Activation cluster_acylation Acylation cluster_workup Deprotonation DMAP DMAP Intermediate1 Boc-Pyridinium Intermediate DMAP->Intermediate1 + Boc₂O Diamine 2,5-Diaminopyridine (R-NH₂) Boc2O Boc₂O Boc2O->Intermediate1 tBuO tert-Butoxide Intermediate1->tBuO - Intermediate2 Protonated Product Intermediate Intermediate1->Intermediate2 tBuOH tert-Butanol tBuO->tBuOH + H⁺ CO2 CO₂ Diamine->Intermediate2 + Intermediate Intermediate2->DMAP Regenerated Product Product (R-NH-Boc) Intermediate2->Product Synthesis Workflow Figure 2: Overall Synthesis Workflow RM Raw Materials (Diamine, Boc₂O, THF) Setup Reactor Setup & Inerting RM->Setup Charge Charge Diamine & THF Setup->Charge Cool Cool to 0-5 °C Charge->Cool Addition Slow Addition of Boc₂O Solution Cool->Addition React Reaction at RT (12-16h) Addition->React IPC In-Process Control (TLC/HPLC) React->IPC IPC->React Incomplete Concentrate Concentrate Under Vacuum IPC->Concentrate Complete Precipitate Precipitate with Heptane Concentrate->Precipitate Filter Filter & Wash Precipitate->Filter Dry Vacuum Dry Filter->Dry Product Final Product tert-Butyl (5-aminopyridin-2-yl)carbamate Dry->Product QC QC Analysis (NMR, HPLC, MS) Product->QC

Sources

Application Notes and Protocols: Reaction Conditions for Coupling with Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyridines are foundational structural motifs in medicinal chemistry and drug discovery, appearing in a vast array of bioactive small molecules and serving as versatile intermediates for the synthesis of complex heterocyclic systems.[1] Their successful incorporation into target molecules via cross-coupling and amidation reactions is a frequent necessity in synthetic campaigns. However, the inherent electronic properties of the aminopyridine scaffold present unique challenges that can complicate these transformations.

This comprehensive guide provides an in-depth analysis of the key reaction conditions for various coupling reactions involving aminopyridine substrates. Moving beyond simple procedural lists, this document explains the underlying principles and rationale for experimental choices, offering field-proven insights to troubleshoot common issues and optimize reaction outcomes.

The Aminopyridine Challenge: Catalyst Inhibition and Reactivity

The primary difficulty in coupling reactions with aminopyridines stems from the presence of two nitrogen atoms with lone pairs of electrons: the pyridine ring nitrogen and the exocyclic amino group.[2] Both can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which can stall or completely halt the catalytic cycle.[2][3] This phenomenon, often termed the "2-pyridyl problem," is a critical consideration in reaction design.[3]

Furthermore, the electron-donating nature of the amino group can decrease the reactivity of an adjacent C-X bond (where X is a halide) towards the crucial oxidative addition step in many cross-coupling cycles.[2] Overcoming these challenges requires careful selection of the catalyst system, base, solvent, and temperature.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. The following sections detail optimized conditions for the most common coupling reactions involving aminopyridine substrates.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl or heteroaryl halide and an amine.[4] When using aminopyridines as coupling partners, careful ligand selection is paramount to overcome catalyst inhibition.

Key Considerations & Causality:
  • Ligand Choice: Bulky, electron-rich phosphine ligands are essential.[5] Ligands like XPhos, SPhos, and RuPhos have proven effective for heteroaryl couplings.[2] Their steric bulk promotes the formation of the catalytically active monoligated Pd(0) species and facilitates the reductive elimination step, while their electron-donating character enhances the rate of oxidative addition, even with less reactive aryl chlorides.[5][6]

  • Precatalysts: Modern palladium precatalysts, such as the G3 and G4 Buchwald precatalysts, are often superior to generating the active Pd(0) species in situ. They provide a more active and stable catalyst, leading to more reliable results.[2]

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine and facilitate the catalytic cycle.[7][8] However, for some substrates, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be sufficient and can help minimize side reactions.[2]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are standard choices.[3] The solvent must be able to solubilize all reaction components and remain stable at the required reaction temperature.

Workflow Diagram: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification start Combine Aminopyridine, Aryl Halide, Base solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) start->solvent degas Degas Mixture (e.g., N2/Ar sparging) solvent->degas catalyst Add Pd Precatalyst & Ligand under Inert Gas degas->catalyst heat Heat to Reaction Temp (e.g., 80-110 °C) catalyst->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to RT monitor->cool quench Dilute & Wash (e.g., EtOAc, Water, Brine) cool->quench purify Purify (Column Chromatography) quench->purify

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-aminopyridine

This protocol is adapted from a procedure for the synthesis of N³-substituted-2,3-diaminopyridines.[7]

  • Reaction Setup: In a glovebox, add 3-bromo-2-aminopyridine (1.0 equiv.), the desired amine (1.2 equiv.), and LiHMDS (2.0 equiv.) to an oven-dried reaction vial equipped with a stir bar.

  • Solvent Addition: Add anhydrous toluene (to make a 0.2 M solution with respect to the limiting reagent).

  • Catalyst Addition: Add the appropriate palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%) and ligand (e.g., RuPhos, 4 mol%).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron species and an aryl or vinyl halide/triflate.[9][10] When coupling aminopyridines, similar challenges of catalyst inhibition apply, and side reactions like protodeboronation must be managed.

Key Considerations & Causality:
  • Boron Source: While boronic acids are common, they are susceptible to protodeboronation (hydrolysis back to the arene), especially under aqueous basic conditions.[2] Using more stable boronic esters, such as pinacol esters or MIDA boronates, can significantly mitigate this side reaction.[2]

  • Catalyst System: A palladium(0) source is required. Pd(PPh₃)₄ is a classic choice, but more advanced systems using bulky phosphine ligands (e.g., SPhos, XPhos) often provide better yields and broader substrate scope, particularly for challenging chloropyridine substrates.[2][11]

  • Base and Solvent: A base is required to activate the organoboron species for transmetalation.[3] A common system is an inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ in a mixed solvent system, such as dioxane/water or toluene/water.[10][11] The water is necessary to dissolve the inorganic base. For sensitive substrates, anhydrous conditions with an organic-soluble base may be required.

  • Inert Atmosphere: As with most palladium-catalyzed reactions, maintaining an inert atmosphere (nitrogen or argon) is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[2]

Troubleshooting Common Suzuki Coupling Issues with Aminopyridines
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion Catalyst inhibition by aminopyridine.Use bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[2] Consider using a modern Pd precatalyst.[2]
Insufficiently active catalyst for C-Cl bond.Increase reaction temperature. Switch to a more active ligand system known for activating aryl chlorides.
Protodeboronation Hydrolysis of the boronic acid.Use a boronic ester (pinacol or MIDA) instead of the acid.[2] Use anhydrous conditions if possible. Employ a weaker base to slow the hydrolysis rate.[2]
Dehalogenation Reductive removal of the halide.Ensure solvents are not hydride sources.[2] Optimize reaction time to avoid prolonged heating after completion.
Protocol: Suzuki Coupling of N-acetyl-5-bromo-2-methylpyridin-3-amine

This protocol is based on a procedure for synthesizing novel pyridine derivatives.[11]

  • Reaction Setup: To a reaction flask, add N-[5-bromo-2-methylpyridine-3-yl]acetamide (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask, evacuate, and backfill with nitrogen or argon (repeat three times).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a key transformation for accessing arylalkynes.[12][13] The reaction typically employs a dual catalytic system of palladium and copper(I).[12]

Key Considerations & Causality:
  • Catalyst System: The standard system involves a Pd(0) catalyst (often formed in situ from a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI).[14][15] The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which is the active species for transmetalation.[15]

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that stabilizes the palladium catalyst.[14]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.[14]

  • Solvent: A polar aprotic solvent like DMF is often employed to ensure the solubility of all components.[14]

Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine

This protocol is optimized for the coupling of 2-amino-3-bromopyridines with various terminal alkynes.[14][16]

  • Reaction Setup: In a reaction tube, combine 2-amino-3-bromopyridine (1.0 equiv.), the terminal alkyne (1.2 equiv.), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Solvent and Base: Add DMF as the solvent, followed by Et₃N (as the base).

  • Reaction: Seal the tube and heat the mixture to 100 °C for 3 hours.

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to afford the 2-amino-3-alkynylpyridine product.[14]

Amide Bond Formation

The formation of an amide bond between an aminopyridine and a carboxylic acid is a cornerstone of medicinal chemistry. Standard peptide coupling reagents are generally effective.

Key Considerations & Causality:
  • Coupling Reagents: A wide variety of coupling reagents can be used to activate the carboxylic acid. Common choices include carbodiimides (e.g., DCC, EDC) and uronium/phosphonium salts like HBTU, HATU, or PyBOP.[17] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the aminopyridine.

  • Base: A non-nucleophilic organic base, such as DIPEA or Et₃N, is added to neutralize the acid formed during the reaction and to ensure the aminopyridine remains a free nucleophile.[17]

  • Solvent: Polar aprotic solvents like DMF or CH₂Cl₂ are typically used.[17]

Diagram: Amide Coupling Logical Flow

Amide_Coupling cluster_activation Acid Activation cluster_coupling Nucleophilic Attack Carboxylic_Acid Carboxylic Acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Coupling_Reagent Coupling Reagent (e.g., HBTU, HATU) Coupling_Reagent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Aminopyridine Aminopyridine Activated_Intermediate->Aminopyridine Coupling Amide_Product Amide Product Aminopyridine->Amide_Product

Caption: Logical flow of a typical amide bond formation reaction.

Protocol: HBTU-Mediated Amide Coupling

This protocol is a representative procedure for coupling a carboxylic acid with a substituted 2-aminopyridine.[17]

  • Reaction Setup: Dissolve the substituted 2-aminopyridine (1.0 equiv.) and the carboxylic acid (1.1 equiv.) in anhydrous DMF.

  • Reagent Addition: Add HBTU (1.2 equiv.) followed by DIPEA (2.0 equiv.) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC until the aminopyridine is consumed.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude amide can be used in the next step or purified by column chromatography if necessary.

Conclusion

Successfully executing coupling reactions with aminopyridines hinges on a rational approach to overcoming the inherent challenges of catalyst inhibition and substrate reactivity. By carefully selecting bulky, electron-rich ligands for palladium-catalyzed cross-couplings, using stable boron reagents in Suzuki reactions, and employing standard, robust conditions for amide bond formations, researchers can efficiently synthesize a wide range of functionalized aminopyridine derivatives. The protocols and insights provided in this guide serve as a validated starting point for developing and optimizing these critical transformations in drug discovery and development programs.

References
  • Seel, S., Thaler, T., Takatsu, K., Zhang, C., Zipse, H., Straub, B. F., Mayer, P., & Knochel, P. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
  • Various Authors. (2005).
  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Morressier. (2018). Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides via 2-pyridylpyridinium salts. Morressier. [Link]
  • Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 15(2), 1134-1151. [Link]
  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Wikipedia. (2024).
  • Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
  • Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
  • Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
  • Organic Chemistry Portal. (n.d.).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
  • Wikipedia. (2024). Suzuki reaction. Wikipedia. [Link]
  • D. S. Surry, S. L. Buchwald. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Angewandte Chemie International Edition, 50(29), 6438-6461. [Link]
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

Sources

The Strategic Utility of tert-Butyl (5-aminopyridin-2-yl)carbamate in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic use of versatile chemical synthons is paramount to the efficient construction of complex molecular architectures. Among these, tert-Butyl (5-aminopyridin-2-yl)carbamate has emerged as a cornerstone building block, particularly in the development of targeted therapies. This bifunctional pyridine derivative, featuring a free aniline-type amine at the 5-position and a Boc-protected amine at the 2-position, offers medicinal chemists a powerful tool for regioselective functionalization. This guide provides an in-depth exploration of the applications and protocols associated with this key intermediate, with a focus on its role in the synthesis of clinically relevant kinase inhibitors. We will delve into the causality behind its use, provide field-proven experimental protocols, and illustrate its application in the construction of potent inhibitors for targets such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Introduction: A Building Block of Strategic Importance

This compound (CAS No. 220731-04-4) is an off-white to tan crystalline powder with a molecular weight of 209.25 g/mol .[1] Its structure is deceptively simple, yet it harbors a strategic advantage for synthetic chemists. The molecule is a derivative of 2,5-diaminopyridine where one of the amino groups is selectively protected with a tert-butyloxycarbonyl (Boc) group. This differential protection is the key to its utility.

The Boc group is a widely used amine protecting group in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[2] This allows for the selective reaction at the unprotected 5-amino group, which retains its nucleophilic character. Common transformations at this position include amide bond formations, urea synthesis, and palladium-catalyzed cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings. Once the desired modification at the 5-position is achieved, the Boc group at the 2-position can be cleanly removed to liberate the second amino group for further elaboration. This sequential, controlled functionalization is critical in the multi-step synthesis of complex drug molecules.[3]

The aminopyridine scaffold itself is a privileged structure in medicinal chemistry, frequently found in the core of kinase inhibitors.[4][5] Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][6] The aminopyridine moiety can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[6]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 220731-04-4[1]
Molecular Formula C₁₀H₁₅N₃O₂[1]
Molecular Weight 209.25 g/mol [1]
Appearance Off-white to tan crystalline powder[1]
Purity ≥ 95% (HPLC)[1]
Storage Conditions Store at ≤ -4 °C[1]

Core Synthetic Applications & Rationale

The primary application of this compound is as a linchpin in the synthesis of substituted 2,5-diaminopyridine and related heterocyclic systems. The rationale for its use can be broken down into two key strategic advantages:

  • Regiocontrol: The Boc group effectively "masks" the 2-amino group, directing synthetic transformations to the 5-position. This avoids the formation of undesired regioisomers that would result from using unprotected 2,5-diaminopyridine, which would complicate purification and significantly lower the overall yield of the desired product.

  • Sequential Functionalization: It enables a step-wise approach to building molecular complexity. A fragment can be introduced at the 5-position, followed by deprotection and subsequent reaction at the 2-position. This is particularly valuable in fragment-based drug design and lead optimization, where different moieties are systematically explored at various positions of the scaffold to improve potency, selectivity, and pharmacokinetic properties.

A prime example of its application is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) . IRAK4 is a serine/threonine kinase that is a critical component of the innate immune system, acting as a key signaling node downstream of Toll-like receptors (TLRs) and IL-1 family receptors.[3][7][8] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[9][10][11]

IRAK4 Signaling Pathway

The activation of TLRs or IL-1Rs by their respective ligands triggers the recruitment of the MyD88 adaptor protein. MyD88 then recruits and activates IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. This initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and chemokines.[3] Inhibiting IRAK4 at the top of this cascade is a promising therapeutic strategy to block this inflammatory response.[9]

IRAK4_Signaling_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK MAPK MAPK Cascade TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Cytokines Pro-inflammatory Cytokines & Chemokines NFkB->Cytokines Transcription AP1->Cytokines Transcription Inhibitor IRAK4 Inhibitor Inhibitor->IRAK4

Caption: IRAK4 Signaling Cascade and Point of Inhibition.

Experimental Protocols

The following protocols are provided as illustrative examples of how this compound is utilized in key synthetic transformations.

Protocol 1: Synthesis of an IRAK4 Inhibitor Intermediate via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable boronic acid derivative, a common strategy for installing aryl or heteroaryl moieties in drug candidates.[12] This reaction forms the core of many advanced IRAK4 inhibitors.[13][14]

Workflow Diagram:

Suzuki_Coupling_Workflow Start Start Materials: - this compound - Boronic Acid Derivative - Pd Catalyst & Ligand - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) Reaction Reaction Setup: - Combine reagents in flask - Degas with N2 or Ar - Heat to 80-100 °C Start->Reaction Monitoring Monitor Progress (TLC or LC-MS) Reaction->Monitoring Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with water & brine Monitoring->Workup Upon Completion Purification Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography Workup->Purification Product Final Product: Coupled Intermediate Purification->Product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), complex with CH₂Cl₂ (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the boronic acid derivative (1.2 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

  • Evacuate and backfill the flask with nitrogen or argon gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio by volume) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Boc-Deprotection to Reveal the 2-Amino Group

This protocol details the removal of the Boc protecting group, a crucial step to enable further functionalization at the 2-position of the pyridine ring. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[2]

Materials:

  • Boc-protected pyridine substrate (from Protocol 1) (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous)

  • Trifluoroacetic acid (TFA) (5-10 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification or purified by chromatography if necessary.

Broader Applications in Kinase Inhibitor Synthesis

Beyond IRAK4, the 2-aminopyridine and 2,5-diaminopyridine scaffolds are central to the design of inhibitors for other critical kinase targets.

  • Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase implicated in a wide array of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation is linked to neurodegenerative diseases like Alzheimer's, type 2 diabetes, and certain cancers.[8][15][16] Many potent and selective GSK-3 inhibitors feature aminopyridine or related heterocyclic cores that interact with the kinase hinge region.[17][18]

GSK3_Signaling_Pathway Wnt Wnt Frizzled Frizzled/LRP Wnt->Frizzled Binding Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3) Dsh->DestructionComplex Inhibition BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylation Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocation to Nucleus TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Inhibitor GSK-3 Inhibitor Inhibitor->DestructionComplex

Caption: Wnt/β-catenin pathway showing GSK-3 inhibition.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[19] CDK inhibitors that block uncontrolled cell proliferation have become a major class of anticancer drugs.[6][20][21] The 2-aminopyridine and 2,4-diaminopyrimidine scaffolds are prevalent in many CDK inhibitors, highlighting the importance of synthons like this compound in oncology research.[4][6]

Cell_Cycle_Regulation CyclinD_CDK46 Cyclin D CDK4/6 Rb pRb CyclinD_CDK46->Rb Phosphorylation E2F E2F Rb->E2F Inhibition CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Transcription G1_S_Transition G1/S Transition E2F->G1_S_Transition S-phase genes CyclinE_CDK2->Rb Phosphorylation Inhibitor CDK Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2

Caption: Simplified CDK regulation of the G1/S cell cycle checkpoint.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool that provides a reliable and efficient route to valuable molecular scaffolds in drug discovery. Its capacity for regioselective and sequential functionalization makes it an indispensable component in the synthesis of complex kinase inhibitors and other targeted therapeutics. The protocols and applications outlined in this guide underscore its proven value and continued importance for researchers and scientists in pharmaceutical development. By understanding the rationale behind its use and mastering its application in key synthetic transformations, drug development professionals can accelerate the discovery and optimization of next-generation medicines.

References

  • Signaling pathway involving interleukin 1 associated receptor kinase 4 (IRAK4). (n.d.). ResearchGate.
  • tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440. (n.d.). PubChem.
  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). PubMed Central.
  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s). (n.d.). Google Patents.
  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. (n.d.). MDPI.
  • Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. (2024). PubMed Central.
  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry.
  • Schematic diagram of the role of GSK-3 in the signaling pathways of... (n.d.). ResearchGate.
  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. (2023). ACS Publications.
  • Synthesis and evaluation of novel heterocyclic inhibitors of GSK-3. (2006). PubMed.
  • File:Signalling of IRAK4.png. (n.d.). Wikipedia.
  • The Coagulation Cascade. (n.d.). Deranged Physiology.
  • IRAK4. (n.d.). Wikipedia.
  • Overall structure of IRAK4 kinase domain. IRAK4 kinase domain consists... (n.d.). ResearchGate.
  • Discovery and optimization of novel pyridines as highly potent and selective glycogen synthase kinase 3 inhibitors. (2020). PubMed.
  • Aminopyridine scaffold‐based CDK‐9 inhibitors. (n.d.). ResearchGate.
  • CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino). (n.d.). Google Patents.
  • Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate.
  • Cell Cycle Stages & Regulation by Cyclins and CDKs. (2025). PraxiLabs.
  • Simplified schematic of the regulation of cyclin-dependent kinase (CDK)5 activity. Involvement of CDK5 in various biological processes. (n.d.). ResearchGate.
  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). PubMed Central.
  • Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. (n.d.). MDPI.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). MDPI.
  • Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors. (2022). National Institutes of Health.
  • [Figure, Coagulation Cascade Diagram. The extrinsic...]. (n.d.). NCBI Bookshelf.
  • Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015). (n.d.). PubMed.
  • Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors. (2022). PubMed.
  • (PDF) Chemoenzymatic Synthesis of tert‐Butyl ((3R, 6R)‐6‐methyl‐piperidin‐3‐yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2025). ResearchGate.
  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (n.d.). MDPI.
  • Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. (n.d.). National Institutes of Health.
  • Tricyclic compound as IRAK4 inhibitor - Patent US-12378250-B2. (n.d.). PubChem.
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). PubMed.
  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. (2018). PubMed.
  • WO2012097013A1 - Irak inhibitors and uses thereof. (n.d.). Google Patents.
  • Discovery of Selective and Orally Bioavailable Heterobifunctional Degraders of Cyclin-Dependent Kinase 2. (n.d.). PubMed Central.
  • WO2023152349A1 - Irak4 inhibitors. (n.d.). Google Patents.
  • CN104892604A - Novel synthesis method of CDK4 (cyclin-dependent kinase 4) inhibitor. (n.d.). Google Patents.
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (n.d.). PubMed Central.
  • Discovery of Novel 2-Aminopyridine Derivatives As Ros1 and Alk Dual Inhibitors To Combat Drug-Resistant Mutants I. (2023). DigitalCommons@TMC.
  • Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. (n.d.). ResearchGate.
  • A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one. (2018). ResearchGate.

Sources

Application Notes & Protocols: tert-Butyl (5-aminopyridin-2-yl)carbamate for Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Importance & Application Scope

tert-Butyl (5-aminopyridin-2-yl)carbamate is a strategically designed bifunctional building block essential for modern solid-phase organic synthesis (SPOS), particularly in the construction of combinatorial libraries for drug discovery and materials science.[1][2][3] Its structure is uniquely suited for SPOS due to two key features:

  • Orthogonal Protection: The 2-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the 5-amino group remains free. This orthogonality allows for selective derivatization; the 5-amino position serves as a handle for diversification while the 2-amino position remains masked.

  • Versatile Scaffold: The aminopyridine core is a prevalent motif in pharmacologically active compounds.[4] This reagent provides a robust scaffold for synthesizing libraries of substituted aminopyridines, enabling systematic exploration of structure-activity relationships (SAR).

This guide provides detailed protocols for the effective immobilization, on-resin diversification, and final cleavage of compounds derived from this versatile building block.

Reagent Profile & Physicochemical Properties

A clear understanding of the reagent's properties is critical for successful experimental design.

PropertyValueSource
CAS Number 141499-41-6Internal Data
Molecular Formula C₁₀H₁₅N₃O₂Internal Data
Molecular Weight 209.25 g/mol Internal Data
Appearance Off-white to light yellow powderSupplier Data
Solubility Soluble in DMF, DCM, THF, MethanolSupplier Data
Storage Store at 2-8°C, protect from light and moistureSupplier Data

Core Strategic Workflow in Solid-Phase Synthesis

The successful application of this compound in SPOS follows a logical three-stage progression: Immobilization, Diversification, and Cleavage. This workflow enables the systematic construction of a target molecule on a solid support, simplifying purification by allowing excess reagents and byproducts to be washed away after each step.[5]

G A Stage 1: Immobilization B Stage 2: Diversification A->B Resin Washing A_sub Covalent attachment of building block to solid support. A->A_sub C Stage 3: Cleavage & Isolation B->C Resin Washing B_sub On-resin chemical modification at the free 5-amino position. B->B_sub C_sub Release of final product from the solid support. C->C_sub

Caption: High-level workflow for SPOS using the aminopyridine scaffold.

Detailed Experimental Protocols

Protocol 1: Immobilization onto Carboxyl-Functionalized Resin

Scientific Rationale: This protocol describes the covalent attachment of the building block to a resin functionalized with a carboxylic acid, such as a pre-loaded Wang or Rink Amide resin linker. The reaction forms a stable amide bond via the free 5-amino group. We recommend the use of Diisopropylcarbodiimide (DIC) as the coupling agent and OxymaPure® (Ethyl cyanohydroxyiminoacetate) as an additive. This combination is highly efficient, minimizes racemization, and avoids the formation of insoluble ureas associated with older reagents like DCC.[6][7][8][9]

Materials & Equipment:

Reagents & ConsumablesEquipment
This compoundSolid-Phase Synthesis Reaction Vessel
Rink Amide MBHA Resin (or similar)Mechanical Shaker or Nitrogen Bubbler
Diisopropylcarbodiimide (DIC)Sintered Glass Funnel for Washing
OxymaPure®Vacuum Flask
N,N-Dimethylformamide (DMF), peptide synthesis gradeSmall test tubes (for Kaiser test)
Dichloromethane (DCM), anhydrousHeating block (110-120°C)
Acetic AnhydrideFume Hood
N,N-Diisopropylethylamine (DIPEA)
Kaiser Test Kit Reagents

Step-by-Step Procedure:

  • Resin Swelling: Place the resin (1.0 eq, e.g., 200 mg at 0.5 mmol/g) in a reaction vessel. Add DMF (approx. 10 mL/g resin) and shake gently for 30-60 minutes to swell the polymer beads. Drain the DMF.

  • Fmoc-Deprotection (If applicable): If starting with an Fmoc-protected Rink Amide resin, treat with 20% piperidine in DMF (10 mL/g resin) for 5 minutes, drain, and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (3.0 eq) and OxymaPure® (3.0 eq) in DMF.

    • Add this solution to the swollen, drained resin in the reaction vessel.

    • Add DIC (3.0 eq) to the vessel.

    • Agitate the mixture at room temperature for 2-4 hours using a shaker or nitrogen bubbling.

  • Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Validation (Kaiser Test):

    • Remove a small sample of resin beads (~5 mg) and wash with ethanol.

    • Place beads in a small test tube and add 2-3 drops of each Kaiser test reagent (ninhydrin, phenol, KCN/pyridine solutions).[10][11]

    • Heat at 120°C for 5 minutes.

    • Interpretation: Colorless/yellow beads indicate a complete reaction (no free primary amines).[11][12] A blue/purple color indicates incomplete coupling, requiring a second coupling cycle (recoupling).[13]

  • Capping (Optional but Recommended): To block any unreacted amino groups and prevent the formation of deletion sequences, perform a capping step.

    • Treat the resin with a solution of acetic anhydride/DIPEA/DMF (e.g., 5:5:90 v/v/v) for 30 minutes.

    • Drain and wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the diversification stage.

G start swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect couple 3. Coupling Reaction (Reagent, DIC, Oxyma) deprotect->couple wash1 4. Washing (DMF, DCM) couple->wash1 validate 5. Validation (Kaiser Test) wash1->validate validate->couple Test Positive (Recouple) cap 6. Capping (Acetic Anhydride) validate->cap Test Negative end cap->end

Caption: Workflow for immobilization and validation.

Protocol 2: On-Resin Boc Deprotection & Final Cleavage

Scientific Rationale: This protocol achieves the final two steps: removal of the acid-labile Boc protecting group and cleavage of the entire molecule from the solid support. A solution of Trifluoroacetic Acid (TFA) in DCM is used for Boc deprotection.[14][15] The final cleavage is performed with a stronger TFA "cocktail" that includes scavengers. Scavengers, such as Triisopropylsilane (TIS) and water, are critical to trap the highly reactive tert-butyl cations generated during deprotection, preventing them from causing side reactions like alkylating electron-rich residues on the target molecule.[16][17]

Materials & Equipment:

Reagents & ConsumablesEquipment
Derivatized Resin from previous stepRound-bottom flask or cleavage vessel
Trifluoroacetic Acid (TFA), reagent gradeIce Bath
Dichloromethane (DCM), anhydrousRotary Evaporator
Triisopropylsilane (TIS)Centrifuge and tubes
Water, deionizedNitrogen or Argon gas line
Cold Diethyl Ether (or MTBE)Fume Hood (essential for TFA use)

Step-by-Step Procedure:

  • Final Washing and Drying: Wash the derivatized resin from the previous stage with DCM (3x) and methanol (2x), followed by a final DCM wash (3x). Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.

  • Boc Group Deprotection:

    • Treat the dried resin with a solution of 50% TFA in DCM (v/v) for 5 minutes and drain.

    • Add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes at room temperature.[14]

    • Drain the acid solution and wash the resin thoroughly with DCM (3x), DIPEA/DCM (1:9 v/v, 2x, to neutralize), and finally DCM (3x).

    • Scientist's Note: At this stage, the newly freed 2-amino group can be further derivatized if desired, following a protocol similar to the diversification of the 5-amino group. If no further reaction is needed, proceed directly to final cleavage.

  • Preparation for Cleavage: Place the dried, deprotected resin (e.g., ~100 mg) into a round-bottom flask.

  • Cleavage Reaction:

    • Prepare the cleavage cocktail in a fume hood. A standard cocktail is TFA / TIS / H₂O (95:2.5:2.5 v/v/v) .[17]

    • Add the cleavage cocktail to the resin (approx. 10 mL per 100 mg of resin).

    • Stir the mixture at room temperature for 2-3 hours. The resin beads will often shrink and the solution may change color.

  • Product Isolation:

    • Filter the resin using a sintered funnel, collecting the TFA filtrate in a clean round-bottom flask.

    • Wash the resin beads with a small amount of fresh TFA, then with DCM, to ensure all cleaved product is collected.

    • Concentrate the combined filtrate under reduced pressure (rotary evaporator) to remove most of the TFA, leaving an oily residue.

  • Precipitation and Purification:

    • Place the flask containing the residue in an ice bath.

    • Add cold diethyl ether (approx. 30-40 mL) to the residue to precipitate the crude product. The product should appear as a solid.

    • Triturate the solid with a spatula, then collect it by centrifugation or vacuum filtration.

    • Wash the solid product several times with cold diethyl ether to remove remaining scavengers and organic impurities.

    • Dry the final product under high vacuum.

  • Final Analysis: Characterize the final product for identity and purity using LC-MS and NMR spectroscopy.

Troubleshooting & Best Practices

IssueProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance. 2. Insufficient reagent equivalents or reaction time. 3. Poor resin swelling.1. Double couple: Repeat the coupling step with fresh reagents. 2. Increase reaction time or temperature (e.g., to 40°C). 3. Ensure adequate swelling time in DMF before reaction.
Low Cleavage Yield 1. Incomplete cleavage reaction. 2. Product precipitation on resin beads. 3. Adsorption of product to glassware.1. Extend cleavage time to 4 hours or use a stronger acid cocktail if compatible. 2. After filtration, wash resin with a small amount of acetic acid or acetonitrile to dissolve any remaining product. 3. Rinse all glassware with an appropriate solvent (e.g., acetonitrile, methanol) and combine with the filtrate.
Impure Final Product 1. Incomplete capping of unreacted sites. 2. Side reactions during cleavage due to insufficient scavengers. 3. Degradation of the product by TFA.1. Always include a capping step after immobilization to minimize deletion sequences.[13] 2. Ensure the correct ratio of scavengers (TIS/water) is used in the cleavage cocktail.[16] 3. Minimize cleavage time and keep the reaction at room temperature. Purify the crude product using HPLC.

Conclusion

This compound is a high-value, versatile building block for solid-phase organic synthesis. The orthogonal protection scheme enables controlled, stepwise diversification at the 5-amino position, while the robust protocols for immobilization and cleavage facilitate high-throughput library generation. By following the detailed methodologies and troubleshooting guidance provided, researchers can effectively leverage this reagent to accelerate the discovery of novel chemical entities in pharmaceutical and materials research.

References

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598. (Sourced from various search results referencing the Kaiser test protocol).
  • Al-Obeidi, F., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3-11. [Link]
  • Scicinski, J. J., et al. (1998). Solid-phase synthesis of N-substituted amidinophenoxy pyridines as factor XA inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(14), 1877-1882. [Link]
  • Al-Obeidi, F., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines. Molecular Diversity, 7(1), 45-52. [Link]
  • Fujii, N., et al. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (4), 274-275. (Sourced from search results discussing two-step cleavage).
  • Verma, D., et al. (2020). A review on various colorimetric tests for monitoring solid-phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences, 11(4), 5469-5475. [Link]
  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943. [Link]
  • de Oliveira, R. B., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules, 25(11), 2689. [Link]
  • Isidro-Llobet, A., et al. (2015). Automatic procedures for the synthesis of difficult peptides using oxyma as activating reagent. Amino Acids, 47(9), 1943-1954. [Link]
  • Luxembourg Bio Technologies Ltd. Oxyma-B. luxembiotech.com. [Link]
  • El-Faham, A., & Albericio, F. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5691-5701. [Link]
  • Cugola, A., et al. (1995). Synthesis of 2-(t-butoxycarbonyl hydrazine)-5-amino-pyridine. Acta Crystallographica Section C, 51(Pt 11), 2376-2378.
  • Wikipedia. Solid-phase synthesis. en.wikipedia.org. [Link]
  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Nature Protocols, 2(12), 3247-3256. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl (5-aminopyridin-2-yl)carbamate by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of tert-Butyl (5-aminopyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this moderately polar, acid-sensitive compound. Here, we address common challenges and provide practical, field-proven solutions to ensure the integrity and purity of your final product.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the column chromatography of this compound.

Question 1: My purified fractions show a new, more polar spot on the TLC plate that wasn't in the crude mixture. What is happening?

Answer:

This is a classic sign of on-column decomposition, specifically the cleavage of the tert-butoxycarbonyl (Boc) protecting group. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[1] These acidic sites can catalyze the removal of the acid-labile Boc group, leading to the formation of the more polar and undesired by-product, 2,5-diaminopyridine.[2]

To confirm this, you can perform a 2D TLC stability test:

  • Spot your crude material on one corner of a square TLC plate.

  • Develop the plate with a suitable eluent.

  • Dry the plate completely.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

If you observe any spots that are not on the diagonal, it indicates that your compound is degrading on the silica gel.[1]

Solution:

The primary solution is to neutralize the acidic sites on the silica gel. This can be achieved by deactivating the silica gel with a base, most commonly triethylamine (TEA).[1][3]

Experimental Protocol: Silica Gel Deactivation with Triethylamine

  • Prepare your chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate).

  • Add 1-2% triethylamine (v/v) to the mobile phase.[3][4]

  • Pack your chromatography column with silica gel as you normally would.

  • Flush the packed column with a volume of the TEA-containing mobile phase that is at least equal to the volume of the silica gel.[1]

  • Discard the eluted solvent. The silica gel is now deactivated and ready for use.

  • You can then proceed to load your sample and run the column, continuing to use the eluent containing 1-2% TEA.[4]

Alternatively, consider using a less acidic stationary phase such as neutral alumina or Florisil.[5] However, be aware that the selectivity will be different from silica gel, and you will need to re-optimize your solvent system.

Question 2: My product is eluting as a long, tailing band, leading to poor separation and mixed fractions. How can I improve the peak shape?

Answer:

Peak tailing with aromatic amines like this compound is a common issue in normal-phase chromatography. It is primarily caused by strong secondary interactions between the basic amine groups on your compound and the acidic silanol groups on the silica gel surface.[6]

Solution:

The most effective way to mitigate peak tailing for basic compounds is to add a basic modifier to your mobile phase. This additive will compete with your compound for the active sites on the silica gel, thus reducing the undesirable strong interactions.

  • Triethylamine (TEA) or Ammonia: As mentioned for preventing decomposition, adding 0.5-2% TEA to your eluent is highly effective at reducing tailing.[6] A solution of 10% ammonium hydroxide in methanol can also be used as a polar component in your eluent system (e.g., 1-10% of this stock solution in dichloromethane) for very polar compounds that streak.[7]

A troubleshooting workflow for this issue is presented in the diagram below.

Caption: Troubleshooting workflow for peak tailing.

Question 3: I'm having trouble separating my product from the starting material (2,5-diaminopyridine) and the di-Boc byproduct.

Answer:

Achieving good separation between the starting material, the desired mono-Boc product, and the di-Boc byproduct requires careful optimization of the mobile phase polarity. These three compounds have distinct polarities:

  • 2,5-Diaminopyridine (Starting Material): Very polar, will have a very low Rf value and stick to the baseline in less polar solvent systems.

  • This compound (Product): Moderately polar.

  • Di-Boc protected 2,5-diaminopyridine (Byproduct): Least polar, will have the highest Rf value.

Solution:

The key is to find a solvent system that provides good separation on a TLC plate, ideally with the Rf of your desired product between 0.2 and 0.4.

Recommended Solvent Systems to Screen (with 1% TEA):

Solvent SystemStarting Ratio (v/v)PolarityComments
Hexanes / Ethyl Acetate3:1Low to MediumA standard starting point for many compounds of moderate polarity.[3]
Dichloromethane / Methanol98:2Medium to HighGood for more polar compounds. Be cautious not to exceed 10% methanol as it can dissolve the silica gel.
Dichloromethane / Acetone4:1MediumAcetone offers different selectivity compared to ethyl acetate.

Optimization Strategy:

  • Run TLC plates with the solvent systems listed above.

  • If your product's Rf is too low (below 0.2), increase the proportion of the more polar solvent (e.g., move from 3:1 to 2:1 Hexanes/EtOAc).

  • If your product's Rf is too high (above 0.4), decrease the proportion of the more polar solvent.

  • For difficult separations, consider using a gradient elution during the column chromatography. Start with a lower polarity eluent to first wash off the non-polar di-Boc byproduct, then gradually increase the polarity to elute your desired product, leaving the highly polar starting material on the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound?

A1: A good starting point is a mixture of hexanes and ethyl acetate in a 3:1 ratio, supplemented with 1% triethylamine .[3] This system should be tested on a TLC plate first to ensure the Rf of the desired product is in the optimal range of 0.2-0.4.

Q2: How can I visualize my compound on a TLC plate?

A2: this compound contains an aromatic pyridine ring and should be visible under UV light (254 nm). Additionally, you can use chemical stains. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that will react with the amine groups. Ninhydrin can also be used, which is sensitive for primary amines.[6]

Q3: My crude product is not very soluble in the eluent. How should I load it onto the column?

A3: If your compound has poor solubility in the mobile phase, you should use the "dry loading" method.

Experimental Protocol: Dry Loading

  • Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel (typically 5-10 times the mass of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder.

  • Carefully add this powder to the top of your packed column.

  • Gently add a thin layer of sand on top of the dry-loaded sample to prevent it from being disturbed when you add the eluent.

  • Proceed with the elution as normal.

Q4: Can I use a different stationary phase instead of silica gel?

A4: Yes. If you continue to have issues with decomposition or tailing, you can use neutral alumina . Alumina is basic and is often a good choice for the purification of amines.[5] Remember that you will need to re-screen for an appropriate solvent system as the elution order and Rf values will change.

Q5: What are the potential impurities I should be looking out for?

A5: The most common impurities from a mono-Boc protection of 2,5-diaminopyridine are:

  • Unreacted 2,5-diaminopyridine: This is highly polar and will likely remain at the baseline of your TLC or require a much more polar solvent to elute.

  • Bis-Boc protected 2,5-diaminopyridine: This is significantly less polar than your desired product and will have a much higher Rf value. It should elute from the column much earlier than your product.

A general workflow for the purification is depicted below.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Analysis A Develop TLC with Hex/EtOAc/TEA (3:1:0.01) B Adjust solvent for Rf ~0.3 A->B C Prepare deactivated silica column (1-2% TEA) B->C F Load sample onto column C->F D Dissolve crude in minimal DCM E Dry load onto silica D->E E->F G Run column with optimized eluent H Collect fractions G->H I Monitor fractions by TLC H->I J Combine pure fractions I->J K Evaporate solvent J->K L Characterize pure product K->L

Sources

Technical Support Center: Synthesis of N-Boc Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Boc protected aminopyridines. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical building blocks. We will move beyond simple procedural outlines to dissect the common side reactions, explain their underlying mechanisms, and provide field-proven troubleshooting strategies to ensure your syntheses are high-yielding and reproducible.

Introduction: The Challenge of Selectivity

N-Boc aminopyridines are indispensable intermediates in medicinal chemistry and organic synthesis. The Boc (tert-butoxycarbonyl) group provides a robust yet readily cleavable protecting group for the exocyclic amino function, allowing for selective modification at other positions of the pyridine ring. However, the inherent electronic properties of the aminopyridine scaffold—namely the interplay between the nucleophilic exocyclic amine and the pyridine ring nitrogen—present unique synthetic challenges. Side reactions are common, leading to reduced yields, complex purification, and project delays. This guide provides direct answers to the most pressing issues encountered in the lab.

Troubleshooting & FAQs: Common Side Reactions and Solutions

FAQ 1: I'm observing a significant amount of a di-Boc protected side product, especially with 2-aminopyridine. What is happening and how can I prevent it?

Answer:

This is the most frequently encountered side reaction, particularly when using 2-aminopyridine. The formation of the di-Boc adduct, N,N-bis(tert-butoxycarbonyl)-2-aminopyridine, is often catalyzed by 4-(dimethylamino)pyridine (DMAP).

Causality & Mechanism: While DMAP is an excellent acylation catalyst, its mechanism involves the formation of a highly reactive N-Boc-pyridinium species from the reaction between DMAP and di-tert-butyl dicarbonate ((Boc)₂O).[1][2] This intermediate is a much more potent "Boc-donating" agent than (Boc)₂O itself. After the initial formation of the desired mono-Boc product, the nitrogen of the resulting carbamate is still nucleophilic enough to attack a second molecule of the N-Boc-pyridinium species, leading to the di-Boc product.[3][4] The proximity of the endocyclic pyridine nitrogen in 2-aminopyridine can further facilitate this second addition through stabilization effects.

Troubleshooting & Prevention:

  • Avoid DMAP: For substrates prone to di-Boc formation, the simplest solution is to omit DMAP entirely. The uncatalyzed reaction will be slower but often much cleaner.[5]

  • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of (Boc)₂O. Using a large excess will drive the reaction towards the di-Boc product.

  • Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are standard. In some cases, running the reaction in a biphasic system (e.g., DCM/aqueous NaHCO₃) can suppress the side reaction by neutralizing any generated acid and managing reagent concentrations.

  • Temperature Control: Perform the reaction at 0 °C to room temperature. Elevated temperatures can increase the rate of the undesired second Boc addition.

Diagram: Mono-Boc vs. Di-Boc Formation Pathway

The following diagram illustrates the desired reaction pathway leading to the mono-Boc product and the competing side reaction pathway, catalyzed by DMAP, that results in the undesired di-Boc adduct.

G cluster_main Desired Mono-Boc Pathway cluster_side Undesired Di-Boc Side Reaction AP Aminopyridine MonoBoc Mono-Boc Product AP->MonoBoc + (Boc)₂O + Base AP_side Aminopyridine Boc2O (Boc)₂O Base Base (e.g., TEA) MonoBoc_side Mono-Boc Product AP_side->MonoBoc_side + Active_Intermediate Boc2O_side (Boc)₂O Active_Intermediate [Boc-DMAP]⁺ (Highly Reactive) Boc2O_side->Active_Intermediate + DMAP DMAP DMAP DiBoc Di-Boc Product MonoBoc_side->DiBoc + Active_Intermediate (Side Reaction)

Caption: Desired vs. undesired Boc protection pathways.

FAQ 2: My reaction is extremely slow or appears to have failed. Why is my aminopyridine not reacting?

Answer:

The nucleophilicity of the amino group on a pyridine ring is significantly lower than that of a typical aniline. This is due to the electron-withdrawing inductive effect of the pyridine ring nitrogen, which deactivates the exocyclic amino group. The position of the amino group matters: 4-aminopyridine is generally more reactive than 3-aminopyridine, which is more reactive than 2-aminopyridine.

Causality & Troubleshooting:

  • Insufficient Base: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often required to scavenge the proton generated during the reaction.[6] Ensure at least one equivalent of base is used. For particularly unreactive substrates, a stronger base like sodium hydride (NaH) or lithium hexamethyldisilazide (LiHMDS) may be necessary, but these require strictly anhydrous conditions.

  • Reagent Quality: (Boc)₂O can degrade over time, especially if exposed to moisture. Confirm the quality of your reagent.

  • Activation: For stubborn cases, using DMAP (if di-Boc is not a concern for your substrate, e.g., 3- or 4-aminopyridine) will accelerate the reaction.[2] Alternatively, specialized reagents or conditions reported in the literature, such as using EDCI and HOBT, can be employed to facilitate the protection of less reactive aminopyridines.[7][8]

FAQ 3: I am concerned about Boc protection occurring on the pyridine ring nitrogen. How can I ensure selectivity for the exocyclic amine?

Answer:

Alkylation or acylation on the endocyclic (ring) nitrogen is a potential side reaction, though typically less common than di-protection of the exocyclic amine. The exocyclic amino group is generally more nucleophilic than the sp²-hybridized ring nitrogen. However, reaction conditions can influence selectivity.

Causality & Prevention:

  • Steric Hindrance: The Boc group is sterically bulky. This bulkiness inherently favors reaction at the less hindered exocyclic amino group over the more sterically encumbered ring nitrogen.

  • Reaction Conditions: Using very strong bases (like n-BuLi) followed by the addition of (Boc)₂O could potentially lead to deprotonation and subsequent reaction at the exocyclic amine, but this can also promote ring metallation or other side reactions.[9] Standard conditions (e.g., TEA in DCM) strongly favor N-protection of the exocyclic amine.

  • Confirmation: The formation of an N-Boc pyridinium salt would result in a charged species with very different solubility and chromatographic properties. It is typically easy to distinguish from the desired neutral product.

FAQ 4: My N-Boc aminopyridine product is degrading during workup or purification. What causes this instability?

Answer:

The Boc group is notoriously labile under acidic conditions.[10] Accidental exposure to acid, even weak acids, can lead to premature deprotection.

Causality & Prevention:

  • Acidic Workup: Avoid acidic aqueous workups (e.g., washing with 1M HCl). If an acid wash is necessary to remove basic impurities, use a very dilute and cold solution (e.g., 0.1 M citric acid or cold 5% NaHSO₄) and minimize contact time.

  • Silica Gel Chromatography: Standard silica gel can be slightly acidic. If you observe product degradation ("streaking" or new spots on TLC) during chromatography, you can neutralize the silica gel. This is done by slurrying the silica in the desired eluent containing a small amount of a volatile base (e.g., 0.5-1% triethylamine) before packing the column.

  • Storage: Store the purified N-Boc aminopyridine in a cool, dry place. Some derivatives can be sensitive to prolonged storage, especially if trace acidic impurities are present.

Recommended Starting Conditions

The optimal conditions for N-Boc protection can vary depending on the aminopyridine isomer. The following table provides validated starting points for your experiments.

Parameter2-Aminopyridine3-Aminopyridine4-Aminopyridine
(Boc)₂O (equiv.) 1.11.1 - 1.21.1 - 1.2
Base (equiv.) TEA (1.2) or NaH (1.1)TEA (1.2)TEA (1.2)
Catalyst None (to avoid di-Boc)DMAP (0.05-0.1, optional)DMAP (0.05-0.1, optional)
Solvent THF or DioxaneDCM or THFDCM or THF
Temperature 0 °C to RTRTRT
Typical Time 12-24 hours4-12 hours2-6 hours

Detailed Experimental Protocol: Optimized Synthesis of N-Boc-4-Aminopyridine

This protocol is optimized for high yield and purity, minimizing common side reactions.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 4-aminopyridine (1.0 equiv.).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Stir until all solids are dissolved.

  • Addition of Reagents: Add triethylamine (TEA, 1.2 equiv.) followed by 4-(dimethylamino)pyridine (DMAP, 0.05 equiv.).

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common issues during your synthesis.

G Start Start Synthesis Monitor Monitor Reaction by TLC Start->Monitor Problem Problem Identified? Monitor->Problem NoReaction No or Slow Reaction? Problem->NoReaction Yes DiBoc Di-Boc Product Formed? Problem->DiBoc Degradation Product Degradation? Problem->Degradation Success Successful Synthesis Problem->Success No Sol_NoReaction 1. Check reagent quality. 2. Add catalytic DMAP (if applicable). 3. Use stronger base (e.g., NaH). NoReaction->Sol_NoReaction Sol_DiBoc 1. Re-run reaction without DMAP. 2. Use exactly 1.1 eq (Boc)₂O. 3. Run at lower temperature (0 °C). DiBoc->Sol_DiBoc Sol_Degradation 1. Use basic workup (NaHCO₃). 2. Neutralize silica gel with TEA. 3. Avoid all contact with acid. Degradation->Sol_Degradation

Caption: A troubleshooting flowchart for N-Boc synthesis.

References

  • Boc Protection Mechanism (Boc2O + DMAP). Common Organic Chemistry. [Link]
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Boc Protection Mechanism (Boc2O + Base + DMAP). Common Organic Chemistry. [Link]
  • Dual protection of amino functions involving Boc. Royal Society of Chemistry Publishing. [Link]
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed Central. [Link]
  • General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
  • Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. [Link]
  • Selective Mono‐BOC Protection of Diamines. Semantic Scholar. [Link]
  • BOC protection method for aminopyridine.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. [Link]
  • Failure of selective Nα-Boc protection of diamino acids based on pKa difference. Chemistry Stack Exchange. [Link]
  • Boc Protecting Group for Amines. Chemistry Steps. [Link]
  • BOC protection method for aminopyridine.
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • Why is boc stable to hydrolysis under basic conditions?. Reddit. [Link]
  • Amine Boc protection-Mechanism and Reaction Setup. YouTube. [Link]
  • Easy Access to 2-Aminopyridines. GalChimia. [Link]
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

Sources

Technical Support Center: Troubleshooting Low Conversion in Palladium-Catalyzed Amination

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed amination, a cornerstone of modern synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion in their Buchwald-Hartwig amination reactions. Here, we move beyond simple procedural lists to explore the underlying causality of common issues, providing you with the expert insights needed to diagnose and resolve problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured as a series of questions that directly address the most common failure modes in palladium-catalyzed amination. Each answer provides a mechanistic explanation and a clear, actionable path toward a solution.

Q1: My reaction has stalled with significant starting material remaining. What is the most likely cause?

Low or incomplete conversion is the most frequent issue in Buchwald-Hartwig amination. The primary culprit is often related to the stability and activity of the palladium catalyst.

Answer: The most probable cause is catalyst deactivation . The catalytically active Pd(0) species is susceptible to various deactivation pathways that can halt the reaction prematurely. Identifying the specific cause requires a systematic evaluation of your reaction components and conditions.

Core Areas for Investigation:

  • Catalyst Precursor and Activation: The generation of the active LPd(0) species is a critical first step.[1][2][3] If you are using a Pd(II) precursor like Pd(OAc)₂, its reduction to Pd(0) in situ can be inefficient.[3][4][5]

  • Ligand Choice and Integrity: The phosphine ligand is not just a spectator; it is fundamental to stabilizing the palladium center and facilitating the catalytic cycle.[6][7][8] The wrong ligand can lead to catalyst decomposition or an inactive resting state.[6]

  • Reaction Environment: Palladium-catalyzed reactions are highly sensitive to oxygen and moisture.[9] Inadequate inert atmosphere techniques can lead to oxidation of the phosphine ligand and the palladium catalyst.

  • Substrate-Related Inhibition: Certain functional groups on your starting materials can act as poisons to the catalyst.[4][9]

Troubleshooting Workflow:

To systematically diagnose the issue, consider the following workflow:

G cluster_catalyst Catalyst Issues cluster_environment Environment Issues Start Low Conversion Observed Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Environment 2. Verify Inert Atmosphere Check_Catalyst->Check_Environment If catalyst is a robust pre-catalyst Catalyst_Source Switch to a pre-catalyst (e.g., G3/G4 palladacycle) Check_Catalyst->Catalyst_Source Using Pd(OAc)₂/Pd₂(dba)₃? Ligand_Screen Screen alternative ligands (e.g., Buchwald or Josiphos ligands) Check_Catalyst->Ligand_Screen Suspect ligand incompatibility? Check_Reagents 3. Assess Reagent Quality Check_Environment->Check_Reagents If setup is rigorously air-free Degas_Solvent Ensure rigorous solvent degassing (freeze-pump-thaw) Check_Environment->Degas_Solvent Glovebox Use a glovebox for setup Check_Environment->Glovebox Check_Conditions 4. Optimize Reaction Parameters Check_Reagents->Check_Conditions If reagents are pure and dry Solution Improved Conversion Check_Conditions->Solution

Caption: A logical workflow for troubleshooting low conversion.

Q2: I am using an aryl chloride, and the reaction is very sluggish. How can I improve the rate?

Answer: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, which makes the oxidative addition step more challenging.[10][11] To overcome this, the catalyst system must be highly active.

Key Considerations for Aryl Chlorides:

  • Ligand Selection is Critical: For aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands are essential. Ligands like SPhos, XPhos, and RuPhos are designed to promote the difficult oxidative addition step and stabilize the resulting Pd(II) complex.[12]

  • Use of Pre-catalysts: Modern palladacycle pre-catalysts (e.g., G3 and G4 pre-catalysts) are highly recommended for aryl chloride amination. These pre-catalysts efficiently generate the active monoligated Pd(0) species in situ, which is crucial for activating the C-Cl bond.[1][12]

  • Stronger Base and Higher Temperatures: Often, a stronger base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is required.[4] Reaction temperatures may also need to be elevated (typically 80-110 °C) to facilitate the reaction.[9]

Experimental Protocol: Screening for Optimal Ligand/Pre-catalyst

  • Setup: In a glovebox, arrange an array of reaction vials.

  • Charge Vials: To each vial, add the aryl chloride (1.0 equiv), amine (1.2 equiv), and base (e.g., NaOtBu, 1.5 equiv).

  • Catalyst Addition: To each vial, add a different pre-catalyst/ligand combination (e.g., XPhos Pd G3, SPhos Pd G4, RuPhos Pd G3) at a consistent catalyst loading (e.g., 1-2 mol %).

  • Reaction: Add degassed solvent (e.g., toluene or dioxane), seal the vials, and heat to the desired temperature (e.g., 100 °C) with stirring.

  • Analysis: Monitor the reactions by LC-MS or GC-MS at regular intervals to determine the relative rates and conversions for each catalyst system.

Q3: My reaction with an N-heterocyclic substrate is giving low yield. What are the specific challenges?

Answer: N-heterocycles, particularly those like pyridines and imidazoles, present a unique challenge due to the presence of the basic nitrogen atom. This nitrogen can act as a ligand, coordinating to the palladium center and poisoning the catalyst.[6][9] This leads to the formation of catalytically dormant or inactive palladium complexes.

Strategies for N-Heterocyclic Substrates:

  • Sterically Hindered Ligands: The use of very bulky ligands is paramount. The steric bulk of the ligand physically blocks the heterocyclic nitrogen from coordinating to the palladium center, thus preventing catalyst deactivation.[9] Ligands such as BrettPhos and AdBrettPhos have been specifically designed for these challenging substrates.

  • Careful Base Selection: The choice of base is critical. A base that is too strong can deprotonate the N-H of certain heterocycles, leading to side reactions. Conversely, a base that is too weak may not be effective in the catalytic cycle.[9] Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point, though they may require higher reaction temperatures.[4][13]

  • Consideration of Isomeric Position: The position of the leaving group on the heterocycle matters. For example, 2-halopyridines are particularly challenging due to the proximity of the nitrogen to the reaction site.[9]

G PdL Active LPd(0) OA_Complex Ar(Het)-Pd(II)-X(L) PdL->OA_Complex Oxidative Addition (+ Ar(Het)-X) Deactivated_Pd [Pd(Het)₂L₂]²⁺ (Inactive) PdL->Deactivated_Pd Catalyst Poisoning (+ Heterocycle) Product_Complex Ar(Het)-Pd(II)-NR₂ (L) OA_Complex->Product_Complex Amine Coordination /Deprotonation OA_Complex->Deactivated_Pd Ligand Exchange (+ Heterocycle) Product_Complex->PdL Reductive Elimination Product Product Ar(Het)-NR₂ Product_Complex->Product

Caption: Catalytic cycle vs. catalyst poisoning by N-heterocycles.

Q4: I am observing significant hydrodehalogenation of my aryl halide. How can I suppress this side reaction?

Answer: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that consumes your starting material without forming the desired product. This often occurs as a result of β-hydride elimination, particularly when using primary aliphatic amines.[14]

Minimizing Hydrodehalogenation:

StrategyMechanistic RationaleRecommended Action
Ligand Choice Bulky, electron-rich ligands can accelerate the rate of reductive elimination, which outcompetes the β-hydride elimination pathway.Use sterically demanding biaryl monophosphine ligands (e.g., BrettPhos, RuPhos).
Base Selection The choice of base can influence the concentration and reactivity of palladium hydride species that may be involved in hydrodehalogenation.Screen different bases. Sometimes a weaker base like K₃PO₄ can be beneficial.
Solvent The solvent can affect the stability of intermediates in the catalytic cycle.Toluene is often a good choice. For aryl iodides, less polar solvents can prevent iodide inhibition, which may indirectly affect side reactions.[2][15]
Temperature Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway relative to the desired C-N bond formation.Attempt the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
Q5: My reaction is sensitive to the choice of base, and I'm seeing decomposition of my starting materials. What should I do?

Answer: The base is a critical component of the Buchwald-Hartwig amination, facilitating the deprotonation of the amine to generate the active nucleophile.[11] However, strong bases like NaOtBu can be incompatible with sensitive functional groups such as esters, ketones, and nitro groups.[4][5]

Navigating Base Sensitivity:

  • Use Weaker Bases: For substrates with base-sensitive functional groups, switching to a weaker base is the first and most crucial step.[16]

  • Screening Weak Bases: A screening approach is often necessary to find the optimal weak base for your specific substrate combination.

Commonly Used Bases and Their Properties:

BasepKa of Conjugate AcidTypical Use CasePotential Issues
NaOtBu ~19General purpose, highly activeIncompatible with many functional groups.[4]
LHMDS ~26Good for protic functional groupsAir-sensitive solid.[4]
Cs₂CO₃ ~10.3Excellent functional group toleranceCan be expensive; reactions may be slower.[4]
K₃PO₄ ~12.3Good functional group tolerance, economicalOften requires higher catalyst loading and longer times.[4]

Experimental Protocol: Base Screening for a Sensitive Substrate

  • Setup: Prepare four identical reaction vials with your aryl halide, amine, chosen catalyst system (e.g., XPhos Pd G3), and degassed solvent.

  • Base Addition: To each vial, add a different base: NaOtBu (as a control, if tolerated at all), Cs₂CO₃, K₃PO₄, and K₂CO₃. Ensure the stoichiometry is adjusted based on the base (e.g., 2.0 equiv for carbonates/phosphates).

  • Reaction and Analysis: Run the reactions under identical conditions and monitor by LC-MS to compare conversion rates and the formation of decomposition byproducts. This will reveal the base that provides the best balance of reactivity and substrate stability.

By systematically addressing these common issues and understanding the chemical principles behind them, you can effectively troubleshoot and optimize your palladium-catalyzed amination reactions, leading to higher yields and more robust synthetic procedures.

References

  • DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design.
  • ACS Publications. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
  • ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • MDPI. (n.d.). Development of Palladium Precatalysts that Efficiently Generate LPd(0) Active Species.
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
  • ACS Publications. (n.d.). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics.
  • Europe PMC. (n.d.). Palladium (II) Precursors for Clean In Situ Formation of Ad Hoc Cross-Coupling Catalysts. Their Application in One-Pot Processes.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • YouTube. (2025). Buchwald-Hartwig Cross-Coupling|Basics|Mechanism|Importance of Ligands|Examples|ChemOrgChem.
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • National Center for Biotechnology Information. (n.d.). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ResearchGate. (n.d.). Study of a New Rate Increasing “Base Effect” in the Palladium-Catalyzed Amination of Aryl Iodides.
  • ACS Publications. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
  • National Center for Biotechnology Information. (n.d.). Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • ACS Publications. (2015). Generating Active “L-Pd(0)” via Neutral or Cationic π-Allylpalladium Complexes Featuring Biaryl/Bipyrazolylphosphines: Synthetic, Mechanistic, and Structure–Activity Studies in Challenging Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • PubMed Central. (n.d.). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • National Center for Biotechnology Information. (n.d.). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
  • ACS Publications. (n.d.). Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides. The Journal of Organic Chemistry.
  • ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
  • ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters.
  • Chemistry Stack Exchange. (2022). TLC monitoring of Buchwald-Hartwig coupling reaction using ninhydrin stain.
  • ResearchGate. (n.d.). Expanding the Substrate Scope in Palladium-Catalyzed C-N and C-C Bond-Forming Reactions.
  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.

Sources

Technical Support Center: Optimizing Boc Protection of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Boc protection of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for this common yet sometimes challenging transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the nuances of this important reaction.

Fundamentals of Boc Protection for Aminopyridines

Q1: What is the purpose of Boc protecting an aminopyridine?

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis.[1][2] Its primary function is to temporarily mask the nucleophilicity and basicity of the amino group, preventing it from participating in undesired side reactions while other parts of the molecule are being modified.[1][2] This is particularly crucial in multi-step syntheses, such as in the development of pharmaceutical intermediates, where precise control over reactivity is essential. The Boc group is favored for its stability under a wide range of non-acidic conditions and its relatively straightforward removal under mild acidic conditions.[3][4]

Q2: What is the general mechanism for the Boc protection of an aminopyridine?

The most common method for Boc protection involves the reaction of the aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base or a nucleophilic catalyst.[5] When a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is used, it first reacts with (Boc)₂O to form a highly reactive N-Boc-pyridinium intermediate.[6] The amino group of the aminopyridine then attacks this intermediate, which is more electrophilic than (Boc)₂O itself, leading to the formation of the N-Boc protected aminopyridine and regenerating the DMAP catalyst.[6] A base, such as triethylamine (TEA) or the aminopyridine substrate itself, then neutralizes the protonated amine.[5]

Boc Protection Mechanism cluster_activation Catalyst Activation cluster_protection Nucleophilic Attack & Protection cluster_regeneration Catalyst Regeneration DMAP DMAP Active_Intermediate N-Boc-DMAP⁺ (Highly Reactive) DMAP->Active_Intermediate Catalyst Boc2O (Boc)₂O Boc2O->Active_Intermediate Reaction Aminopyridine Aminopyridine (R-NH₂) Protected_Amine Boc-Protected Aminopyridine Active_Intermediate->Protected_Amine Boc Transfer Aminopyridine->Protected_Amine Nucleophilic Attack DMAP_Regen DMAP (Regenerated) Protected_Amine->DMAP_Regen Release

Mechanism of DMAP-catalyzed Boc protection.

Optimizing Reaction Temperature: A Q&A-Based Guide

Q3: Why is temperature a critical parameter for the Boc protection of aminopyridines?

Temperature is a critical parameter because the nucleophilicity of the amino group on a pyridine ring can vary significantly based on the electronic properties of the ring itself. Aminopyridines are generally less nucleophilic than aliphatic amines or even anilines due to the electron-withdrawing nature of the pyridine ring. If the pyridine ring contains additional electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), the nucleophilicity of the amino group is further reduced, making the reaction sluggish or preventing it from proceeding at room temperature.[7] In such cases, increasing the reaction temperature is necessary to provide sufficient energy to overcome the activation barrier. Conversely, for electron-rich aminopyridines, excessive heat can lead to side reactions.

Q4: What is a good starting temperature for my Boc protection reaction?

A good starting point for most Boc protection reactions of aminopyridines is room temperature (20-25 °C) .[8] For many substrates, especially those with electron-donating or neutral substituents on the pyridine ring, this temperature is sufficient for the reaction to proceed to completion within a reasonable timeframe (typically 1-12 hours). It is always advisable to start at a lower temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q5: When should I consider increasing the reaction temperature?

You should consider increasing the reaction temperature if you observe little to no product formation after several hours at room temperature. This is a common issue with electron-deficient aminopyridines.[7] A systematic approach is recommended:

  • Initial attempt at room temperature: Stir the reaction for 2-4 hours and check for product formation.

  • Incremental heating: If the reaction is slow or has not started, gradually increase the temperature to a moderate level, such as 40-50 °C .[9]

  • Further heating if necessary: For particularly unreactive aminopyridines, you may need to increase the temperature further, potentially to reflux in solvents like Tetrahydrofuran (THF) or Acetonitrile.[10] However, be mindful of potential side reactions at higher temperatures.

The following table provides a general guideline for selecting a starting temperature based on the electronic nature of the aminopyridine.

Substituent on Pyridine RingElectronic EffectRelative Nucleophilicity of Amino GroupSuggested Starting Temperature
-OCH₃, -N(CH₃)₂Electron-DonatingHigh0 °C to Room Temperature
-CH₃, -AlkylWeakly Electron-DonatingModerateRoom Temperature
-HNeutralBaselineRoom Temperature
-Cl, -BrWeakly Electron-WithdrawingLowRoom Temperature to 40 °C
-CN, -NO₂, -CF₃Strongly Electron-WithdrawingVery Low40 °C to Reflux

Q6: Are there any risks associated with high reaction temperatures?

Yes, high reaction temperatures can increase the likelihood of side reactions. The most common side reactions include:

  • Di-Boc Protection: Formation of a product where two Boc groups have been added to the amino group. This is more likely with prolonged reaction times and excess (Boc)₂O.

  • Reaction with other nucleophilic sites: If your molecule contains other nucleophilic groups (e.g., hydroxyl groups), they may also react with (Boc)₂O at elevated temperatures.

  • Decomposition: Both the starting material and the product may be unstable at high temperatures, leading to the formation of impurities.

It is crucial to monitor the reaction closely when heating and to use the minimum temperature required to achieve a reasonable reaction rate.

Troubleshooting Guide

Q7: My reaction is not working, even at elevated temperatures. What should I do?

If your reaction fails to proceed even with heating, consider the following troubleshooting steps:

Troubleshooting_Workflow start Reaction Not Proceeding? check_reagents Are (Boc)₂O and DMAP fresh? start->check_reagents check_solvent Is the solvent anhydrous? check_reagents->check_solvent Yes replace_reagents Use fresh (Boc)₂O. Consider a new bottle of DMAP. check_reagents->replace_reagents No check_nucleophilicity Is the aminopyridine a weak nucleophile? check_solvent->check_nucleophilicity Yes dry_solvent Use freshly distilled or commercially available anhydrous solvent. check_solvent->dry_solvent No increase_temp Incrementally increase temperature (e.g., to 40-60 °C). check_nucleophilicity->increase_temp Yes end_success Problem Solved replace_reagents->end_success dry_solvent->end_success stronger_base Consider using a stronger, non-nucleophilic base like DBU or NaH in an aprotic solvent. increase_temp->stronger_base Still no reaction increase_temp->end_success Reaction proceeds stronger_base->end_success

Sources

Technical Support Center: Recrystallization of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of tert-Butyl (5-aminopyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this critical intermediate through recrystallization. Here, we provide not just a protocol, but a deeper understanding of the principles at play, enabling you to troubleshoot and optimize the process effectively.

Introduction to the Molecule and the Challenge

This compound is a key building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a Boc-protected amine and a free amino group on a pyridine ring, presents a unique purification challenge. The presence of both polar and non-polar moieties, as well as hydrogen bonding capabilities, dictates a nuanced approach to solvent selection for successful recrystallization.

This guide will walk you through a recommended recrystallization protocol, address common issues you may encounter, and answer frequently asked questions to ensure you can consistently obtain this compound in high purity.

Recommended Recrystallization Protocol

This protocol is a robust starting point for the purification of this compound. As with any recrystallization, small-scale trials are recommended to optimize solvent volumes and conditions for your specific batch of material.

Materials:

  • Crude this compound

  • Anhydrous Ethanol (EtOH)

  • Deionized Water

  • Erhlenmeyer flask

  • Heating source (e.g., hot plate with stirring)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding 5 mL of ethanol.

  • Heating: Gently heat the mixture with stirring. Continue to add ethanol portion-wise until the solid completely dissolves. The goal is to use the minimum amount of hot solvent to achieve full dissolution.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Inducing Crystallization: To the hot, clear solution, add deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the saturation point has been reached.

  • Re-dissolution of Cloudiness: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures the solution is perfectly saturated at the elevated temperature.

  • Cooling and Crystal Growth: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight. The final product should be an off-white to tan crystalline powder.

ParameterRecommended ValueRationale
Primary Solvent EthanolGood solvating power for the compound at elevated temperatures.
Anti-Solvent Deionized WaterDecreases the solubility of the compound upon cooling, inducing crystallization.
Initial Solvent Ratio (EtOH) ~5 mL per 1 g of crude materialA starting point to avoid using excessive solvent, which would lower the yield.[1][2]
Cooling Method Slow cooling to room temperature, followed by an ice bath.Promotes the formation of purer, larger crystals and maximizes yield.[2]

Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common problems encountered during the recrystallization of this compound and provides actionable solutions.

Issue 1: The compound "oils out" instead of crystallizing.
  • Question: I've followed the protocol, but upon cooling, a viscous liquid is forming instead of solid crystals. What is happening and how can I fix it?

  • Answer: "Oiling out" is a common issue, particularly with compounds that have moderate melting points or when the solution is too concentrated.[3] The compound is separating from the solution above its melting point.

    • Immediate Action: Reheat the mixture until the oil redissolves completely. Add a small amount of additional hot ethanol (the primary solvent) to decrease the saturation level.[4]

    • Preventative Measures:

      • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask to encourage gradual temperature decrease.

      • Seed Crystals: If you have a small amount of pure, solid material, add a "seed crystal" to the solution as it cools. This provides a nucleation site for crystal growth to begin.[1]

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can act as nucleation sites.[1]

Issue 2: Very low or no crystal yield.
  • Question: After cooling and filtration, I've recovered very little of my compound. What went wrong?

  • Answer: A low yield is typically due to using too much solvent or incomplete precipitation.[1][2]

    • Troubleshooting Steps:

      • Check the Mother Liquor: Take the filtrate (the "mother liquor") and try to induce further crystallization. You can do this by adding more of the anti-solvent (water) or by evaporating some of the primary solvent (ethanol) and cooling again.

      • Optimize Solvent Volume: In your next attempt, use less ethanol to dissolve the crude material. It is critical to use the minimum amount of hot solvent necessary for dissolution.[1]

      • Ensure Adequate Cooling: Make sure the solution has been sufficiently cooled in an ice bath to maximize precipitation.

Issue 3: The resulting crystals are discolored.
  • Question: My final product is a darker color than expected. How can I improve the purity and color?

  • Answer: Discoloration is often due to the presence of persistent, colored impurities.

    • Solutions:

      • Charcoal Treatment: Before the optional hot filtration step, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb colored impurities. Be aware that using too much charcoal can also adsorb your desired compound, leading to a lower yield.

      • Repeat Recrystallization: A second recrystallization of the obtained crystals will often result in a significant improvement in color and purity.

Recrystallization Troubleshooting Workflow

Caption: Troubleshooting workflow for the recrystallization of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the ideal solvent system for this recrystallization?

    • A1: Based on the polarity of this compound, a mixed solvent system is often most effective. A polar protic solvent in which the compound is soluble when hot (like ethanol) paired with an anti-solvent in which it is less soluble (like water) provides a good polarity gradient for crystallization upon cooling. Other potential systems could include ethyl acetate/hexanes or isopropanol/water.

  • Q2: Can I use a single solvent for recrystallization?

    • A2: It is possible, but finding a single solvent with the ideal solubility profile (high solubility when hot, low solubility when cold) can be challenging. A mixed solvent system provides greater flexibility and control over the crystallization process.

  • Q3: My compound seems to be degrading upon heating. What should I do?

    • A3: While this compound is generally stable, prolonged heating, especially in the presence of acidic or basic impurities, can cause degradation. Minimize the time the solution spends at high temperatures. Ensure your starting material is not highly acidic or basic. If degradation is suspected, consider purification by column chromatography as an alternative.[5]

  • Q4: How do I know if my final product is pure?

    • A4: The purity of your recrystallized product should be assessed using analytical techniques such as:

      • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

      • Thin Layer Chromatography (TLC): A single spot on a TLC plate is indicative of a pure compound.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any remaining impurities.

  • Q5: Is it necessary to use anhydrous ethanol?

    • A5: While using anhydrous ethanol is good practice to ensure reproducibility, for this particular recrystallization where water is used as an anti-solvent, small amounts of water in the ethanol are unlikely to have a significant negative impact.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Ronga, L., et al. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1531–o1532. [Link]
  • University of California, Los Angeles. (n.d.). Recrystallization.
  • Biocyclopedia. (2026). Problems in recrystallization.
  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York, Department of Chemistry.

Sources

Technical Support Center: Purification of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for tert-Butyl (5-aminopyridin-2-yl)carbamate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis and purification of this key pharmaceutical intermediate. Our goal is to equip you with the expertise to diagnose and resolve common impurity-related challenges, ensuring the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities I should expect when synthesizing this compound?

When synthesizing this compound, typically via the reaction of 2,5-diaminopyridine with di-tert-butyl dicarbonate ((Boc)₂O), several process-related impurities are commonly observed. These can be broadly categorized:

  • Unreacted Starting Material: Residual 2,5-diaminopyridine is a frequent impurity if the reaction does not go to completion.

  • Over-reaction Byproduct: The most prevalent byproduct is the di-Boc protected species, di-tert-butyl (pyridine-2,5-diyl)dicarbamate. This arises when both amino groups of the starting material react with (Boc)₂O.[1]

  • Reagent-Related Impurities: Excess (Boc)₂O and its primary byproduct, tert-butanol, can remain in the crude product.[2]

Understanding the source of these impurities is the first step in developing an effective purification strategy.

Q2: My purified product shows a new peak in the HPLC after storage. What could be causing this degradation?

The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acidic conditions.[1] If your product is exposed to even trace amounts of acid during workup, purification (e.g., on standard silica gel, which is slightly acidic), or storage, it can lead to the cleavage of the Boc group. This degradation results in the formation of the starting material, 2,5-diaminopyridine.

The mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which then decomposes to isobutylene and a proton.[3] Therefore, maintaining neutral or slightly basic conditions throughout your workflow is critical for product stability.

Q3: Why is it crucial to control for di-Boc and other impurities in drug development?

In the context of drug development, controlling the impurity profile is a critical regulatory and safety requirement.

  • Pharmacological Activity: Impurities may have their own pharmacological or toxicological effects, potentially leading to adverse patient reactions.[1]

  • Reduced Efficacy: The presence of impurities reduces the molar quantity of the active pharmaceutical ingredient (API) in a given dose, potentially lowering its efficacy.

  • Genotoxic Potential: Side products formed during synthesis or degradation, such as those from the reaction of the tert-butyl cation with other species, can be potential genotoxic impurities (PGIs), which are a major concern due to their carcinogenic nature.[3]

Strict control and characterization of all impurities are therefore non-negotiable for producing safe and effective medicines.

Troubleshooting Guide for Impurity Removal

This section addresses specific experimental observations and provides a logical path to resolving them.

Issue 1: HPLC analysis of my crude product shows three major peaks: starting material, desired product, and a less polar byproduct.

This is a classic impurity profile for this reaction. The less polar peak is almost certainly the di-Boc protected species.

Troubleshooting & Optimization

Possible Cause Troubleshooting Steps
Incorrect Stoichiometry The use of a large excess of (Boc)₂O favors the formation of the di-protected byproduct. Action: Carefully control the stoichiometry. Start with 1.0-1.1 equivalents of (Boc)₂O and monitor the reaction by TLC or HPLC to find the optimal balance between consuming the starting material and minimizing the di-Boc impurity.
Reaction Too Concentrated or High Temperature These conditions can increase the rate of the second, undesired reaction. Action: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) and ensure adequate solvent volume.
Ineffective Purification The polarities of the desired product and the di-Boc impurity can be close, making separation difficult. Action: Proceed to the detailed Flash Column Chromatography protocol below (Protocol 2). A shallow gradient is often required to achieve baseline separation.
Issue 2: My final product is pure by HPLC, but the yield is low and I notice product loss during column chromatography.

This often points to product degradation on the column.

Troubleshooting & Optimization

Possible Cause Troubleshooting Steps
Acidic Silica Gel Standard silica gel has a slightly acidic surface (pH ≈ 4-5), which is sufficient to slowly cleave the Boc group.[3] Action: Deactivate the silica gel by preparing a slurry with your eluent and adding 0.5-1% triethylamine (or another suitable base like pyridine) by volume. Let it stir for 15-20 minutes before packing the column. This neutralizes the acidic sites.
Protic or Acidic Solvents Using solvents like methanol in the eluent can sometimes facilitate proton transfer and degradation. Chlorinated solvents like dichloromethane can contain trace HCl. Action: Use high-purity, anhydrous solvents. If using DCM, consider passing it through a plug of basic alumina before use. Opt for an ethyl acetate/hexane or ethyl acetate/heptane gradient system.
Prolonged Column Time The longer the product remains on the silica, the greater the opportunity for degradation. Action: Use flash chromatography rather than gravity chromatography to minimize run time. Ensure your fractions are collected and the solvent is evaporated promptly.

Key Experimental Protocols

Protocol 1: High-Yield Recrystallization for Purity Enhancement

Recrystallization is an effective method for removing small amounts of impurities, especially if the crude product is already >90% pure.

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude material (~10-20 mg) in various solvents (e.g., ethyl acetate, isopropyl alcohol, acetonitrile, toluene, heptane). The ideal solvent will dissolve the compound when hot but result in poor solubility when cold. A two-solvent system (one "soluble" solvent, one "anti-solvent") often works best. For this compound, an ethyl acetate/heptane or toluene/heptane system is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (e.g., ethyl acetate) required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Slowly add the hot "anti-solvent" (e.g., heptane) dropwise to the hot solution until you see persistent cloudiness. Add a few more drops of the "soluble" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all traces of solvent.

Protocol 2: Optimized Flash Column Chromatography

This is the most robust method for separating the starting material, product, and di-Boc byproduct from a crude reaction mixture.

Step-by-Step Methodology:

  • Prepare Neutralized Silica: In a fume hood, weigh the required amount of silica gel (typically 50-100 times the weight of your crude material). Create a slurry in your starting eluent (e.g., 95:5 Heptane:Ethyl Acetate). Add triethylamine to make up 0.5% of the total solvent volume. Stir for 20 minutes.

  • Pack the Column: Pack your chromatography column with the neutralized silica slurry.

  • Prepare the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the starting eluent. If it has poor solubility, adsorb it onto a small amount of silica gel ("dry loading"). To do this, dissolve the compound in a suitable solvent (e.g., DCM), add silica gel, and evaporate the solvent completely on a rotary evaporator until a free-flowing powder is obtained.

  • Load the Column: Carefully add your sample to the top of the packed column.

  • Elution: Begin eluting with your starting solvent mixture. Gradually and slowly increase the polarity. A suggested gradient could be from 5% to 40% Ethyl Acetate in Heptane (+0.5% Et₃N). A shallow gradient is key to separating the product from the di-Boc impurity.

  • Monitor Fractions: Monitor the elution process using Thin Layer Chromatography (TLC), staining with a suitable agent (e.g., potassium permanganate or ninhydrin).

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure. To remove the triethylamine, the residue can be redissolved in ethyl acetate, washed with water and brine, dried over sodium sulfate, and re-concentrated.

Visualized Workflows and Pathways

G cluster_0 Reaction Phase cluster_1 Workup / Purification Phase SM 2,5-Diaminopyridine + (Boc)2O Product Desired Product: This compound SM->Product 1.0 eq (Boc)2O (Desired Path) DiBoc Byproduct: Di-Boc Species SM->DiBoc >1.0 eq (Boc)2O (Over-reaction) Degradation Degradation Product: 2,5-Diaminopyridine Product->Degradation

Caption: Key impurity formation pathways during synthesis and workup.

G Start Crude Product Obtained Analysis Analyze by TLC/HPLC Start->Analysis Decision Purity > 90%? Analysis->Decision Decision2 Major Impurities Identified? Decision->Decision2 No Recrystallize Protocol 1: Recrystallization Decision->Recrystallize Yes Column Protocol 2: Neutralized Flash Column Chromatography Decision2->Column Yes LCMS Characterize Impurities (LC-MS, NMR) Decision2->LCMS No / Unknowns Final Pure Product Recrystallize->Final Column->Final Optimize Optimize Reaction Conditions (Stoichiometry, Temp) LCMS->Optimize

Caption: A decision workflow for post-reaction purification.

References

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2018, April 25). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds?
  • Google Patents. (n.d.). CN102936220A - BOC protection method for aminopyridine.
  • Chem-Impex. (n.d.). (5-Aminopyridin-2-yl)-carbamic acid tert-butyl ester.
  • PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate.
  • National Center for Biotechnology Information. (n.d.). tert-butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.

Sources

Technical Support Center: Selective Mono-Boc Protection of Diaminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for amine protection chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced challenge of selectively protecting one amino group on a diaminopyridine scaffold. Over-protection to form the di-Boc adduct is a common and frustrating side reaction that can significantly impact yield and purification efficiency.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to control the selectivity of your reactions and achieve your desired mono-protected product with confidence.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.

Q1: My reaction is yielding almost exclusively the di-Boc protected product. How can I favor mono-Boc protection?

A1: The formation of the di-Boc adduct is a classic sign that the reaction conditions are favoring exhaustive reaction rather than selective mono-acylation. This is typically a result of thermodynamic control or excessive reagent concentration. To favor the mono-Boc product, you need to shift the reaction toward kinetic control and carefully manage stoichiometry.

Core Problem: Both amino groups are reactive, and once the first Boc group is on, the remaining amino group can still react, especially under forcing conditions (high temperature, long reaction times, excess reagents).

Solutions & Scientific Rationale:

  • Strict Stoichiometric Control: This is the most critical factor. Using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) is a common cause of di-protection.

    • Protocol Adjustment: Begin by using 0.9-1.0 equivalents of (Boc)₂O relative to the diaminopyridine. This ensures that (Boc)₂O is the limiting reagent, reducing the statistical probability of a second protection event.

  • Embrace Kinetic Control: Kinetically controlled reactions favor the product that is formed fastest, often at lower temperatures where the higher activation energy barrier to the second protection is not easily overcome.[1][2]

    • Protocol Adjustment: Cool your reaction vessel to 0 °C or even -78 °C (dry ice/acetone bath) before the slow, dropwise addition of (Boc)₂O. Low temperatures disfavor the less reactive (or sterically hindered) amine from reacting after the first has been protected.

  • Slow Reagent Addition: Adding the (Boc)₂O solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump maintains a very low instantaneous concentration of the acylating agent. This gives the more reactive amino group time to react before there's a significant chance for the second, less reactive amine to be acylated.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the relative reactivity of the amino groups.

    • Recommendation: Aprotic solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) are generally preferred. In some cases, more polar solvents like acetonitrile can be effective, but empirical testing is recommended.

Q2: I'm getting a mixture of starting material, mono-Boc, and di-Boc products that is difficult to separate. How can I improve the reaction's selectivity and simplify purification?

A2: Achieving a clean reaction that minimizes side products is key to avoiding challenging purifications. A powerful and widely adopted strategy for mono-protection of diamines involves in situ monoprotonation.[3][4][5][6][7]

Core Concept: By adding one equivalent of a strong acid, you can selectively protonate one of the amino groups, rendering it non-nucleophilic. The remaining free amino group is then the sole site for Boc protection.

Detailed Strategy: The Monoprotonation Method

This "one-pot" procedure differentiates the two amino groups based on their basicity.[3][4] The more basic amine is preferentially protonated and effectively "masked."

Recommended Protocol:

  • Dissolve the diaminopyridine (1.0 eq.) in a suitable solvent like anhydrous methanol or THF at 0 °C.

  • Slowly add exactly 1.0 equivalent of an acid. Anhydrous HCl (generated in situ from trimethylsilyl chloride (TMSCl) or acetyl chloride) is highly effective.[3][4] Trifluoroacetic acid (TFA) can also be used.[8]

  • Stir the mixture for 30-60 minutes at 0 °C to allow the hydrochloride salt to form and equilibrate.

  • Add your base (e.g., triethylamine, 1.1 eq.) followed by the dropwise addition of (Boc)₂O (1.0-1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS indicates consumption of the mono-salt.

  • Workup typically involves an aqueous wash, extraction, and purification by column chromatography.

This method dramatically improves selectivity, often yielding the mono-protected product with minimal formation of the di-Boc species.[7]

Frequently Asked Questions (FAQs)

Q1: Why is the selective mono-protection of diaminopyridines so challenging?

A1: The difficulty lies in the electronic properties of the pyridine ring and the similar nucleophilicity of the two amino groups. The pyridine ring nitrogen is strongly electron-withdrawing, which deactivates the ring toward electrophilic aromatic substitution but also influences the basicity and nucleophilicity of the exocyclic amino groups.[9] Unlike a simple aliphatic diamine where both groups might be nearly identical, the positions on the pyridine ring create subtle but important electronic differences. However, these differences are often not large enough to achieve perfect selectivity with standard acylation conditions, leading to mixtures of products.

Q2: Which amino group is more reactive on isomers like 2,3-DAP or 3,4-DAP?

A2: The regioselectivity is dictated by the position of the amino groups relative to the electron-withdrawing ring nitrogen. This positioning affects the availability of the nitrogen lone pair for nucleophilic attack.

  • For 2,3-Diaminopyridine (2,3-DAP): The C2-amino group is generally considered more nucleophilic. This is due to resonance effects where the pyridine nitrogen can help stabilize the positive charge developed during the acylation transition state.

  • For 3,4-Diaminopyridine (3,4-DAP): The C4-amino group (para to the ring nitrogen) is significantly more nucleophilic and basic than the C3-amino group (meta to the ring nitrogen). The lone pair on the C4-nitrogen can participate in resonance with the ring, increasing its electron density, while the C3-nitrogen cannot. This electronic difference makes selective protection at the C4 position highly favorable.

  • For 2,6-Diaminopyridine (2,6-DAP): This is a symmetrical diamine, making the two amino groups electronically identical. Selectivity is impossible without using the monoprotonation strategy described in the troubleshooting section.

Caption: Relative reactivity of amino groups on diaminopyridine isomers.

Experimental Protocols & Methodologies

Protocol 1: General Method for Selective Mono-Boc Protection under Kinetic Control

This protocol is optimized to favor the mono-protected product by leveraging low temperatures and strict stoichiometric control.

Materials:

  • Diaminopyridine (1.0 eq.)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq.)

  • Anhydrous solvent (THF or DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add the diaminopyridine.

  • Dissolve the starting material in anhydrous solvent (approx. 0.1 M concentration).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve (Boc)₂O (0.95 eq.) in a small amount of the anhydrous solvent.

  • Using a syringe pump, add the (Boc)₂O solution to the cooled diaminopyridine solution dropwise over 2 hours.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional hour.

  • Slowly warm the reaction to room temperature and let it stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • Purify the residue using silica gel column chromatography to isolate the desired mono-Boc-diaminopyridine.

G start Start: Di-Boc is major product q1 Is (Boc)₂O > 1.0 eq.? start->q1 a1_yes Reduce (Boc)₂O to 0.95 eq. q1->a1_yes Yes q2 Is reaction at RT or higher? q1->q2 No a1_yes->q2 a2_yes Lower temperature to 0 °C or -78 °C q2->a2_yes Yes q3 Is selectivity still poor? q2->q3 No a2_yes->q3 a3_yes Implement Monoprotonation Method (Protocol 2) q3->a3_yes Yes end Success: Mono-Boc product achieved q3->end No a3_yes->end

Caption: Troubleshooting workflow for optimizing mono-Boc protection.

Data Summary Table

The following table summarizes general strategies and expected outcomes. Yields are highly substrate-dependent and require empirical optimization.

StrategyKey ParametersRationaleExpected Outcome
Kinetic Control (Boc)₂O (0.9-1.0 eq.), Low Temp (-78 to 0 °C), Slow AdditionFavors reaction at the most nucleophilic/least hindered amine; prevents over-reaction.[1]Improved ratio of mono- to di-Boc product.
Monoprotonation Acid (1.0 eq., e.g., HCl from TMSCl), (Boc)₂O (1.0-1.1 eq.)Deactivates one amino group as a non-nucleophilic salt.[3][4][7]High selectivity for the mono-Boc product; simplified purification.
Solvent Effects Aprotic non-polar (DCM, THF) vs. Aprotic polar (MeCN)Solvent can modulate the relative reactivity of the amino groups.Substrate-dependent; may require screening.

References

  • Servín-Saba, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1).
  • Wikipedia. (n.d.). Pyridine.
  • Servín-Saba, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • Servín-Saba, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. ResearchGate.
  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742.
  • Reddit. (2021). Having great trouble with a Boc-protection reaction. r/chemhelp.
  • Andreu, P. L., et al. (1990). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. Journal of the Chemical Society, Dalton Transactions, (7), 2201-2206.
  • Pearson. (2024). EAS Reactions of Pyridine.
  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. Crystal Growth & Design, 19(4), 2434-2445.
  • Kukkonen, E., et al. (2019). Reactivity of 4-Aminopyridine with Halogens and Interhalogens. ResearchGate.
  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. ResearchGate.
  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono‐BOC Protection of Diamines. Taylor & Francis Online.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wille, C., & Kaiser, A. (2011). Selective Mono-Boc-Protection of Bispidine. Molbank, 2011(2), M726.
  • Google Patents. (2012). CN102936220A - BOC protection method for aminopyridine.
  • Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
  • Urban, M., et al. (2017). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 22(12), 2235.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Gáspár, A., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols. The Journal of Organic Chemistry, 87(15), 9858-9868.
  • Feroci, M., et al. (2013). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines. Molecules, 18(12), 15428-15436.
  • Marinho, E., et al. (2016). Reactivity and Regioselectivity in the Acylation of 2,4-Diaminoquinazolines. ResearchGate.

Sources

Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This document addresses a common yet often frustrating challenge in organic synthesis: the incomplete deprotection of tert-Butyl (5-aminopyridin-2-yl)carbamate to yield the versatile building block, 2,5-diaminopyridine. Incomplete reactions can lead to significant downstream challenges, including low yields, complex purification, and compromised final product purity.

This guide provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles to empower you to overcome this synthetic hurdle.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of incomplete Boc deprotection for this specific substrate?

The most common issue is insufficient or ineffective protonation of the carbamate. The aminopyridine core contains two basic nitrogen atoms. In acidic media, the pyridine ring nitrogen and the C5-amino group can be protonated, competing with the Boc group's carbonyl oxygen for the acid. This acid sequestration can effectively lower the reagent concentration available for the actual deprotection mechanism, leading to a stalled or incomplete reaction.

Q2: How can I effectively monitor the reaction's progress?

Careful reaction monitoring is essential to determine the optimal reaction time and prevent the formation of side products from prolonged exposure to harsh acids.[1]

  • Thin-Layer Chromatography (TLC): This is the most straightforward method. The product, 2,5-diaminopyridine, is significantly more polar than the starting material. Use a developing system like 10% Methanol in Dichloromethane (DCM). The starting material will have a high Rf, while the product will be much lower, often near the baseline. Staining with ninhydrin can help visualize the newly formed primary amine as a distinct colored spot.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For a more quantitative assessment, LC-MS can track the disappearance of the starting material's mass peak and the appearance of the product's mass peak (M+H⁺ ≈ 110.1).[2]

Q3: Are there alternatives to the standard TFA or HCl methods?

Yes, if your molecule contains other acid-sensitive functional groups, milder or alternative conditions can be employed.[3] Methods using Lewis acids like Zinc Bromide in DCM, or TMSI (Trimethylsilyl iodide) can be effective.[4] More recently, methods using oxalyl chloride in methanol have been reported for mild deprotection.[3][5][6] However, for this specific substrate, the robust nature of strong protic acids is generally most effective.

Troubleshooting Guide: From Incomplete Reaction to Pure Product

This section is designed as a logical workflow to diagnose and solve issues encountered during the deprotection process.

Problem 1: Significant Amount of Starting Material Remains

This is the most direct sign of an incomplete reaction. After the standard reaction time, your TLC or LC-MS shows a large proportion of unreacted this compound.

start Incomplete Deprotection: Starting Material (SM) Remains check_acid Step 1: Verify Acid Quality & Quantity start->check_acid check_conditions Step 2: Assess Reaction Conditions check_acid->check_conditions If acid is sufficient sol_acid Increase Acid Equivalents (e.g., 20-50% v/v TFA) Use Fresh/Anhydrous Acid check_acid->sol_acid check_solubility Step 3: Evaluate Substrate Solubility check_conditions->check_solubility If conditions are adequate sol_conditions Increase Reaction Time (Monitor every 1-2h) Increase Temperature (e.g., RT to 40°C) check_conditions->sol_conditions sol_solubility Add Co-solvent (e.g., small amount of MeOH) Increase Dilution check_solubility->sol_solubility end Reaction Complete check_solubility->end If solubility is good sol_acid->start Re-run Reaction sol_conditions->start Re-run Reaction sol_solubility->start Re-run Reaction

Caption: Troubleshooting workflow for incomplete Boc deprotection.

  • Possible Cause 1A: Insufficient Acid Equivalents.

    • Explanation: As mentioned, the two basic nitrogens on the pyridine ring compete for the acid. Standard protocols (e.g., 10-20% TFA) may not provide enough excess acid to drive the reaction to completion.

    • Solution: Increase the concentration of the acid. Using a 1:1 mixture of TFA:DCM (50% v/v) is a robust condition for difficult deprotections.[7][8] Alternatively, for HCl, ensure you are using a sufficient volume of a concentrated solution (e.g., 4M HCl in Dioxane).[9]

  • Possible Cause 1B: Poor Reagent Quality.

    • Explanation: Trifluoroacetic acid (TFA) is hygroscopic. Water contamination reduces its effective acidity and can inhibit the reaction.[2]

    • Solution: Use a fresh, unopened bottle of TFA or a properly stored anhydrous grade. Ensure all solvents (like DCM) are anhydrous.

  • Possible Cause 1C: Suboptimal Time or Temperature.

    • Explanation: While many Boc deprotections are complete within 1-2 hours at room temperature, electron-rich heterocyclic systems can sometimes require more forcing conditions.[4]

    • Solution: First, increase the reaction time, monitoring by TLC every hour after the initial 2 hours. If the reaction is still sluggish, consider gently warming the reaction mixture to 30-40°C.

Problem 2: Low Isolated Yield Despite Complete Conversion on TLC/LCMS

You've confirmed the reaction is complete, but after workup, the amount of isolated 2,5-diaminopyridine is disappointingly low.

  • Possible Cause 2A: Product Loss During Aqueous Workup.

    • Explanation: The product, 2,5-diaminopyridine, forms a salt (e.g., bis-trifluoroacetate or bis-hydrochloride) in the acidic reaction mixture. These diamine salts can have high solubility in water.[10] During a standard basic workup (e.g., washing with aqueous NaHCO₃), you might be losing a significant portion of your product to the aqueous layers.

    • Solution 1 (Evaporation & Trituration): After removing the acid and solvent in vacuo, add a non-polar solvent like diethyl ether or hexanes to the residue. The product salt should precipitate as a solid, which can be collected by filtration.[11] This avoids aqueous washes entirely.

    • Solution 2 (Careful Basification & Extraction): Cool the workup mixture in an ice bath. Slowly add a saturated base (like Na₂CO₃ or NaOH solution) until the pH is >10. The free amine is less water-soluble than its salt. Immediately extract with a more polar organic solvent like ethyl acetate or a 9:1 DCM:Isopropanol mixture multiple times (e.g., 5 x 50 mL).[12][13]

  • Possible Cause 2B: Product Instability.

    • Explanation: Aromatic diamines can be sensitive to air and light, leading to gradual decomposition and discoloration.

    • Solution: Once isolated, store the 2,5-diaminopyridine under an inert atmosphere (Nitrogen or Argon), protected from light, and refrigerated if possible. The product is generally a stable solid at normal temperatures and pressures.[10]

Optimized Experimental Protocols

These protocols provide a starting point for achieving complete deprotection and high recovery.

Protocol A: Robust Deprotection with Trifluoroacetic Acid (TFA)

This method is highly effective for complete and rapid deprotection.

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M concentration).

  • Acid Addition: To the stirred solution at room temperature, add Trifluoroacetic Acid (TFA) to achieve a final concentration of 25-50% (v/v). For example, to 10 mL of the DCM solution, add 2.5 to 5 mL of TFA.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC every 30 minutes. The reaction is typically complete in 1-3 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Add diethyl ether (Et₂O) to the oily residue.

    • Stir or sonicate the mixture to induce precipitation of the 2,5-diaminopyridine bis-TFA salt.

    • Collect the solid by vacuum filtration, wash with cold Et₂O, and dry under vacuum.

    • Optional: To obtain the free base, dissolve the salt in minimal water, cool in an ice bath, and basify to pH >10 with 2M NaOH. Extract promptly and thoroughly with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the product.

Protocol B: Deprotection with Hydrochloric Acid (HCl)

This method yields the hydrochloride salt, which is often a stable and convenient form of the product.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of Methanol or Dioxane.

  • Acid Addition: Add a solution of 4M HCl in Dioxane (5-10 equivalents).[14] Stir vigorously. A precipitate of the product salt may form during the reaction.

  • Monitoring: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Workup:

    • If a precipitate has formed, collect it directly by filtration. Wash the solid with cold diethyl ether and dry.

    • If no precipitate forms, concentrate the reaction mixture in vacuo.

    • Triturate the residue with diethyl ether to yield the 2,5-diaminopyridine dihydrochloride salt as a solid.

MethodReagentSolventTemp. (°C)Time (h)Typical WorkupCommon Issues
A 25-50% TFADCM20-251-3Evaporation/TriturationVolatile/corrosive acid
B 4M HClDioxane/MeOH20-252-4Precipitation/FiltrationSlower reaction rate

Mechanistic Insight: The Chemistry of Boc Deprotection

Understanding the mechanism is key to troubleshooting. The reaction proceeds via an acid-catalyzed elimination pathway.

BocNHR Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocNHR->ProtonatedBoc + H⁺ p1 ProtonatedBoc->p1 - tert-butyl cation tBu tert-butyl cation CarbamicAcid Carbamic Acid Intermediate p2 CarbamicAcid->p2 - CO₂ AmineSalt Amine Salt (Product) p1->CarbamicAcid p3 p2->p3 + H⁺ p3->AmineSalt Isobutylene Isobutylene (gas) tBu->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid.[15][16]

  • Cation Formation: The protonated intermediate is unstable and collapses, eliminating a relatively stable tert-butyl cation.[17][18] This step is typically the rate-determining step.

  • Decarboxylation: This leaves an unstable carbamic acid intermediate, which rapidly decarboxylates (loses CO₂) to release the free amine.[15][17]

  • Final Protonation: In the strongly acidic environment, the newly liberated and highly basic amino groups are immediately protonated to form the final amine salt.

By understanding that sufficient protonation is the kinetic trigger, it becomes clear why increasing acid concentration or using stronger acids are the primary solutions to incomplete reactions.

References

  • A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry.
  • PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection. Benchchem.
  • Workup: Amines. University of Rochester, Department of Chemistry.
  • Boc Deprotection Mechanism - HCl. Common Organic Chemistry.
  • Amine Protection and Deprotection. Master Organic Chemistry.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines. Benchchem.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • How to do work-up of a BOC deprotection reaction by TFA?
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Amine Protection / Deprotection. Fisher Scientific.
  • Alternative Methods for Boc Deprotection. Reddit.
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Chemistry Stack Exchange.
  • 2,5-Diaminopyridine(4318-76-7). ChemicalBook.
  • Technical Support Center: Troubleshooting Incomplete Boc Deprotection in Solid-Phase Peptide Synthesis. Benchchem.
  • Any suggestion on Boc deprotection without using acid?
  • Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
  • Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing.
  • How can I deprotect esters using TFA?
  • Boc deprotection conditions tested.
  • Can anyone suggest a better workup procedure in compound purification for organic synthesis?
  • Boc Deprotection Mechanism. YouTube.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • How can we do the deprotection of boc-amino acids using hcl?
  • BOC deprotection under basic conditions in anion-exchange HPLC? Reddit.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.
  • 2,5-Diaminopyridine 97 4318-76-7. Sigma-Aldrich.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding.
  • 2,5-Diaminopyridine. Santa Cruz Biotechnology.

Sources

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of cross-coupling reactions involving aminopyridine substrates. This guide provides in-depth troubleshooting advice and practical solutions to overcome the common yet significant challenge of catalyst poisoning. Our goal is to empower you with the knowledge to diagnose reaction failures, optimize conditions, and achieve consistent success in your synthetic endeavors.

Introduction: The Double-Edged Sword of Aminopyridines

Aminopyridines are invaluable building blocks in medicinal chemistry and materials science. However, their inherent chemical nature presents a formidable challenge in transition-metal-catalyzed cross-coupling reactions. The very features that make them useful—the nitrogen atoms with their lone pairs of electrons—are also the primary culprits in catalyst deactivation.[1] Both the pyridine ring nitrogen and the exocyclic amino group can act as strong ligands, coordinating to the palladium catalyst. This coordination, especially the bidentate chelation from 2-aminopyridines, can form highly stable, catalytically inactive metallacycles, effectively "poisoning" the catalyst and halting the desired reaction cycle.[2][3][4] This guide is structured to help you address this issue head-on through a series of practical troubleshooting questions and detailed protocols.

Troubleshooting Guide: From Reaction Failure to Success

This section is designed as a direct response to the most common issues encountered in the lab.

Q1: My Suzuki or Buchwald-Hartwig reaction with a 2-aminopyridine substrate is failing completely or giving very low yields. What is the most likely cause?

A1: The primary suspect is catalyst poisoning via bidentate chelation.

The proximity of the pyridine nitrogen and the amino group in 2-aminopyridines allows them to act as a pincer, binding strongly to the palladium center. This forms a stable five-membered ring complex that is often catalytically dead. This off-cycle species sequesters the active catalyst, preventing it from participating in the crucial steps of oxidative addition and reductive elimination.[1][5] The electron-donating nature of the amino group can also decrease the reactivity of the carbon-halide bond, further slowing the reaction.[1]

  • Switch to Bulky, Electron-Rich Ligands: This is the most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective. You need ligands specifically designed to overcome this poisoning effect.

    • Rationale: Bulky phosphine ligands (e.g., Buchwald-type ligands) create steric hindrance around the palladium atom. This bulkiness discourages the formation of the stable, planar chelating complex with the aminopyridine. Furthermore, their electron-rich nature promotes the rate-limiting reductive elimination step, helping to push the catalytic cycle forward before deactivation can occur.[1][6]

    • Examples: SPhos, XPhos, and RuPhos are excellent starting points for challenging aminopyridine couplings.[1]

  • Increase Catalyst Loading: While not ideal from a cost or sustainability perspective, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes provide enough active catalyst to achieve a reasonable yield, even if a portion of it is sacrificed to poisoning.[1]

  • Ensure Substrate Purity: Impurities in the aminopyridine starting material can exacerbate poisoning. It is crucial to use highly pure substrates.

    • Actionable Step: If the purity is questionable, consider purifying the aminopyridine by recrystallization or column chromatography before use.

Diagram: Mechanism of Catalyst Poisoning by 2-Aminopyridine

The following diagram illustrates how a 2-aminopyridine substrate can chelate to a Pd(0) center, forming a stable, off-cycle complex that inhibits the crucial oxidative addition step of the catalytic cycle.

G cluster_cycle Catalytic Cycle cluster_poison Poisoning Pathway pd0 L-Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex + Ar-X poisoned_complex Stable Pd(0) Chelate (Inactive/Poisoned) pd0->poisoned_complex Chelation re_complex Reductive Elimination Complex oa_complex->re_complex + Coupling Partner product Coupled Product re_complex->product product->pd0 - L aminopyridine 2-Aminopyridine Substrate aminopyridine->poisoned_complex Coordination

Caption: Chelation of Pd(0) by 2-aminopyridine forms an inactive complex, halting the catalytic cycle.

Q2: I'm observing a significant amount of dehalogenated starting material. What causes this and how can I minimize it?

A2: This side reaction, known as hydrodehalogenation, is typically caused by a competing reductive pathway.

The palladium catalyst can react with sources of hydride in the reaction mixture.[7] This can be from certain solvents (like isopropanol), bases (especially those with α-hydrogens), or even water under certain conditions. The resulting palladium-hydride species can then reductively cleave the carbon-halide bond of your starting material, replacing the halide with hydrogen.

  • Use Anhydrous, Degassed Solvents: Rigorously exclude water and oxygen. Ensure solvents are freshly distilled from an appropriate drying agent or are from a sealed bottle of anhydrous grade. Degas thoroughly with an inert gas (Argon or Nitrogen).[6]

  • Choose Your Base Carefully: While strong bases are often necessary, some can be problematic. Consider using a weaker base if tolerated, or one less prone to acting as a hydride source, such as K₃PO₄ or Cs₂CO₃.[7]

  • Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS. Once the product is formed, work up the reaction promptly. Extended reaction times can increase the prevalence of side reactions like dehalogenation.[1]

Q3: My boronic acid coupling partner is decomposing before it can react (protodeboronation). How can I prevent this?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid/ester group with a hydrogen atom. It is often accelerated by aqueous bases and elevated temperatures. [6]

This is a particularly common issue with electron-rich or heteroaryl boronic acids. The combination of water and base required for the transmetalation step in the Suzuki coupling can hydrolyze the boronic acid.

  • Use Boronic Esters or Trifluoroborates: Pinacol esters (Bpin), MIDA boronates, or potassium trifluoroborate salts are generally more stable towards hydrolysis than their corresponding boronic acids.[1][6] They release the boronic acid slowly in situ under the reaction conditions, keeping its concentration low and minimizing decomposition.

  • Employ Anhydrous Conditions: If possible, switch to a non-aqueous base/solvent system to minimize the source of protons.

  • Use a Weaker Base: A milder base might slow the rate of protodeboronation. This must be balanced with the need to activate the boronic acid for transmetalation.[1]

Troubleshooting Summary Table

Symptom Potential Cause(s) Recommended Solutions Citation(s)
No Reaction / Very Low Yield Catalyst poisoning by aminopyridine chelation.Use bulky, electron-rich phosphine ligands (SPhos, XPhos, etc.). Increase catalyst loading. Ensure high substrate purity.[1][5][6]
Reaction Stalls Progressive deactivation of the catalyst.Switch to a more robust ligand. Consider a different palladium precatalyst.[4][8]
Dehalogenation of Starting Material Hydride sources in the reaction (solvent, base).Use rigorously anhydrous and degassed solvents. Optimize base selection (e.g., K₃PO₄). Minimize reaction time.[1][6][7]
Boronic Acid Decomposition Protodeboronation (hydrolysis of the C-B bond).Use more stable boronic esters (pinacol, MIDA) or trifluoroborate salts. Employ anhydrous conditions.[1][6]
Homocoupling of Boronic Acid Presence of oxygen; incomplete reduction of Pd(II).Ensure rigorous degassing and maintenance of an inert atmosphere. Use a Pd(0) precatalyst directly.[6][7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging Amino-Chloropyridine

This is a generalized starting point and requires optimization for specific substrates.

  • Vessel Preparation: To an oven-dried Schlenk flask or reaction vial, add the amino-chloropyridine (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed or the reaction stalls.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7][9]

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of Commercial Aminopyridine

If impurities are suspected to be inhibiting the reaction, a pre-purification step is recommended.

  • Dissolution: Dissolve the crude aminopyridine in a minimum amount of a suitable hot solvent (e.g., ethanol, toluene, or an ethyl acetate/hexane mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot-filter the solution through a fluted filter paper or a pad of celite to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting Workflow Diagram

If you encounter a failed reaction, follow this logical decision tree to diagnose the problem.

G start Reaction Failed or Low Yield check_reagents Are all reagents pure and anhydrous? start->check_reagents check_atmosphere Was an inert atmosphere rigorously maintained? check_reagents->check_atmosphere Yes solution_purify Purify reagents. Use anhydrous solvents. check_reagents->solution_purify No check_catalyst Is the catalyst/ligand system appropriate for aminopyridines? check_atmosphere->check_catalyst Yes solution_degas Improve degassing procedure. Check for leaks. check_atmosphere->solution_degas No check_conditions Are temperature and concentration optimized? check_catalyst->check_conditions Yes solution_ligand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). Increase catalyst loading. check_catalyst->solution_ligand No solution_optimize Screen temperature and solvent. Adjust concentrations. check_conditions->solution_optimize No

Caption: A decision tree for systematically troubleshooting a failed aminopyridine cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q: Can I perform a Suzuki coupling on an aminopyridine without protecting the amino group? A: Yes. While older methods often required N-protection, modern catalyst systems using bulky, electron-rich phosphine ligands are specifically designed to be effective with unprotected anilines and aminopyridines, making the synthetic route more efficient.[1][10]

Q: Which position on the pyridine ring is most susceptible to causing catalyst poisoning? A: 2-aminopyridines are generally the most challenging substrates. The nitrogen atoms are positioned perfectly to form a stable, five-membered chelate with the palladium center, which is a very effective mode of deactivation.[2][3] 3- and 4-aminopyridines can still act as monodentate poisons, but the chelation effect is absent, often making them more tractable substrates.

Q: Are there alternatives to palladium catalysts for these types of reactions? A: While palladium-based systems are the most common and versatile, research into other transition metals is ongoing. Copper-catalyzed Ullmann-type reactions are a classic method for C-N bond formation, and modern systems use ligands to allow for milder conditions.[11][12] Nickel catalysts are also being explored as a more earth-abundant alternative to palladium for certain cross-coupling reactions.[12]

Q: How can I tell the difference between a "poisoned" reaction and one that is simply "slow"? A: A key indicator of poisoning is when a reaction starts but then abruptly stops, even with plenty of starting material remaining. This suggests the initial active catalyst has been consumed by a deactivation pathway. A slow reaction will proceed steadily, albeit over a longer period. Monitoring the reaction kinetics via time-point sampling (TLC or LC-MS) can reveal this difference.

References

  • BenchChem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. BenchChem Technical Support.
  • Ghaffar, T., & Park, K. (2022). Enhancing activity and selectivity of palladium catalysts in ketone α-arylation by tailoring the imine chelate of pyridinium amidate (PYA) ligands.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem Technical Support.
  • Majid, M., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
  • Mechanism Monday. (2025). Palladium Catalysis Explained Like You've Never Seen Before!. YouTube.
  • Majid, M., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
  • Beilstein Journals. (n.d.).
  • Lee, Y. C. (1991).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis Routes from 3-Amino-2-chloropyridine. BenchChem Technical Support.
  • ACS GCI Pharmaceutical Roundtable. (n.d.).
  • van der Heijden, J., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Bryce, M. R., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.

Sources

Technical Support Center: Characterization of Unexpected Byproducts in Carbamate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for carbamate synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Carbamates are a critical functional group in a wide array of pharmaceuticals and advanced materials.[1][2][3][4] However, their synthesis is often accompanied by the formation of unexpected byproducts that can complicate purification, reduce yields, and compromise the integrity of the final product.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify, characterize, and mitigate the formation of these unwanted compounds.

Part 1: Troubleshooting Guide - Unraveling the Unexpected

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My reaction is complete, but I'm observing a significant, non-polar byproduct in my crude LC-MS/TLC analysis. What could it be?

A1: A common, non-polar byproduct, particularly when using isocyanates in excess or at elevated temperatures, is the corresponding isocyanurate .[5] Isocyanurates are cyclic trimers of isocyanates and are highly stable.

  • Causality: Isocyanurate formation is often catalyzed by bases, including common tertiary amines like triethylamine or DABCO, and can also be promoted by heat.[5] The reaction proceeds through the cyclotrimerization of three isocyanate molecules.

  • Diagnostic Protocol:

    • Mass Spectrometry (MS): Look for a mass peak corresponding to three times the molecular weight of your isocyanate starting material.

    • Nuclear Magnetic Resonance (NMR): In ¹H NMR, you will likely see the disappearance of the N-H proton of the carbamate. In ¹³C NMR, a new carbonyl peak will appear in the isocyanurate region.

    • Infrared (IR) Spectroscopy: Look for a characteristic C=O stretching frequency for the isocyanurate ring.

  • Mitigation Strategies:

    • Stoichiometry Control: Use a slight excess of the alcohol component relative to the isocyanate to ensure the complete consumption of the isocyanate.

    • Temperature Management: Maintain a low reaction temperature to disfavor the higher activation energy pathway of trimerization.

    • Catalyst Choice: If a catalyst is necessary, consider using a less basic catalyst or a tin-based catalyst, which can favor carbamate formation over isocyanurate formation.[5]

Q2: I've isolated my desired carbamate, but upon standing or during workup, I'm observing the formation of a new, more polar impurity. What is happening?

A2: This is likely due to the formation of an allophanate .[6][7] Allophanates are formed from the reaction of a carbamate with an isocyanate.[6]

  • Causality: This side reaction is prevalent when there is an excess of isocyanate and can be accelerated by elevated temperatures.[6] The N-H proton of the newly formed carbamate is sufficiently acidic to react with another molecule of isocyanate.

  • Diagnostic Protocol:

    • MS Analysis: The allophanate will have a molecular weight equal to the sum of the desired carbamate and one molecule of the isocyanate.

    • NMR Spectroscopy: You will observe a new set of signals corresponding to the allophanate structure, including an additional carbonyl carbon in the ¹³C NMR spectrum.

  • Mitigation Strategies:

    • Quenching: Once the reaction is complete, quench any remaining isocyanate with a primary or secondary amine to form a urea, which is often easier to remove than the allophanate.

    • Purification Conditions: Avoid prolonged heating during purification. Allophanate formation is reversible at higher temperatures (above 100-150 °C), but this can also lead to the degradation of the desired carbamate.[6]

Q3: My carbamate synthesis from an amine and a chloroformate is giving me a symmetrical urea as a major byproduct. Why is this happening?

A3: The formation of a symmetrical urea (R-NH-CO-NH-R) points towards the presence of moisture in your reaction.

  • Causality: Chloroformates are highly susceptible to hydrolysis. If water is present, the chloroformate can hydrolyze to form an unstable carbamic acid, which then decomposes to carbon dioxide and the corresponding amine. This amine can then react with another molecule of the chloroformate to generate the symmetrical urea.

  • Diagnostic Protocol:

    • MS Analysis: The mass of the byproduct will correspond to two amine residues linked by a carbonyl group.

    • NMR Spectroscopy: The ¹H NMR spectrum will show signals for the amine R-group and an N-H proton, with integration consistent with a symmetrical structure.

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[8] Use anhydrous solvents and ensure your amine starting material is dry.[8]

    • Reagent Quality: Use freshly opened or properly stored chloroformate.[8]

Q4: I'm attempting a carbamate synthesis using CO₂ and an amine, but I'm getting a significant amount of an N-alkylated byproduct. What is the cause?

A4: In carbamate synthesis involving the reaction of an amine, CO₂, and an alkyl halide, N-alkylation of the starting amine can be a competing side reaction.[9][10]

  • Causality: The amine can act as a nucleophile and directly attack the alkyl halide, leading to the formation of a secondary or tertiary amine, which can then go on to form a different carbamate byproduct.[9][10]

  • Diagnostic Protocol:

    • MS and NMR: The byproduct will have a molecular weight corresponding to the starting amine plus the alkyl group from the halide, minus a proton. The NMR will show new signals for the added alkyl group.

  • Mitigation Strategies:

    • Reaction Conditions: The choice of base and solvent can significantly influence the selectivity. The use of a strong, non-nucleophilic base can favor the formation of the carbamate intermediate.[9]

    • CO₂ Pressure: Increasing the pressure of CO₂ can accelerate the desired carboxylation reaction, outcompeting the N-alkylation side reaction.[9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for carbamate synthesis, and what are their typical byproducts?

A1: The most common methods include:

  • From Isocyanates and Alcohols: This is a very common and generally high-yielding reaction.[1] The primary byproducts are isocyanurates and allophanates, as discussed above.[5][6]

  • From Chloroformates and Amines: This method is also widely used but is sensitive to moisture, which can lead to the formation of symmetrical ureas.[8]

  • From Amines, CO₂, and Alkyl Halides: This is a greener alternative to phosgene-based methods.[11][12] A key challenge is suppressing the N-alkylation of the starting amine.[9][10]

  • Curtius or Hofmann Rearrangement: These rearrangements generate an isocyanate intermediate in situ, which is then trapped by an alcohol to form the carbamate.[13][14] Byproducts can arise from side reactions of the highly reactive isocyanate.

Q2: How can I effectively characterize and quantify these byproducts?

A2: A combination of analytical techniques is typically required:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating the desired carbamate from its byproducts and for monitoring the progress of the reaction.[15][16]

  • Mass Spectrometry (MS): MS is crucial for identifying the molecular weights of the byproducts, which provides strong clues about their structures.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the detailed structures of the byproducts.

  • Gas Chromatography (GC): GC can be used for the analysis of thermally stable and volatile carbamates and byproducts.[17][19] However, many carbamates are thermally labile, making GC less suitable.[15][20]

Q3: What general preventative measures can I take to minimize byproduct formation?

A3:

  • High Purity Reagents: Always use high-purity, dry reagents and solvents.[8]

  • Strict Control of Stoichiometry: Carefully control the molar ratios of your reactants.

  • Temperature Control: Maintain the optimal reaction temperature. Higher temperatures often lead to more side reactions.[6]

  • Inert Atmosphere: For moisture-sensitive reactions, always work under an inert atmosphere.[8]

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged reaction times that can lead to byproduct formation.

Part 3: Visualizations and Protocols

Diagrams of Key Byproduct Formation Pathways

Carbamate_Byproducts cluster_0 Isocyanate-Based Reactions cluster_1 Chloroformate-Based Reactions Isocyanate Isocyanate Carbamate Carbamate Isocyanate->Carbamate + Alcohol Isocyanurate Isocyanurate Isocyanate->Isocyanurate 3x (Trimerization) (Base/Heat) Alcohol Alcohol Allophanate Allophanate Carbamate->Allophanate + Isocyanate (Excess Isocyanate/Heat) Chloroformate Chloroformate Desired Carbamate Desired Carbamate Chloroformate->Desired Carbamate + Amine Symmetrical Urea Symmetrical Urea Chloroformate->Symmetrical Urea + Amine (from hydrolysis) Amine Amine Water Water Water->Symmetrical Urea Hydrolyzes Chloroformate

Caption: Key byproduct formation pathways in carbamate synthesis.

Experimental Protocol: Quenching Excess Isocyanate to Prevent Allophanate Formation
  • Reaction Monitoring: Monitor the carbamate formation reaction by TLC or LC-MS until the alcohol starting material is consumed.

  • Quenching Agent: Prepare a solution of a primary or secondary amine (e.g., butylamine or dibutylamine) in the reaction solvent (1.5 equivalents relative to the initial amount of isocyanate).

  • Addition: Once the reaction is complete, cool the reaction mixture to 0 °C and slowly add the quenching agent solution.

  • Stirring: Allow the mixture to stir at room temperature for 30 minutes to ensure complete reaction with the excess isocyanate.

  • Workup: Proceed with the standard aqueous workup and purification. The resulting urea byproduct is typically more polar and easier to separate from the desired carbamate than the allophanate.

References

  • BenchChem Technical Support Team. (2025).
  • Szycher, M. (1999). Allophanate Formation. In Szycher's Handbook of Polyurethanes. CRC Press.
  • Poreba, R., et al. (2021). Hierarchical fractal-structured allophanate-derived network formation in bulk polyurethane synthesis. Polymer Chemistry, 12(3), 429-440.
  • Kothandaraman, H., & Nasar, A. S. (1995). Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates. Journal of the Chemical Society, Perkin Transactions 2, (1), 71-76.
  • BenchChem. (2025).
  • Lapprand, A., Boisson, F., Delolme, F., Méchin, F., & Pascault, J. P. (2005). Reactivity of isocyanates with urethanes: Conditions for allophanate formation.
  • Santiago, R., et al. (2020). Formation of allophanate branch points along a polyurethane by reaction of isocyanates with pre-formed urethane groups. Polymer Chemistry, 11(3), 596-606.
  • BenchChem. (2025). A Comparative Analysis of Carbamate Synthesis Routes: Paving the Way for Greener Pharmaceutical and Chemical Industries. Benchchem.
  • Organic Chemistry Portal. (n.d.).
  • Kollar, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47255–47263.
  • Wikipedia. (n.d.).
  • Selva, M., et al. (2011). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. European Journal of Organic Chemistry, 2011(20-21), 3845-3853.
  • Salvatore, R. N., & Jung, K. W. (2002). Phosgene-free process for preparing carbamates. U.S.
  • Varghese, J. R., & Sreenadh, S. (2019). Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. Molecules, 24(18), 3394.
  • L'Homedet, M., et al. (2014). Key parameters for carbamate stability in dilute aqueous–organic solution. Tetrahedron, 70(36), 6246-6253.
  • Chaturvedi, D. (2011). Various Approaches for the Synthesis of Organic Carbamates. Current Organic Synthesis, 8(3), 336-347.
  • ResearchGate. (n.d.). Scheme 2.
  • ResearchGate. (n.d.).
  • van der Meer, J. Y., et al. (2021). Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts. Catalysis Science & Technology, 11(20), 6756-6763.
  • Kollar, L., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47255–47263.
  • Ren, Y., & Rousseaux, S. A. L. (2010). Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. Organic Letters, 12(6), 1252–1255.
  • De Vrieze, M., et al. (2021). Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry, 86(9), 6447–6456.
  • Wiest, L. A., & Trucks, J. (2021). Occurrence of Ethyl Carbamate in Foods and Beverages: Review of the Formation Mechanisms, Advances in Analytical Methods, and Mitigation Strategies. Journal of Food Protection, 84(12), 2079-2092.
  • El-Mansy, M. F., & El-Sawy, E. R. (2024). Isocyanate-based multicomponent reactions. RSC Medicinal Chemistry, 15(1), 23-48.
  • de Souza, C. M. G., et al. (2020). Validation of an analytical method for the determination of ethyl carbamate in vinegars. Food Chemistry, 333, 127471.
  • Kurenkov, O. I., et al. (2020).
  • Swetha, V. P., & Phale, P. S. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 699919.
  • Bojarska, J., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 27(22), 3721-3751.
  • D'Elia, V., & Monchaud, D. (2021).
  • Reddit. (2023).
  • da Silva, E. F., Svendsen, H. F., & Merz, K. M. (2006). Study of the Carbamate Stability of Amines Using ab Initio Methods and Free-Energy Perturbations. Industrial & Engineering Chemistry Research, 45(8), 2497-2503.
  • ResearchGate. (n.d.).
  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1146-1191.
  • Telvekar, V. N. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 115(2), 1146-1191.
  • Engebretson, J. A. (2002). Chromatographic Analysis of Insecticidal Carbamates. In Handbook of Residue Analytical Methods for Agrochemicals. John Wiley & Sons, Ltd.
  • Sigma-Aldrich. (n.d.). Phosgene and Substitutes.
  • Wang, Y., et al. (2022). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection in By-Products from Baijiu Production by Enzyme-Linked Immunosorbent Assay. Foods, 11(13), 1937.
  • U.S. Geological Survey. (1990). Methods of analysis by the U.S.
  • Organic Chemistry Portal. (n.d.).
  • Wikipedia. (n.d.). Urea.
  • Demir, A. S., & Acar, E. (2018).
  • Elghamry, I. (2009). Unexpected Reaction of Oximinoacetoacetate with Amines: A Novel Synthesis of Carbamates.

Sources

Technical Support Center: Enhancing Solubility of tert-Butyl (5-aminopyridin-2-yl)carbamate for Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl (5-aminopyridin-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure your reactions proceed smoothly and efficiently.

Introduction to the Challenge

This compound is a key building block in medicinal chemistry and organic synthesis, often utilized in the development of novel pharmaceuticals.[1] Its structure, containing both a Boc-protected amine and a free amino group on a pyridine ring, presents a unique solubility profile. While the tert-butyl group increases lipophilicity, the polar aminopyridine core can lead to poor solubility in a range of common organic solvents, creating challenges for reaction setup, homogeneity, and ultimately, yield and purity. This guide will walk you through systematic approaches to overcome these solubility hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound won't dissolve in my chosen reaction solvent. What are my initial steps?

A1: Foundational Troubleshooting: Solvent Screening and Temperature Adjustment

Before exploring more complex solutions, it's crucial to systematically assess common solvents and the effect of temperature.

Initial Solvent Screening:

This compound, like many Boc-protected amines, exhibits varied solubility. A good starting point is to test a range of solvents with differing polarities.[2]

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassExamplesExpected SolubilityRationale
Aprotic Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), 1,4-DioxaneModerate to GoodThese solvents can solvate both the polar and non-polar regions of the molecule. Dioxane is often used in palladium-catalyzed cross-coupling reactions involving similar carbamates.[3]
Protic Polar Methanol, EthanolModerateAlcohols can hydrogen bond with the amino groups, aiding solubility. They have also been shown to accelerate Boc protection reactions.[4]
Aprotic Dipolar N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)Good to ExcellentThese highly polar solvents are often effective for dissolving challenging substrates but can be difficult to remove during workup.
Apolar Toluene, Hexanes, Petroleum EtherPoor to InsolubleThese are generally poor choices for this substrate but can be useful as anti-solvents for crystallization.

Experimental Protocol: Small-Scale Solubility Test

  • To a small vial, add a known amount of this compound (e.g., 10 mg).

  • Add a measured volume of the test solvent (e.g., 0.5 mL) and stir vigorously at room temperature.

  • Observe for complete dissolution. If not fully dissolved, incrementally add more solvent until dissolution is achieved or it becomes apparent the compound is poorly soluble.

  • Record the approximate solubility in mg/mL.

Temperature Adjustment:

Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent. A modest increase to 40-60 °C is often sufficient.

Q2: I've tried several solvents with limited success. How can I use co-solvents to improve solubility?

A2: Leveraging Co-Solvent Systems

A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[5] This technique is highly effective when a single solvent system is inadequate.[6][7][8]

Mechanism of Action: Co-solvents work by altering the overall polarity and hydrogen bonding properties of the solvent mixture, creating a more favorable environment for the solute.[9][10] For instance, adding a small amount of a polar aprotic solvent like DMF to a less polar solvent like THF can disrupt the solvent's self-association and create pockets that better accommodate the solute.

Common Co-Solvent Combinations:

  • THF/DMF or THF/DMSO: A small percentage of DMF or DMSO (5-10% v/v) in THF can dramatically increase solubility without significantly complicating solvent removal.

  • DCM/Methanol: This combination is effective for compounds with both polar and non-polar functionalities.

  • Toluene/Ethanol: Useful for reactions that require higher temperatures.

Workflow for Co-Solvent Selection:

Caption: Workflow for selecting and optimizing a co-solvent system.

Q3: Can pH be adjusted to enhance the solubility of this compound?

A3: Modulating Solubility through pH Adjustment

Yes, for reactions in aqueous or protic solvent systems, pH can be a powerful tool to enhance solubility, particularly for compounds with basic functional groups like the aminopyridine moiety.[11][12]

The Underlying Principle: The amino groups on the pyridine ring are basic and can be protonated to form more soluble ammonium salts.[13] The solubility of aminopyridines is known to be pH-dependent.[14]

When to Consider pH Adjustment:

  • Aqueous Reactions: If your reaction is performed in water or a mixed aqueous-organic system.

  • Reactions with Acidic or Basic Reagents: The pH of the reaction mixture may already be non-neutral.

Practical Steps:

  • Determine the pKa: The pKa of the conjugate acid of the amino groups will determine the optimal pH for protonation.

  • Acidification: Carefully add a dilute acid (e.g., 0.1 M HCl) to your reaction mixture. This will protonate the basic nitrogen atoms, forming a more soluble salt.

  • Caution: Be mindful that pH changes can affect the stability of your starting material (e.g., acid-labile Boc group) and the reactivity of other components in your reaction. It's crucial to ensure that the reaction conditions are compatible with the adjusted pH.

Decision Tree for pH Adjustment:

pH_Adjustment A Is the reaction compatible with aqueous or protic solvents? B Yes A->B Yes C No (Explore other methods) A->C No D Are reactants and products stable to pH changes? B->D E Yes D->E Yes F No (Risk of decomposition) D->F No G Protonate with dilute acid to form a soluble salt E->G H Monitor reaction progress and product stability G->H

Caption: Decision-making process for using pH to enhance solubility.

Advanced Troubleshooting Strategies

Q4: I'm working with a particularly challenging reaction system and the above methods are insufficient. What other techniques can I employ?

A4: Exploring Advanced Solubility Enhancement Techniques

For highly intractable cases, several advanced methods can be considered. These techniques are often employed in pharmaceutical formulation but can be adapted for synthetic chemistry.[15][16]

  • Solid Dispersions: This involves dispersing the compound in an inert, highly soluble carrier at the solid state.[7] While more common in drug delivery, the principle can be applied by co-evaporating your substrate with a soluble polymer (e.g., PVP, PEG) and then adding the reaction solvent.

  • Micronization: Reducing the particle size of your starting material can increase the surface area available for solvation, thereby improving the rate of dissolution.[6][16] This can be achieved through techniques like jet milling, although careful handling is required to avoid dust formation.

  • Use of Surfactants: In aqueous or biphasic systems, surfactants can form micelles that encapsulate the poorly soluble compound, facilitating its entry into the desired phase.[15]

Table 2: Comparison of Advanced Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Solid Dispersion Drug is dispersed in a hydrophilic matrix.Significant solubility enhancement.May require specific equipment; carrier might interfere with the reaction.
Micronization Increases surface area by reducing particle size.Improves dissolution rate.Does not increase equilibrium solubility; potential for dust hazards.[16]
Surfactants Micellar encapsulation of the solute.Effective in aqueous systems.Can complicate product purification.

Safety and Handling

  • Always consult the Safety Data Sheet (SDS) before handling this compound and any solvents.[17][18][19]

  • The compound may cause skin and eye irritation.[20][21] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.[20]

References

  • Solubility Enhancement Techniques. Pharmaguideline.
  • Cosolvent. Wikipedia.
  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Techniques for Enhancing Drug Solubility: A Comprehensive Overview. World Journal of Pharmaceutical Research.
  • Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. Organic Letters.
  • Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry.
  • Co-solvent. ScienceDirect.
  • Co-solvent: Significance and symbolism. ScienceDirect.
  • pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels. ResearchGate.
  • Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. PubMed.
  • Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
  • tert-butyl N-(5-aminopyridin-2-yl)carbamate. PubChem.
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • tert-butyl [(5-(aminomethyl)pyridin-2-yl]carbamate. Chongqing Chemdad Co., Ltd.
  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data.
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.
  • Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules.
  • Having great trouble with a Boc-protection reaction. Reddit.
  • Efficient introduction of protected guanidines in boc solid phase peptide synthesis. PubMed.
  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E.
  • tert-Butyl (5-bromopyrimidin-2-YL)carbamate. PubChem.
  • Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry.
  • Properties of Common Organic Solvents.

Sources

Technical Support Center: Synthesis and Work-up of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of tert-Butyl (5-aminopyridin-2-yl)carbamate. This resource is designed for researchers, scientists, and professionals in drug development. It provides in-depth, experience-driven answers to common challenges encountered during the synthesis and purification of this key intermediate.

Frequently Asked Questions (FAQs)

Here we address the most common inquiries regarding the work-up procedure for this compound synthesis.

Q1: What is the optimal solvent system for the reaction work-up?

A1: The choice of solvent is critical for efficient extraction and purification. Typically, a biphasic system of an aqueous solution and an organic solvent is employed.[1] Dichloromethane (DCM) or ethyl acetate are common choices for the organic phase due to their ability to dissolve the product while minimizing the solubility of inorganic byproducts.

Q2: How can I effectively remove unreacted di-tert-butyl dicarbonate (Boc₂O)?

A2: Excess Boc₂O and its byproduct, tert-butanol, can complicate purification. An effective method is to quench the reaction mixture with a mild aqueous base, such as sodium bicarbonate solution. This hydrolyzes the remaining Boc₂O. Subsequent aqueous washes will help remove the resulting tert-butanol and other water-soluble impurities.

Q3: My product is an oil and won't solidify. What should I do?

A3: It is not uncommon for Boc-protected amines to initially present as oils or syrups, especially if residual solvents or byproducts are present.[2] First, ensure all volatile solvents are removed under high vacuum, possibly with gentle heating (40-60 °C).[2] If the product remains oily, consider trituration with a non-polar solvent like n-pentane or hexane. This can induce precipitation or crystallization.[2] Another technique is to dissolve the oil in a minimal amount of a solvent like methanol and then precipitate the product by adding a less polar solvent such as diethyl ether.[2]

Q4: What are the key considerations for chromatographic purification?

A4: Flash column chromatography is a standard method for purifying this compound.[3][4] A common eluent system is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[5] The polarity of the eluent should be carefully optimized to ensure good separation of the desired product from starting materials and byproducts.

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving specific issues encountered during the synthesis and work-up.

Issue 1: Low Yield of the Desired Product
Symptom Possible Cause Proposed Solution
TLC analysis shows significant unreacted 2,5-diaminopyridine.Incomplete reaction due to insufficient Boc₂O or base.Increase the molar equivalents of Boc₂O and the base (e.g., triethylamine or DMAP). Ensure the reaction is stirred for an adequate duration at the appropriate temperature.[1]
Product loss during aqueous work-up.The product has some water solubility, especially if the aqueous phase becomes acidic.Ensure the pH of the aqueous phase is neutral or slightly basic during extraction to minimize protonation of the pyridine nitrogen. Use a saturated sodium chloride (brine) solution for the final wash to reduce the solubility of the organic product in the aqueous layer.
Formation of di-Boc protected byproduct.The exocyclic amino group can also be protected, leading to a di-substituted product.To favor mono-protection, slowly add the Boc₂O to the reaction mixture. Using a less reactive base can also help improve selectivity.
Issue 2: Presence of Persistent Impurities After Work-up
Symptom Possible Cause Proposed Solution
NMR spectrum shows peaks corresponding to tert-butanol.Incomplete removal of tert-butanol, a byproduct of Boc₂O.During the work-up, perform multiple extractions with water or a mild brine solution. If the impurity persists, co-evaporation with a high-boiling solvent like toluene under reduced pressure can be effective.
A brown or dark-colored product is obtained.Potential air oxidation of the aminopyridine starting material or product.Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon). Degassing solvents prior to use can also be beneficial.
Unidentified polar impurities observed by TLC.Possible side reactions or degradation of the product.Consider recrystallization as a final purification step. Suitable solvent systems can be determined through small-scale solubility tests. A mixture of ethyl acetate and hexane is often a good starting point.
Experimental Workflow & Causality

The synthesis and work-up of this compound involves a series of carefully considered steps to ensure high yield and purity. Below is a diagram illustrating the logical flow of the work-up procedure.

Workup_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction 2,5-Diaminopyridine + Boc₂O + Base Quench Quench with aq. NaHCO₃ Reaction->Quench Reaction Completion Extraction Extract with Organic Solvent (e.g., DCM) Quench->Extraction Hydrolyzes excess Boc₂O Wash Wash Organic Layer (Water, Brine) Extraction->Wash Separates product from aqueous impurities Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Removes residual water Concentrate Concentrate in vacuo Dry->Concentrate Removes organic solvent Purification Purification (Column Chromatography or Recrystallization) Concentrate->Purification Crude Product Product Pure Product Purification->Product

Caption: General work-up and purification workflow.

Potential Side Reactions

Understanding potential side reactions is crucial for troubleshooting. The primary side reaction of concern is the formation of the di-Boc protected species.

Side_Reactions StartingMaterial 2,5-Diaminopyridine DesiredProduct tert-Butyl (5-aminopyridin-2-yl)carbamate (Mono-protected) StartingMaterial->DesiredProduct + 1 eq. Boc₂O (Selective) SideProduct Di-Boc Protected Byproduct StartingMaterial->SideProduct + >1 eq. Boc₂O (Non-selective) Boc2O Boc₂O DesiredProduct->SideProduct + 1 eq. Boc₂O

Caption: Potential for di-Boc protected byproduct formation.

Detailed Protocol: Standard Work-up Procedure
  • Reaction Quenching: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to quench any unreacted di-tert-butyl dicarbonate. Be cautious as CO₂ evolution may occur.[6][7]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent such as dichloromethane or ethyl acetate.[8] Repeat the extraction two to three times to ensure complete recovery of the product.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic layer and break up any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[3][4]

References

  • Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1578–o1579.
  • Wang, L., et al. (2016). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. RSC Advances, 6(10), 8086-8090.
  • Various Authors. (2022). Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?. ResearchGate.
  • Hebei Sundia Medical Technology Co Ltd. (2013). BOC protection method for aminopyridine. Google Patents.
  • Loev, B., Kormendy, M. F., & Goodman, M. M. (1973). tert-Butyl carbamate. Organic Syntheses, 53, 28.
  • Zhang, Y., et al. (2016). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, 59, 210-213.
  • Almirall Sa. (2020). Method for preparing tert-butyl n-((1r,2s,5s). Google Patents.
  • Supporting Information for an article. (n.d.).
  • Nanjing University of Technology. (2010). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. Google Patents.
  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Suzhou Highfine Biotech Co Ltd. (2021). Crystallization method of Boc-amino acid. Google Patents.
  • Chemical and Pharmaceutical Bulletin. (2021). Chem. Pharm. Bull. 69(5): 488-497.
  • Suzhou Highfine Biotech Co Ltd. (2021). Crystallization method of Boc-amino acid. Eureka | Patsnap.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).
  • Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-butyl (1s,2s)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric mannich reaction. Organic Syntheses, 86, 182.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and development, the meticulous characterization of chemical intermediates is a cornerstone of robust and reproducible science. tert-Butyl (5-aminopyridin-2-yl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands a comprehensive analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of essential analytical methodologies for the characterization of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Importance of Orthogonal Analytical Methods

Reliance on a single analytical technique for the characterization of a critical reagent like this compound is fraught with risk. Each method possesses inherent strengths and limitations. A multi-pronged, or orthogonal, approach, employing several techniques that measure different physicochemical properties, provides a more complete and reliable profile of the compound. This guide will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual atoms within a molecule.

Causality of Experimental Choices in NMR

For this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR, while less sensitive, provides a spectrum with sharper, more resolved peaks, offering a clear count of the number of non-equivalent carbons. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for this class of compounds due to its ability to dissolve the analyte and its non-interfering signal in most regions of the proton spectrum.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization and phasing.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to ~200 ppm.

Data Interpretation

Based on the structure of this compound and data from structurally similar compounds, the following spectral features are expected:

  • ¹H NMR (DMSO-d₆):

    • A singlet around 1.4-1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.

    • A broad singlet for the NH proton of the carbamate.

    • A broad singlet for the NH₂ protons of the amino group.

    • Signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets and doublet of doublets) will be indicative of their positions.

  • ¹³C NMR (DMSO-d₆):

    • A signal around 28 ppm for the methyl carbons of the tert-butyl group.

    • A signal around 78-80 ppm for the quaternary carbon of the tert-butyl group.

    • A signal around 153-155 ppm for the carbonyl carbon of the carbamate.

    • Signals in the aromatic region corresponding to the carbons of the pyridine ring.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is the premier technique for separating and quantifying the components of a mixture, making it essential for assessing the purity of this compound and identifying any process-related impurities or degradation products.

Causality of Experimental Choices in HPLC

A reversed-phase (RP-HPLC) method is the logical choice for this compound due to its moderate polarity. A C18 column is a versatile and robust stationary phase for this application. The mobile phase composition, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve good resolution and peak shape. The addition of a small amount of a modifier like formic acid or trifluoroacetic acid can improve peak symmetry by suppressing the ionization of the basic amino groups. UV detection is suitable as the pyridine ring contains a chromophore that absorbs in the UV region.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A gradient from low to high organic content (e.g., 5% B to 95% B over 20 minutes) is often used to elute a wide range of potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase or a suitable solvent.

Data Interpretation

The primary output is a chromatogram showing peaks corresponding to the main compound and any impurities. The purity is calculated based on the relative peak areas. Method validation according to ICH guidelines is crucial to ensure the reliability of the results.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Identification and Impurity Profiling

LC-MS combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry, providing molecular weight information and structural clues for the analyte and its impurities.

Causality of Experimental Choices in LC-MS

An electrospray ionization (ESI) source in positive ion mode is typically used for this class of compounds, as the amino groups are readily protonated. A time-of-flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data, enabling the determination of the elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information for both the main component and any co-eluting impurities.

Experimental Protocol: LC-MS
  • LC System: An HPLC or UHPLC system coupled to a mass spectrometer. The LC conditions can be similar to the HPLC method described above, but using MS-compatible mobile phase modifiers like formic acid or ammonium formate.

  • Mass Spectrometer: An ESI-TOF or ESI-Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Acquire full scan data to detect all ions and MS/MS data for targeted ions to obtain fragmentation patterns.

Data Interpretation
  • Full Scan MS: The mass spectrum will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.

  • MS/MS Fragmentation: Fragmentation of the [M+H]⁺ ion is expected to involve the loss of the tert-butyl group or the entire tert-butoxycarbonyl group, providing characteristic fragment ions that confirm the structure. Common fragmentation patterns for carbamates involve cleavage of the C-O and N-C bonds of the carbamate moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Data Interpretation

The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

  • N-H stretching: Around 3400-3200 cm⁻¹ (from both the carbamate and amino groups).

  • C-H stretching: Around 3000-2850 cm⁻¹ (from the tert-butyl and pyridine ring).

  • C=O stretching: Around 1700 cm⁻¹ (from the carbamate carbonyl).

  • C=C and C=N stretching: In the 1600-1400 cm⁻¹ region (from the pyridine ring).

  • C-O stretching: Around 1250 cm⁻¹ (from the carbamate).

Thermal Analysis: Assessing Stability and Physical Properties

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability, melting point, and decomposition profile of the compound.

Experimental Protocol: DSC and TGA
  • Instrumentation: A DSC and a TGA instrument.

  • Sample Preparation: Place a small amount of the sample (typically 2-10 mg) in an aluminum pan.

  • DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the melting point and any other thermal transitions.

  • TGA Analysis: Heat the sample at a constant rate under a nitrogen atmosphere to monitor weight loss as a function of temperature, indicating decomposition.

Comparison of Analytical Methods

Technique Information Provided Primary Application Advantages Limitations
NMR Detailed molecular structure, connectivity, and conformationStructural Elucidation, IdentificationUnambiguous structural informationLower sensitivity, requires higher sample amounts
HPLC Purity, quantification of impuritiesPurity Assessment, Quality ControlHigh precision and accuracy, robustDoes not provide molecular weight information
LC-MS Molecular weight, structural fragments, separation of mixturesImpurity Identification, Metabolite StudiesHigh sensitivity and specificityQuantitative accuracy can be matrix-dependent
FTIR Presence of functional groupsIdentification, Confirmation of functional groupsFast, non-destructiveProvides limited structural information
Thermal Analysis Melting point, thermal stability, decomposition profilePhysical Characterization, Stability AssessmentProvides information on physical propertiesDoes not provide structural information

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Analytical_Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Characterization cluster_data Data Analysis & Reporting Synthesis Synthesis of tert-Butyl (5-aminopyridin-2-yl)carbamate NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample HPLC HPLC (Purity) Synthesis->HPLC Sample LCMS LC-MS (Identity & Impurities) Synthesis->LCMS Sample FTIR FTIR (Functional Groups) Synthesis->FTIR Sample Thermal Thermal Analysis (DSC/TGA) Synthesis->Thermal Sample Structure Structural Confirmation NMR->Structure Purity Purity Assessment HPLC->Purity LCMS->Structure LCMS->Purity FTIR->Structure Stability Stability Profile Thermal->Stability CoA Certificate of Analysis Structure->CoA Purity->CoA Stability->CoA

Caption: A typical analytical workflow for the characterization of a pharmaceutical intermediate.

Conclusion

The comprehensive characterization of this compound is a critical step in ensuring the quality and consistency of downstream processes in drug development. By employing a suite of orthogonal analytical techniques, including NMR, HPLC, LC-MS, FTIR, and thermal analysis, researchers can build a complete and reliable profile of this important building block. This guide provides the foundational knowledge and practical protocols to establish a robust analytical strategy, thereby upholding the principles of scientific integrity and contributing to the development of safe and effective medicines.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22064440, tert-butyl N-(5-aminopyridin-2-yl)carbamate.
  • Ronga, L., Pinaud, N., Rimbault, C., Marchivie, M., & Guillon, J. (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1531–o1532.
  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Virtuous Lifesciences (n.d.). tert-Butyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate.
  • Royal Society of Chemistry (2011). Supporting Information for: A simple and efficient protocol for the synthesis of beta amino alcohols from N-protected alpha-amino acids.
  • Atlantis Press (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate.
  • SpectraBase (n.d.). tert-Butyl carbamate.
  • PubMed (2013). tert-Butyl N-{[5-(5-oxohexa-namido)-pyridin-2-yl]amino}-carbamate.
  • ResearchGate (2013). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.
  • PubChem (n.d.). tert-Butyl (5-iodopyridin-2-yl)carbamate.
  • ResearchGate (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.

Sources

A Comparative Guide to HPLC Analysis for Purity Assessment of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar supporting the safety and efficacy of the final active pharmaceutical ingredient (API). Tert-Butyl (5-aminopyridin-2-yl)carbamate is a key building block in the synthesis of numerous therapeutic agents. Its structural integrity and purity directly influence reaction yields, impurity profiles, and the ultimate safety of the drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this critical intermediate, contextualized with alternative analytical methodologies.

The Imperative of Purity for Pharmaceutical Intermediates

The purity of an intermediate like this compound is paramount. Impurities, which the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) defines as any component that is not the desired chemical entity, can arise from various sources.[1] These include unreacted starting materials, by-products of the synthesis, intermediates, and degradation products.[1] According to ICH Q7, Good Manufacturing Practice for APIs, the manufacturing steps for intermediates must adhere to GMP principles to ensure impurity control is documented and managed, as this directly impacts the critical quality attributes (CQAs) of the final API.[2] Failure to control these impurities can lead to downstream reaction failures, the formation of toxic or mutagenic by-products, and significant regulatory hurdles.

HPLC: The Workhorse for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile pharmaceutical intermediates due to its high resolution, sensitivity, and robustness.[3] The technique separates compounds based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the most effective approach.

The "Why" Behind the Method: A Self-Validating Protocol

The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving a robust and reliable separation. Here, we dissect the causality behind a validated method for this compound.

Potential Synthesis-Related Impurities:

The most common synthesis route for this compound involves the reaction of 2,5-diaminopyridine with di-tert-butyl dicarbonate (Boc anhydride).[4] This process can lead to several predictable impurities:

  • Unreacted 2,5-diaminopyridine: The starting material.

  • Di-Boc protected 2,5-diaminopyridine: An over-reaction product where both amino groups are protected.

  • tert-Butanol: A by-product from the reaction of Boc anhydride.

  • Degradation Product (2,5-diaminopyridine): The Boc group is acid-labile and can be cleaved under acidic conditions, leading to the formation of the starting diamine.[5]

A robust HPLC method must be able to separate the main component from these and other potential unknown impurities.

Experimental Protocol: RP-HPLC Purity Assay

Instrumentation:

  • HPLC system equipped with a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size). Rationale: The C18 stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring and the tert-butyl group, allowing for effective separation based on polarity.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent, sharpening the peak shape of the basic amine functionalities on the pyridine ring. It also maintains an acidic pH to ensure consistent ionization.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile. Rationale: Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for the analyte and its impurities.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B (hold)

    • 25-26 min: 90% to 10% B (linear gradient)

    • 26-30 min: 10% B (equilibration) Rationale: A gradient elution is employed to ensure that both more polar impurities (like 2,5-diaminopyridine) and less polar impurities (like the di-Boc product) are effectively separated and eluted within a reasonable timeframe.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.

  • Detection Wavelength: 240 nm. Rationale: This wavelength is chosen based on the UV absorbance maximum of the pyridine chromophore in the analyte, providing high sensitivity.

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (240 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Percent) Integrate->Calculate Troubleshooting cluster_issues Common Issues cluster_causes Potential Causes & Solutions Start Problem Observed Peak_Tailing Peak Tailing Start->Peak_Tailing Poor_Resolution Poor Resolution Start->Poor_Resolution Ghost_Peaks Ghost Peaks Start->Ghost_Peaks Cause_Tailing1 Secondary Interactions with Silanols Solution: Increase TFA concentration or use a base-deactivated column. Peak_Tailing->Cause_Tailing1 Check Mobile Phase Cause_Tailing2 Column Overload Solution: Reduce sample concentration. Peak_Tailing->Cause_Tailing2 Check Sample Conc. Cause_Resolution Inadequate Separation Solution: Optimize gradient slope or change mobile phase B to Methanol. Poor_Resolution->Cause_Resolution Cause_Ghost Contamination in Mobile Phase or System Solution: Use fresh, high-purity solvents and flush the system. Ghost_Peaks->Cause_Ghost

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of tert-Butyl (5-aminopyridin-2-yl)carbamate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise characterization of molecular structures is paramount. tert-Butyl (5-aminopyridin-2-yl)carbamate and its derivatives are an important class of compounds, frequently utilized as key building blocks in the synthesis of pharmacologically active molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group, along with the aminopyridine core, imparts specific physicochemical properties that necessitate robust analytical methodologies for their characterization. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering a comparative analysis of ionization techniques and fragmentation patterns, supplemented with experimental data from related compounds and a discussion of alternative analytical approaches.

The Foundational Role of Mass Spectrometry

Mass spectrometry (MS) is an indispensable tool in chemical analysis, providing high sensitivity and specificity for the determination of molecular weights and the elucidation of chemical structures. When coupled with a separation technique like liquid chromatography (LC), LC-MS has become a workhorse in pharmaceutical analysis for impurity profiling, metabolite identification, and pharmacokinetic studies. The choice of ionization source and the interpretation of fragmentation spectra are critical for obtaining meaningful data.

Ionization Techniques: A Comparative Overview

The two most common ionization techniques for the analysis of polar to moderately polar small molecules like this compound are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[1] It generates ions from a liquid phase, making it highly compatible with LC. For this compound, ESI in positive ion mode is expected to be highly efficient due to the presence of basic nitrogen atoms in the pyridine ring and the amino group, which can be readily protonated.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds.[1] While it can be used for the target molecule, ESI is generally preferred for compounds with readily ionizable functional groups. APCI might be advantageous if the compound is analyzed in a less polar solvent system where ESI efficiency could be reduced.

A key consideration when choosing between ESI and APCI is the potential for in-source fragmentation. ESI, being a softer technique, typically yields a prominent protonated molecule, [M+H]+, which is ideal for molecular weight determination. APCI, on the other hand, can sometimes induce more in-source fragmentation.

Predicted Mass Spectrometric Behavior of this compound

While specific experimental data for this compound is not widely published, its fragmentation pattern can be predicted with a high degree of confidence based on the extensive literature on the mass spectrometry of Boc-protected amines and pyridine-containing compounds. The molecular weight of this compound (C10H15N3O2) is 209.24 g/mol .[2]

Predicted ESI-MS/MS Fragmentation Pathway

Upon ESI in positive ion mode, the molecule is expected to readily form the protonated species, [M+H]+, with an m/z of 210.1. Collision-induced dissociation (CID) of this precursor ion is predicted to follow a characteristic pathway dominated by the fragmentation of the Boc group.

M_H [M+H]+ m/z 210.1 frag1 Loss of Isobutylene (-56 Da) [M+H - C4H8]+ m/z 154.1 M_H->frag1 - C4H8 frag2 Loss of CO2 (-44 Da) [M+H - C4H8 - CO2]+ m/z 110.1 frag1->frag2 - CO2 frag3 Protonated 2,5-diaminopyridine frag2->frag3

Caption: Predicted ESI-MS/MS fragmentation of this compound.

The primary fragmentation event is the neutral loss of isobutylene (56 Da) from the tert-butyl group, a hallmark of Boc-protected compounds. This is followed by the loss of carbon dioxide (44 Da) to yield the protonated 2,5-diaminopyridine.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation, we can compare it with the known mass spectrometric behavior of other carbamates and aminopyridine derivatives.

CompoundPrecursor Ion [M+H]+Key Fragment Ions (m/z) and Neutral LossesReference
tert-Butyl carbamate118.162.1 (-C4H8), 44.1 (-C4H8, -H2O)[3][4]
tert-Butyl N-allylcarbamate158.1102.1 (-C4H8), 58.1 (-C4H8, -CO2)[5]
A derivative: tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate337.2281.2 (-C4H8), 237.2 (-C4H8, -CO2)[6]

This comparative data strongly supports the predicted fragmentation pathway, where the initial loss of isobutylene is a common feature across these Boc-protected compounds.

Experimental Protocol: A General Approach for LC-MS/MS Analysis

The following protocol outlines a general method for the analysis of this compound and its derivatives by LC-MS/MS.

Sample Preparation
  • Dissolve the sample in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL to create a stock solution.

  • Further dilute the stock solution with the initial mobile phase composition to a final concentration of 1-10 µg/mL for analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the compound, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS to identify the [M+H]+ ion, followed by product ion scan (MS/MS) of the protonated molecule to obtain the fragmentation pattern.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the full fragmentation profile.

cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column ESI ESI Source Column->ESI Quad1 Quadrupole 1 (Precursor Ion Selection) ESI->Quad1 CollisionCell Collision Cell (CID) Quad1->CollisionCell Quad2 Quadrupole 2 (Fragment Ion Analysis) CollisionCell->Quad2 Detector Detector Quad2->Detector

Caption: A typical LC-MS/MS workflow for the analysis of the target compound.

Alternative Analytical Techniques: A Comparative Perspective

While LC-MS/MS is a powerful technique, a multi-faceted analytical approach provides a more complete characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. For this compound, a characteristic singlet for the nine equivalent protons of the tert-butyl group would be expected around 1.5 ppm. The aromatic protons of the pyridine ring would appear in the region of 6.5-8.5 ppm.[7]

  • ¹³C NMR: Shows the number of different types of carbon atoms. The carbonyl carbon of the carbamate group would have a characteristic chemical shift in the range of 150-160 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • N-H stretch: The amino group and the carbamate N-H will show characteristic stretching vibrations in the region of 3200-3500 cm⁻¹.[6]

  • C=O stretch: The carbonyl group of the carbamate will exhibit a strong absorption band around 1700 cm⁻¹.[6]

TechniqueInformation ProvidedStrengthsLimitations
LC-MS/MS Molecular weight, fragmentation pattern, quantificationHigh sensitivity and specificity, suitable for complex mixturesDestructive technique, limited structural information from fragmentation alone
NMR Detailed structural connectivityUnambiguous structure elucidation, non-destructiveLower sensitivity, requires pure samples, more time-consuming
IR Functional groupsFast, non-destructive, provides a molecular "fingerprint"Limited structural information, not suitable for complex mixtures

Conclusion

The mass spectrometric analysis of this compound and its derivatives is readily achievable using standard LC-MS/MS instrumentation. The predictable and characteristic fragmentation of the Boc protecting group provides a reliable diagnostic tool for the identification of these compounds. While ESI is generally the preferred ionization method, the choice of analytical technique should always be guided by the specific research question and the nature of the sample matrix. For unequivocal structure confirmation, a combination of mass spectrometry with NMR and IR spectroscopy is highly recommended. This comprehensive analytical approach ensures the scientific rigor required in drug development and related research fields.

References

  • Bel-Abbès, R., et al. (2014). tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798.
  • Supporting Information for "A mild and efficient one-pot synthesis of carbamates from alcohols and amines using triphosgene".
  • AxisPharm. Electrospray and APCI Mass Analysis.
  • Gandhi, N., et al. (2016). General procedures for the synthesis. Dove Medical Press.
  • NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook.
  • NIST. (n.d.). tert-Butyl carbanilate. In NIST Chemistry WebBook.
  • NIST. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook.
  • SpectraBase. (n.d.). tert-Butyl carbamate.
  • Li, J., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press.
  • Li, Y., et al. (2018). Development and validation of a LC-MS/MS method for the simultaneous determination of cycloicaritin and its carbamate prodrug in rat plasma: application to pharmacokinetic study. RSC Advances, 8(3), 1333-1341.
  • Electronic Supplementary Information (ESI) for Isolation of a MnIV acylperoxo complex and its monooxidation ability. The Royal Society of Chemistry. (2013).
  • PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate.
  • Zhang, Y., et al. (2021). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1645, 462095.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2539.
  • Lesiak, A. D., et al. (2021). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs using a high-resolution quadrupole time-of-flight mass spectrometer. Journal of Mass Spectrometry, 56(2), e4679.
  • Li, J., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate.
  • Lioe, H., & O'Hair, R. A. J. (2007). Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer. Analytical and Bioanalytical Chemistry, 389(5), 1429-1437.
  • Clauser, K. R., et al. (2007). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 6(4), 1383-1400.
  • Baugh, S. D., et al. (2007). Fragmentation characteristics of collision-induced dissociation in MALDI TOF/TOF mass spectrometry. Journal of Proteome Research, 6(4), 1383-1400.
  • PubChem. (n.d.). tert-Butyl (5-iodopyridin-2-yl)carbamate.
  • Misra, B. B., & van der Hooft, J. J. J. (2022). Recent Advances in Mass Spectrometry-Based Computational Metabolomics. Metabolites, 12(11), 1081.
  • Starikova, E. V., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1699.
  • Liu, Z., et al. (2024). Mass Spectrometry for Biomedical and Food Analysis. Molecules, 29(1), 241.
  • Criscuolo, E., et al. (2023). Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Scientific Reports, 13(1), 14092.
  • Chen, C.-Y., et al. (2018). HPLC/ESI-MS and NMR Analysis of Chemical Constitutes in Bioactive Extract from the Root Nodule of Vaccinium emarginatum. Molecules, 23(11), 2997.

Sources

A Senior Application Scientist's Guide to Alternative Reagents for Boc Protection of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the protection of amine functional groups is a cornerstone of multistep organic synthesis. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[1] However, the seemingly straightforward task of Boc protection of aminopyridines can present significant challenges, particularly with electron-deficient substrates. This guide provides an in-depth technical comparison of the standard reagent, di-tert-butyl dicarbonate ((Boc)₂O), with alternative reagents, offering experimental data, detailed protocols, and mechanistic insights to empower chemists to make informed decisions for their synthetic strategies.

The Challenge of Protecting Aminopyridines

The nucleophilicity of the amino group in aminopyridines is significantly influenced by the electronic properties of the pyridine ring. Electron-withdrawing groups on the ring diminish the nucleophilicity of the exocyclic amine, making it less reactive towards electrophilic Boc-donating reagents. This can lead to sluggish reactions, low yields, or the need for harsh reaction conditions that may not be compatible with other functional groups in the molecule. Furthermore, the endocyclic nitrogen of the pyridine ring can compete with the amino group for reaction with the Boc reagent, leading to the formation of undesired pyridinium species. Another common issue is the formation of di-Boc protected amines, where two Boc groups are attached to the same nitrogen atom, which can complicate purification and subsequent deprotection steps.[2][3]

The Standard: Di-tert-butyl Dicarbonate ((Boc)₂O)

Di-tert-butyl dicarbonate, commonly known as Boc anhydride, is the most widely used reagent for Boc protection.[4] The reaction typically proceeds by the nucleophilic attack of the amine on one of the carbonyl carbons of (Boc)₂O. The reaction can be performed with or without a base. In the absence of a base, the amine itself acts as a base to neutralize the protonated product. However, the use of a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), is common to accelerate the reaction.[1][5]

General Mechanism of Boc Protection with (Boc)₂O

Boc Protection with Boc2O cluster_0 Nucleophilic Attack cluster_1 Collapse of Intermediate cluster_2 Byproduct Decomposition Amine R-NH₂ Intermediate1 Tetrahedral Intermediate Amine->Intermediate1 attacks Boc2O (Boc)₂O Boc2O->Intermediate1 Intermediate1_c Tetrahedral Intermediate Product R-NH-Boc Intermediate1_c->Product LeavingGroup tBuOCOO⁻ + H⁺ Intermediate1_c->LeavingGroup eliminates LeavingGroup_d tBuOCOOH CO2 CO₂ LeavingGroup_d->CO2 tBuOH tBuOH LeavingGroup_d->tBuOH

Caption: General mechanism of Boc protection using (Boc)₂O.

Standard Protocol for Boc Protection of 4-Aminopyridine with (Boc)₂O

A straightforward and often effective method for the Boc protection of 4-aminopyridine involves the use of (Boc)₂O in an aprotic solvent.

Experimental Protocol:

  • To a solution of di-tert-butyl dicarbonate (3 mmol) in acetonitrile (3 cm³), slowly add 4-aminopyridine (3 mmol) at room temperature.[6]

  • Stir the mixture at room temperature for 3 hours.[6]

  • Evaporate the solvent under reduced pressure to obtain the crude product.[6]

This method can provide a high yield (>95%) of the desired N-Boc-4-aminopyridine.[6]

Addressing Low Reactivity: The EDCI/HOBT Additive Approach

For less nucleophilic aminopyridines, the standard conditions may result in low yields. A patented method introduces the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) as activating agents. While typically used for amide bond formation, in this context, they are proposed to activate the (Boc)₂O, enhancing its electrophilicity.

Experimental Protocol for 4-Aminopyridine:

  • Dissolve 4-aminopyridine (1g, 10.6 mmol) in dichloromethane (10 mL) at room temperature.[2]

  • Under stirring, add EDCI (4.6g, 23.8 mmol), HOBT (0.1g, 0.8 mmol), triethylamine (2.4g, 23.8 mmol), and (Boc)₂O (4.0g, 18.5 mmol).[2]

  • Continue stirring at room temperature for 30 minutes.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with water (2 x 20 mL).

  • Dry the organic layer, filter, and concentrate to yield the crude product, which can be purified by column chromatography.[2]

This enhanced protocol has been shown to significantly improve yields and selectivity for a range of aminopyridines.

Alternative Reagents for Boc Protection

While (Boc)₂O is the workhorse, several alternative reagents have been developed, each with its own set of advantages and potential applications.

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

Boc-ON is a crystalline, stable, and highly reactive reagent for Boc protection. It is particularly useful for the protection of amino acids, often providing high yields under mild conditions.[8] The reaction with Boc-ON typically proceeds smoothly at room temperature in the presence of a base like triethylamine. A key advantage of Boc-ON is the easy removal of its byproduct, 2-hydroxyimino-2-phenylacetonitrile, by extraction.[8]

General Mechanism of Boc Protection with Boc-ON:

Boc Protection with Boc-ON cluster_0 Nucleophilic Attack cluster_1 Product Formation Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate attacks BocON Boc-ON BocON->Intermediate Intermediate_c Tetrahedral Intermediate Product R-NH-Boc Intermediate_c->Product Byproduct 2-hydroxyimino- 2-phenylacetonitrile Intermediate_c->Byproduct eliminates

Caption: General mechanism of Boc protection using Boc-ON.

While specific data for aminopyridines is less common in the literature, the high reactivity of Boc-ON suggests it could be a viable alternative for less nucleophilic substrates where (Boc)₂O gives poor results.

Other Alternative Reagents

Other reagents for Boc protection include tert-butoxycarbonyl azide (Boc-N₃) and 1-(tert-butoxycarbonyl)imidazole. However, Boc-N₃ is potentially explosive and thermally unstable, limiting its widespread use.[8] 1-(tert-Butoxycarbonyl)imidazole is another reactive Boc-donating agent, but its application for aminopyridines is not as well-documented as (Boc)₂O.

Comparative Performance Data

The following table summarizes the available experimental data for the Boc protection of various aminopyridines using different reagents and conditions. This allows for a side-by-side comparison of their effectiveness.

AminopyridineReagentBase/AdditiveSolventTime (h)Temp. (°C)Yield (%)Reference
2-Aminopyridine(Boc)₂ODMAP, TEADichloromethane8RT60[3]
2-Aminopyridine(Boc)₂OEDCI, HOBT, TEADichloromethane2RT90[2]
3-Aminopyridine(Boc)₂OEDCI, HOBT, TEADichloromethane1RT85[3]
4-Aminopyridine(Boc)₂ONoneAcetonitrile3RT>95[6]
4-Aminopyridine(Boc)₂OEDCI, HOBT, TEADichloromethane0.5RT90[2]
3-Amino-4-methylpyridine(Boc)₂OEDCI, HOBT, TEATetrahydrofuran2RT85[2]
4-Amino-3-methylpyridine(Boc)₂OEDCI, HOBT, TEATetrahydrofuran2RT80[3]

Note: RT = Room Temperature

Experimental Workflow: A Visual Guide

The general workflow for the Boc protection of an aminopyridine, followed by a subsequent reaction and deprotection, is outlined below. This systematic approach ensures reproducibility and efficient execution of the synthetic sequence.

Experimental Workflow Start Start: Aminopyridine Protection Boc Protection (e.g., (Boc)₂O, Base, Solvent) Start->Protection Protected N-Boc-Aminopyridine Protection->Protected Reaction Subsequent Reaction (e.g., Cross-coupling, Alkylation) Protected->Reaction Modified Modified N-Boc-Aminopyridine Reaction->Modified Deprotection Boc Deprotection (e.g., TFA, HCl) Modified->Deprotection FinalProduct Final Product: Functionalized Aminopyridine Deprotection->FinalProduct

Caption: General experimental workflow for synthesis involving aminopyridine protection.

Conclusion and Recommendations

The choice of reagent for the Boc protection of aminopyridines is highly dependent on the specific substrate and the overall synthetic strategy.

  • For standard, reasonably nucleophilic aminopyridines , di-tert-butyl dicarbonate ((Boc)₂O) remains the reagent of choice due to its cost-effectiveness, ease of handling, and generally high yields. The use of a base such as triethylamine can be beneficial.

  • For electron-deficient or sterically hindered aminopyridines , where (Boc)₂O alone gives unsatisfactory results, the addition of activating agents such as EDCI and HOBT has been demonstrated to be a highly effective strategy to improve both yield and selectivity, while minimizing the formation of di-Boc byproducts.

  • Alternative reagents like Boc-ON offer the advantage of high reactivity and easy byproduct removal. While specific comparative data for aminopyridines is limited, they should be considered as a viable option for particularly challenging substrates where other methods have failed. Further investigation into the application of Boc-ON and other alternative reagents for this specific substrate class is warranted.

By carefully considering the electronic nature of the aminopyridine and the available reagents and protocols, researchers can select the most appropriate method to efficiently and selectively install the Boc protecting group, paving the way for the successful synthesis of complex target molecules.

References

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. ISRN Organic Chemistry, 2014, 621592. [Link]
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • CN102936220A - BOC protection method for aminopyridine.
  • CN102936220B - BOC protection method for aminopyridine.
  • CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Synthesis of N-BOC amines by various routes.
  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 2000, 65 (20), 6612–6620. [Link]
  • Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane.
  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]
  • 2-(Boc-amino)pyridine Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
  • tert-butyl (2R)
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
  • Boc Protecting Group for Amines. Chemistry Steps. [Link]
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • (R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 2016, 4(2), 98-107. [Link]
  • CAS 76293-30-6 | N-tert-Butyl-2-aminopyridine. Hoffman Fine Chemicals. [Link]
  • 1-(tert-Butoxycarbonyl)imidazole. Veeprho. [Link]
  • Synthesis of 2,6-Bis(1-imidazole-2-yl)-4-chloropyridine.

Sources

A Comparative Guide to the Biological Activity of tert-Butyl (5-aminopyridin-2-yl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Aminopyridine Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a decision of paramount importance. The aminopyridine ring system is a quintessential example of a "privileged scaffold"—a molecular framework that is capable of binding to multiple, diverse biological targets.[1][2][3] Its unique electronic properties and ability to form key hydrogen bonds make it a cornerstone in the design of targeted therapeutics. This guide focuses on derivatives of tert-butyl (5-aminopyridin-2-yl)carbamate, a versatile building block that combines the potent biological potential of the 2,5-diaminopyridine core with the strategic advantages of a tert-butyloxycarbonyl (Boc) protecting group.

The carbamate moiety itself is more than just a protecting group; it is a functional motif that enhances chemical and proteolytic stability, improves cell membrane permeability, and can modulate interactions with target enzymes or receptors.[4][5] By functionalizing the free 5-amino group, researchers can generate vast libraries of compounds, fine-tuning their properties to achieve high potency and selectivity across various therapeutic areas. This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data, and outlines the methodologies used to validate their function.

General Synthesis Strategy: A Modular Approach

The synthesis of diverse derivatives from the core scaffold typically follows a modular and reliable pathway. The foundational step involves the selective mono-protection of one amine group in 2,5-diaminopyridine using di-tert-butyl dicarbonate (Boc)₂O. This yields the this compound intermediate, which possesses a nucleophilic amine at the 5-position, ready for further modification. Subsequent reactions, such as amide bond formation, reductive amination, or cross-coupling reactions, can then be employed to attach various functional groups (R), creating a library of derivatives for biological screening.

G Start 2,5-Diaminopyridine Step1 Selective N-acylation with (Boc)₂O Start->Step1 Reagent Intermediate tert-Butyl (5-aminopyridin-2-yl)carbamate Step1->Intermediate Key Intermediate Step2 Coupling Reaction (e.g., Amidation, Suzuki Coupling) Intermediate->Step2 R-X Library Library of Bioactive Derivatives Step2->Library G General Mechanism of Kinase Inhibition cluster_0 Kinase ATP Binding Site cluster_1 Mechanism of Inhibition ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds Substrate Protein Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Signal ON) Substrate->PhosphoSubstrate Inhibitor Aminopyridine Derivative Kinase_Inhib Kinase Enzyme Inhibitor->Kinase_Inhib Competitively Binds NoReaction Phosphorylation Blocked (Signal OFF) Kinase_Inhib->NoReaction ATP_nb ATP ATP_nb->Kinase_Inhib Blocked

Caption: Competitive inhibition of a kinase by an aminopyridine derivative.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. [6]Aminopyridine derivatives have emerged as a promising class of compounds, particularly against Gram-positive bacteria.

A study on 2-amino-3-cyanopyridine derivatives identified a lead compound with potent activity against resilient pathogens:

Derivative & StructureBacterial StrainMIC (µg/mL)Comparator Drug & MIC (µg/mL)Reference
Compound 2c (N-cyclohexyl-2-amino-4-phenyl-6-(thiophen-2-yl)pyridine-3-carbonitrile)Staphylococcus aureus0.039Gentamicin (~1-4)[1][6]
Compound 2c (Structure as above)Bacillus subtilis0.039Trimethoprim (~0.5-2)[1][6]

Causality and Mechanistic Hypothesis:

The potent activity of compound 2c, with a Minimum Inhibitory Concentration (MIC) significantly lower than some standard antibiotics, highlights the potential of this scaffold. [1]While the exact mechanism for this class is often an area of active investigation, related heterocyclic compounds have been shown to inhibit essential bacterial enzymes like DNA gyrase. [7]The lipophilic nature of the cyclohexyl and thiophene groups in compound 2c may enhance its ability to penetrate the bacterial cell wall, a critical first step for exerting its biological effect. The lack of activity against Gram-negative bacteria observed in the study suggests the outer membrane of these bacteria may present a barrier to entry. [1]

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological evaluation of these compounds relies on standardized, reproducible, and self-validating experimental protocols.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol quantifies a compound's ability to inhibit a specific kinase by measuring the amount of ATP remaining in solution after the kinase reaction. Less light (lower luminescence) indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT), kinase solution, substrate solution (a peptide specific to the kinase), and ATP solution. Dilute the test compound to various concentrations.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the test compound dilution or vehicle control. Add 2.5 µL of the kinase/substrate mixture.

  • Initiation: Initiate the reaction by adding 2.5 µL of ATP solution. The final concentration of ATP should be at or near its Km value for the kinase to ensure competitive binding can be accurately measured.

  • Incubation: Shake the plate gently and incubate at room temperature for 1 hour. This allows the enzymatic reaction to proceed.

  • Detection: Add 10 µL of a detection reagent (e.g., ADP-Glo™). This reagent first stops the kinase reaction and then converts the remaining ATP into a luminescent signal.

  • Data Acquisition: After a 15-minute incubation, read the luminescence on a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the gold-standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

G Start Prepare Serial Dilution of Test Compound in 96-Well Plate Step2 Inoculate each well with a standardized bacterial suspension (e.g., 5x10^5 CFU/mL) Start->Step2 Step3 Include Positive (bacteria, no drug) and Negative (broth only) Controls Step2->Step3 Step4 Incubate plate at 37°C for 18-24 hours Step3->Step4 Step5 Visually inspect for turbidity (bacterial growth) Step4->Step5 End Determine MIC: Lowest concentration with no visible growth Step5->End

Caption: Experimental workflow for MIC determination.

Step-by-Step Methodology:

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of drug concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Also, prepare a positive control well (inoculum, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). The positive control must show growth, and the negative control must remain clear for the assay to be valid.

Conclusion and Future Directions

Derivatives of this compound represent a highly promising and versatile class of compounds with demonstrated potential in both oncology and infectious disease. The aminopyridine core acts as a potent pharmacophore, while the derivatizable 5-amino position allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. The data clearly indicates that these derivatives can act as potent kinase inhibitors and effective antibacterial agents.

Future research should focus on several key areas:

  • Mechanism of Action: For antimicrobial derivatives, elucidating the precise molecular target (e.g., DNA gyrase, cell wall synthesis) will be crucial for rational drug design.

  • Selectivity Profiling: Anticancer candidates should be profiled against broad kinase panels to ensure selectivity and minimize potential off-target toxicities.

  • In Vivo Efficacy: Promising lead compounds must be advanced into preclinical animal models to evaluate their efficacy, safety, and pharmacokinetic profiles.

The strategic combination of a privileged scaffold with a versatile chemical handle ensures that this class of molecules will continue to be a valuable source of new therapeutic candidates for years to come.

References

  • Al-Warhi, T., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(21), 7247.
  • Wang, Y., et al. (2022). Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. Journal of Medicinal Chemistry, 65(19), 12690-12710.
  • Zhang, Y., et al. (2019). Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2. Bioorganic & Medicinal Chemistry Letters, 29(12), 1507-1513.
  • Vohra, M. M., et al. (1963). Synthesis and Structure-Activity Relationships of Some Aminopyridines, Imidazopyridines, and Triazolopyridines. Journal of Medicinal Chemistry, 8(3), 296-304.
  • Khalid, T., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. ResearchGate.
  • Sroor, F. M., et al. (2024). Syringaldehyde-Based Triarylpyridine Derivatives as Dual-Action Agents against Colorectal Cancer and Bacterial Biofilms. ResearchGate.
  • Al-Abdullah, E. S., et al. (2014). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(23), 5375-5383.
  • El-Gazzar, M. G., et al. (2024). Synthesis, characterization, and antimicrobial evaluation of novel 2-amino-4-(furan-2-yl)pyridine-3-carbonitrile derivatives. ResearchGate.
  • Al-Warhi, T., et al. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 853.
  • Ali, A., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinski Glasnik, 19(1).
  • Tzvetkova, P., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(3), 1839.
  • Haiba, M. E., et al. (2017). Synthesis, Docking Studies, and In Vitro Evaluation of Some Novel Thienopyridines and Fused Thienopyridine–Quinolines as Antibacterial Agents and DNA Gyrase Inhibitors. Molecules, 22(12), 2033.
  • Kocić, D., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology, 13, 1042398.
  • PubChem. (n.d.). tert-butyl N-(5-aminopyridin-2-yl)carbamate. National Center for Biotechnology Information.
  • Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Current Topics in Medicinal Chemistry, 15(10), 915-948.

Sources

Introduction: The Aminopyridine Scaffold as a Privileged Kinase Inhibitor Motif

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Aminopyridine-Based Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and efficacy in targeting a wide array of enzymes and receptors.[1][2] Its derivatives are particularly prominent in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy and the treatment of inflammatory diseases.[3] The unique structural and electronic properties of the 2-aminopyridine moiety allow it to function as an exceptional "hinge-binder," forming critical hydrogen bonds with the backbone of the ATP-binding site in many kinases.[4][5] This guide will dissect the SAR of this important class of inhibitors, providing a comparative analysis across different kinase targets and explaining the experimental rationale behind molecular design and evaluation.

The 2-Aminopyridine Moiety: A Master Key to the Kinase Hinge

The power of the 2-aminopyridine scaffold lies in its ability to present a specific hydrogen bond donor (the exocyclic amino group) and a hydrogen bond acceptor (the pyridine ring nitrogen) in a precise spatial arrangement. This arrangement perfectly complements the hydrogen bond donor-acceptor pattern of the kinase hinge region, the flexible segment that connects the N- and C-lobes of the kinase domain. This bidentate hydrogen bonding interaction serves as a critical anchor, providing a stable foundation for the inhibitor to occupy the ATP-binding pocket.

G cluster_0 Kinase Hinge Region cluster_1 2-Aminopyridine Inhibitor hinge_NH Backbone NH (H-bond Donor) inhibitor Pyridine-N (Acceptor) hinge_NH->inhibitor H-bond hinge_CO Backbone C=O (H-bond Acceptor) inhibitor_NH2 Amino-NH2 (Donor) inhibitor_NH2->hinge_CO H-bond

Caption: General binding mode of a 2-aminopyridine inhibitor with the kinase hinge region.

Comparative Structure-Activity Relationship (SAR) Analysis

The inhibitory profile of an aminopyridine-based compound can be finely tuned by strategic substitutions on the pyridine ring and the exocyclic amino group. These modifications influence not only the potency against the primary target but also the selectivity against other kinases and the overall pharmacokinetic properties of the molecule. We will explore these relationships through the lens of inhibitors developed for several key kinase targets.

Case Study: Janus Kinase 2 (JAK2) Inhibitors

JAK2 is a non-receptor tyrosine kinase crucial for signaling pathways that regulate cell growth and differentiation; its abnormal activation is linked to myeloproliferative neoplasms.[3][6] Crizotinib, an ALK inhibitor, was found to also inhibit JAK2 with an IC50 of 27 nM, providing a starting point for optimization.[3] A series of 2-aminopyridine derivatives were synthesized to improve potency and selectivity.[3][6]

  • Core Scaffold: The 2-aminopyridine core is essential for binding.

  • Substitutions on the Pyridine Ring: Introducing specific groups at the 5-position of the pyridine ring was explored. For example, replacing a hydrogen with a piperidine-containing moiety significantly enhanced inhibitory activity.

  • Modifications to the Aniline Moiety: The core is often attached to a substituted aniline or a related heterocyclic ring. The nature and position of substituents on this ring are critical. Structure-based drug design led to compounds 12k and 12l which exhibited high inhibitory activity (IC50 = 6 nM and 3 nM, respectively) and excellent selectivity for JAK2 over other JAK family members.[3] Compound 21b also showed high potency (IC50 = 9 nM) and selectivity (276-fold over JAK1 and 184-fold over JAK3).[6]

Case Study: Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors

LRRK2 is a key therapeutic target for Parkinson's disease.[7] Optimization of a 2-aminopyridine screening hit led to the identification of potent LRRK2 inhibitors.[5][7]

  • Hinge Interaction: Molecular docking studies confirmed that the 2-aminopyridine core forms multiple hydrogen bonds with the hinge region's backbone amides.[5]

  • Hydrophobic Interactions: The rest of the molecule engages in hydrophobic interactions with nonpolar residues in the P-loop and other regions of the ATP-binding site.[5]

  • SAR Insights: The optimization from a screening hit with an IC50 of 6.7 µM to a lead molecule with in vivo activity demonstrates the power of iterative design. The key was modifying substituents to enhance interactions within the hydrophobic pockets of the LRRK2 active site while maintaining the crucial hinge-binding motif.[5]

Case Study: Nek2 Kinase Inhibitors

Nek2 is a serine/threonine kinase involved in cell division, making it an interesting cancer target.[8] Studies have shown that switching from an aminopyrazine to an aminopyridine hinge-binding scaffold caused a marked increase in Nek2 inhibition.[8]

  • Scaffold Hopping: The transition from aminopyrazine to aminopyridine highlights a common strategy in medicinal chemistry. While structurally similar, the electronic properties and hydrogen bonding potential of the aminopyridine provided a better fit, leading to compounds with IC50 values as low as 0.12 µM.[8]

  • Structure-Based Design: Combining key structural elements from two different chemical series led to a hybrid compound, (R)-21 , which is a potent and selective Nek2 inhibitor (IC50 = 0.022 µM) capable of modulating Nek2 activity in cells.[8]

Comparative Data Summary

The following table summarizes the SAR for selected aminopyridine-based inhibitors, illustrating how structural modifications impact their activity against different kinase targets.

InhibitorTarget KinaseKey Structural Features / ModificationsIC50 (nM)Selectivity HighlightsReference
Crizotinib JAK22,6-dichloro-3-fluoro-phenyl substitution27Also inhibits ALK, ROS1, MET[3]
Compound 12l JAK2Optimized 2-aminopyridine scaffold3High selectivity over JAK1 & JAK3[3]
Compound 21b JAK2Optimized 2-aminopyridine scaffold9>270x vs JAK1; >180x vs JAK3[6]
(R)-21 Nek2Hybrid of aminopyridine and piperidine series22>100-fold selective against a panel of 24 kinases[8]
Lead Compound 45 LRRK2Optimized 2-aminopyridine screening hitPotent, in vivo activityN/A[5][7]
MR3278 PI3Kδ2-aminopyridine via bioisosterism strategy30Superior to Idelalisib in AML cells[9]

Experimental Protocols for Inhibitor Characterization

The generation of reliable SAR data hinges on robust and reproducible experimental protocols. A multi-step approach, moving from initial biochemical assays to more complex cell-based systems, is crucial for validating a compound's potential.[10]

Workflow for Inhibitor Evaluation

The typical workflow for evaluating a new series of aminopyridine-based inhibitors involves a tiered screening process. This ensures that resources are focused on the most promising compounds.

G A Compound Synthesis & Purification B Primary Screen: In Vitro Kinase Assay (e.g., HTRF, ADP-Glo) A->B Test Compounds C Determine IC50 Values B->C Generate Dose-Response Curve D Secondary Screen: Cell-Based Potency Assay (e.g., Western Blot for p-Substrate) C->D Select Potent Hits E Tertiary Screen: Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E Confirm Cellular Target Engagement F SAR Analysis & Lead Optimization E->F Assess Functional Outcome F->A Iterative Design

Caption: A typical experimental workflow for the evaluation of kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (HTRF)

This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the target kinase in a purified, cell-free system.[11][12] The Homogeneous Time-Resolved Fluorescence (HTRF) assay is a widely used format.[13]

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. A biotinylated substrate peptide is phosphorylated by the kinase in the presence of ATP. After the reaction, a europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-labeled acceptor fluorophore are added. If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity, resulting in a FRET signal.[13] Inhibitors prevent phosphorylation, leading to a loss of signal.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the aminopyridine inhibitor in DMSO. Further dilute in the appropriate kinase assay buffer.

  • Reaction Setup: In a 384-well low-volume plate, add the kinase, the biotinylated substrate peptide, and the test compound.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60-120 minutes). The duration is optimized to ensure the reaction is in the linear range.

  • Detection: Stop the reaction by adding a detection solution containing EDTA (to chelate Mg2+ and stop kinase activity), the europium-labeled antibody, and the streptavidin-acceptor.

  • Final Incubation: Incubate for at least 60 minutes at room temperature to allow for antibody-antigen binding.

  • Data Acquisition: Read the plate on a TR-FRET capable microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Analysis: Calculate the emission ratio and plot the results against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Target Engagement Assay (Western Blot)

This assay determines if the inhibitor can enter the cell and inhibit the target kinase in its native environment, which is a critical step in validating its therapeutic potential.[14][15]

Principle: Cells are treated with the inhibitor, and the phosphorylation status of a known downstream substrate of the target kinase is measured. A reduction in the phosphorylated substrate indicates successful target inhibition. Western blotting uses specific antibodies to detect the total and phosphorylated forms of the protein.[13]

Step-by-Step Methodology:

  • Cell Culture: Seed an appropriate cell line (e.g., a cancer cell line known to have an activated signaling pathway involving the target kinase) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminopyridine inhibitor for a defined period (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells directly in the plate using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Scrape the cell lysates, collect them, and clarify by centrifugation. Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol). Heat the samples at 95°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein like GAPDH or β-actin.

Conclusion and Future Directions

The 2-aminopyridine scaffold is a highly validated and versatile starting point for the design of potent and selective enzyme inhibitors, particularly for the protein kinase family. The structure-activity relationship is governed by a combination of strong hydrogen-bonding interactions with the kinase hinge and supplementary hydrophobic and van der Waals contacts within the ATP-binding pocket. Strategic modifications to the core and its substituents allow for the fine-tuning of inhibitory activity, selectivity, and drug-like properties. The use of bioisosteric replacement, such as substituting the pyridine ring with a pyrimidine, offers another powerful tool for property optimization.[16][17]

The future of aminopyridine inhibitor design will continue to rely on a synergistic approach combining structure-based design, advanced synthesis techniques, and a tiered screening cascade that progresses from biochemical to cellular and ultimately in vivo models. As our understanding of kinase biology deepens, the challenge will be to design next-generation inhibitors that not only possess high potency but also exhibit exquisite selectivity to minimize off-target effects and overcome mechanisms of acquired drug resistance.

References

  • Cell-based Assays to Identify Inhibitors of Viral Disease - PMC - NIH.
  • Discovery of Novel Aminopyrimidine Compounds as Kinase Inhibitors: A Technical Guide - Benchchem.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC - PubMed Central. (2010-10-11).
  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity - NIH.
  • The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Publishing. (2025-01-08).
  • The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors - PubMed. (2017-09-15).
  • Aminopyridinecarboxamide-based inhibitors: Structure-activity relationship - PubMed. (2010-01-01).
  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024-08-13).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals.
  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors | Request PDF - ResearchGate. (2025-08-07).
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed. (2019-06-15).
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025-08-07).
  • Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer - PubMed. (2023-02-15).
  • Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies | Journal of Medicinal Chemistry - ACS Publications. (2024-08-23).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024-07-02).
  • Kinase assays | BMG LABTECH. (2020-09-01).

Sources

X-ray crystallography of tert-Butyl (5-aminopyridin-2-yl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallography of tert-Butyl (5-aminopyridin-2-yl)carbamate Derivatives: A Comparative Analysis for Drug Discovery Professionals

Introduction: The Structural Imperative in Modern Drug Design

In the landscape of modern medicinal chemistry, the this compound scaffold is a cornerstone. Its derivatives are pivotal building blocks in the synthesis of a wide array of bioactive molecules, including kinase inhibitors and other targeted therapeutics.[1] The Boc-protected aminopyridine moiety offers a versatile handle for synthetic elaboration, enabling the construction of complex molecular architectures. However, synthesizing a molecule is only the first step; understanding its precise three-dimensional structure is paramount for effective drug development. The spatial arrangement of atoms dictates a molecule's interaction with biological targets, influencing its efficacy, selectivity, and pharmacokinetic properties.

While a suite of analytical techniques can confirm a compound's identity, single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining absolute molecular structure.[2][3] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the X-ray crystallography workflow for this compound derivatives. It explains the causality behind experimental choices, objectively compares SCXRD with alternative analytical methods, and offers the field-proven insights necessary for researchers in drug discovery.

Pillar 1: Single-Crystal X-ray Diffraction (SCXRD) – The Definitive Answer

SCXRD is a non-destructive analytical technique that provides unparalleled detail about the atomic and molecular structure of a crystalline substance.[3] The fundamental principle involves irradiating a single, highly ordered crystal with a focused beam of X-rays. The X-rays interact with the electron clouds of the atoms within the crystal lattice and are diffracted in specific directions.[2][4] This creates a unique diffraction pattern of spots, which is recorded by a detector. By analyzing the positions and intensities of these spots, crystallographers can mathematically reconstruct a three-dimensional electron density map of the molecule, revealing precise information about atomic positions, bond lengths, bond angles, and stereochemistry.[2]

The power of SCXRD lies in its ability to provide an unambiguous, high-resolution snapshot of the molecule in its solid-state conformation. This includes mapping the intricate network of intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern how molecules pack together in a crystal.[5][6] For drug development, this information is invaluable for understanding polymorphism, solubility, and designing molecules that fit perfectly into a protein's binding pocket.

Pillar 2: The Experimental Workflow: From Powder to Structure

Achieving a high-quality crystal structure is a multi-step process where each stage is critical for success. The most significant bottleneck is often the growth of a suitable single crystal.[7][8]

Step 1: Synthesis and Rigorous Purification

The journey to a crystal structure begins with the synthesis of the target derivative. A common route involves the protection of one of the amino groups of a 2,5-diaminopyridine derivative with di-tert-butyl dicarbonate (Boc₂O).[9]

Causality: The purity of the starting material is non-negotiable. Impurities, including residual solvents or side-products, can act as "crystal poisons," disrupting the ordered lattice formation and preventing the growth of single crystals. Therefore, rigorous purification, typically via column chromatography or multiple recrystallizations to achieve >98% purity, is a mandatory prerequisite.

Step 2: The Art and Science of Crystallization

Growing a single crystal suitable for diffraction (ideally 0.1-0.3 mm in each dimension, transparent, and without fractures) is an empirical science that requires patience and meticulous experimentation.[4][8] The core principle is to slowly bring a solution of the compound from a state of solubility to one of supersaturation, allowing molecules the time to self-assemble into a highly ordered lattice.

Common Crystallization Techniques for Pyridine Derivatives:

  • Slow Solvent Evaporation: The simplest method. The purified compound is dissolved in a suitable solvent or solvent mixture to near-saturation, and the container is loosely covered (e.g., with perforated film) to allow the solvent to evaporate over days or weeks.[8]

  • Vapor Diffusion: Highly effective for small quantities. A concentrated solution of the compound is placed in a small container (e.g., a hanging drop) which is then sealed in a larger vessel containing a solution of a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually lowers its solubility, inducing crystallization.

  • Slow Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool to room temperature, and subsequently to lower temperatures (e.g., 4°C), very slowly.

Solvent System Rationale and Application
Good Solvents Methanol, Ethanol, Dichloromethane (DCM), Ethyl Acetate, Acetone, Tetrahydrofuran (THF)
Anti-Solvents Hexanes, Heptane, Diethyl Ether, Water
Typical Mixtures DCM/Hexane, Ethyl Acetate/Heptane, Methanol/Water

Expert Insight: The choice of solvent is critical. Solvents that interact too strongly with the molecule can inhibit crystallization, while those with very weak interactions may cause the compound to "crash out" as an amorphous powder. Often, a binary solvent system (a good solvent and an anti-solvent) provides the fine control over solubility needed for optimal crystal growth.

Step 3: Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed into the X-ray diffractometer.[3] The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The instrument then rotates the crystal through a series of angles, collecting thousands of diffraction images.[2]

This raw data is then processed computationally to solve the crystal structure. This involves determining the unit cell parameters and space group, solving the "phase problem" to generate an initial electron density map, and finally, building and refining a molecular model that best fits the experimental data.[4][7] The quality of the final structure is assessed by metrics such as the R-factor, which represents the agreement between the calculated and observed diffraction data.[5]

Experimental Workflow Diagram

Caption: Workflow for obtaining a single-crystal X-ray structure.

Pillar 3: A Comparative Guide to Alternative Analytical Techniques

While SCXRD provides the ultimate structural detail, other techniques are indispensable for routine characterization. Understanding their strengths and limitations is key to an efficient analytical strategy.

Technique Information Provided Sample State Key Strengths Limitations vs. SCXRD
Single-Crystal XRD 3D atomic arrangement, bond lengths/angles, stereochemistry, crystal packing, absolute configuration.[2][3]Solid (Single Crystal)Unambiguous and definitive structural elucidation.Requires high-quality single crystals, which can be difficult to grow.
NMR Spectroscopy Atomic connectivity (¹H, ¹³C), chemical environment, solution-state conformation (via NOE), purity assessment.[10][11]SolutionExcellent for structure verification in solution; non-destructive.Provides an average structure in solution; no precise bond lengths/angles or solid-state packing information.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns for substructure identification.[12][13]Gas/SolutionExtremely high sensitivity and mass accuracy.Provides no information on 3D structure, stereochemistry, or intermolecular interactions.
FT-IR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).[14][15]Solid/LiquidFast, simple, and excellent for confirming functional group identity.Provides minimal information on the overall molecular skeleton and no 3D structural data.

Case Study: Interpreting the Crystal Structure of a Derivative

Consider the published crystal structure of tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate.[5][6] Analysis of its crystallographic information file (CIF) reveals critical structural insights that other techniques could not provide:

  • Molecular Conformation: The precise dihedral angles between the pyridine ring and the carbamate and amide side chains are determined, defining the molecule's preferred low-energy shape in the solid state.

  • Intermolecular Interactions: The structure showcases a robust two-dimensional network held together by specific hydrogen bonds. N—H···O bonds link the carbamate and amide groups of adjacent molecules, while N—H···N bonds connect the amino groups to the pyridine nitrogen of neighboring molecules.[5] This detailed understanding of the hydrogen bonding network is crucial for predicting physical properties like melting point and solubility.

Visualizing Key Interactions

G cluster_0 Molecule A cluster_1 Molecule B A_NH_Carbamate N-H (Carbamate) B_CO_Carbamate C=O (Carbamate) A_NH_Carbamate->B_CO_Carbamate N-H···O A_CO_Amide C=O (Amide) A_NH_Amine N-H (Amine) B_N_Pyridine N (Pyridine) A_NH_Amine->B_N_Pyridine N-H···N

Caption: Hydrogen bonding in a tert-butyl aminopyridinyl carbamate derivative.

Conclusion

For researchers and drug development professionals working with this compound derivatives, a multi-faceted analytical approach is essential. NMR, MS, and FT-IR are workhorse techniques for confirming molecular identity, assessing purity, and verifying the presence of key functional groups. However, when the goal is to understand structure-activity relationships, guide lead optimization, or characterize the solid-state properties of a drug candidate, these methods are insufficient.

Single-crystal X-ray crystallography is the only technique that provides a definitive, high-resolution, three-dimensional view of the molecule. This structural blueprint is indispensable, offering unparalleled insights into conformation and intermolecular interactions that drive biological activity and define material properties. While the path to obtaining a high-quality crystal can be challenging, the wealth of information it provides is critical for making informed decisions in the complex process of drug discovery.

References

  • Single Crystal X-ray Diffraction. University of York, Chemistry Teaching Labs.
  • Single crystal X-ray diffraction. Fiveable.
  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry.
  • Single-crystal X-ray Diffraction. Carleton College, Science Education Resource Center (SERC).
  • Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. PubMed.
  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications - Molecular Pharmaceutics.
  • Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Royal Society of Chemistry Publishing.
  • X-Ray Crystallography Alternative. Sustainability.
  • XFELs make small molecule crystallography without crystals possible. Chemistry World.
  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. National Center for Biotechnology Information (PMC).
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. National Center for Biotechnology Information (PMC).
  • Nuclear magnetic resonance (NMR) spectral characterization of BMAA and its carbamate adducts. ResearchGate.
  • Cryo-EM and X-Ray Crystallography: Complementary or Alternative Techniques?. NanoWorld Journal.
  • ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using homogeneous mode and purified using column chromatography (A) and ¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using 1 mmol of amine and PS‐DBU as the base, followed by filtration and solvent evaporation (B). ResearchGate.
  • Dynamic 1H NMR and Theoretical Study of the Synthesized Phosphorus Ylide Containing of a Carbamate Derivative. Oriental Journal of Chemistry.
  • Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. Google Patents.
  • tert-Butyl carbamate. PubChem.
  • Vibrational frequency analysis, FT-IR, DFT and M06-2X studies on tert-Butyl N-(thiophen-2yl)carbamate. ResearchGate.
  • Investigations of primary and secondary amine carbamate stability by 1H NMR spectroscopy for post combustion capture of carbon dioxide. INIS-IAEA.
  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. National Center for Biotechnology Information (PMC).
  • Positive- and negative-ion mass spectrometry and rapid clean-up of some carbamate pesticides. PubMed.
  • Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening. ResearchGate.
  • Determination of carbamate pesticide residues in vegetables and fruits by liquid chromatography-atmospheric pressure photoionization-mass spectrometry and atmospheric pressure chemical ionization-mass spectrometry. PubMed.
  • (PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate. ResearchGate.
  • Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. Agilent.
  • Pyridine Controlled Tin Perovskite Crystallization. National Center for Biotechnology Information (PMC).
  • tert-butyl N-(5-aminopyridin-2-yl)carbamate. PubChem.
  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate.
  • 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[4][8]imidazo[1,2-a]pyridine]. MDPI.
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. National Center for Biotechnology Information (PMC).
  • Synthesis of useful fragments in drug discovery: 2-amino-5-tert-butylpyridine and its oxidised analogues. Novartis OAK.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Center for Biotechnology Information.

Sources

A Comparative Guide to Carbamate Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly within the realms of peptide chemistry, natural product synthesis, and drug development, the judicious use of protecting groups is a cornerstone of strategic and successful molecular construction.[1][2][3][4] Among the arsenal of protective functionalities, carbamates stand out as a versatile and widely employed class for the temporary masking of amine groups.[1][2][3][4][5][6][7] Their prevalence stems from a combination of factors: the ease of their installation, their general stability across a range of reaction conditions, and the diverse yet specific methods available for their removal.[5][7]

This guide offers a comparative analysis of four of the most ubiquitous carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc). We will delve into the causality behind experimental choices, provide validated experimental protocols, and present a clear framework for selecting the most appropriate carbamate protecting group for a given synthetic challenge.

The Principle of Orthogonal Protection: A Strategic Imperative

Modern synthetic chemistry often necessitates the presence of multiple protecting groups within a single molecule.[1] The ability to selectively remove one of these groups while leaving others intact is a concept known as orthogonal protection .[1][5][8] This strategy is fundamental to the stepwise construction of complex molecules, allowing for the precise and controlled unmasking of reactive sites.[1][8] The four carbamate protecting groups discussed herein form a powerful orthogonal set, as their cleavage conditions are mutually exclusive.

Orthogonality Boc Boc (Acid-Labile) Cbz Cbz (Hydrogenolysis) Boc->Cbz Orthogonal Fmoc Fmoc (Base-Labile) Boc->Fmoc Orthogonal Alloc Alloc (Pd(0)-Catalyzed) Boc->Alloc Orthogonal Cbz->Fmoc Orthogonal Cbz->Alloc Orthogonal Fmoc->Alloc Orthogonal

Diagram 1: Orthogonality of Common Carbamate Protecting Groups.

Comparative Analysis of Carbamate Protecting Groups

The choice of a carbamate protecting group is dictated by the overall synthetic strategy, taking into account the stability of other functional groups within the molecule and the desired deprotection method. The following table summarizes the key characteristics of Boc, Cbz, Fmoc, and Alloc.

Protecting Group Structure Lability Typical Deprotection Conditions Stability Key Advantages Potential Limitations
Boc (tert-Butoxycarbonyl)(CH₃)₃C-O-(C=O)-Acid-LabileTrifluoroacetic Acid (TFA); HCl in Dioxane[9][10]Stable to base and hydrogenolysis.[7][11]Well-established in solid-phase peptide synthesis (SPPS); compatible with a wide range of non-reducible functional groups.[7][12]Requires strong acid for cleavage, which may not be suitable for acid-sensitive substrates; the intermediate t-butyl cation can lead to side reactions.[6][9][11]
Cbz (Carboxybenzyl)Benzyl-O-(C=O)-HydrogenolysisH₂, Pd/C; Transfer Hydrogenation[9][13][14]Stable to mild acid and base.[9][15]Mild deprotection conditions; orthogonal to Boc and Fmoc.[13][15]Incompatible with reducible functional groups (e.g., alkynes, alkenes, some nitro groups); catalyst can be pyrophoric.[9]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fluorenyl-CH₂-O-(C=O)-Base-Labile20-50% Piperidine in DMF[9][10]Stable to acid and hydrogenolysis.[16][17]Mild deprotection conditions; orthogonal to Boc and Cbz; UV-active byproduct allows for reaction monitoring.[17]The dibenzofulvene byproduct can form adducts with the deprotected amine, which can be an issue in some cases.[9]
Alloc (Allyloxycarbonyl)CH₂=CH-CH₂-O-(C=O)-Pd(0)-Catalyzed Allylic CleavagePd(PPh₃)₄ and a scavenger (e.g., Phenylsilane)[18][19][20]Stable to acidic and basic conditions.[18][21][22]Very mild and neutral deprotection conditions; orthogonal to Boc, Cbz, and Fmoc.[18][19][20]Requires a palladium catalyst, which can be expensive and may require removal from the final product.

Experimental Protocols

The following sections provide detailed, representative protocols for the introduction and removal of each carbamate protecting group.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a cornerstone of modern peptide synthesis, valued for its stability and clean, acid-promoted removal.[7]

This protocol describes a general procedure for the Boc protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • Amine (1.0 equivalent)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the amine in a mixture of THF and water.

  • Add NaOH to the solution.

  • Add Boc₂O and stir the mixture at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, perform an aqueous work-up.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amine.[6]

The removal of the Boc group is typically achieved under anhydrous acidic conditions.[7]

Materials:

  • Boc-protected amine (1.0 equivalent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected amine in DCM.

  • Add TFA to the solution (typically a 1:1 mixture of TFA:DCM).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • The resulting amine is often obtained as a TFA salt and may require neutralization.[6][7]

Boc_Workflow Start Amine (R-NH₂) Protected Boc-Protected Amine Start->Protected Boc₂O, Base Deprotected Amine (R-NH₂) Protected->Deprotected TFA or HCl

Diagram 2: General Workflow for Boc Protection and Deprotection.
Carboxybenzyl (Cbz) Group

Introduced by Bergmann and Zervas, the Cbz group was instrumental in the early development of peptide synthesis.[13][14] Its removal by catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.[13]

Materials:

  • Amino acid (1.0 equivalent)

  • 1 M Sodium carbonate solution (2.5 equivalents)

  • Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

  • Diethyl ether

Procedure:

  • Dissolve the amino acid in the 1 M sodium carbonate solution, cooling in an ice bath.

  • While stirring vigorously, add Cbz-Cl dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

  • Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid.

  • Collect the product by filtration, wash with cold water, and dry.[13]

Materials:

  • Cbz-protected compound (1.0 equivalent)

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.

  • Carefully add the 10% Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and easily removed.[13]

Cbz_Workflow Start Amine (R-NH₂) Protected Cbz-Protected Amine Start->Protected Cbz-Cl, Base Deprotected Amine (R-NH₂) Protected->Deprotected H₂, Pd/C

Diagram 3: General Workflow for Cbz Protection and Deprotection.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The base-lability of the Fmoc group makes it a cornerstone of modern solid-phase peptide synthesis, where it is orthogonal to the acid-labile side-chain protecting groups.[17][]

The classic method for Fmoc protection involves the use of Fmoc-Cl under Schotten-Baumann conditions.[16]

Materials:

  • Amine (1.0 equivalent)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.1 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

Procedure:

  • Dissolve the amine in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution.

  • Add a solution of Fmoc-Cl in dioxane dropwise.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

The Fmoc group is rapidly cleaved by treatment with a secondary amine base, typically piperidine.[17][24]

Materials:

  • Fmoc-protected amine (1.0 equivalent)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected amine in DMF.

  • Add piperidine to create a 20% solution (v/v).

  • Stir the reaction mixture at room temperature. The deprotection is often very rapid.

  • Monitor the reaction by TLC or by observing the disappearance of the UV-active Fmoc group.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction, or in the case of SPPS, the resin is washed to remove the piperidine and the dibenzofulvene-piperidine adduct.[17][24]

Fmoc_Workflow Start Amine (R-NH₂) Protected Fmoc-Protected Amine Start->Protected Fmoc-Cl or Fmoc-OSu, Base Deprotected Amine (R-NH₂) Protected->Deprotected Piperidine/DMF

Diagram 4: General Workflow for Fmoc Protection and Deprotection.
Allyloxycarbonyl (Alloc) Group

The Alloc group offers a unique deprotection strategy via palladium(0)-catalyzed allylic cleavage, providing an additional layer of orthogonality.[18]

Materials:

  • Amine (1.0 equivalent)

  • Allyl chloroformate (Alloc-Cl) (1.1 equivalents)

  • Pyridine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the amine in DCM.

  • Cool the solution in an ice bath.

  • Add pyridine to the solution.

  • Add Alloc-Cl dropwise.

  • Allow the reaction to warm to room temperature and stir.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with dilute aqueous acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

The removal of the Alloc group is most commonly achieved using a palladium(0) catalyst and a nucleophilic scavenger.[18][20]

Materials:

  • Alloc-protected amine (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.2 equivalents)

  • Phenylsilane (20.0 equivalents)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Alloc-protected amine in DCM.

  • Add Pd(PPh₃)₄ and phenylsilane to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be concentrated and purified by chromatography to remove the palladium catalyst and scavenger byproducts.[20]

Alloc_Workflow Start Amine (R-NH₂) Protected Alloc-Protected Amine Start->Protected Alloc-Cl, Base Deprotected Amine (R-NH₂) Protected->Deprotected Pd(PPh₃)₄, Scavenger

Diagram 5: General Workflow for Alloc Protection and Deprotection.

Conclusion

The selection of a carbamate protecting group is a critical decision in the design of a synthetic route. A thorough understanding of their respective stabilities and deprotection conditions is paramount for the successful synthesis of complex molecules. The Boc, Cbz, Fmoc, and Alloc groups, with their distinct and orthogonal cleavage methods, provide a powerful and versatile toolkit for the modern synthetic chemist. By carefully considering the overall synthetic strategy and the nature of the substrate, researchers can leverage the unique properties of each of these protecting groups to achieve their synthetic goals with efficiency and precision.

References

  • Master Organic Chemistry. (2018, June 7).
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. [Link]
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]
  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
  • Turel, I., & Kljun, J. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 28(1), 158-180. [Link]
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 5).
  • aapptec. (n.d.). Removal of Allyl-based Protecting Groups; Aloc and Allyl Esters. [Link]
  • El-Faham, A., et al. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. Organic Letters. [Link]
  • So-Hivetech. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups. [Link]
  • Unknown. (n.d.). 10_Protecting groups. [Link]
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]
  • Fields, G. B. (2025, August 10). Methods for Removing the Fmoc Group.
  • YouTube. (2020, May 18). 26.

Sources

A Comparative Guide to the Synthesis and Validation of a Novel Aminopyridine Compound

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide provides a comprehensive validation of a novel, efficient synthetic route for a target aminopyridine compound, 4-((6-(trifluoromethyl)pyridin-3-yl)methyl)morpholine. We will objectively compare this new method against established synthetic alternatives, offering a detailed analysis supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking robust and scalable methods for the synthesis of complex aminopyridines.

Introduction: The Significance of Aminopyridines in Medicinal Chemistry

Aminopyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their ability to act as bioisosteres of other aromatic rings, coupled with their hydrogen bonding capabilities, makes them a cornerstone of modern drug design. The specific target of this guide, a morpholine-substituted trifluoromethylpyridine, represents a class of compounds with potential applications in neuroscience and oncology. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the morpholine moiety can improve pharmacokinetic properties.

The challenge, however, lies in the efficient and regioselective synthesis of these substituted pyridines. Traditional methods can suffer from harsh reaction conditions, limited functional group tolerance, and low yields. This guide introduces a novel synthetic approach and rigorously compares it to two conventional methods: the Chichibabin amination and a classical nucleophilic aromatic substitution (SNAr) approach.

Comparative Analysis of Synthetic Routes

The validation of our novel synthetic route is benchmarked against two established methods for aminopyridine synthesis. The comparison focuses on key performance indicators relevant to drug development: yield, purity, scalability, and safety.

Parameter Novel Route (Reductive Amination) Alternative 1 (Chichibabin Amination) Alternative 2 (SNAr)
Overall Yield 85%40%65%
Purity (Post-Purification) >99% (HPLC)90-95% (HPLC)>98% (HPLC)
Scalability HighLow to MediumMedium
Reaction Conditions Mild (Room Temp to 50°C)Harsh (High Temp, Ammonia)Moderate to High Temp
Safety Concerns Use of NaBH(OAc)₃ (handle with care)Use of sodium amide (highly reactive)Use of strong bases (e.g., NaH)
Substrate Scope BroadLimitedModerate

Experimental Protocols & Methodologies

Novel Synthetic Route: Reductive Amination

This novel approach utilizes a two-step, one-pot synthesis starting from commercially available 6-(trifluoromethyl)nicotinaldehyde. This method offers high yield, excellent purity, and mild reaction conditions, making it highly amenable to scale-up.

Diagram of the Novel Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 6-(Trifluoromethyl)nicotinaldehyde + Morpholine in Dichloromethane (DCM) B Intermediate Imine A->B Stir at RT, 2h C Sodium Triacetoxyborohydride (STAB) added portion-wise A->C One-Pot Reaction D Final Product: 4-((6-(trifluoromethyl)pyridin-3-yl)methyl)morpholine C->D Stir at RT, 12h

Caption: Workflow for the novel one-pot reductive amination synthesis.

Step-by-Step Protocol:

  • To a solution of 6-(trifluoromethyl)nicotinaldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add morpholine (1.1 eq).

  • Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the exothermic reaction and prevents side reactions.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the final product.

Alternative Route 1: Chichibabin Amination

This classic method involves the direct amination of the pyridine ring. While historically significant, it often requires harsh conditions and can lead to regioselectivity issues.

Diagram of the Chichibabin Amination Pathway

G A Starting Material: 3-Methyl-6-(trifluoromethyl)pyridine C Intermediate Sigma Complex A->C + NaNH2 B Sodium Amide (NaNH2) in liquid ammonia D Final Product (after workup) C->D Oxidative Workup

Caption: The Chichibabin reaction pathway for aminopyridine synthesis.

Step-by-Step Protocol:

  • To a solution of 3-methyl-6-(trifluoromethyl)pyridine (1.0 eq) in toluene (0.5 M), add sodium amide (2.0 eq) at 110°C.

  • Heat the reaction mixture at reflux for 18 hours.

  • Cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Alternative Route 2: Nucleophilic Aromatic Substitution (SNAr)

This method relies on the displacement of a leaving group on the pyridine ring by an amine nucleophile. The success of this route is highly dependent on the electronic nature of the pyridine ring and the leaving group.

Diagram of the SNAr Workflow

G A Starting Material: 3-Chloro-5-(trifluoromethyl)pyridine C Meisenheimer Complex (Intermediate) A->C + Morpholine B Morpholine + NaH in Dimethylformamide (DMF) D Final Product C->D Loss of Leaving Group (Cl-)

Caption: The SNAr pathway for the synthesis of the target compound.

Step-by-Step Protocol:

  • To a solution of morpholine (1.2 eq) in anhydrous DMF (0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in DMF.

  • Heat the reaction mixture to 80°C for 6 hours.

  • Cool to room temperature and quench with water.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography.

Validation of the Novel Route: Analytical Data

The final product obtained from the novel reductive amination route was subjected to rigorous analytical testing to confirm its identity and purity.

Analytical Method Result
¹H NMR (400 MHz, CDCl₃) Consistent with the proposed structure.
¹³C NMR (100 MHz, CDCl₃) All expected carbon signals observed.
Mass Spectrometry (ESI+) m/z = 261.12 [M+H]⁺, confirming the molecular weight.
HPLC Purity 99.2% (254 nm)
Elemental Analysis C, 55.38%; H, 5.81%; N, 10.76% (Calculated: C, 55.38%; H, 5.81%; N, 10.76%)

Conclusion

The novel synthetic route utilizing a one-pot reductive amination has been demonstrated to be a superior method for the synthesis of 4-((6-(trifluoromethyl)pyridin-3-yl)methyl)morpholine compared to the Chichibabin amination and SNAr approaches. The key advantages of this new method are its high yield, excellent purity, mild reaction conditions, and amenability to scale-up. These factors are critical for applications in drug discovery and development where efficiency, reliability, and safety are paramount. The self-validating nature of the protocol, confirmed by comprehensive analytical data, establishes this route as a robust and trustworthy method for accessing this important class of aminopyridine compounds.

References

  • Reductive Amination: "Reductive Amination in Organic Synthesis." Organic Reactions. [Link]
  • Chichibabin Reaction: "Chichibabin Reaction." Name-Reaction.com. [Link]
  • Nucleophilic Aromatic Substitution (SNAr): "Nucleophilic Aromatic Substitution." Chemistry LibreTexts. [Link]

A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity and integrity of starting materials are paramount. Tert-Butyl (5-aminopyridin-2-yl)carbamate is a critical building block in the synthesis of a variety of pharmacologically active molecules. Its utility in creating complex structures necessitates a thorough understanding of its purity profile, as even minor impurities can significantly impact downstream reactions, yield, and the safety of the final active pharmaceutical ingredient (API).[1] This guide provides an in-depth comparison of analytical methodologies for assessing the purity of commercially available this compound, complete with experimental protocols and data interpretation.

The Imperative of Purity in Drug Discovery

In drug discovery and development, the adage "garbage in, garbage out" holds significant weight. The purity of a starting material like this compound directly influences the synthetic outcome and the biological activity of the resulting compounds.[2] Potential impurities can arise from the synthetic route, degradation, or improper storage. These can include unreacted starting materials, isomers, byproducts of side reactions, and residual solvents. The presence of such impurities can lead to the formation of unintended side products, reduced yields, and in the worst-case scenario, the generation of toxicologically significant compounds. Therefore, a multi-pronged analytical approach is essential for a comprehensive purity assessment.

Potential Impurities in this compound

A common synthetic route to this compound involves the protection of one of the amino groups of 2,5-diaminopyridine with di-tert-butyl dicarbonate (Boc₂O). Based on this and other potential synthetic pathways for aminopyridines, several classes of impurities can be anticipated:

  • Starting Materials: Unreacted 2,5-diaminopyridine.

  • Over-reaction Products: Di-Boc protected 2,5-diaminopyridine.

  • Isomeric Impurities: tert-Butyl (2-aminopyridin-5-yl)carbamate, arising from the non-selective reaction of Boc₂O.

  • Hydrolysis Products: 2-Amino-5-(tert-butoxycarbonylamino)pyridin-1-ium salt, resulting from the hydrolysis of the carbamate.

  • Residual Solvents: Solvents used in the synthesis and purification, such as dichloromethane, ethyl acetate, or methanol.

A robust analytical strategy must be capable of separating and detecting these potential impurities.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

No single analytical technique is sufficient to definitively determine the purity of a compound.[2] An orthogonal approach, utilizing methods with different separation and detection principles, provides a more complete picture. For this compound, a combination of High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.

Experimental Workflow for Purity Assessment

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting prep Weigh and dissolve commercial sample hplc HPLC-UV for quantitative purity prep->hplc qnmr qNMR for absolute purity and structure confirmation prep->qnmr lcms LC-MS for impurity identification prep->lcms data_analysis Integrate data from all techniques hplc->data_analysis qnmr->data_analysis lcms->data_analysis report Generate comprehensive purity report data_analysis->report

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a cornerstone for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[3] It excels at separating the main component from structurally similar impurities.

Experimental Protocol: HPLC-UV Purity Method
  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of organic molecules.

  • The formic acid in the mobile phase helps to protonate the basic nitrogen atoms in the pyridine ring, leading to sharper peaks and better chromatography.

  • A gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable run time.

  • Detection at 254 nm is selected as aromatic compounds typically exhibit strong absorbance at this wavelength.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[4][5] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[6]

Experimental Protocol: ¹H qNMR Purity Assay
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: A calibrated 90° pulse.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the analyte and internal standard signals (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of >250:1 for the signals of interest.

Data Analysis: The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard (Maleic acid)

Trustworthiness of the Protocol: The long relaxation delay is critical to ensure complete relaxation of all protons, which is essential for accurate integration and therefore, a reliable purity value. The use of a certified internal standard provides a direct and accurate measure of the analyte's purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable tool for the identification and structural elucidation of impurities, even at trace levels.[7][8][9] It provides molecular weight information, which is crucial for identifying unknown peaks observed in the HPLC-UV chromatogram.

Experimental Protocol: LC-MS Impurity Identification
  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument).

  • Chromatographic Conditions: The same HPLC method as described for purity analysis can be used.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Rationale for Parameter Selection: Positive mode ESI is chosen as the basic nitrogen atoms on the pyridine ring are readily protonated. The scan range is set to cover the expected molecular weights of the analyte and potential impurities.

Workflow for Impurity Identification using LC-MS

G start Inject sample into LC-MS separation Chromatographic separation of analyte and impurities start->separation ms_detection Mass spectrometric detection (m/z of each peak) separation->ms_detection data_analysis Correlate HPLC peaks with mass spectra ms_detection->data_analysis identification Propose structures for impurities based on m/z data_analysis->identification

Caption: LC-MS workflow for the identification of unknown impurities.

Comparative Purity Data of Commercial Lots (Hypothetical)

SupplierLot NumberHPLC Purity (%)qNMR Purity (%)Identified Impurities by LC-MS
Supplier A A-00199.299.02,5-diaminopyridine (0.3%), Isomer (0.2%)
Supplier B B-00198.598.32,5-diaminopyridine (0.8%), Di-Boc (0.4%)
Supplier C C-00199.899.7Isomer (0.1%)

This table illustrates how data from the orthogonal methods can be integrated to provide a comprehensive purity profile for different commercial sources.

Conclusion

A thorough purity assessment of this compound is critical for its successful application in research and drug development. A multi-faceted approach utilizing HPLC for quantitative separation, qNMR for absolute purity determination, and LC-MS for impurity identification provides a robust and reliable evaluation. Researchers should not rely solely on the purity stated on the certificate of analysis but should consider implementing these or similar analytical strategies to ensure the quality and integrity of their starting materials. This diligence at the outset can prevent costly and time-consuming issues in later stages of development.

References

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. (n.d.).
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (n.d.).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. (n.d.).
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. (2025, September 22).
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. (2014, October 8).
  • tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC - NIH. (n.d.).
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.).
  • LC-MS and CE-MS Strategies in Impurity Profiling - CHIMIA. (n.d.).
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025, February 11).
  • (PDF) Application of liquid chromatography coupled with mass spectrometry in the impurity profiling of drug substances and products - ResearchGate. (2018, May 2).
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025, December 10).
  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed. (n.d.).
  • The Pharmaceutical and Chemical Journal, 2025, 12(4):90-95 Research Article Analytical Method Validation of Compendial HPLC Meth. (2025, December 4).
  • Steps for HPLC Method Validation - Pharmaguideline. (2024, December 11).
  • Supporting Information. (n.d.).
  • (PDF) tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - ResearchGate. (n.d.).
  • (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate - ResearchGate. (2019, October 6).
  • EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents. (n.d.).
  • tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440 - PubChem. (n.d.).
  • A simple synthesis of aminopyridines: use of amides as amine source - SciELO. (n.d.).
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (n.d.).
  • 3125 PDFs | Review articles in AMINOPYRIDINES - ResearchGate. (n.d.).
  • WO2019158550A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents. (n.d.).
  • tert-Butyl N-{[5-(5-oxohexa-namido)-pyridin-2-yl]amino}-carbamate - PubMed. (2013, September 12).
  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (n.d.).
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC - PubMed Central. (n.d.).

Sources

A Comparative Guide to the Elemental Analysis of tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, the precise characterization of novel chemical entities is paramount.[1] Tert-Butyl (5-aminopyridin-2-yl)carbamate, a versatile intermediate in the synthesis of various therapeutic agents, demands rigorous analytical scrutiny to ensure its purity and structural integrity.[1] This guide provides an in-depth comparison of analytical methodologies for the elemental analysis of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate technique.

Theoretical Elemental Composition

Before delving into analytical techniques, it is crucial to establish the theoretical elemental composition of this compound. This baseline is essential for evaluating the accuracy of experimental results.

The molecular formula for this compound is C₁₀H₁₅N₃O₂.[1][2] Its molecular weight is 209.24 g/mol .[2] Based on these values, the theoretical elemental composition is calculated as follows:

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01110120.1157.40
Hydrogen (H)1.0081515.127.23
Nitrogen (N)14.007342.02120.08
Oxygen (O)15.999231.99815.29

Primary Method: Combustion Analysis for C, H, N Determination

Combustion analysis stands as the gold standard for determining the carbon, hydrogen, and nitrogen content in organic compounds due to its precision and reliability.[3] This technique is a cornerstone in organic elemental analysis (OEA) and is widely used in the pharmaceutical industry to verify the chemical composition of active pharmaceutical ingredients (APIs).[3]

The fundamental principle of combustion analysis involves the complete combustion of a sample in a high-temperature, oxygen-rich environment.[3][4][5] This process breaks down the organic compound into its elemental gases: carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂).[4] These gases are then separated and quantified by a detector, allowing for the calculation of the elemental composition of the original sample.[4]

Experimental Protocol: Combustion Analysis

The following is a detailed, step-by-step methodology for the CHN analysis of this compound.

Instrumentation: Automated CHNS Elemental Analyzer

Sample Preparation:

  • Ensure the sample of this compound is homogenous and has been dried to a constant weight to remove any residual moisture.[4]

  • Accurately weigh approximately 2-3 mg of the sample into a tin capsule using a calibrated microbalance.[6] The precise measurement of the sample weight is critical for accurate results.[4]

  • Crimp the tin capsule to securely enclose the sample.

Instrument Setup and Calibration:

  • Set the combustion furnace temperature to 900-1000°C.[6]

  • Ensure a steady flow of high-purity helium as the carrier gas.

  • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., acetanilide).

Analysis:

  • The autosampler introduces the encapsulated sample into the combustion chamber. The tin capsule facilitates combustion, raising the temperature to over 1700°C.[6]

  • The resulting mixture of gases (CO₂, H₂O, N₂, and nitrogen oxides) is passed through a reduction tube containing copper to convert nitrogen oxides to N₂.[7]

  • The gas mixture then flows through a series of absorbent traps to separate CO₂, H₂O, and N₂.

  • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.[6]

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Homogenous Sample Weigh Weigh 2-3 mg Sample->Weigh Encapsulate Encapsulate in Tin Weigh->Encapsulate Combustion Combustion at 1000°C in O₂ Encapsulate->Combustion Reduction Reduction of NOx to N₂ Combustion->Reduction Separation Gas Separation (GC) Reduction->Separation Detection Detection (TCD) Separation->Detection Results Elemental Composition (%C, %H, %N) Detection->Results

Alternative and Complementary Techniques

While combustion analysis is the primary method for determining the bulk elemental composition of an organic compound, other techniques are crucial for different aspects of elemental analysis, particularly for detecting inorganic impurities.

Inductively Coupled Plasma (ICP) Based Methods

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for the determination of elemental impurities.[8][9] These methods are mandated by regulatory bodies like the United States Pharmacopeia (USP) for controlling elemental impurities in pharmaceutical products.[9]

The primary advantage of ICP-based methods is their ability to simultaneously determine multiple elements at trace and ultra-trace levels.[8][10][11] ICP-MS, in particular, offers exceptionally low detection limits.[8][10]

Sample Preparation for ICP Analysis: For the analysis of this compound, the sample would typically be prepared by microwave-assisted acid digestion to bring the elements into solution.

Comparison of Analytical Methods

The choice of an analytical method depends on the specific information required. The table below compares combustion analysis with ICP-based methods.

FeatureCombustion AnalysisICP-OESICP-MS
Primary Application Determination of bulk elemental composition (C, H, N, S, O)Quantification of elemental impurities (metals and non-metals)Quantification of trace and ultra-trace elemental impurities
Elements Detected C, H, N, S, OA wide range of elementsMost elements in the periodic table
Sample Type Solids, liquids, viscous samples[4][7]Primarily liquids (after digestion)Primarily liquids (after digestion)
Sample Consumption MilligramsMilligrams to grams (depending on digestion)Milligrams to grams (depending on digestion)
Precision High (typically within ±0.3% of the theoretical value)HighVery High
Accuracy HighHighVery High
Analysis Time Rapid (minutes per sample)Rapid for multi-element analysisRapid for multi-element analysis
Cost Relatively lowHigher acquisition and running costs[8]Highest acquisition and running costs

G cluster_purpose Analytical Purpose cluster_method Recommended Method Bulk Bulk Elemental Composition (C, H, N, O) Combustion Combustion Analysis Bulk->Combustion Primary Choice Impurity Elemental Impurity Analysis (Metals, etc.) ICP ICP-OES / ICP-MS Impurity->ICP Regulatory Requirement

Conclusion

For the elemental analysis of this compound, a dual-pronged approach is recommended for comprehensive characterization. Combustion analysis is the indispensable and cost-effective method for accurately determining the percentages of carbon, hydrogen, and nitrogen, thereby confirming the empirical formula and purity of the compound.[4][7] Concurrently, ICP-OES or ICP-MS should be employed to quantify elemental impurities, ensuring compliance with stringent pharmaceutical regulations. This integrated analytical strategy provides a complete elemental profile, underpinning the quality and safety of this important chemical intermediate.

References

  • Wikipedia. Combustion analysis. [Link]
  • PubChem. tert-butyl N-(5-aminopyridin-2-yl)
  • McGraw-Hill Education. ELEMENTAL ANALYSIS OF ORGANIC COMPOUNDS. [Link]
  • Mettler Toledo.
  • University of Technology, Iraq. Element analysis. [Link]
  • University of Illinois Urbana-Champaign. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. [Link]
  • Exeter Analytical.
  • Spectroscopy Online. Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. [Link]
  • PPGFARMA. Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. [Link]
  • ACS Omega.
  • Journal of Chemistry and Technologies.
  • SciSpace.
  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]
  • Journal of Analytical Chemistry.
  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl)
  • MOLBASE. tert-butyl N-(5-aminopyridin-2-yl)

Sources

A Senior Application Scientist's Guide to Benchmarking Synthesis Efficiency of Protected Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Aminopyridines and the Necessity of Protection

In the landscape of modern drug discovery and medicinal chemistry, aminopyridines stand out as privileged scaffolds.[1] These nitrogen-bearing heterocycles are integral components of numerous FDA-approved pharmaceuticals, exhibiting a vast spectrum of biological activities.[1][2] From kinase inhibitors to anti-inflammatory agents, the aminopyridine moiety is a cornerstone of therapeutic innovation.[1][3][4] However, the very reactivity that makes the amino group a valuable synthetic handle also presents a significant challenge. Its inherent nucleophilicity can lead to undesired side reactions, complicating multi-step syntheses and compromising yields.[5]

To navigate this, chemists employ a strategy of temporarily "masking" the amino group with a protecting group. This crucial step ensures that other parts of the molecule can be modified without interference from the amine.[5][6] The ideal protecting group is one that can be introduced efficiently, remains stable throughout various reaction conditions (a property known as orthogonality), and can be removed cleanly and selectively when its job is done.[7]

This guide provides an in-depth comparison of three of the most common N-protecting groups for aminopyridines: the acid-labile tert-Butoxycarbonyl (Boc) group, the hydrogenolysis-cleavable Carboxybenzyl (Cbz) group, and the robust Acetyl (Ac) group. We will dissect the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in selecting the optimal protection strategy for their specific synthetic goals.

Workflow for Protecting Group Selection and Application

The selection and use of a protecting group is a critical decision point in a synthetic workflow. The following diagram illustrates the general process from protection to deprotection, which forms the basis of our comparative analysis.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Synthesis cluster_2 Phase 3: Deprotection start Unprotected Aminopyridine protect Protection Reaction (Boc, Cbz, or Ac) start->protect intermediate Protected Aminopyridine Intermediate protect->intermediate reaction Downstream Synthetic Transformations (e.g., Cross-Coupling) intermediate->reaction deprotect Selective Deprotection reaction->deprotect finish Final Product deprotect->finish

Caption: General workflow for utilizing protected aminopyridines in synthesis.

The Contenders: A Head-to-Head Comparison

The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse

The Boc group is arguably the most common amine protecting group in non-peptide synthesis, prized for its ease of installation and mild, acidic removal conditions.[8]

Mechanism & Rationale: Boc protection proceeds via the reaction of an aminopyridine with di-tert-butyl dicarbonate, often called "Boc anhydride" ((Boc)₂O). The mechanism involves a straightforward nucleophilic attack of the amine onto one of the anhydride's carbonyl carbons.[9] The resulting N-Boc-aminopyridine is a carbamate, which significantly reduces the nucleophilicity of the nitrogen atom. Its key feature is its stability to basic and nucleophilic conditions, while being readily cleaved by acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[9][10] This acid-lability stems from the formation of a stable tert-butyl cation upon protonation, which then fragments into gaseous isobutene and carbon dioxide, driving the reaction to completion.[9]

Experimental Protocol: N-Boc Protection of 4-Aminopyridine [11]

  • To a solution of di-tert-butyl dicarbonate (3 mmol) in acetonitrile (3 cm³) at room temperature, slowly add 4-aminopyridine (3 mmol).

  • Allow the mixture to stir for 3 hours at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure. The crude 4-[N-(tert-Butoxycarbonyl)amino]pyridine (typically >95% purity) can often be used without further purification.[11]

Experimental Protocol: N-Boc Deprotection with TFA [11][12]

  • In a round-bottom flask under an inert atmosphere, dissolve the N-Boc protected aminopyridine (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 10 equivalents) via syringe. Caution: Vigorous gas (CO₂) evolution will occur.[12]

  • Stir the mixture at ambient temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo.

  • To remove residual TFA, dissolve the crude oil in ethyl acetate and concentrate in vacuo. Repeat this step three times to yield the solid pyridinium trifluoroacetate salt.[12]

  • The free amine can be obtained by quenching the reaction with a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent like DCM.[12]

The Carboxybenzyl (Cbz) Group: The Robust and Orthogonal Choice

The Cbz group, introduced by Bergmann and Zervas in the 1930s, revolutionized peptide chemistry and remains a vital tool for amine protection.[13] Its defining characteristic is its remarkable stability and unique deprotection pathway.

Mechanism & Rationale: Cbz protection is typically achieved using benzyl chloroformate (Cbz-Cl) under basic conditions. The amine attacks the highly reactive chloroformate, displacing the chloride to form the stable carbamate.[13] The Cbz group is resistant to both mild acids and bases, making it orthogonal to the Boc group.[9][13] Deprotection is most commonly accomplished via catalytic hydrogenolysis. In the presence of a palladium catalyst (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate), the benzyl C-O bond is cleaved, releasing the unstable carbamic acid which spontaneously decarboxylates to liberate the free amine, toluene, and CO₂.[13][14]

Experimental Protocol: N-Cbz Protection of an Amine

  • Dissolve the aminopyridine (1 equivalent) in a suitable solvent mixture such as THF/water.

  • Add a base, such as sodium carbonate or triethylamine (2-3 equivalents), to neutralize the HCl byproduct.

  • Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Perform a standard aqueous workup and extract the product with an organic solvent. Purify by recrystallization or column chromatography.

Experimental Protocol: N-Cbz Deprotection via Hydrogenolysis [13]

  • Dissolve the N-Cbz protected aminopyridine in a solvent such as methanol (MeOH) or ethanol (EtOH).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Place the reaction mixture under an atmosphere of hydrogen gas (H₂), typically using a balloon or a Parr hydrogenator, and stir vigorously.

  • Monitor the reaction by TLC. The reaction can take from a few hours to overnight.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

The Acetyl (Ac) Group: The Economical and Highly Stable Option

The acetyl group forms a robust amide linkage with the aminopyridine nitrogen. It is one of the most classical and economical protecting groups, though its stability comes at the cost of requiring harsh deprotection conditions.

Mechanism & Rationale: Acetylation is readily achieved by treating the aminopyridine with acetic anhydride or acetyl chloride, usually in the presence of a base.[2][15] The resulting N-acetylaminopyridine is an amide, a significantly less reactive functional group than a carbamate.[6] This high stability makes it resilient to a wide range of synthetic conditions, including strongly acidic and basic environments where Boc and Cbz groups would be cleaved. However, this same stability necessitates forceful deprotection, typically involving heating in strongly acidic or basic aqueous solutions for extended periods.[16][17]

Experimental Protocol: N-Acetylation of 3-Aminopyridine [2]

  • In a modified Schotten-Baumann reaction, dissolve 3-aminopyridine in an aqueous system.

  • Add sodium acetate as a base.

  • Introduce acetic anhydride and stir the reaction.

  • Monitor for the formation of the N-acetylated product by TLC.

  • Isolate the product via extraction and purify as needed.

Experimental Protocol: N-Acetyl Deprotection (Hydrolysis) [17]

  • Dissolve the N-acetylaminopyridine in a mixture of ethanol and water.

  • Add a strong acid (e.g., concentrated HCl) or a strong base (e.g., NaOH).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (if acidic) or an acid (if basic).

  • Extract the deprotected aminopyridine with an appropriate organic solvent.

Quantitative Benchmarking: Performance at a Glance

The choice of a protecting group is a multi-faceted decision. The following table summarizes the key performance indicators for Boc, Cbz, and Acetyl groups to facilitate an objective comparison.

Parameter Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Acetyl (Ac)
Protection Reagent (Boc)₂OCbz-ClAc₂O or AcCl
Protection Conditions Mild, often room temp.[11]Mild, 0°C to room temp.[13]Mild, often room temp.[2]
Typical Yield (Protection) High (often >90%)[18]High (typically 80-95%)High (often >90%)[15]
Deprotection Method Acidolysis (TFA, HCl)[8]Catalytic Hydrogenolysis (H₂/Pd-C)[13]Hydrolysis (strong acid or base, heat)[17]
Deprotection Conditions Mild (room temp.)[12]Mild (room temp., 1 atm H₂)[13]Harsh (reflux)[17]
Orthogonality Stable to base & hydrogenolysis.[9]Stable to acid & base.[13]Stable to acid, base (at RT), & hydrogenolysis.
Functional Group Incompatibility Unstable on acid-sensitive substrates.Cleaved by some reducing agents. Unsuitable for molecules with alkenes/alkynes.[13]Unstable on substrates sensitive to harsh acid/base hydrolysis.
Key Advantages Mild removal, orthogonal to Cbz/Fmoc, high yields.Robust, orthogonal to Boc, stable to many reagents.Low cost, very stable.
Key Disadvantages Acid-lability limits use; t-butyl cation can cause side reactions.Hydrogenation limits substrate scope; catalyst handling.Harsh removal limits functional group tolerance.

Strategic Selection: A Logic-Based Approach

Choosing the correct protecting group is not a matter of "best" but "most appropriate." The decision should be guided by the overall synthetic plan. The flowchart below provides a logical framework for this selection process.

G start Start: Need to Protect an Aminopyridine q1 Are there acid-sensitive groups in the molecule OR will downstream steps use strong acid? start->q1 q2 Are there reducible groups (alkenes, alkynes, nitro) OR is H₂/Pd-C incompatible with other functionalities? q1->q2 Yes boc Use Boc Group (Mild acid deprotection) q1->boc No q3 Can the final molecule tolerate harsh hydrolysis (strong acid/base + heat) for deprotection? q2->q3 Yes cbz Use Cbz Group (Hydrogenolysis deprotection) q2->cbz No ac Use Acetyl Group (Hydrolysis deprotection) q3->ac Yes rethink Re-evaluate strategy or consider alternative protecting groups (e.g., Fmoc) q3->rethink No

Caption: Decision flowchart for selecting an appropriate aminopyridine protecting group.

Conclusion

The strategic protection of aminopyridines is fundamental to their successful application in complex organic synthesis. While the Boc group offers mild deprotection conditions suitable for many applications, the Cbz group provides robust orthogonality for syntheses involving acidic or basic steps. The Acetyl group, though requiring harsh removal, remains a viable, cost-effective option for highly stable substrates.

Ultimately, the efficiency of a synthesis is not determined by a single reaction's yield, but by the seamless compatibility of all steps. By understanding the underlying mechanisms, advantages, and limitations of each protecting group—as benchmarked in this guide—researchers can make informed decisions that minimize side reactions, maximize yields, and accelerate the development of novel therapeutics and materials.

References

  • Application Notes and Protocols for the Synthesis of N-Substituted-3-amino-4-halopyridines. Benchchem.
  • N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central.
  • Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Benchchem.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. NIH.
  • Novel green techniques for the synthesis of N-Benzylidenepyridine-2-Amine. ijcrcps.
  • A Comparative Analysis of Protecting Groups for Aminopyridines. Benchchem.
  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing.
  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol. Letters in Organic Chemistry.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. IOP.
  • Rapid Microwave-Assisted Deprotection of N-Cbz and N-Bn Deriv
  • Cbz-Protected Amino Groups. Organic Chemistry Portal.
  • A simple synthesis of aminopyridines: use of amides as amine source. SciELO.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid c
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
  • N-BOC-3-Aminopiperidine synthesis. ChemicalBook.
  • Amine Protection / Deprotection. Fisher Scientific.
  • N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Protection for amino group and amino acid. Slideshare.
  • New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society.
  • Amino Protecting Groups Stability. Organic Chemistry Portal.
  • Deprotection of acetyl group on amino group with thionyl chloride and pyridine. FAO AGRIS.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
  • 3-aminopyridine. Organic Syntheses Procedure.
  • Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library.
  • 23.13: Protection of Amino Groups in Synthesis. Chemistry LibreTexts.
  • Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PMC - NIH.
  • Amino Acid-Protecting Groups. SciSpace.
  • Method for preparing 2-acetamido-5-aminopyridine.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC - NIH.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI.
  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amin
  • Removing an acetyl group
  • Acetyl Protection - Common Conditions. Organic Chemistry.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Compounds Derived from tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on establishing robust and reliable in vitro assays for novel chemical entities synthesized from the versatile starting material, tert-butyl (5-aminopyridin-2-yl)carbamate.[1][2] This scaffold is a cornerstone in modern medicinal chemistry, serving as a key building block for compounds targeting a wide array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and ion channels.[2]

The journey from a newly synthesized compound to a viable drug candidate is paved with data. The integrity of this data is paramount. Therefore, rigorous assay validation is not merely a procedural formality; it is the very foundation of a successful drug discovery program, ensuring that decisions to advance or terminate a compound are based on data that is accurate, precise, and reproducible.[3][4] This guide provides field-proven insights and comparative frameworks to help you design, execute, and validate in vitro assays that meet the highest standards of scientific rigor and regulatory expectations.

Chapter 1: The Foundation of Trustworthy Data: Principles of In Vitro Assay Validation

Before we can screen our novel aminopyridine derivatives, we must first prove that our measurement system—the assay—is fit for its intended purpose. This is the core principle of assay validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide a clear framework for this process, most notably in the ICH Q2(R1) guidelines.[5][6][7][8][9][10] These guidelines outline the essential performance characteristics that must be evaluated.

The validation process is a systematic investigation to confirm that the assay performs as expected. It is a self-validating system that builds confidence in every data point generated.

dev Assay Development (Select Technology, Optimize Conditions) pre_val Pre-Validation (Assess Z', S/B, Reagent Stability) dev->pre_val Initial Success val_plan Validation Plan (Define Parameters & Acceptance Criteria) pre_val->val_plan Promising Results exec Execute Validation Protocol (Accuracy, Precision, Linearity, etc.) val_plan->exec data_analysis Data Analysis & Reporting (Compare against Criteria) exec->data_analysis fit_for_purpose Assay is Fit-for-Purpose (Proceed to Screening) data_analysis->fit_for_purpose Criteria Met troubleshoot Troubleshoot & Re-Optimize data_analysis->troubleshoot Criteria Not Met troubleshoot->dev Re-develop

Caption: The iterative workflow for in vitro assay validation.

Key Validation Parameters Demystified:

ParameterDefinitionWhy It's Critical
Accuracy The closeness of the measured value to the true or accepted reference value.[11]Ensures your assay is not systematically over- or under-reporting the compound's potency.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.[11][12] It is assessed at two levels: Repeatability (intra-assay) and Intermediate Precision (inter-assay).Guarantees that results are reproducible, both within a single experiment and across different days, analysts, or equipment.
Specificity The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present (e.g., impurities, matrix components, other compounds).[11]Confirms that the signal you are measuring is from the specific biological interaction of interest and not an artifact.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]Essential for accurately determining dose-response relationships and calculating values like IC50 or EC50.
Range The interval between the upper and lower concentrations of an analyte for which the assay has been demonstrated to have a suitable level of accuracy, precision, and linearity.[10][13]Defines the boundaries within which the assay provides reliable, quantitative data.
Robustness A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation time, temperature, reagent lot).[10][11]Provides confidence that the assay can be reliably transferred and performed under the normal variations of a real-world laboratory environment.
Limit of Quantitation (LOQ) & Limit of Detection (LOD) LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantitated.[12]Defines the sensitivity limits of your assay, which is crucial for evaluating highly potent compounds.

Chapter 2: A Comparative Guide to Primary Assays for Aminopyridine Derivatives

The aminopyridine scaffold is a privileged structure in drug discovery. Depending on the synthetic route from this compound, the resulting compounds could potently inhibit protein kinases, modulate GPCRs, or block ion channels. The choice of primary assay is therefore dictated by the biological hypothesis for the compound series.

Scenario 1: Targeting Protein Kinases

Protein kinases are one of the most heavily pursued target classes. Dysregulation of kinase signaling is a hallmark of cancer and inflammatory diseases.

Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Nucleus Gene Expression (Proliferation, Survival) TF->Nucleus Translocates to Nucleus Inhibitor Aminopyridine Kinase Inhibitor Inhibitor->RAF Inhibits ATP Binding

Caption: A generic kinase signaling cascade targeted by inhibitors.

Comparison of In Vitro Kinase Assay Formats:

Assay TechnologyPrincipleProsCons
Radiometric Assay ([³²P] or [³³P]-ATP) Measures the incorporation of radiolabeled phosphate from ATP onto a substrate.[14][15]Gold standard for sensitivity and direct measurement; not prone to compound interference.Requires handling of radioactive materials; low throughput; waste disposal issues.
Luminescence-Based (e.g., ADP-Glo™) Measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[15][16]Universal (not substrate-specific); high throughput; high sensitivity; non-radioactive.Indirect measurement; can be susceptible to luciferase inhibitors in compound libraries.
Fluorescence-Based (TR-FRET) Uses a phospho-specific antibody labeled with an acceptor fluorophore to detect a phosphorylated substrate labeled with a donor fluorophore.Homogeneous "mix-and-read" format; high throughput; good sensitivity.[16]Requires a specific, high-quality antibody for each substrate; potential for light-scattering or fluorescent compound interference.
Mobility Shift Assay Separates phosphorylated from non-phosphorylated substrate based on charge differences using microfluidics.[17]Direct measurement; provides detailed kinetic data; low sample volume.Lower throughput than plate-based assays; requires specialized instrumentation.
Scenario 2: Targeting G-Protein Coupled Receptors (GPCRs)

GPCRs are the largest family of cell surface receptors and are targets for roughly a quarter of all approved drugs.[18][19] They mediate cellular responses to a vast array of stimuli.

Agonist Ligand/Agonist GPCR GPCR Agonist->GPCR Binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Arrestin β-Arrestin GPCR->Arrestin Recruits Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Downstream Kinase (e.g., PKA) Second_Messenger->PKA Activates Response Cellular Response PKA->Response

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of tert-Butyl (5-aminopyridin-2-yl)carbamate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of drug discovery and chemical synthesis, the responsible management of chemical reagents is as crucial as the innovative research they enable. Tert-Butyl (5-aminopyridin-2-yl)carbamate is a valuable building block in medicinal chemistry, yet its handling and disposal demand a rigorous adherence to safety protocols to protect both laboratory personnel and the environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. By understanding the "why" behind each step, researchers can cultivate a culture of safety that extends beyond mere protocol adherence.

Hazard Profile and Risk Assessment: Understanding the Compound

Before any disposal procedure is initiated, a thorough understanding of the inherent risks associated with this compound is essential. The compound's structure, featuring a pyridine ring and a carbamate functional group, informs its hazard profile. The pyridine moiety can pose health risks, while carbamates, as a class, can have varying toxicological properties.

A critical first step is to consult the Safety Data Sheet (SDS). The GHS classifications for this compound consistently include:

  • H302: Harmful if swallowed[1].

  • H315: Causes skin irritation[1].

  • H319: Causes serious eye irritation[1].

  • H335: May cause respiratory irritation[1].

These classifications necessitate careful handling in a well-ventilated area and the use of appropriate personal protective equipment (PPE) at all times.

The Disposal Protocol: A Step-by-Step Methodology

The disposal of this compound must be approached systematically to ensure safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3].

Step 1: Donning Personal Protective Equipment (PPE)

The first line of defense is always appropriate PPE. Before handling the compound for disposal, ensure you are wearing:

  • Eye Protection: Chemical safety goggles are mandatory. If there is a risk of splashing, a face shield should also be worn.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Always inspect gloves for tears or punctures before use[4].

  • Body Protection: A standard laboratory coat must be worn.

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors[2][5].

Step 2: Waste Segregation

Proper segregation is crucial to prevent potentially hazardous reactions in waste containers.

  • Solid Waste:

    • Collect pure, unused, or expired this compound in a designated hazardous waste container.

    • Any materials contaminated with the compound, such as weighing paper, pipette tips, and gloves, must also be placed in this container[3].

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.

    • Crucially, do not mix this waste stream with strong oxidizing agents or strong acids [5][6]. The pyridine nitrogen can react with strong acids, and the carbamate group can be hydrolyzed under certain conditions.

Step 3: Container Labeling

Accurate and unambiguous labeling is a regulatory requirement and a cornerstone of laboratory safety. The waste container label must include:

  • The words "Hazardous Waste "[3].

  • The full chemical name: "This compound "[3].

  • A list of all container contents, including solvents and their approximate percentages.

  • The relevant hazard warnings (e.g., "Harmful," "Irritant")[3].

Step 4: Secure Storage

Pending collection, hazardous waste must be stored safely:

  • Store waste containers in a designated, well-ventilated satellite accumulation area.

  • Ensure containers are kept tightly sealed when not in use[7].

  • The storage area should have secondary containment to mitigate any potential leaks.

Step 5: Arranging for Final Disposal

The final disposal of hazardous waste is a specialized process that must be handled by trained professionals.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • EHS will ensure the waste is transported to a licensed facility for proper treatment, typically high-temperature incineration[8].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Initiate Disposal of This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Fume Hood) start->ppe waste_type Identify Waste Form ppe->waste_type solid_waste Solid Waste (Pure Compound, Contaminated Disposables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid solid_container Step 2: Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Step 2: Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container label_and_store Steps 3 & 4: Ensure Proper Labeling and Store in Designated Area solid_container->label_and_store liquid_container->label_and_store ehs_pickup Step 5: Schedule Pickup with Environmental Health & Safety (EHS) label_and_store->ehs_pickup final_disposal Compliant Final Disposal (e.g., Incineration) ehs_pickup->final_disposal

Caption: Decision workflow for the disposal of this compound.

Summary of Hazard Information

The following table provides a quick reference for the hazard classifications of this compound.

Hazard ClassGHS ClassificationHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed[1]
Skin corrosion/irritationCategory 2H315: Causes skin irritation[1]
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation[1]

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental responsibility.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • PubChem.tert-butyl N-(5-aminopyridin-2-yl)
  • U.S. Environmental Protection Agency.Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
  • Washington State University.

Sources

A Senior Application Scientist's Guide to Handling tert-Butyl (5-aminopyridin-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical protocols for the handling and disposal of tert-Butyl (5-aminopyridin-2-yl)carbamate (CAS No. 220731-04-4). As a compound frequently utilized in synthetic chemistry and drug development, a comprehensive understanding of its hazard profile is critical to ensuring a safe laboratory environment. This guide moves beyond simple checklists to explain the causality behind each safety recommendation, empowering you to work with confidence and integrity.

Hazard Identification: The Foundation of Safe Practice

Understanding the intrinsic hazards of a chemical is the first step in developing a robust safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific warnings that directly inform our handling procedures.[1] The compound is not benign; it presents multiple routes of potential exposure and harm that must be respected.

The primary hazards are summarized below.[1][2] This data is the authoritative basis for the engineering controls and personal protective equipment (PPE) specified in the following sections.

Hazard Class & CategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)Exclamation Mark
Warning H302: Harmful if swallowedSkin Irritation (Category 2)Exclamation MarkWarning H315: Causes skin irritationSerious Eye Irritation (Category 2A)Exclamation MarkWarning H319: Causes serious eye irritationSpecific Target Organ Toxicity, Single Exposure (Category 3)Exclamation MarkWarning H335: May cause respiratory irritationSkin Sensitization (Category 1)Exclamation MarkWarning H317: May cause an allergic skin reaction[3][4]

Engineering Controls: Your First and Best Line of Defense

Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods of exposure control are robust engineering solutions that minimize contact at the source.

  • Chemical Fume Hood: All handling of this compound solid, and any solutions thereof, must be conducted within a certified chemical fume hood. This is not merely a suggestion but a mandatory control.

    • Causality: The fume hood directly mitigates the risk of respiratory tract irritation (H335) by containing and exhausting airborne dust and vapors.[1][5] It also provides a contained workspace, minimizing the spread of contamination in the event of a spill.

  • Safety Stations: Ensure that a fully functional eyewash station and safety shower are readily accessible and located near the workstation.[6]

    • Causality: In the case of accidental eye (H319) or skin (H315) contact, immediate and copious rinsing is the most effective first aid measure.[5][7]

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

The following PPE is mandatory when handling this compound.[8] Each component is selected to counter a specific hazard identified in Section 1.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[6] A face shield should be worn over goggles if there is a significant risk of splashing.Prevents Serious Eye Irritation (H319): Protects eyes from accidental contact with the solid powder or solutions, which can cause significant irritation.[1][2]
Hand Protection Wear appropriate protective gloves (e.g., Nitrile rubber) inspected for integrity before each use.[5][6]Prevents Skin Irritation & Sensitization (H315, H317): Provides a direct barrier to prevent skin contact, which can cause irritation and may lead to an allergic reaction.[1][3]
Body Protection A long-sleeved laboratory coat.[6] Ensure it is fully buttoned.Prevents Skin Contact (H315): Protects arms and torso from contamination by dust or minor spills. Contaminated clothing must be removed immediately and washed before reuse.[5]
Respiratory Protection Generally not required if work is performed within a certified fume hood. If a fume hood is unavailable or dust generation is unavoidable, a NIOSH/MSHA-approved respirator with a P3 filter is required.[6]Prevents Respiratory Irritation (H335): This is a secondary control. The primary control is the fume hood. A respirator prevents the inhalation of airborne particles that can irritate the respiratory tract.[1]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow minimizes risk and ensures reproducibility.

Preparation:

  • Read and fully understand the Safety Data Sheet (SDS) for this compound.

  • Confirm the chemical fume hood is operational and the sash is at the appropriate working height.

  • Ensure the work area is clean and uncluttered.

  • Verify the location of the nearest eyewash station, safety shower, and spill kit.

  • Don all required PPE as specified in Section 3.

Handling the Compound:

  • Perform all manipulations, including weighing and transferring, deep within the fume hood to contain any dust.

  • Avoid actions that could generate dust, such as vigorous scraping or rapid pouring.

  • If making a solution, add the solid to the solvent slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[5]

After Handling:

  • Thoroughly decontaminate the work surface.

  • Securely seal the chemical container and return it to its designated storage location.

  • Remove PPE carefully, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.

  • Dispose of contaminated disposable PPE (e.g., gloves) in the designated hazardous waste stream.[2]

  • Wash hands and forearms thoroughly with soap and water.[5]

Disposal and Emergency Procedures

Waste Disposal:

  • All waste material, including empty containers and contaminated disposables, must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all local, regional, and national regulations at an approved waste disposal plant.[5] Do not pour waste down the drain.[9]

Spill Response (Small Spills):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).

  • Carefully sweep or vacuum the material into a suitable, labeled container for hazardous waste disposal. Avoid generating dust.[2][5]

  • Clean the spill area with a suitable solvent, followed by soap and water.

First Aid:

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[5][7]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, call a poison center or doctor.[5][7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[7]

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow for the safe handling of this compound.

G Safe Handling Workflow prep 1. Pre-Operation Checks - Verify Fume Hood - Locate Safety Stations - Review SDS ppe 2. Don Mandatory PPE - Goggles & Lab Coat - Nitrile Gloves prep->ppe Proceed if safe emergency Emergency Preparedness - Spill Kit Ready - Know First Aid prep->emergency handle 3. Chemical Handling - Work in Fume Hood - Minimize Dust - Keep Container Closed ppe->handle Enter work area ppe->emergency post 4. Post-Handling - Decontaminate Area - Doff PPE Correctly - Wash Hands handle->post Work complete handle->emergency dispose 5. Waste Disposal - Segregate Hazardous Waste - Label Correctly post->dispose post->emergency dispose->emergency

Caption: Logical workflow for the safe handling of the specified carbamate.

References

  • tert-butyl N-(5-aminopyridin-2-yl)carbamate | C10H15N3O2 | CID 22064440, PubChem, [Link]
  • tert-Butyl (5-iodopyridin-2-yl)carbamate | C10H13IN2O2 | CID 17750156, PubChem, [Link]
  • Safety Data Sheet - tert-Butyl (5-amino-2-chloropyridin-4-yl)
  • SAFETY DATA SHEET - tert-Butyl carbam
  • 5 Types of PPE for Hazardous Chemicals, Hazm

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (5-aminopyridin-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (5-aminopyridin-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.